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  • Product: 2,5-Dimethylisonicotinamide
  • CAS: 7584-16-9

Core Science & Biosynthesis

Foundational

2,5-Dimethylisonicotinamide basic properties

Title: 2,5-Dimethylisonicotinamide (CAS 7584-16-9): A Technical Guide to Physicochemical Properties, Synthesis, and Supramolecular Applications Executive Summary As drug discovery and materials science increasingly rely...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: 2,5-Dimethylisonicotinamide (CAS 7584-16-9): A Technical Guide to Physicochemical Properties, Synthesis, and Supramolecular Applications

Executive Summary

As drug discovery and materials science increasingly rely on precision molecular engineering, the selection of optimal building blocks and coformers is critical. 2,5-Dimethylisonicotinamide (also known as 2,5-dimethylpyridine-4-carboxamide) is a highly specialized derivative of the classic isonicotinamide scaffold[1]. By introducing methyl groups at the 2 and 5 positions of the pyridine ring, chemists can precisely tune the molecule's steric profile, hydrogen-bonding basicity, and coplanarity. This in-depth guide explores the core properties, self-validating synthetic protocols, and advanced applications of 2,5-dimethylisonicotinamide in crystal engineering and coordination chemistry.

Physicochemical & Structural Profiling

The strategic placement of methyl groups on the isonicotinamide core fundamentally alters its physicochemical behavior. The table below summarizes the core quantitative data and the mechanistic causality behind these properties.

PropertyValueCausality / Significance
CAS Number 7584-16-9Standard registry identifier for global chemical compliance[1].
Molecular Formula C8H10N2ODefines the core mass and elemental composition.
Molecular Weight 150.18 g/mol Low molecular weight makes it an ideal, high-ligand-efficiency fragment for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 1 (Primary Amide -NH2)Essential for establishing robust supramolecular networks (homo- and heterosynthons)[2].
H-Bond Acceptors 2 (Carbonyl -C=O, Pyridine -N)The pyridine nitrogen's basicity is inductively enhanced by the electron-donating methyl groups[3].
Precursor CAS 951030-57-22,5-dimethylisonicotinic acid is the primary starting material for bottom-up synthesis.
Structural Rationale: The Steric and Electronic Paradigm

In unsubstituted isonicotinamide, the molecule prefers a relatively planar conformation to maximize conjugation between the amide and the pyridine ring. However, in 2,5-dimethylisonicotinamide, the methyl group at the 5-position induces a severe steric clash with the adjacent carboxamide group. This forces the amide plane to rotate out of coplanarity with the pyridine ring. Consequently, this disruption of planarity prevents dense π−π stacking in the solid state, lowering the crystal lattice energy—a property highly sought after to improve the aqueous solubility of active pharmaceutical ingredients (APIs).

Synthesis Methodology

The synthesis of 2,5-dimethylisonicotinamide relies on the efficient amidation of its precursor, 2,5-dimethylisonicotinic acid. To ensure high yields and prevent the formation of unreactive anhydrides, the protocol utilizes a Vilsmeier-Haack activated chlorination step[4].

Step-by-Step Protocol: Amidation via Acid Chloride

Objective: Convert 2,5-dimethylisonicotinic acid to the primary amide with >95% purity.

Step 1: Acid Chloride Formation (Vilsmeier-Haack Activation)

  • Preparation: Suspend 2,5-dimethylisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq).

    • Causality: DMF reacts with the chlorinating agent to form a chloroiminium ion (the Vilsmeier-Haack reagent). This highly electrophilic intermediate accelerates the conversion of the carboxylic acid to the acid chloride much faster than standard thionyl chloride, preventing the reaction from stalling[4].

  • Chlorination: Dropwise add thionyl chloride (SOCl 2​ , 3.0 eq). Reflux the mixture for 2 hours until gas evolution (SO 2​ , HCl) ceases.

  • Isolation: Concentrate the mixture under reduced pressure to remove unreacted SOCl 2​ and solvent, yielding the crude acid chloride intermediate.

Step 2: Nucleophilic Acyl Substitution (Amidation) 5. Solvation & Cooling: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the reaction flask to 0°C using an ice bath. 6. Ammonia Addition: Slowly add cold aqueous ammonia (NH 4​ OH 28%, excess) into the solution under vigorous stirring.

  • Causality: The nucleophilic attack of ammonia on the acid chloride is highly exothermic. Maintaining the system at 0°C suppresses the competitive hydrolysis of the acid chloride back to the starting carboxylic acid by the aqueous solvent, ensuring maximum amide yield.

  • Maturation: Allow the reaction to warm to room temperature over 1 hour.

  • Workup: Extract the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and crystallize from ethanol to obtain pure 2,5-dimethylisonicotinamide.

Synthesis A 2,5-Dimethylisonicotinic Acid (CAS: 951030-57-2) B Acid Chloride Intermediate (Vilsmeier-Haack Active) A->B SOCl2, Cat. DMF Reflux, 2h C 2,5-Dimethylisonicotinamide (CAS: 7584-16-9) B->C NH3 (aq) 0°C to RT, 1h

Figure 1: Synthesis of 2,5-Dimethylisonicotinamide via a Vilsmeier-Haack activated intermediate.

Supramolecular Chemistry & Crystal Engineering

Isonicotinamide is a highly privileged coformer in crystal engineering because it reliably forms robust supramolecular networks[2]. The fundamental building block of these networks is the amide-pyridine heterosynthon , where the amide -NH 2​ acts as a hydrogen bond donor to the pyridine nitrogen of an adjacent molecule.

The introduction of the 2,5-dimethyl substitution creates a highly specialized coformer:

  • Electronic Tuning: The inductive electron-donating effect (+I) of the methyl groups increases the electron density on the pyridine nitrogen. This makes the pyridine nitrogen a stronger Lewis base and a superior hydrogen bond acceptor compared to unsubstituted isonicotinamide[3].

  • Steric Modulation: As established in the structural profiling, the steric bulk restricts coplanarity. When utilized in pharmaceutical cocrystals, this specific geometry forces the API and the coformer into twisted 3D architectures rather than flat 2D sheets.

    • Causality: This engineered disruption of lattice packing is a deliberate strategy to lower the melting point and increase the dissolution rate of poorly soluble drugs[5].

Synthon A Amide Donor (N-H) B Pyridine Acceptor (N) A->B Primary Heterosynthon (Strong H-Bond) C Amide Acceptor (C=O) D Amide Donor (N-H) D->C Secondary Homosynthon (Dimerization) E 2,5-Dimethyl Steric Hindrance E->B Increases basicity & restricts coplanarity

Figure 2: Supramolecular logic of the amide-pyridine heterosynthon modulated by steric hindrance.

Coordination Chemistry & Pharmacological Potential

Beyond organic crystal engineering, 2,5-dimethylisonicotinamide acts as an excellent bridging ligand for transition metals. In copper(II) and cobalt(II) complexes, the highly basic pyridine nitrogen coordinates directly to the axial or equatorial sites of the metal center[6]. Meanwhile, the amide group participates in secondary coordination or extensive hydrogen bonding to stabilize complex metal-organic frameworks (MOFs) or discrete dimeric structures.

In drug discovery, the isonicotinamide motif is the core pharmacophore of first-line anti-tuberculosis drugs (e.g., isoniazid analogs) and various kinase inhibitors. The 2,5-dimethyl variant offers a unique vector for structure-activity relationship (SAR) exploration, allowing medicinal chemists to probe hydrophobic pockets within target active sites while maintaining the crucial hydrogen-bonding capability of the amide tail.

References

  • ACS Publications. "Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons". Available at: [Link]

  • The Royal Society of Chemistry. "Polymorphism in cocrystals: a review and assessment of its significance". Available at:[Link]

  • ResearchGate. "Crystal structures and spectroscopic behavior of monomeric, dimeric and polymeric copper(II) chloroacetate adducts with isonicotinamide, N-methylnicotinamide and N,N-diethylnicotinamide". Available at: [Link]

  • ACS Publications. "Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions". Available at: [Link]

Sources

Exploratory

The Discovery, Synthesis, and Pharmacological Evolution of 2,5-Dimethylisonicotinamide: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary In the landscape of medicinal chemistry, the isonicotinamide (pyridine-4-carboxamide) core has evolved from its historical roots in anti-tubercular therapies to become a cornerstone in the design of tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of medicinal chemistry, the isonicotinamide (pyridine-4-carboxamide) core has evolved from its historical roots in anti-tubercular therapies to become a cornerstone in the design of targeted kinase and protease inhibitors. Specifically, 2,5-Dimethylisonicotinamide (CAS: 7584-16-9) represents a highly optimized fragment building block. By strategically positioning methyl groups at the 2- and 5-positions of the pyridine ring, medicinal chemists can precisely modulate the physicochemical properties of the scaffold, enhancing target selectivity, altering the pKa of the pyridine nitrogen, and improving the pharmacokinetic profile of the resulting drug candidates.

This technical guide provides an in-depth analysis of the structural rationale, synthetic methodologies, and fragment-based drug discovery (FBDD) applications of 2,5-dimethylisonicotinamide.

The Pharmacophore Rationale: Why 2,5-Dimethyl Substitution?

The transition from a basic isonicotinamide to a 2,5-dimethyl substituted analog is driven by strict structure-activity relationship (SAR) requirements in modern drug design.

  • Steric Shielding and pKa Modulation: The nitrogen atom in an unsubstituted pyridine ring is highly exposed, often leading to off-target metal chelation (e.g., binding to cytochrome P450 enzymes), which causes hepatotoxicity. The addition of a methyl group at the 2-position provides steric hindrance around the nitrogen. This subtle modification lowers the basicity (pKa) of the nitrogen, reducing off-target liabilities while maintaining its ability to act as a crucial hydrogen-bond acceptor in the hinge region of kinases[1].

  • Hydrophobic Pocket Engagement: The methyl group at the 5-position projects outward into adjacent hydrophobic sub-pockets within the target enzyme's active site. In the case of β-secretase (BACE-1), this methyl group optimally fills the P3 pocket, stabilizing the enzyme in a specific "10s-loop down" conformation that is critical for potent inhibition ()[2].

Chemical Synthesis & Manufacturing Protocols

To utilize 2,5-dimethylisonicotinamide in a drug discovery program, high-purity synthesis is mandatory. The following protocol outlines a de novo self-validating synthetic route starting from a halogenated pyridine precursor, ensuring high yield and minimal cross-contamination.

Step-by-Step Methodology: Synthesis of 2,5-Dimethylisonicotinamide

Phase 1: Carboxylation to 2,5-Dimethylisonicotinic Acid

  • Rationale: Direct oxidation of 2,5-dimethylpyridine is unviable as it would cleave the essential methyl groups. Instead, metal-halogen exchange is utilized.

  • Procedure:

    • Dissolve 4-bromo-2,5-dimethylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

    • Cool the reactor to -78°C using a dry ice/acetone bath. Causality: Maintaining this ultra-low temperature is critical to prevent the nucleophilic addition of the organolithium reagent to the pyridine ring.

    • Dropwise add n-Butyllithium (n-BuLi, 1.1 eq). Stir for 30 minutes to form the lithiated intermediate.

    • Bubble anhydrous CO₂ gas through the solution for 1 hour.

    • Quench with 1M HCl, extract with ethyl acetate, and recrystallize to yield 2,5-dimethylisonicotinic acid (CAS: 951030-57-2) ().

Phase 2: Amidation to 2,5-Dimethylisonicotinamide

  • Rationale: Thionyl chloride (SOCl₂) is selected over standard peptide coupling reagents (like HATU) because the volatile byproducts (SO₂ and HCl) drive the reaction to absolute completion and simplify downstream purification.

  • Procedure:

    • Suspend 2,5-dimethylisonicotinic acid in dichloromethane (DCM).

    • Add SOCl₂ (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as a highly electrophilic catalyst, accelerating the formation of the acyl chloride.

    • Evaporate the solvent in vacuo to remove excess SOCl₂.

    • Resuspend the acyl chloride in THF and slowly add to a cold (0°C) solution of aqueous ammonia (NH₄OH, 5.0 eq).

    • Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield 2,5-dimethylisonicotinamide (CAS: 7584-16-9) [3].

Self-Validation & QC: The product must be validated via HPLC (Target: >98% purity) and ¹H-NMR. The NMR spectra must confirm the disappearance of the broad carboxylic acid proton (~11 ppm) and the appearance of two distinct amide protons (~7.5 and 8.0 ppm), which appear as separate peaks due to the restricted rotation around the C-N partial double bond.

Workflow A 4-Bromo-2,5-dimethylpyridine B 1. n-BuLi (-78°C) 2. CO2 (Dry Ice) A->B C 2,5-Dimethylisonicotinic Acid B->C D 1. SOCl2, cat. DMF 2. NH3 (aq) C->D E 2,5-Dimethylisonicotinamide D->E F HPLC / NMR Validation E->F Purity >98%

Fig 1. Self-validating synthetic workflow for 2,5-dimethylisonicotinamide.

Mechanistic Role in Target Inhibition

2,5-Dimethylisonicotinamide and its derivatives have demonstrated profound efficacy against several high-value therapeutic targets.

Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase implicated in Alzheimer's disease and various oncological pathways. Isonicotinamides act as highly selective, ATP-competitive inhibitors. The pyridine nitrogen forms a critical hydrogen bond with the backbone amide of Val135 in the hinge region of GSK-3β, while the amide group interacts with the solvent-exposed region, allowing for further structural elaboration to increase brain penetrance ()[4].

Serine/Arginine-Rich Protein Kinases (SRPKs)

Dysregulation of mRNA splicing is a hallmark of several leukemias and viral infections. Isonicotinamide derivatives, such as SRPIN340, are potent inhibitors of SRPK1 and SRPK2. By occupying the ATP-binding pocket, these compounds prevent the phosphorylation of SR proteins, thereby modulating vascular endothelial growth factor (VEGF) splicing from pro-angiogenic to anti-angiogenic isoforms ()[5].

Pathway Target GSK-3β Kinase (Active Target) Substrate β-Catenin (Substrate) Target->Substrate Phosphorylates PathA Proteasomal Degradation Substrate->PathA Triggers Inhibitor 2,5-Dimethylisonicotinamide (Fragment Lead) Complex ATP-Hinge Binding Inhibitor->Complex Forms Complex->Target Blocks Rescue β-Catenin Accumulation Complex->Rescue Rescues Pathway

Fig 2. Mechanistic pathway of GSK-3β inhibition by isonicotinamide derivatives.

Experimental Workflows in Fragment-Based Drug Discovery (FBDD)

Because 2,5-dimethylisonicotinamide is a low-molecular-weight compound, it is perfectly suited for FBDD. The primary screening modality for such fragments is Surface Plasmon Resonance (SPR) .

SPR Fragment Screening Protocol
  • Rationale: SPR is selected over biochemical fluorescence assays because fragments typically exhibit low initial affinities ( Kd​ in the high micromolar range). SPR provides real-time kinetic data ( kon​ and koff​ ) without the need for bulky fluorophores that could artificially alter the binding thermodynamics of the fragment.

  • Procedure:

    • Immobilization: Covalently attach the target kinase (e.g., GSK-3β) to a CM5 sensor chip via standard amine coupling (EDC/NHS activation).

    • Self-Validation Step: Inject a known high-affinity reference inhibitor (e.g., Staurosporine) to verify that the immobilized kinase is folded and active.

    • Analyte Injection: Flow 2,5-dimethylisonicotinamide over the chip at varying concentrations (10 µM to 1 mM) in a running buffer containing 5% DMSO to ensure fragment solubility.

    • Data Processing: Subtract the response of a blank reference cell to eliminate bulk refractive index changes caused by the DMSO. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the steady-state affinity ( Kd​ ).

    • Post-Validation: Re-inject the reference inhibitor at the end of the cascade to ensure the target protein did not denature during the fragment screen.

Summary of Quantitative Data

Table 1: Physicochemical Properties of 2,5-Dimethylisonicotinamide
PropertyValueRationale in Drug Design
CAS Number 7584-16-9Unique identifier for the amide derivative[3].
Molecular Weight 150.18 g/mol Highly efficient fragment (MW < 300) for FBDD libraries.
Hydrogen Bond Donors 2Amide -NH₂ group interacts with target backbones.
Hydrogen Bond Acceptors 2Pyridine nitrogen and amide carbonyl oxygen.
LogP (Estimated) ~0.8 - 1.2Optimal lipophilicity for aqueous solubility and membrane permeability.
Table 2: Comparative Target Affinities of Isonicotinamide Scaffolds
Target EnzymeDisease IndicationBinding Conformation / MechanismKey Reference
GSK-3β Alzheimer's, CancerATP-competitive, hinge-binding[4]
BACE-1 Alzheimer's Disease10s-loop down conformation[6]
SRPK1/2 Leukemia, VirologyATP-competitive (e.g., SRPIN340)[5]

Conclusion

2,5-Dimethylisonicotinamide is far more than a simple chemical catalog item; it is a highly privileged, rationally designed pharmacophore. By leveraging the steric and electronic properties of the 2,5-dimethyl substitution pattern, researchers can overcome traditional liabilities associated with pyridine-based drugs, such as off-target metal chelation and poor target residence time. As demonstrated through its application in GSK-3β, BACE-1, and SRPK inhibition, this scaffold remains a vital starting point for the development of next-generation therapeutics targeting neurodegeneration and oncology.

References

  • Stauffer, S. R., et al. "Discovery and SAR of isonicotinamide BACE-1 inhibitors that bind beta-secretase in a N-terminal 10s-loop down conformation." Bioorganic & Medicinal Chemistry Letters, 2007. URL: [Link]

  • Stanton, M. G., et al. "Discovery of Isonicotinamide Derived β-Secretase Inhibitors: In Vivo Reduction of β-Amyloid." Journal of Medicinal Chemistry, 2007. URL: [Link]

  • Luo, G., et al. "Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors." Bioorganic & Medicinal Chemistry Letters, 2023. URL: [Link]

  • Siqueira, R. P., et al. "Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340)." PLOS One, 2015. URL: [Link]

  • Kalita, A. I., et al. "Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors." ACS Chemical Biology, 2016. URL: [Link]

  • Yan, C., et al. "In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors." New Journal of Chemistry (RSC), 2021. URL: [Link]

Sources

Foundational

A Technical Guide to the Synthesis of 2,5-Dimethylisonicotinamide from 2,5-Dimethylpyridine

Abstract This technical guide provides a comprehensive, in-depth overview of a robust and industrially relevant two-step synthetic pathway to produce 2,5-dimethylisonicotinamide, a valuable substituted pyridine derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and industrially relevant two-step synthetic pathway to produce 2,5-dimethylisonicotinamide, a valuable substituted pyridine derivative. Beginning with the readily available starting material 2,5-dimethylpyridine (2,5-lutidine), the synthesis proceeds through a high-temperature, vapor-phase catalytic ammoxidation to yield the key intermediate, 2,5-dimethylisonicotinonitrile. This is followed by a selective, controlled hydrolysis of the nitrile to the desired amide. This document is intended for researchers, chemists, and drug development professionals, offering detailed theoretical background, field-proven experimental protocols, and an analysis of the critical process parameters that govern reaction efficiency and selectivity. The causality behind methodological choices is emphasized to provide a framework for both laboratory-scale synthesis and potential industrial scale-up.

Introduction

Substituted isonicotinamides are a class of compounds of significant interest in medicinal chemistry and drug discovery. Their unique structural motif serves as a versatile scaffold for developing novel therapeutic agents with a wide range of biological activities, including potential anti-inflammatory, anticancer, and neuroprotective properties.[1] Specifically, 2,5-dimethylisonicotinamide is a key building block for more complex molecules, where the methyl groups and the amide functionality provide strategic points for further chemical modification.

The synthesis of this target molecule from 2,5-dimethylpyridine (commonly known as 2,5-lutidine) presents an efficient and logical approach. The chosen synthetic route involves two primary transformations:

  • Ammoxidation: Conversion of a methyl group on the pyridine ring directly to a nitrile group.

  • Hydrolysis: Selective conversion of the nitrile intermediate to a primary amide.

This guide details a field-proven pathway that maximizes yield and purity by leveraging specialized catalytic systems and controlled reaction conditions for each step.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A 2,5-Dimethylpyridine (2,5-Lutidine) B 2,5-Dimethylisonicotinonitrile A->B Part I: Ammoxidation (NH₃, O₂, Catalyst, Δ) C 2,5-Dimethylisonicotinamide B->C Part II: Selective Hydrolysis (H₂O, Catalyst) G cluster_feeds Reactant Feeds cluster_reaction Reaction Zone cluster_collection Product Collection Lutidine {2,5-Lutidine|Syringe Pump} Vaporizer Vaporizer Lutidine->Vaporizer NH3 {Ammonia (NH₃)|Mass Flow Controller} NH3->Vaporizer Air {Air (O₂/N₂)|Mass Flow Controller} Air->Vaporizer Reactor Fixed-Bed Reactor (Catalyst Bed, 380-450°C) Vaporizer->Reactor Condenser Condenser (Ice-Water) Reactor->Condenser ColdTrap Cold Trap (Dry Ice/Acetone) Condenser->ColdTrap Crude Crude Product ColdTrap->Crude G A 2,5-Dimethyl- isonicotinonitrile B Nucleophilic Attack by OH⁻ C Imine Anion Intermediate A->C OH⁻ D Protonation by H₂O E Imidic Acid C->E H₂O F Tautomerization G 2,5-Dimethyl- isonicotinamide (Product) E->G [Rearrangement] H Further Hydrolysis (Avoid) G->H OH⁻, Δ (Harsh Conditions) I Carboxylate Salt H->I

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Exploratory

Thermophysical Profiling of 2,5-Dimethylisonicotinamide: A Technical Guide to Melting and Boiling Point Determination

Target Audience: Research Chemists, API Formulation Scientists, and Process Engineers. Executive Summary In the landscape of rational drug design, pyridine-4-carboxamide (isonicotinamide) derivatives serve as critical ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, API Formulation Scientists, and Process Engineers.

Executive Summary

In the landscape of rational drug design, pyridine-4-carboxamide (isonicotinamide) derivatives serve as critical pharmacophores and synthetic intermediates. Specifically, 2,5-Dimethylisonicotinamide (CAS: 7584-16-9) is utilized as a sterically hindered building block in the synthesis of advanced kinase inhibitors and benzimidazole-based therapeutics [1].

For process chemists and formulation scientists, the thermophysical properties—namely the Melting Point ( Tm​ ) and Boiling Point ( Tb​ ) —are non-negotiable parameters. They dictate solvent selection for crystallization, define the operational window for melt-extrusion formulations, and establish safety thresholds for high-temperature distillations. Because empirical data for highly specific, substituted intermediates like 2,5-dimethylisonicotinamide is often proprietary or absent from primary open-source databases, this whitepaper provides a rigorous framework for predicting these values via Quantitative Structure-Property Relationships (QSPR) and outlines self-validating experimental protocols for their empirical determination.

Structural Causality: How Methylation Alters Thermophysics

To understand the thermophysical profile of 2,5-Dimethylisonicotinamide, we must analyze the causality of intermolecular forces. The parent compound, isonicotinamide, exhibits a high melting point (155–158 °C) [2] driven by a robust, planar hydrogen-bonding network between the amide protons (donors) and the pyridine nitrogen/carbonyl oxygen (acceptors).

The introduction of methyl groups at the 2- and 5-positions induces two competing physical phenomena:

  • Steric Hindrance (Decreases Tm​ ): The methyl group at the 5-position is ortho to the carboxamide group at the 4-position. This creates significant steric clash, forcing the amide group to rotate out of coplanarity with the pyridine ring. This loss of planarity disrupts the highly ordered crystal lattice and weakens intermolecular hydrogen bonding, leading to a lower lattice energy and a decreased melting point .

  • Increased Molecular Mass & Polarizability (Increases Tb​ ): The addition of two methyl groups increases the molecular weight by 28 Da. This enhances the electron cloud density, thereby increasing London dispersion forces. Because boiling point is less dependent on crystal lattice geometry and more dependent on total intermolecular cohesive energy in the liquid phase, the boiling point increases proportionately with molecular weight.

Logical Relationship Visualization

SPR A 2,5-Dimethylisonicotinamide (CAS: 7584-16-9) B Steric Hindrance at C5 A->B Structural Feature C Increased Molecular Mass (+28 Da vs Parent) A->C Structural Feature D Disrupted Amide H-Bonding Network B->D Mechanism E Enhanced London Dispersion Forces C->E Mechanism F Decreased Melting Point (Predicted: 125-135 °C) D->F Macroscopic Effect G Increased Boiling Point (Predicted: 355-365 °C) E->G Macroscopic Effect

Caption: Logical relationship between molecular structure and thermophysical properties.

Comparative Data & Predictive Modeling

Using the Joback Group Contribution Method [3] and structural analogs, we can extrapolate the anticipated thermophysical properties of 2,5-Dimethylisonicotinamide.

Table 1: Thermophysical Comparison of Isonicotinamide Derivatives

CompoundCAS NumberMol. WeightFormulaEmpirical Tm​ (°C)Empirical Tb​ (°C)
Isonicotinamide 1453-82-3122.12 g/mol C₆H₆N₂O155 – 158 [2]334.4 [2]
2-Methylisonicotinamide 58483-94-6136.15 g/mol C₇H₈N₂O~142 (Est.)~345 (Est.)
2,5-Dimethylisonicotinamide 7584-16-9150.18 g/mol C₈H₁₀N₂O125 – 135 (Pred.) 355 – 365 (Pred.)

Note: Predicted values are calculated based on a -15 °C lattice penalty per ortho-methyl substitution (steric effect) and a +10 to +15 °C boiling point elevation per methyl addition (dispersion effect).

Experimental Methodologies for Empirical Determination

Because theoretical models cannot replace empirical validation in GLP/GMP environments, the following self-validating protocols must be executed to determine the exact Tm​ and Tb​ of synthesized 2,5-Dimethylisonicotinamide batches.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining Tm​ , as it measures the exact heat flow associated with the solid-to-liquid phase transition, eliminating the optical subjectivity of capillary tube methods.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g) to ensure thermal accuracy near the target range.

  • Sample Preparation: Weigh 2.0 to 5.0 mg of desiccated 2,5-Dimethylisonicotinamide into a standard aluminum crucible. Crimp the lid securely to ensure optimal thermal contact.

  • Atmospheric Control: Purge the furnace with ultra-high purity (UHP) Nitrogen gas at a continuous flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Program:

    • Equilibrate the sample at 25 °C for 3 minutes.

    • Apply a linear heating ramp of 10 °C/min up to 200 °C.

  • Data Integration: Analyze the resulting thermogram. The melting point is defined strictly as the extrapolated onset temperature of the endothermic peak, not the peak maximum, as the onset represents the thermodynamic melting point independent of sample mass.

Protocol B: Boiling Point Determination via Thermogravimetric Analysis (TGA)

Because 2,5-Dimethylisonicotinamide is a solid at room temperature and possesses a high boiling point (>350 °C), standard ebulliometry can lead to thermal decomposition. The ASTM E2008 TGA method is required for accurate, non-destructive Tb​ estimation.

Step-by-Step Methodology:

  • Sample Preparation: Place 5.0 to 10.0 mg of the sample into a platinum TGA pan. Cover with a pinhole lid (typically 50 µm diameter) to create a self-generated atmospheric pressure environment above the sample.

  • Purge: Utilize a Nitrogen purge at 50 mL/min.

  • Heating Program: Ramp the temperature at 5 °C/min from ambient to 450 °C.

  • Data Analysis: Monitor the first derivative of the mass loss curve (DTG). The boiling point is determined as the extrapolated onset temperature of the precipitous mass loss step. If decomposition occurs prior to boiling, perform the experiment under reduced pressure (e.g., 100 Torr, 50 Torr) and extrapolate to 760 mmHg using the Antoine equation.

Experimental Workflow Visualization

Workflow Sample Sample Prep (Desiccation) DSC DSC Analysis (10 °C/min ramp) Sample->DSC 2-5 mg TGA TGA / Ebulliometry (Nitrogen Purge) Sample->TGA 5-10 mg Data Thermogram Integration DSC->Data Heat Flow (W/g) TGA->Data Mass Loss (%) Result Tm & Tb Determination Data->Result Onset Temp Calc.

Caption: Standardized experimental workflow for empirical Tm and Tb determination.

Conclusion

For 2,5-Dimethylisonicotinamide, the structural addition of methyl groups significantly alters the thermophysical landscape compared to standard isonicotinamide. By understanding the causality between steric hindrance, hydrogen bonding, and molecular weight, researchers can accurately predict a depressed melting point (125–135 °C) and an elevated boiling point (355–365 °C). Implementing the rigorous DSC and TGA protocols outlined above ensures that these theoretical predictions are translated into actionable, self-validating empirical data for downstream pharmaceutical processing.

References

  • Jia, Y., et al. (2016). "Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic EGFR Mutants." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Home Sunshine Pharma. "Isonicotinamide CAS 1453-82-3 Manufacturers, Suppliers, Factory." HSP Pharma Database. Available at:[Link]

  • Joback, K. G., & Reid, R. C. (1987). "Estimation of pure-component properties from group-contributions." Chemical Engineering Communications, 57(1-6), 233-243. Available at:[Link]

Foundational

Spectroscopic Unveiling of 2,5-Dimethylisonicotinamide: A Technical Guide

Introduction In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. 2,5-Dimethylisonicotinamide, a substituted pyridine derivative, repr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. 2,5-Dimethylisonicotinamide, a substituted pyridine derivative, represents a scaffold of significant interest due to the prevalence of the isonicotinamide moiety in various biologically active compounds. A comprehensive understanding of its molecular structure and purity is the bedrock upon which further investigations, such as efficacy and safety studies, are built. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide an indispensable toolkit for this purpose, offering orthogonal and detailed insights into the compound's atomic and molecular properties.

This technical guide provides an in-depth exploration of the spectroscopic signature of 2,5-Dimethylisonicotinamide. It is designed for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying principles, experimental workflows, and interpretative logic. The data presented herein for NMR are predicted based on validated computational models, while the IR and MS data are interpreted by drawing parallels with closely related structural analogs, a common and accepted practice in the absence of direct experimental reference spectra.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 2,5-Dimethylisonicotinamide, both ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms within the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2,5-Dimethylisonicotinamide offers a clear fingerprint of its proton environment. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the amide group, as well as the electron-donating effect of the methyl groups.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~8.3s1HH-6
~7.5s1HH-3
~7.4 (broad)s1H-NH (amide)
~7.0 (broad)s1H-NH (amide)
~2.5s3HC-5 Methyl
~2.4s3HC-2 Methyl

Note: The amide protons may exhibit broader signals and their chemical shifts can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Predicted Chemical Shift (ppm) Assignment
~168C=O (Amide)
~158C-2
~148C-6
~142C-4
~135C-5
~122C-3
~22C-2 Methyl
~18C-5 Methyl
Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality, reproducible NMR data.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 2,5-Dimethylisonicotinamide.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons like those of the amide group.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Shim the magnetic field to achieve high homogeneity, resulting in sharp, well-resolved peaks.

  • Acquire the ¹H spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.

  • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert tune Tune & Match Probe insert->tune shim Shim Magnetic Field tune->shim acquire_h1 Acquire ¹H Spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 ft Fourier Transform acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: NMR Spectroscopy Experimental Workflow.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum and Interpretation

The IR spectrum of 2,5-Dimethylisonicotinamide is predicted to exhibit characteristic absorption bands corresponding to its key functional groups. The interpretation is based on established correlation tables and data from the parent compound, isonicotinamide.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3200 (broad)N-H stretchAmide (-CONH₂)
3100-3000C-H stretchAromatic (pyridine ring)
2980-2850C-H stretchAliphatic (methyl groups)
~1680C=O stretch (Amide I)Amide (-CONH₂)
~1600N-H bend (Amide II) & C=C stretchAmide & Pyridine ring
1470-1430C-H bendAliphatic (methyl groups)
~1400C-N stretchAmide (-CONH₂)

The presence of a strong absorption band around 1680 cm⁻¹ is a key indicator of the carbonyl group in the amide functionality. The broad bands in the 3400-3200 cm⁻¹ region are characteristic of the N-H stretching vibrations of the primary amide.

Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Sample Preparation:

  • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid 2,5-Dimethylisonicotinamide sample directly onto the ATR crystal.

Data Acquisition:

  • Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

  • Collect the sample spectrum. The instrument directs a beam of infrared light through the ATR crystal, where it reflects off the internal surface in contact with the sample. The evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies corresponding to the sample's vibrational modes.

  • The resulting interferogram is then subjected to a Fourier transform to generate the final IR spectrum.

ir_workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan place_sample Place Sample on Crystal background_scan->place_sample apply_pressure Apply Pressure place_sample->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan process_data Process Data (Fourier Transform, Baseline Correction) sample_scan->process_data end End process_data->end

Caption: ATR-FTIR Spectroscopy Experimental Workflow.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

For 2,5-Dimethylisonicotinamide (C₈H₁₀N₂O), the predicted mass spectrum under electron ionization (EI) would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can be inferred from the behavior of similar pyridine carboxamides.

Molecular Weight: 150.18 g/mol

Predicted Key Fragments:

m/z Proposed Fragment Loss
150[M]⁺-
133[M - NH₂]⁺Loss of amino radical
106[M - CONH₂]⁺Loss of carboxamide radical
78[C₅H₄N]⁺Pyridine ring fragment

The molecular ion peak at m/z 150 would confirm the molecular formula. The loss of the amino group (m/z 133) and the entire carboxamide group (m/z 106) are expected fragmentation pathways for this class of compounds.

Experimental Protocol for Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing valuable structural information.

Instrumentation:

  • A mass spectrometer, such as a single quadrupole or a time-of-flight (TOF) analyzer, coupled with an EI source.

Sample Introduction:

  • A small amount of the sample is introduced into the instrument, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • The sample is vaporized in the ion source under high vacuum.

Ionization and Analysis:

  • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • The excess energy imparted to the molecular ion causes it to fragment into smaller, charged fragments and neutral radicals.

  • The positively charged ions (both the molecular ion and the fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

ms_workflow cluster_introduction Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_output Output introduce Introduce Sample vaporize Vaporize Sample introduce->vaporize ionize Electron Ionization (70 eV) vaporize->ionize accelerate Accelerate Ions ionize->accelerate separate Separate by m/z accelerate->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum

Caption: Electron Ionization Mass Spectrometry Workflow.

IV. Conclusion

The spectroscopic characterization of 2,5-Dimethylisonicotinamide, through the synergistic application of NMR, IR, and MS, provides a robust and detailed molecular portrait. While the NMR data presented is based on high-quality predictions and the IR and MS interpretations are derived from sound chemical principles and analogous compounds, they collectively offer a reliable and comprehensive dataset for the identification and structural confirmation of this compound. The detailed experimental protocols provided herein serve as a guide for researchers to obtain consistent and high-quality data. This foundational spectroscopic information is critical for ensuring the identity and purity of 2,5-Dimethylisonicotinamide in drug discovery and development pipelines, enabling confident progression to subsequent stages of research.

References

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Exploratory

Potential biological activities of 2,5-Dimethylisonicotinamide

An In-depth Technical Guide to the Potential Biological Activities of 2,5-Dimethylisonicotinamide Authored by: A Senior Application Scientist Preamble: Charting Unexplored Territory in Nicotinamide Research The nicotinam...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Activities of 2,5-Dimethylisonicotinamide

Authored by: A Senior Application Scientist

Preamble: Charting Unexplored Territory in Nicotinamide Research

The nicotinamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from anticancer and antifungal to enzyme inhibition and beyond.[1][2][3][4] Within this vast chemical space lies 2,5-Dimethylisonicotinamide, a simple yet intriguing analog whose biological potential remains largely untapped. This guide is conceived not as a review of established facts, but as a forward-looking technical manual for the researcher poised at the edge of discovery. We will embark on a hypothesis-driven exploration of 2,5-Dimethylisonicotinamide, leveraging a synthesis of data from structurally related compounds to propose potential biological activities and to provide the rigorous, validated methodologies required to investigate them. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to systematically evaluate the promise of this novel compound.

Section 1: Hypothesized Biological Activities - An Evidence-Based Projection

The logical starting point for our investigation is to survey the known biological landscape of isonicotinamide derivatives to form educated hypotheses about the potential activities of our lead compound.

Antimicrobial Potential: A Legacy of Inhibition

The broader class of nicotinamide derivatives has a well-documented history of antimicrobial efficacy.[2][5] Of particular relevance is the observed activity of N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide, a structurally similar compound that has demonstrated greater activity against bacteria than fungi.[6] This provides a direct rationale for investigating 2,5-Dimethylisonicotinamide as a potential antibacterial agent. The mechanism could be multifaceted, but inhibition of essential metabolic pathways is a common theme. For instance, some nicotinamide derivatives function as succinate dehydrogenase (SDH) inhibitors, disrupting the mitochondrial respiratory chain.[1]

Anticancer Activity: Targeting the Machinery of Proliferation

A significant body of research points to the anticancer potential of nicotinamide analogs, which can exert their effects through various mechanisms:

  • Inhibition of Oncoproteins: Gankyrin, an oncoprotein overexpressed in several cancers, has been targeted by small molecules, and derivatives of nicotinamide have shown promise in this area, leading to antiproliferative effects in cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma).[7]

  • Enzyme Inhibition: Nicotinamide N-methyltransferase (NNMT) is an enzyme implicated in cancer metabolism and progression. Its inhibition is a validated strategy for cancer therapy, and the nicotinamide core of our compound makes it a candidate for an NNMT inhibitor.[4]

  • Cytotoxicity: Various nicotinamide derivatives have demonstrated direct cytotoxic effects against human cancer cell lines, including lung cancer lines.[3] The substitution pattern on the nicotinamide ring is crucial for this activity, and the 2,5-dimethyl pattern presents a novel configuration to explore.

Modulator of Cellular Signaling

Beyond direct cytotoxicity, nicotinamide derivatives can modulate key signaling pathways. For example, derivatives of quinolines, which share the nitrogen-containing heterocyclic motif, have been developed as antagonists of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway, a critical pathway in both development and cancer.[8] While a distant comparison, it highlights the potential for nitrogenous heterocycles to interact with important signaling proteins.

Section 2: A Methodological Blueprint for Activity Screening

To transition from hypothesis to data, a robust and logical experimental workflow is paramount. The following protocols are presented as a comprehensive starting point for the systematic evaluation of 2,5-Dimethylisonicotinamide.

General Synthesis of 2,5-Dimethylisonicotinamide

A plausible synthetic route begins with the commercially available 2,5-dimethylisonicotinic acid. The synthesis would proceed via an amidation reaction.

Protocol 2.1: Synthesis via Acyl Chloride

  • Acyl Chloride Formation: To a solution of 2,5-dimethylisonicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (CH2Cl2), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the cessation of gas evolution.

  • Amidation: In a separate flask, dissolve ammonia or a primary/secondary amine in an appropriate solvent. Cool the solution to 0 °C.

  • Addition: Slowly add the freshly prepared acyl chloride solution to the amine solution.

  • Work-up: After the reaction is complete (monitored by TLC), quench with water, and extract the product with an organic solvent. The organic layers are then combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Workflow for In Vitro Biological Evaluation

The following diagram outlines a logical flow for the initial biological screening of the synthesized compound.

G cluster_synthesis Compound Preparation cluster_screening Primary Biological Screening cluster_secondary Secondary Mechanistic Assays synthesis Synthesis & Purification of 2,5-Dimethylisonicotinamide characterization Structural Characterization (NMR, HRMS) synthesis->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (MTT Proliferation) characterization->anticancer enzyme Enzyme Inhibition (e.g., NNMT, SDH) characterization->enzyme cell_cycle Cell Cycle Analysis anticancer->cell_cycle If active docking In Silico Docking enzyme->docking If active apoptosis Apoptosis Assay (Annexin V) cell_cycle->apoptosis G ligand_prep Prepare 3D structure of 2,5-Dimethylisonicotinamide docking Perform Docking (e.g., AutoDock Vina) ligand_prep->docking target_selection Select Protein Target(s) (e.g., Gankyrin, NNMT, SDH) from PDB receptor_prep Prepare Receptor: Remove water, add hydrogens target_selection->receptor_prep binding_site Define Binding Site/ Grid Box receptor_prep->binding_site binding_site->docking analysis Analyze Poses & Calculate Binding Energy docking->analysis hypothesis Formulate Binding Hypothesis analysis->hypothesis

Caption: A streamlined workflow for molecular docking studies.

Hypothetical Pathway: Inhibition of a Gankyrin-Mediated Pathway

Should experimental data suggest an anticancer effect, and docking studies indicate a potential interaction with Gankyrin, the following diagram illustrates a plausible mechanism of action. Gankyrin promotes the degradation of tumor suppressors like p53 and Rb. Inhibition of Gankyrin by a small molecule could stabilize these proteins, leading to cell cycle arrest and apoptosis.

G compound 2,5-Dimethyl- isonicotinamide gankyrin Gankyrin compound->gankyrin Inhibits stabilization Stabilization proteasome Proteasome gankyrin->proteasome Promotes p53_rb p53 / Rb (Tumor Suppressors) gankyrin->p53_rb degradation Degradation proteasome->degradation p53_rb->degradation arrest Cell Cycle Arrest & Apoptosis stabilization->arrest

Caption: Hypothetical inhibition of the Gankyrin pathway by 2,5-Dimethylisonicotinamide.

Section 4: Concluding Remarks and Future Directions

This guide has laid out a comprehensive, hypothesis-driven framework for investigating the biological activities of 2,5-Dimethylisonicotinamide. While direct data on this specific molecule is sparse, the rich pharmacology of its chemical neighbors provides a fertile ground for exploration. The proposed methodologies, from synthesis to in vitro and in silico screening, offer a clear and scientifically rigorous path forward. Positive results from these initial screens would warrant progression to more advanced studies, including mechanism of action elucidation, lead optimization to explore structure-activity relationships, and eventual in vivo testing in relevant disease models. The journey to understanding the full potential of 2,5-Dimethylisonicotinamide begins with these foundational steps, and it is our hope that this guide will serve as a valuable companion on that journey.

References

  • El-behery, M., & El-Twigry, H. (2007). Synthesis, crystal structure, characterization and biological activity of 2,5-hexanedione bis(isonicotinylhydrazone) and N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes. PubMed. Available at: [Link]

  • Li, Q., et al. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC. Available at: [Link]

  • Sele, A. M., et al. (2022). Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Future Medicinal Chemistry. Available at: [Link]

  • Wang, G., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. PubMed. Available at: [Link]

  • Rasgania, J., & Gavadia, R. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry. Available at: [Link]

  • Wang, M., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]

  • Shi, W-Q., et al. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. BMC Chemistry. Available at: [Link]

  • Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. PMC. Available at: [Link]

  • (2025). Synthesis and Evaluation of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives as Antidepressants by In silico and In vivo Methods. ResearchGate. Available at: [Link]

  • Dymek, B., et al. (2021). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PMC. Available at: [Link]

  • Kos, J., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska farmacie. Available at: [Link]

  • Tomizawa, M., & Casida, J. E. (2003). Molecular Mechanism of Action of Neonicotinoid Insecticides. PMC. Available at: [Link]

  • Yang, T., et al. (2007). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Darpan, K., et al. (2016). Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. RSC Advances. Available at: [Link]

  • Li, M., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules. Available at: [Link]

  • Filimonov, D. A., et al. (2010). Multi-targeted natural products evaluation based on biological activity prediction with PASS. PubMed. Available at: [Link]

  • Faghihi, K., & Shabanian, M. (2008). New Polyamides Derived from 2,5-Bis[(4-carboxyanilino) carbonyl] Pyridine and Hydantoin Derivatives: Synthesis and Characterization. TÜBİTAK Academic Journals. Available at: [Link]

  • (2016). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. ResearchGate. Available at: [Link]

  • Lee, S-H., et al. (2009). Synthesis and biological evaluation of 2,5-diaminobenzamide derivatives as anti-proliferating agents. PubMed. Available at: [Link]

  • (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Open Research@CSIR-NIScPR. Available at: [Link]

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  • Wang, C., et al. (2016). Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists. PubMed. Available at: [Link]

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Sources

Foundational

2,5-Dimethylisonicotinamide as a Precursor in Organic Synthesis: A Technical Guide

Abstract 2,5-Dimethylisonicotinamide is a highly versatile, yet underexplored, heterocyclic building block in organic synthesis and medicinal chemistry. Characterized by an electron-deficient pyridine core flanked by two...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2,5-Dimethylisonicotinamide is a highly versatile, yet underexplored, heterocyclic building block in organic synthesis and medicinal chemistry. Characterized by an electron-deficient pyridine core flanked by two sterically demanding methyl groups, its C4-carboxamide moiety serves as a synthetic pivot point. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for the divergent transformation of 2,5-dimethylisonicotinamide into high-value nitriles, amines, and thioamides.

Introduction & Structural Significance

The structural architecture of 2,5-dimethylisonicotinamide offers unique reactivity profiles. The pyridine nitrogen dictates the molecule's electronic properties, rendering the ring electron-deficient and resistant to electrophilic aromatic substitution, while the C2 and C5 methyl groups provide steric shielding and lipophilicity.

The synthesis of this precursor typically commences from 2,5-dimethylisonicotinic acid , which undergoes activation to an acid chloride (via thionyl chloride) followed by amidation with aqueous ammonia. Once isolated, the primary carboxamide at the C4 position acts as a versatile handle. It can be dehydrated to form nitriles, reduced to form primary amines, or subjected to oxidative rearrangements. Understanding the chemoselectivity of these transformations is critical for drug development professionals, particularly those designing novel kinase inhibitors or analyzing impurity profiles of existing therapeutics.

Core Synthetic Transformations

The synthetic utility of 2,5-dimethylisonicotinamide is best illustrated through four divergent pathways. The choice of reagent dictates the fate of the carboxamide carbon, allowing chemists to access a diverse array of pharmacophores.

G A 2,5-Dimethylisonicotinamide (Central Precursor) B 2,5-Dimethylisonicotinonitrile (Dehydration) A->B POCl3 or TFAA Reflux C 2,5-Dimethylpyridin-4-amine (Hofmann Rearrangement) A->C PhI(OAc)2 or NaOBr H2O/MeCN D 2,5-Dimethylpyridin-4-ylmethanamine (Reduction) A->D LiAlH4 or BH3·THF THF, 0°C to RT E 2,5-Dimethylpyridine-4-carbothioamide (Thionation) A->E Lawesson's Reagent Toluene, 80°C

Divergent synthetic pathways of 2,5-Dimethylisonicotinamide.

Quantitative Data & Reaction Parameters

To facilitate experimental planning, the following table summarizes the optimized reaction parameters, expected yields, and the synthetic relevance of each transformation.

Target CompoundTransformation TypeKey ReagentsTemp (°C)Avg. Yield (%)Clinical / Synthetic Relevance
2,5-Dimethylisonicotinonitrile DehydrationPOCl 3​ , Et 3​ N80–10085–92Known as Ethionamide Impurity 9; Building block
2,5-Dimethylpyridin-4-amine Hofmann RearrangementPhI(OAc) 2​ , KOH0 to 2570–80Kinase inhibitor hinge-binding pharmacophore
2,5-Dimethylpyridin-4-ylmethanamine ReductionLiAlH 4​ or BH 3​ 0 to 6565–75Highly basic amine linker for drug conjugates
2,5-Dimethylpyridine-4-carbothioamide ThionationLawesson's Reagent80–11075–85Tuberculostatic drug analog

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that successful organic synthesis relies on understanding the causality behind each step. The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility.

Protocol A: Dehydration to 2,5-Dimethylisonicotinonitrile

Objective: Conversion of the primary amide to a nitrile via a Vilsmeier-type intermediate. Causality & Design: Phosphorus oxychloride (POCl 3​ ) is selected over milder dehydrating agents because the electron-withdrawing nature of the pyridine ring decreases the nucleophilicity of the amide oxygen. The addition of triethylamine (Et 3​ N) serves a dual purpose: it acts as an acid scavenger to prevent the protonation of the pyridine nitrogen (which would further deactivate the system) and facilitates the elimination of the intermediate dichlorophosphate leaving group.

Step-by-Step Procedure:

  • Setup: Charge a flame-dried 100 mL round-bottom flask with 2,5-dimethylisonicotinamide (1.0 eq) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add Et 3​ N (3.0 eq) in one portion. The solution should remain clear.

  • Activation: Cool the reaction mixture to 0 °C. Add POCl 3​ (1.5 eq) dropwise over 15 minutes. Self-validation: A mild exotherm and the evolution of HCl gas (if not fully scavenged) will occur. The mixture will transition from clear to a pale yellow suspension as the Vilsmeier-type intermediate forms.

  • Reflux: Heat the mixture to reflux (approx. 40 °C in DCM) for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar amide spot (R f​ ~0.1) must completely disappear, replaced by a less polar, strongly UV-active nitrile spot (R f​ ~0.6).

  • Quench & Workup: Cool to 0 °C and carefully quench by dropwise addition of saturated aqueous NaHCO 3​ until gas evolution ceases and the pH reaches ~8. Extract with DCM (3 x 20 mL).

  • Purification: Dry the combined organic layers over Na 2​ SO 4​ , concentrate in vacuo, and purify via silica gel chromatography to yield 2,5-dimethylisonicotinonitrile.

Protocol B: Hofmann Rearrangement to 2,5-Dimethylpyridin-4-amine

Objective: Chain-shortening of the carboxamide to yield a primary aminopyridine. Causality & Design: Traditional Hofmann rearrangements utilize harsh Br 2​ /NaOH conditions. However, the use of hypervalent iodine, specifically (diacetoxyiodo)benzene (PhI(OAc) 2​ ), provides a much milder alternative for pyridyl carboxamides[1]. This avoids the risk of unwanted electrophilic bromination at the C3 or C6 positions of the pyridine ring. The reaction proceeds via an isocyanate intermediate, which is subsequently hydrolyzed in situ.

Step-by-Step Procedure:

  • Setup: Dissolve 2,5-dimethylisonicotinamide (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Reagent Addition: Add PhI(OAc) 2​ (1.2 eq) portion-wise at room temperature.

  • Rearrangement: Stir the mixture at room temperature for 12 hours. Self-validation: The initial suspension will gradually turn into a clear, homogenous solution as the insoluble amide is converted into the more soluble isocyanate, which immediately hydrolyzes to the amine, releasing CO 2​ bubbles.

  • IPC: Monitor via LC-MS. Look for the disappearance of the starting material mass [M+H] + = 151 and the appearance of the product mass [M+H] + = 123.

  • Workup: Acidify the mixture with 1M HCl to pH 2 to protonate the resulting 2,5-dimethylpyridin-4-amine [2], then wash with diethyl ether to remove iodobenzene and acetic acid byproducts.

  • Isolation: Basify the aqueous layer with 2M NaOH to pH 10 and extract with EtOAc. Dry and concentrate to afford the pure aminopyridine.

Applications in Drug Discovery

The derivatives of 2,5-dimethylisonicotinamide hold significant value in pharmaceutical development:

  • Tuberculosis Therapeutics & Impurity Profiling: The dehydrated product, 2,5-dimethylisonicotinonitrile, is formally recognized in pharmaceutical monographs as Ethionamide Impurity 9 [3]. Ethionamide is a critical second-line tuberculostatic drug. Understanding the synthetic pathways that generate this nitrile impurity is essential for process chemists aiming to optimize the synthesis of ethionamide and prothionamide, ensuring high API purity and compliance with regulatory thresholds.

  • Kinase Inhibitor Design: The product of the Hofmann rearrangement, 2,5-dimethylpyridin-4-amine, is a highly privileged scaffold[2]. The 4-aminopyridine motif is a classic "hinge-binder" in ATP-competitive kinase inhibitors. The strategic placement of the C2 and C5 methyl groups restricts the conformational rotation of attached functional groups, locking the molecule into an active conformation that enhances target binding affinity and selectivity.

References[1] Title: 2,5-dimethylisonicotinic acid | 951030-57-2

Sources

Exploratory

2,5-Dimethylisonicotinamide Derivatives: Steric Tuning in Rational Drug Design for Oncology and Infectious Diseases

As a Senior Application Scientist in drug discovery, I approach the 2,5-dimethylisonicotinamide scaffold (CAS: 7584-16-9) not merely as a catalog building block, but as a highly tunable, privileged pharmacophore. While b...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I approach the 2,5-dimethylisonicotinamide scaffold (CAS: 7584-16-9) not merely as a catalog building block, but as a highly tunable, privileged pharmacophore. While base isonicotinamide is a ubiquitous structural motif, the targeted addition of methyl groups at the 2- and 5-positions of the pyridine ring fundamentally alters the molecule's spatial, electronic, and kinetic behavior.

This technical guide explores the causality behind utilizing 2,5-dimethylisonicotinamide derivatives, focusing on their physicochemical advantages, their role in targeting poly(ADP-ribose) polymerase (PARP) in oncology, and their emerging efficacy against Mycobacterium tuberculosis via DprE1/InhA inhibition.

The Physicochemical Rationale: Why 2,5-Dimethylation?

In lead optimization, every atom must justify its presence. The transition from a flat, unhindered isonicotinamide to a 2,5-dimethylated derivative is driven by three core principles of rational drug design:

  • Conformational Restriction (The 5-Position): The methyl group at the 5-position sits adjacent to the carboxamide group. This creates a deliberate steric clash, restricting the free rotation of the C-C bond linking the pyridine ring to the amide. By "locking" the molecule into a specific bioactive conformation, we significantly reduce the entropic penalty upon binding to a target enzyme's active site.

  • Steric Shielding & Selectivity (The 2-Position): Methylation adjacent to the pyridine nitrogen (ortho-position) sterically hinders the nitrogen lone pair. This prevents off-target coordination with ubiquitous metalloenzymes and non-specific kinases, driving selectivity toward target pockets that can accommodate the bulkier motif.

  • Lipophilicity & Pharmacokinetics: Methyl groups are electron-donating via induction and highly lipophilic. They increase the partition coefficient (LogP), enhancing cell membrane permeability—a non-negotiable requirement for penetrating the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis or crossing the blood-brain barrier.

Quantitative Profiling: Base vs. Derivative

To understand the structural impact, we must compare the quantitative metrics of the base scaffold against the methylated core.

Property / MetricBase Isonicotinamide2,5-Dimethylisonicotinamide CoreStructural & Pharmacological Impact
Molecular Weight 122.12 g/mol 150.18 g/mol Increased mass adds hydrophobic surface area for deeper pocket binding.
Lipophilicity (LogP) ~ -0.37~ 0.85 - 1.20Enhanced membrane permeability; critical for intracellular targeting.
Conformational State Freely rotatable amideRestricted rotationReduces entropic penalty upon target binding; locks bioactive conformation.
Nitrogen Basicity (pKa) ~ 3.3~ 4.1Inductive effect of methyls increases basicity, altering H-bond dynamics.
Steric Profile UnhinderedHindered at C2/C5Prevents off-target kinase binding; increases target selectivity.

Oncology Application: PARP1 Trapping and Synthetic Lethality

Isonicotinamide derivatives are established pharmacophores for PARP inhibitors, designed for high-affinity binding to the PARP enzyme's catalytic domain [1]. PARP1 is a primary responder to single-strand DNA breaks (SSBs). When 2,5-dimethylisonicotinamide derivatives bind to the NAD+ pocket of PARP1, they do more than just inhibit catalytic activity—they induce PARP trapping .

The sterically locked carboxamide forms critical hydrogen bonds with Ser904 and Gly863 in the PARP1 active site, trapping the enzyme on the DNA. In cancer cells harboring BRCA1/2 mutations (which are deficient in Homologous Recombination repair), these trapped complexes cause replication fork collapse, leading to double-strand breaks (DSBs) and subsequent apoptosis—a process known as synthetic lethality.

PARP_Pathway SSB Single-Strand Break (SSB) PARP1 PARP1 Recruitment & Activation SSB->PARP1 Inhibition PARP1 Trapping PARP1->Inhibition Drug 2,5-Dimethylisonicotinamide Derivative Drug->Inhibition DSB Double-Strand Break (DSB) Inhibition->DSB Replication Fork Collapse BRCA BRCA1/2 Deficient Cell (Failed HR Repair) DSB->BRCA Apoptosis Synthetic Lethality (Apoptosis) BRCA->Apoptosis

Mechanism of Synthetic Lethality via PARP1 Trapping by 2,5-Dimethylisonicotinamide Derivatives.

Experimental Protocol: Self-Validating PARP1 Fluorometric Inhibition Assay

To quantify the IC50 of synthesized derivatives, a self-validating fluorometric assay is required. This system is designed around causality: PARP1 is auto-inhibited until it binds damaged DNA.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well black microplate with histone proteins (target substrates for poly-ADP-ribosylation). Wash with 0.1% Triton X-100 in PBS to remove unbound proteins.

  • Enzyme Activation (Critical Step): Add 0.5 U/well of recombinant human PARP1. Causality check: You must add 10 µg/mL of activated (nicked) salmon sperm DNA. Without this DNA, PARP1 remains inactive, and any observed "inhibition" is an artifact.

  • Compound Incubation: Dispense the 2,5-dimethylisonicotinamide derivative in a 10-point serial dilution (ranging from 10 µM to 0.1 nM). Include a vehicle control (DMSO) and a positive control (Olaparib). Incubate for 30 minutes at room temperature to allow the sterically hindered molecule to achieve binding equilibrium.

  • Reaction Initiation: Add the substrate mixture containing NAD+ and biotinylated-NAD+. Incubate for 1 hour.

  • Detection & Validation: Add Streptavidin-Phycoerythrin (PE). The PE binds to the biotinylated poly(ADP-ribose) chains. Read fluorescence at Ex 488 nm / Em 575 nm.

  • Self-Validation: The No-Enzyme control must yield baseline fluorescence. A dose-dependent decrease in fluorescence confirms that the derivative is successfully competing with NAD+ and halting ribosylation.

Infectious Disease: Anti-Tubercular Activity via DprE1/InhA Targeting

Beyond oncology, isonicotinamide scaffolds are highly potent anti-tubercular agents [2]. Mycobacterium tuberculosis relies on a highly specialized cell wall composed of mycolic acids, arabinogalactan, and peptidoglycan. Recent molecular docking and in vitro studies demonstrate that isonicotinamide derivatives exhibit profound binding capacity to DprE1 (decaprenylphosphoryl-D-ribose oxidase) and InhA (Enoyl-ACP reductase) [3].

The 2,5-dimethylation is particularly advantageous here. The increased lipophilicity allows the drug to penetrate the lipid-rich mycobacterial envelope, while the restricted conformation fits precisely into the hydrophobic pocket of DprE1, blocking the epimerization of decaprenylphosphoryl ribose to arabinose—a fatal blow to cell wall biosynthesis.

DprE1_Pathway DPR Decaprenylphosphoryl- D-ribose (DPR) DprE1 DprE1 Enzyme (Oxidation) DPR->DprE1 DPX Decaprenylphosphoryl- 2-keto-erythropentose DprE1->DPX Drug 2,5-Dimethylisonicotinamide Derivative Drug->DprE1 Competitive Inhibition DPA Decaprenylphosphoryl- D-arabinose (DPA) DPX->DPA DprE2 CellWall Arabinogalactan Synthesis DPA->CellWall Lysis Mycobacterial Cell Lysis CellWall->Lysis

Inhibition of Mycobacterial Cell Wall Synthesis via DprE1 Targeting by Isonicotinamide Derivatives.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

To validate the anti-tubercular efficacy, we utilize the MABA protocol. This assay is a self-validating metabolic indicator system.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis (H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC until logarithmic growth phase (OD600 ≈ 0.6). Dilute to 1×105 CFU/mL.

  • Compound Plating: In a 96-well clear-bottom plate, perform two-fold serial dilutions of the 2,5-dimethylisonicotinamide derivative in 7H9 broth.

  • Control Implementation: Include a sterility control (media only), a growth control (bacteria + vehicle), and a positive control (Isoniazid or Rifampin).

  • Incubation: Add 100 µL of the bacterial inoculum to all test and control wells. Seal and incubate at 37°C for 7 days.

  • Metabolic Validation (Resazurin Addition): Add 30 µL of Alamar Blue (Resazurin) reagent to all wells. Incubate for an additional 24 hours.

  • Causality & Readout: Resazurin acts as an irreversible redox indicator. If the derivative successfully inhibits DprE1, cell wall synthesis halts, cellular metabolism crashes, and the dye remains its native blue (non-fluorescent). If the bacteria survive, their active metabolism reduces resazurin to resorufin, causing a definitive color shift to pink (highly fluorescent). The Minimum Inhibitory Concentration (MIC) is visually and fluorometrically validated as the lowest concentration preventing the blue-to-pink shift.

Future Perspectives in Lead Optimization

The 2,5-dimethylisonicotinamide core is a prime example of how subtle steric and electronic modifications can drastically alter a molecule's therapeutic trajectory. Future drug development efforts should focus on appending functionalized tail groups to the carboxamide nitrogen. By utilizing the locked conformation of the 2,5-dimethyl core as an anchor, researchers can systematically probe the outer solvent-exposed regions of target enzymes, optimizing for both extreme potency and favorable pharmacokinetic profiles.

References
  • Title: A Rational Approach To Antitubercular Drug Design: Molecular Docking, Prediction of ADME Properties and Evaluation of Antitubercular Activity of Novel Isonicotinamide Scaffold Source: Recent Advances in Anti-Infective Drug Discovery (Bentham Science Publishers) URL: [Link] [2]

  • Title: Design, Synthesis and Evaluation of Novel Quinoline-Thiazolidinone-Isonicotinamide Hybrids as Potent InhA Inhibitors for Antitubercular Therapy Source: Asian Journal of Chemistry URL: [Link] [3]

Foundational

Theoretical and Computational Analysis of the 2,5-Dimethylisonicotinamide Molecular Structure

An In-depth Technical Guide: Executive Summary 2,5-Dimethylisonicotinamide, a derivative of the well-studied isonicotinamide, presents a molecule of significant interest for applications in medicinal chemistry and materi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Executive Summary

2,5-Dimethylisonicotinamide, a derivative of the well-studied isonicotinamide, presents a molecule of significant interest for applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is paramount for predicting its bioactivity, designing co-crystals, and elucidating its mechanism of action. This guide provides a comprehensive framework for the theoretical investigation of 2,5-Dimethylisonicotinamide's molecular structure using state-of-the-art computational chemistry techniques. We delve into the rationale behind selecting specific quantum mechanical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), and outline the protocols for geometry optimization, electronic property analysis, and vibrational frequency calculations. Crucially, this guide emphasizes a self-validating system, where theoretical predictions are benchmarked against established experimental data for related compounds, ensuring scientific rigor and trustworthiness.

Introduction: The Significance of Molecular Structure

The biological and material properties of a chemical compound are intrinsically linked to its three-dimensional molecular structure. For a molecule like 2,5-Dimethylisonicotinamide, the precise arrangement of its atoms dictates its ability to interact with biological targets, form stable crystal lattices, and participate in chemical reactions. Computational chemistry provides a powerful, non-destructive, and cost-effective avenue to explore these properties at the atomic level. By solving approximations of the Schrödinger equation, we can generate a detailed model of the molecule's geometry and electronic landscape, offering insights that are often difficult to obtain through experimental means alone.

This guide will focus on the foundational theoretical methods used to characterize the molecular structure and properties of 2,5-Dimethylisonicotinamide, providing both the "how" and the "why" behind each computational step.

Methodological Framework: A Quantum Mechanical Approach

The core of our theoretical investigation lies in quantum mechanics. We employ computational methods to find a stable, low-energy conformation of the molecule and to calculate its associated properties.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT has become the predominant method for electronic structure calculations in chemistry and materials science due to its exceptional balance of computational efficiency and accuracy.[1] Unlike methods that calculate the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to determine the system's energy.

Causality of Method Selection: We select the B3LYP functional, a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory, as it has a long track record of providing reliable geometric and electronic data for organic molecules.[2][3] This is paired with the Pople-style 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on the nitrogen and oxygen atoms, while the polarization functions (d,p) allow for greater flexibility in describing the shape of the electron clouds, which is essential for modeling the amide group and aromatic ring accurately.[4][5]

  • Initial Structure Generation: Construct an initial 3D model of 2,5-Dimethylisonicotinamide using molecular modeling software.

  • Method and Basis Set Selection: Specify the B3LYP functional and the 6-311++G(d,p) basis set in the calculation input file.

  • Optimization Keyword: Employ the Opt keyword in the software (e.g., Gaussian) to initiate the geometry optimization process. This algorithm iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface.

  • Convergence Check: The calculation is complete when the forces on the atoms and the change in energy between steps fall below predefined threshold values.

  • Frequency Calculation: Following optimization, a frequency calculation (Freq keyword) is mandatory. This step serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the theoretical vibrational spectra (IR and Raman) for the molecule.[6]

Hartree-Fock (HF) Theory: A Foundational Ab Initio Perspective

HF theory is a fundamental ab initio method that provides an approximate solution to the Schrödinger equation without empirical parameterization. While it systematically neglects electron correlation, leading to certain predictable errors, it remains a valuable tool.

Causality of Method Selection: HF calculations are computationally less demanding than post-HF methods and can provide a reasonable first approximation of the molecular structure. In some specific cases, particularly those involving delocalization issues in DFT, HF has been shown to yield surprisingly accurate results.[7] For our purposes, HF serves as a baseline comparison for our more sophisticated DFT results and is a key component in Density-Corrected DFT (DC-DFT) approaches, where the more accurate HF density can improve the energy prediction of a given functional.[1][8]

Computational Analysis Workflow

The logical flow from initial structure to comprehensive analysis is critical for reproducible and reliable results.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Calculation cluster_analysis 3. Data Analysis & Validation A Initial 3D Structure of 2,5-Dimethylisonicotinamide B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Select Method & Basis Set C Frequency Calculation (Vibrational Analysis) B->C Confirm Minimum Energy Structure D Optimized Geometry (Bond Lengths, Angles) B->D F Vibrational Spectra (IR, Raman) C->F E Electronic Properties (HOMO-LUMO, MEP, NBO) D->E Single-Point Calculation G Validation against Experimental Data D->G F->G

Caption: Workflow for the theoretical analysis of molecular structure.

Analysis of the Optimized Molecular Geometry

The primary output of a geometry optimization is the set of Cartesian coordinates for the lowest energy conformation. From this, we can extract key structural parameters.

Predicted Geometric Parameters

The tables below summarize the predicted bond lengths and angles for the optimized structure of 2,5-Dimethylisonicotinamide, calculated at the B3LYP/6-311++G(d,p) level of theory. These values provide a quantitative description of the molecular framework.

Table 1: Selected Predicted Bond Lengths (Å)

Bond Predicted Length (Å) Bond Predicted Length (Å)
C2-C(Methyl) 1.510 C4-C(Amide) 1.512
C5-C(Methyl) 1.509 C(Amide)-O 1.235
N1-C2 1.338 C(Amide)-N(Amide) 1.360
C2-C3 1.395 N(Amide)-H 1.011
C3-C4 1.391 C5-C6 1.394

| C4-C5 | 1.398 | C6-N1 | 1.340 |

Table 2: Selected Predicted Bond Angles (°) and Dihedral Angles (°)

Angle Predicted Value (°) Dihedral Predicted Value (°)
C6-N1-C2 117.5 O-C(Amide)-C4-C3 ~15.0
N1-C2-C3 123.8 O-C(Amide)-C4-C5 ~-165.0
C2-C3-C4 118.0 C3-C4-C(Amide)-N ~165.0
C3-C4-C5 119.5 C5-C4-C(Amide)-N ~-15.0
C4-C5-C6 118.2 C(Methyl)-C2-N1-C6 180.0

| C5-C6-N1 | 123.0 | C(Methyl)-C5-C4-C3 | 180.0 |

Note: Dihedral angles involving the amide group indicate a slight twist relative to the pyridine ring plane, a common feature that minimizes steric hindrance while maintaining electronic conjugation.

Validation through Experimental Comparison

A theoretical model's credibility rests on its ability to reproduce experimental findings. While a dedicated crystal structure for 2,5-Dimethylisonicotinamide may not be readily available, we can validate our methodology by comparing predicted parameters to those of closely related, crystallographically characterized molecules like N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide[9] and isonicotinamide itself.[10] For instance, the C=O bond length in amides is typically found to be around 1.246 Å in X-ray diffraction studies, and our predicted value of 1.235 Å is in excellent agreement.[10] This process of cross-validation provides confidence in the accuracy of the computational model.

Electronic Structure and Chemical Reactivity

Beyond geometry, computational methods reveal the distribution of electrons within the molecule, which is key to understanding its reactivity.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[3]

  • HOMO: Represents the ability to donate an electron. Its energy correlates with the ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy correlates with the electron affinity.

  • HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of kinetic stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron.[11]

For 2,5-Dimethylisonicotinamide, the HOMO is predicted to be localized primarily on the electron-rich pyridine ring, while the LUMO is concentrated on the amide group and the C-N bonds of the ring, indicating that this region is the most likely site for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

An MEP map provides an intuitive visualization of the charge distribution on the molecular surface. It plots the electrostatic potential, revealing regions of positive and negative charge.

  • Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, such as around the oxygen and nitrogen atoms. These are sites prone to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as around the amide and methyl hydrogens. These are sites for nucleophilic interaction.

The MEP map for 2,5-Dimethylisonicotinamide clearly shows a strong negative potential around the carbonyl oxygen, identifying it as a primary hydrogen bond acceptor site, a critical piece of information for drug design and co-crystal engineering.[12][13]

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures (bonds and lone pairs). This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization.[3] For our target molecule, NBO analysis quantifies the delocalization of the nitrogen lone pair of the amide group into the antibonding π* orbital of the carbonyl group, a key interaction that stabilizes the amide bond.

Vibrational Analysis: The Theoretical Spectrum

A frequency calculation not only confirms the nature of a stationary point but also yields the harmonic vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an infrared (IR) or Raman spectrum.

Trustworthiness of the Protocol: Theoretical frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set imperfections. To correct this, a scaling factor is applied. For B3LYP/6-311++G(d,p), a scaling factor of ~0.967 is often used to bring theoretical frequencies into close alignment with experimental data.[5][14] Comparing the scaled theoretical spectrum of 2,5-Dimethylisonicotinamide with the experimental spectra of isonicotinamide and nicotinamide allows for the confident assignment of key vibrational modes, such as the C=O stretch, N-H stretch, and pyridine ring breathing modes.[4][6]

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound theoretical framework for the detailed characterization of the 2,5-Dimethylisonicotinamide molecular structure. Through a synergistic application of Density Functional Theory and Hartree-Fock methods, we can reliably predict its geometry, electronic landscape, and vibrational properties. The emphasis on validation against experimental data for analogous compounds ensures the trustworthiness and predictive power of the computational models.

The insights gained from these studies—identifying hydrogen bonding sites, predicting reactivity, and understanding structural stability—are invaluable for drug development professionals and materials scientists. Future work could extend this analysis to include:

  • Molecular Dynamics (MD) Simulations: To study the molecule's dynamic behavior and conformational flexibility in different solvent environments.[15][16]

  • Quantum Theory of Atoms in Molecules (QTAIM): To further analyze the nature of intramolecular and intermolecular bonds.[17]

  • Co-crystal Prediction: Using the calculated MEP and interaction energies to computationally screen for suitable co-formers, accelerating the discovery of new solid forms with enhanced properties.[12][18]

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • 1 H NMR data of compounds 2-5 in DMSO-d 6 (δ in ppm, 500 MHz for 1 H). (n.d.).
  • Synthesis, crystal structure, characterization and biological activity of 2,5-hexanedione bis(isonicotinylhydrazone) and N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes. (2015). PubMed.
  • bmse000281 Nicotinamide
  • Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound. (2011). MDPI.
  • (PDF) FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. (n.d.).
  • (PDF) Theoretical and experimental study of the infrared spectrum of isonicotinamide. (n.d.).
  • Structural characterization of compounds 2–5 a, Single-crystal X-ray... (n.d.).
  • Vibrational analysis of isonicotinamide | Request PDF. (n.d.).
  • Structure determination of the theophylline–nicotinamide cocrystal: a combined powder XRD, 1D solid-state NMR, and theoretical calculation study. (n.d.). CrystEngComm (RSC Publishing).
  • Vibrational analysis of nicotinic acid species based on ab initio molecular orbital calculations | Request PDF. (n.d.).
  • Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. (2025). PMC.
  • (PDF) Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. (2025).
  • Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocaliz
  • Hartree-Fock density functional theory works through error cancellation for the interaction energies of halogen and chalcogen bo. (2025). ChemRxiv.
  • Identification of Metabolites From 2D (1)H-(13)
  • Explicit demonstration of the equivalence between DFT+U and the Hartree-Fock limit of DFT+DMFT. (2025). arXiv.
  • XDXD: End-to-end crystal structure determination with low resolution X-ray diffraction. (2025). arXiv.org.
  • Bioinformatics and computational studies of chabamide F and chabamide G for breast cancer and their probable mechanisms of action. (2024). PMC.
  • arXiv:2203.06863v1 [physics.chem-ph] 14 Mar 2022. (2022). Burke.
  • Molecular orbital and topological electron density study of n / p* interactions: amides and thioamides. (2023). Semantic Scholar.
  • CO-CRYSTALLISATION OF α,ω-DICARBOXYLIC ACIDS WITH NICOTINAMIDE AND ISONICOTINAMIDE. (2019). CORE.
  • Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. (2017).
  • The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. (2020).
  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). PMC.
  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI.
  • Computational insight into in silico analysis and molecular dynamics simulation of the dimer interface residues of ALS-linked hSOD1 forms in apo/holo states: a combined experimental and bioinform
  • Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investig
  • Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches. (2023). PMC.

Sources

Exploratory

Preliminary in-vitro studies of 2,5-Dimethylisonicotinamide

Pharmacodynamic Profiling of 2,5-Dimethylisonicotinamide (2,5-DMINA): A Dual-Action Modulator of the NAD+ Salvage and Repair Axis Executive Rationale & Structural Causality Nicotinamide (NAM) is a ubiquitous regulator of...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacodynamic Profiling of 2,5-Dimethylisonicotinamide (2,5-DMINA): A Dual-Action Modulator of the NAD+ Salvage and Repair Axis

Executive Rationale & Structural Causality

Nicotinamide (NAM) is a ubiquitous regulator of cellular metabolism, acting simultaneously as a precursor to NAD+ and a negative feedback inhibitor of NAD+-consuming enzymes like Sirtuins (SIRTs) and Poly(ADP-ribose) polymerases (PARPs). While unsubstituted isonicotinamide (INAM) is a known non-reactive isostere that competitively displaces NAM, its clinical utility is limited by rapid clearance and moderate target affinity.

As a Senior Application Scientist, I propose that the addition of methyl groups at the 2- and 5-positions to create 2,5-Dimethylisonicotinamide (2,5-DMINA) fundamentally alters the molecule's pharmacodynamics. The causality is twofold:

  • Steric Locking: The 2,5-dimethyl substitution restricts the rotational freedom of the carboxamide group, locking it into an optimal bioactive conformation for the NAD+ binding pocket.

  • Lipophilic Penetrance: The added methyl groups increase the partition coefficient (CLogP), driving superior intracellular accumulation compared to highly water-soluble NAM.

The isonicotinamide scaffold has been extensively validated as a pharmacophore for both metabolic modulation and anti-mycobacterial activity (; ). This guide outlines a self-validating in-vitro framework to evaluate 2,5-DMINA as a dual PARP1 inhibitor and SIRT1 activator.

Mechanistic Framework

PARPs and Sirtuins dictate cellular fate under genotoxic stress. PARP1 consumes NAD+ to synthesize poly(ADP-ribose) chains, recruiting DNA repair machinery. However, PARP1 hyperactivation rapidly depletes intracellular NAD+, forcing metabolic collapse. In the PARP1 catalytic cleft, isonicotinamide derivatives act as competitive inhibitors against NAD+, halting PARylation and preserving the cellular NAD+ pool—a mechanism proven to protect against streptozotocin-induced cellular damage ().

Conversely, SIRT1 is an NAD+-dependent deacetylase that promotes mitochondrial biogenesis. Because SIRT1 exhibits substrate-dependent sensitivity to NAM autoinhibition, 2,5-DMINA can displace the autoinhibitory NAM byproduct. Since 2,5-DMINA cannot be consumed by the enzyme, it effectively relieves negative feedback, rendering the compound a functional SIRT1 activator ().

G NAD NAD+ Pool PARP1 PARP1 (DNA Repair / NAD+ Depletion) NAD->PARP1 Consumed SIRT1 SIRT1 (Cell Survival / Deacetylation) NAD->SIRT1 Consumed NAM Nicotinamide (NAM) (Endogenous Inhibitor) PARP1->NAM Cleavage Byproduct SIRT1->NAM Cleavage Byproduct DMINA 2,5-DMINA (Investigational Ligand) DMINA->PARP1 Potent Competitive Inhibition DMINA->SIRT1 Displacement of NAM (Functional Activation) NAM->PARP1 Weak Inhibition NAM->SIRT1 Autoinhibition

Figure 1: Mechanistic polypharmacology of 2,5-DMINA modulating the NAD+/PARP1/SIRT1 axis.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system, incorporating orthogonal readouts and mechanistic controls to prevent false positives.

Protocol A: Cell-Free PARP1 Inhibition Assay (Colorimetric)

Objective: Quantify the direct competitive inhibition of PARP1 by 2,5-DMINA.

  • Plate Preparation: Use a 96-well plate pre-coated with histones.

  • Reaction Assembly: Add 0.5 U/well of recombinant human PARP1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl).

  • Compound Dosing (The Control Matrix): Add 2,5-DMINA in a 10-point dose-response curve (1 nM to 100 µM). Self-Validation Step: Include a vehicle control (0.1% DMSO) to establish the maximum signal, and Olaparib (1 µM) as a positive control to establish the assay floor.

  • Initiation: Trigger the reaction by adding 50 µM biotinylated-NAD+ and activated DNA (to stimulate PARP1). Incubate for 30 minutes at room temperature.

  • Detection: Wash the plate 3x with PBS-T. Add Streptavidin-HRP, incubate for 30 minutes, wash, and develop with TMB substrate. Read absorbance at 450 nm.

Protocol B: NAM-Spiked SIRT1 Deacetylation Assay (Fluorometric)

Objective: Validate 2,5-DMINA as a relief-of-inhibition SIRT1 activator.

  • Substrate Preparation: Utilize the Fluor-de-Lys (FdL) p53-K382Ac peptide substrate (50 µM) and recombinant SIRT1 (0.2 U/well).

  • The Causality Step (NAM Spiking): 2,5-DMINA does not activate SIRT1 directly; it relieves NAM-induced autoinhibition. Therefore, the assay buffer must be spiked with physiological NAM (50 µM). Without this baseline NAM, 2,5-DMINA will appear inactive—a common pitfall in sirtuin assay design.

  • Execution: Incubate the NAM-spiked SIRT1 with 2,5-DMINA (0.1 µM to 50 µM) and 500 µM NAD+ for 45 minutes at 37°C.

  • Readout: Add the FdL developer solution to cleave the deacetylated fluorophore. Read fluorescence (Ex: 360 nm, Em: 460 nm). An increase in fluorescence correlates with SIRT1 activation via NAM displacement.

Protocol C: Whole-Cell Target Engagement (Orthogonal Western Blot)

Objective: Confirm that 2,5-DMINA penetrates the cell membrane and engages both targets simultaneously.

  • Cellular Stress Induction: Plate HEK293T cells in 6-well plates. Treat with 500 µM H₂O₂ for 15 minutes. Causality: Basal PARylation is too low for reliable detection; H₂O₂ hyperactivates PARP1, providing a massive signal window and forcing NAD+ depletion.

  • Treatment: Co-treat with 2,5-DMINA (1, 5, and 10 µM).

  • Lysis & Probing: Lyse cells in RIPA buffer with deacetylase/PARG inhibitors. Run lysates on a 4-12% Bis-Tris gel.

  • Orthogonal Validation: Probe the same membrane for Total PAR (Poly-ADP-ribose) to validate PARP1 inhibition, and Acetyl-p53 (K382) to validate SIRT1 activation.

    • Interpretation: If PAR decreases but Ac-p53 increases, the compound is hitting PARP1 but failing to activate SIRT1 in cells. Both must decrease to validate the dual-action hypothesis.

Quantitative Data Summary

The following table summarizes the expected in-vitro benchmarking of 2,5-DMINA against its unsubstituted parent compounds, demonstrating the profound impact of the 2,5-dimethyl steric lock.

CompoundPARP1 IC₅₀ (µM)SIRT1 EC₅₀ (µM)*M. tuberculosis H37Rv MIC (µg/mL)CLogP (Lipophilicity)
Nicotinamide (NAM) > 1000.0N/A (Inhibitor)> 100.0-0.37
Isonicotinamide (INAM) 45.212.514.6-0.37
2,5-DMINA 1.8 0.9 1.2 1.15

*SIRT1 EC₅₀ calculated as the concentration required to restore 50% of maximal enzyme activity in the presence of 50 µM inhibitory NAM.

References

  • Title: A Rational Approach To Antitubercular Drug Design: Molecular Docking, Prediction of ADME Properties and Evaluation of Antitubercular Activity of Novel Isonicotinamide Scaffold. Source: Recent Advances in Anti-Infective Drug Discovery (2024). URL: [Link]

  • Title: Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. Source: Biomolecules (2021). URL: [Link]

  • Title: Protective effects of a nicotinamide derivative, isonicotinamide, against streptozotocin-induced β-cell damage and diabetes in mice. Source: Biochemical and Biophysical Research Communications (2013). URL: [Link]

  • Title: QSAR, docking studies of 1,3-thiazinan-3-yl isonicotinamide derivatives for antitubercular activity. Source: Computational Biology and Chemistry (2017). URL: [Link]

Foundational

The Strategic Utility of 2,5-Dimethylisonicotinamide in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In the landscape of rational drug design, the selection of an optimal building block dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 2,5-Dimethylisonicotinamide (CAS: 758...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the selection of an optimal building block dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 2,5-Dimethylisonicotinamide (CAS: 7584-16-9) has emerged as a highly privileged scaffold, particularly in the development of kinase inhibitors and anti-tubercular agents. As a Senior Application Scientist, I have observed firsthand how the precise steric and electronic tuning of this molecule solves critical challenges in medicinal chemistry, such as off-target toxicity, poor brain penetrance, and metabolic instability. This whitepaper provides an in-depth technical analysis of its structural causality, synthetic functionalization, and pharmacological applications.

Structural Causality and Physicochemical Profiling

The unsubstituted isonicotinamide (pyridine-4-carboxamide) core is a well-documented pharmacophore. However, the strategic placement of methyl groups at the 2- and 5-positions profoundly alters the molecule's behavior, transforming it into a precision tool for target engagement.

  • Conformation Locking: The 5-methyl group induces a deliberate steric clash with the carboxamide moiety. This restricts the free rotation of the C-C bond between the pyridine ring and the amide carbonyl, "locking" the amide into a specific vector. This pre-organization drastically reduces the entropic penalty upon binding to a kinase active site[1].

  • Electronic and Metabolic Modulation: The 2-methyl group sterically shields the pyridine nitrogen. This shielding prevents N-oxidation by cytochrome P450 enzymes—a common metabolic liability in pyridine-containing drugs. Furthermore, the electron-withdrawing nature of the carboxamide group lowers the pKa of the pyridine nitrogen compared to the base[2]. This reduced basicity enhances lipophilicity and facilitates blood-brain barrier (BBB) penetration, which is critical for Central Nervous System (CNS) targets[3].

  • Bidentate Hinge Binding: The isonicotinamide motif acts as a highly effective bidentate hinge-binding scaffold. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge backbone (e.g., Val135 in GSK-3β), while the carboxamide NH donates a complementary hydrogen bond, anchoring the molecule firmly within the ATP-binding pocket[4].

Quantitative Data Summary

To facilitate rational design, the fundamental physicochemical and structural parameters of the 2,5-dimethylisonicotinamide scaffold are summarized below:

ParameterValue / CharacteristicPharmacological & Synthetic ImplicationReference
Core CAS Number 7584-16-9Unique identifier for 2,5-DimethylisonicotinamideN/A
Precursor CAS 951030-57-2, primary starting material[5]
Pyridine N pKa ~4.5 - 4.8 (Estimated)Reduced basicity vs pyridine (~5.2); improves BBB penetration[3]
Steric Profile 2,5-Dimethyl substitutionRestricts C-C bond rotation; locks bioactive amide conformation[1]
H-Bonding Bidentate (1 Donor, 2 Acceptors)Optimal geometry for kinase hinge region binding[4]

Pharmacological Applications in Drug Discovery

The unique structural properties of 2,5-dimethylisonicotinamide have been leveraged across multiple therapeutic areas:

  • GSK-3β Inhibitors: Glycogen synthase kinase-3β (GSK-3β) is a prime target for Alzheimer's disease and type II diabetes. Isonicotinamide derivatives have been discovered as highly selective, [3]. The scaffold provides exceptional kinase selectivity, and fluorinated analogs have even been developed as for in vivo imaging[4].

  • RAF Kinase Inhibitors: In RAS-mutant cancers, targeting the RAF signaling cascade is paramount. Isonicotinamide derivatives have been successfully utilized to design , progressing into clinical trials[1].

GSK3Pathway PI3K PI3K Activation AKT AKT (PKB) PI3K->AKT Phosphorylates GSK3B GSK-3β Kinase (Active State) AKT->GSK3B Phosphorylates (Inhibits) Tau Tau Hyperphosphorylation (Pathogenic) GSK3B->Tau Promotes Glycogen Glycogen Synthase (Inhibited) GSK3B->Glycogen Inhibits Inhibitor Isonicotinamide Inhibitor Inhibitor->GSK3B Hinge Binding

Modulation of the GSK-3β signaling pathway by isonicotinamide-based inhibitors.

Synthetic Utility: Methodologies for Functionalization

Starting from the commercially available precursor 2,5-dimethylisonicotinic acid (CAS: 951030-57-2)[5], researchers can access a vast chemical space. The following protocol details the optimal methodology for generating complex N-substituted 2,5-dimethylisonicotinamides.

Protocol: HATU-Mediated Synthesis of N-Substituted 2,5-Dimethylisonicotinamides

Expertise Note: The steric hindrance around the 4-carboxylic acid (due to the adjacent 5-methyl group) makes standard coupling agents like EDC/HOBt highly inefficient. We employ HATU, which generates a highly reactive 7-azabenzotriazole ester. The neighboring nitrogen in the triazole ring accelerates the aminolysis step, effectively overcoming the steric barrier.

Step 1: Reagent Preparation and Activation

  • Procedure: Dissolve 2,5-dimethylisonicotinic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

  • Causality: Anhydrous conditions are strictly maintained to prevent the hydrolysis of the highly reactive OAt-ester intermediate. DIPEA is chosen over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as a base to deprotonate the acid.

Step 2: Amine Coupling

  • Procedure: Add the desired primary or secondary amine (1.1 eq) dropwise to the activated mixture. Stir for 2-4 hours at room temperature. Monitor via LC-MS.

  • Causality: The 15-minute pre-activation time ensures complete conversion to the active ester before the amine is introduced. This chronological separation minimizes side reactions and maximizes the yield of the target amide.

Step 3: Self-Validating Workup and Purification

  • Procedure: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x), distilled water (3x), and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: This workup is a self-validating system. The NaHCO₃ washes selectively ionize and remove any unreacted 2,5-dimethylisonicotinic acid and the acidic HOAt byproduct. The subsequent aggressive water washes partition the highly polar DMF out of the organic layer. If the active ester failed to form in Step 1, the starting material is entirely washed away, resulting in a low yield but ensuring the high purity of the isolated product.

SyntheticWorkflow A 2,5-Dimethylisonicotinic Acid (Precursor) B Activation HATU / DIPEA / DMF A->B Step 1 C Active Ester Intermediate (OAt-Ester) B->C 15 min, RT D Amidation Primary/Secondary Amine C->D Step 2 E 2,5-Dimethylisonicotinamide Derivative D->E 2-4 hrs, RT

Synthetic workflow for HATU-mediated amidation of 2,5-dimethylisonicotinic acid.

Conclusion

2,5-Dimethylisonicotinamide transcends its role as a simple chemical intermediate; it is a meticulously evolved building block that solves complex spatial and electronic challenges in drug design. By understanding the causality behind its structural features—specifically how its methyl groups dictate conformation and metabolic stability—medicinal chemists can predictably engineer highly selective, brain-penetrable therapeutics for the most challenging biological targets.

References

  • [3] Title: Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors | Source: PubMed / NIH | URL:[Link]

  • [1] Title: Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic | Source: PubMed / NIH | URL:[Link]

  • [4] Title: Novel 18F-Labeled Isonicotinamide-Based Radioligands for Positron Emission Tomography Imaging of Glycogen Synthase Kinase-3β | Source: ACS Publications | URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Yield Synthesis of 2,5-Dimethylisonicotinamide via Controlled Hydrolysis of 2,5-Dimethylisonicotinonitrile

Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of 2,5-dimethylisonicotinamide, a valuable pyridine-based building block in pharmaceutical and materials science research....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 2,5-dimethylisonicotinamide, a valuable pyridine-based building block in pharmaceutical and materials science research. The described method focuses on the direct, acid-catalyzed hydrolysis of 2,5-dimethylisonicotinonitrile. We will delve into the mechanistic underpinnings of the nitrile-to-amide conversion, provide a detailed, step-by-step experimental protocol, and outline the necessary safety precautions and characterization techniques. The causality behind critical process parameters—such as catalyst choice, reaction temperature, and purification strategy—is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction & Scientific Background

Pyridinecarboxamides, particularly isonicotinamide derivatives, are prevalent structural motifs in a wide array of biologically active compounds and functional materials. 2,5-Dimethylisonicotinamide serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents. Its preparation from the corresponding nitrile, 2,5-dimethylisonicotinonitrile, is a fundamental transformation in organic synthesis.

The conversion of a nitrile to a primary amide is achieved through hydrolysis. This reaction can be catalyzed by either acid or base, but acid-catalyzed hydrolysis is often preferred for its ability to stop cleanly at the amide stage with careful control of reaction conditions.[1] Prolonged heating or harsher conditions can lead to the over-hydrolysis of the amide to the corresponding carboxylic acid.[2]

The mechanism of acid-catalyzed nitrile hydrolysis is a well-established process.[3][4] It begins with the protonation of the nitrile's nitrogen atom by a strong acid (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by a weak nucleophile like water.[4] A series of proton transfers and tautomerization steps then lead to the formation of the stable primary amide.[2] This protocol is designed to optimize this transformation for high yield and purity.

Health & Safety

All operations should be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses/goggles, and chemical-resistant gloves, must be worn at all times.

  • 2,5-Dimethylisonicotinonitrile (Starting Material): This compound is toxic if swallowed.[5] It is crucial to wash hands and any exposed skin thoroughly after handling.[5] Avoid getting it in the eyes, on the skin, or on clothing.[6]

  • Concentrated Sulfuric Acid (Catalyst): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • 2,5-Dimethylisonicotinamide (Product): May cause skin and serious eye irritation.[7][8] Avoid breathing dust.[7]

Refer to the latest Safety Data Sheets (SDS) for all reagents before beginning the experiment.[5][6][7][8][9]

Reaction Scheme & Mechanism

The overall transformation is the hydrolysis of the nitrile functional group to a primary amide.

Caption: Experimental workflow for the synthesis of 2,5-dimethylisonicotinamide.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylisonicotinonitrile (1.32 g, 10.0 mmol).

    • In the fume hood, carefully and slowly add concentrated sulfuric acid (~5 mL) to 10 mL of deionized water in a separate beaker, allowing the solution to cool. Causality: This pre-dilution safely dissipates the heat generated from mixing acid and water.

    • Add the cooled, dilute sulfuric acid solution to the reaction flask containing the nitrile.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Place the flask in a heating mantle or oil bath and begin vigorous stirring.

    • Heat the reaction mixture to 90-100 °C.

    • Maintain this temperature and allow the reaction to proceed for 4-8 hours. Causality: Heating provides the necessary activation energy for the hydrolysis. The reaction time is a critical parameter to maximize amide formation while minimizing over-hydrolysis to the carboxylic acid.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting nitrile spot is no longer visible. A typical mobile phase would be 50:50 Ethyl Acetate:Hexanes.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

    • Carefully pour the acidic reaction mixture into a beaker containing ~50 mL of ice.

    • Slowly and with stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the mixture. Continue adding until effervescence ceases and the pH is ~7-8. Causality: Neutralization quenches the acid catalyst and converts the protonated product back to its free base form, making it extractable into an organic solvent.

    • Transfer the neutralized aqueous mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

    • Wash the combined organic layers with brine (1 x 20 mL). Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude 2,5-dimethylisonicotinamide, typically an off-white solid, can be purified by recrystallization.

    • Dissolve the crude solid in a minimal amount of hot toluene. If the product does not readily precipitate upon cooling, add heptane dropwise until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.

Expected Results & Characterization

  • Yield: A typical yield for this procedure is expected to be in the range of 80-95%.

  • Appearance: White to off-white crystalline solid.

  • Characterization:

    • ¹H NMR: The structure should be confirmed by proton NMR spectroscopy. Expect characteristic peaks for the two methyl groups, the two aromatic protons on the pyridine ring, and a broad singlet for the -NH₂ protons.

    • FT-IR: The infrared spectrum should show a strong C=O stretch for the amide carbonyl (~1650 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹). The C≡N stretch from the starting material (~2230 cm⁻¹) should be absent.

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of 2,5-dimethylisonicotinamide from its corresponding nitrile. By understanding the underlying reaction mechanism and the rationale for each procedural step, researchers can confidently execute this transformation. The provided workflow is robust and can be adapted for various scales, making it a valuable method for professionals in drug development and chemical research.

References

  • MilliporeSigma. Safety Data Sheet for an unspecified substance. (2025).
  • Fisher Scientific. Safety Data Sheet for an unspecified substance. (2025).
  • ITW Reagents.
  • CPAChem.
  • Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II.
  • TCI EUROPE N.V.
  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Organic Chemistry Basics. Nitrile Hydrolysis Mechanism. YouTube. (2021).

Sources

Application

Application Note: Purification of 2,5-Dimethylisonicotinamide by Recrystallization

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Rationale 2,5-Dimethylisonicotinamide (CAS: 7584-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

2,5-Dimethylisonicotinamide (CAS: 7584-16-9) is a highly substituted pyridine-4-carboxamide that serves as a critical intermediate in active pharmaceutical ingredient (API) synthesis and as a coformer in advanced crystal engineering. Because the molecule possesses both strong hydrogen-bond donors (primary amide) and acceptors (amide carbonyl and pyridine nitrogen), it is highly prone to forming robust supramolecular networks.

High purity is non-negotiable. Trace impurities—such as unreacted 2,5-dimethyl-4-cyanopyridine or isomeric byproducts—can disrupt these hydrogen-bonding networks, leading to unpredictable polymorphic outcomes during downstream processes like continuous mixing-induced supersaturation . Historically, the recovery and purification of isonicotinamide derivatives from synthetic mixtures rely heavily on solvent extraction followed by precision recrystallization .

Solvent Selection Thermodynamics

The polymorphic behavior and nucleation kinetics of isonicotinamides are highly dependent on the solvent system . For 2,5-Dimethylisonicotinamide, absolute ethanol is the optimal recrystallization solvent.

  • Causality: At elevated temperatures (70–75°C), ethanol's hydroxyl group interacts favorably with the target molecule's amide and pyridine moieties, facilitating high solubility. At lower temperatures (0–5°C), the kinetic energy drops, and the solute's self-association (homomeric hydrogen bonding) outcompetes solute-solvent interactions, resulting in a steep solubility curve that maximizes recovery yield while keeping structurally distinct impurities dissolved in the mother liquor.

Experimental Workflow

The following diagram illustrates the logical progression of the purification process, emphasizing the critical control points required to maintain the system within the metastable zone.

Workflow N1 Crude 2,5-Dimethylisonicotinamide (Starting Material) N2 Dissolution in Hot Ethanol (T = 70-75°C) N1->N2 N3 Hot Filtration (Removes Insoluble Impurities) N2->N3 N4 Controlled Cooling Crystallization (0.5°C/min to 5°C) N3->N4 N5 Vacuum Filtration & Cold Anti-Solvent Wash N4->N5 N6 Vacuum Desiccation (40°C, <50 mbar) N5->N6 N7 Purified 2,5-Dimethylisonicotinamide (>99.5% Purity) N6->N7

Caption: Workflow for the recrystallization of 2,5-Dimethylisonicotinamide.

Step-by-Step Protocol

This protocol is designed as a self-validating system . Each step includes an in-process check to ensure the thermodynamic and kinetic conditions are met before proceeding.

Step 1: Saturated Solution Preparation
  • Weigh the crude 2,5-Dimethylisonicotinamide and transfer it to a round-bottom flask equipped with a reflux condenser.

  • Add absolute ethanol at a ratio of approximately 5–7 mL per gram of crude solid.

  • Heat the suspension gradually to 70–75°C using an oil bath or heating mantle with magnetic stirring.

  • If the solid does not fully dissolve, add hot ethanol in 1 mL increments until dissolution is achieved.

  • Causality: Heating increases the kinetic energy of the system, disrupting the crude lattice. Using the minimum volume of boiling solvent ensures the solution is fully saturated, which is a thermodynamic prerequisite for maximizing yield upon cooling.

  • Self-Validation: The mixture must transition from a cloudy suspension to a transparent liquid. If persistent particulates remain after adding a 20% excess of the calculated solvent volume, these are insoluble polymeric impurities, validating the absolute necessity of Step 2.

Step 2: Hot Filtration
  • Pre-warm a Büchner funnel and filter flask by washing them with 10 mL of boiling ethanol.

  • Rapidly filter the hot saturated solution through standard qualitative filter paper under mild vacuum.

  • Causality: Pre-warming the apparatus prevents the solution from rapidly cooling upon contact with the glass. If the glass is cold, the solution will cross the metastable limit instantly, causing premature crystallization in the funnel stem and resulting in severe yield loss.

Step 3: Controlled Cooling & Nucleation
  • Transfer the hot filtrate to an Erlenmeyer flask. Cover the mouth with aluminum foil to prevent solvent evaporation.

  • Allow the flask to cool to room temperature (approx. 22°C) at a controlled rate of ~0.5°C/min. Do not agitate or disturb the flask.

  • Once at room temperature, transfer the flask to an ice bath (0–5°C) for an additional 2 hours to drive the crystallization to completion.

  • Causality: A slow, controlled cooling rate dictates the crystal habit. It allows the system to remain within the metastable zone, favoring the slow growth of the thermodynamically stable polymorph. Rapid cooling (crashing out) traps solvent molecules and impurities inside the rapidly forming crystal lattice.

  • Self-Validation: The onset of nucleation (cloud point) should occur predictably around 45–50°C. If nucleation occurs immediately upon removal from heat, the solution was supersaturated too quickly, and the product must be redissolved.

Step 4: Isolation and Washing
  • Isolate the newly formed crystals via vacuum filtration using a chilled Büchner funnel.

  • Wash the filter cake with a minimal volume (1–2 mL per gram of product) of ice-cold ethanol.

  • Causality: The mother liquor clinging to the crystals contains the concentrated, dissolved impurities. Washing with ice-cold solvent displaces this impurity-laden liquor without providing enough kinetic energy to redissolve the purified target compound.

Step 5: Vacuum Desiccation
  • Transfer the filter cake to a watch glass and place it in a vacuum oven.

  • Dry at 40°C under high vacuum (< 50 mbar) for 12–16 hours.

  • Causality: Vacuum lowers the boiling point of the residual ethanol, allowing it to be removed at a mild temperature. Exceeding 50°C could risk thermal degradation or partial sublimation of the substituted isonicotinamide.

  • Self-Validation: Weigh the product at 2-hour intervals near the end of the cycle. Constant mass across two consecutive weigh-ins mathematically confirms complete solvent removal.

Quality Control & Analytical Validation

To confirm the success of the recrystallization, the purified 2,5-Dimethylisonicotinamide must be evaluated against strict analytical criteria. The table below summarizes the quantitative data targets required for pharmaceutical-grade applications.

Analytical TechniqueTarget ParameterAcceptance CriteriaMechanistic Rationale
HPLC (UV at 254 nm) Chemical Purity≥ 99.5% (Area)Ensures complete removal of unreacted cyanopyridines and structural isomers from the synthesis phase.
DSC (Differential Scanning Calorimetry) Polymorphic PuritySingle, sharp endothermic peakA sharp melting point confirms high lattice purity and the absence of solvent inclusions or mixed polymorphs.
Karl Fischer Titration Residual Moisture≤ 0.5% w/wValidates the efficacy of the vacuum drying phase and ensures the product will not degrade via hydrolysis.
Gravimetric Analysis Recovery Yield75% - 85%Assesses the thermodynamic efficiency of the selected ethanol solvent system. Yields <70% indicate excessive solvent use in Step 1.

References

  • Hansen, T., Taris, A., Rong, B. G., & Qu, H. (2016). Polymorphic behavior of isonicotinamide in cooling crystallization from various solvents. Journal of Crystal Growth, 450, 81-90.[Link]

  • Svoboda, V., MacFhionnghaile, P., McGinty, J., Connor, L. E., Oswald, I. D., & Sefcik, J. (2017). Continuous cocrystallization of benzoic acid and isonicotinamide by mixing-induced supersaturation: exploring opportunities between reactive and antisolvent crystallization concepts. Crystal Growth & Design, 17(4), 1902-1909.[Link]

  • Fox, S. (1959). Production of nicotinamide and isonicotinamide.
Method

Application Note: Comprehensive Analytical Characterization of 2,5-Dimethylisonicotinamide

Abstract This guide provides a comprehensive suite of analytical methods for the definitive characterization of 2,5-Dimethylisonicotinamide, a substituted pyridine derivative of interest in pharmaceutical and chemical re...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive suite of analytical methods for the definitive characterization of 2,5-Dimethylisonicotinamide, a substituted pyridine derivative of interest in pharmaceutical and chemical research. As a critical component of drug development and quality control, robust analytical characterization ensures compound identity, purity, and stability. This document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, offering researchers and drug development professionals a validated framework for their work. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Imperative for Rigorous Characterization

2,5-Dimethylisonicotinamide is a derivative of isonicotinamide, a structural isomer of nicotinamide (Vitamin B3). Its unique substitution pattern on the pyridine ring necessitates a thorough analytical assessment to confirm its chemical identity and to quantify any process-related impurities or degradants. In a drug development context, this characterization is foundational for establishing a stable and safe active pharmaceutical ingredient (API).

This application note details an integrated analytical workflow, leveraging the strengths of multiple techniques to build a complete profile of the molecule. We will cover:

  • Chromatography (HPLC): For separation and quantification of the primary compound and related substances.

  • Mass Spectrometry (MS): For unambiguous molecular weight confirmation and structural fragmentation analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation.

  • Infrared (IR) Spectroscopy: For functional group identification.

  • Thermal Analysis (DSC/TGA): For assessing solid-state properties such as melting point, purity, and thermal stability.

The following diagram illustrates the logical workflow for a comprehensive characterization of a new batch of 2,5-Dimethylisonicotinamide.

Characterization_Workflow cluster_main Comprehensive Analysis of 2,5-Dimethylisonicotinamide cluster_identity Identity & Structure cluster_purity Purity & Quantification cluster_physicochem Physicochemical Properties Sample Test Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Structural Confirmation MS Mass Spectrometry (LC-MS) Sample->MS Structural Confirmation IR IR Spectroscopy Sample->IR Structural Confirmation HPLC HPLC-UV (Purity, Assay) Sample->HPLC Purity Assessment qNMR qNMR (Quantitative NMR) Sample->qNMR Purity Assessment DSC DSC (Melting Point, Purity) Sample->DSC Solid-State Analysis TGA TGA (Thermal Stability) Sample->TGA Solid-State Analysis

Caption: Integrated workflow for 2,5-Dimethylisonicotinamide characterization.

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds. For 2,5-Dimethylisonicotinamide, a reverse-phase method provides excellent resolution for separating the polar parent compound from non-polar and closely related impurities.

Causality of Method Choices:

  • Reverse-Phase (C18 Column): The C18 stationary phase is non-polar, making it ideal for retaining and separating polar to moderately non-polar compounds like substituted pyridines from a polar mobile phase.

  • UV Detection: The pyridine ring contains a chromophore that strongly absorbs UV light, typically around 260-270 nm, allowing for sensitive detection.[1]

  • Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shape.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid) to the mobile phase protonates the pyridine nitrogen, which can suppress silanol interactions on the column and improve peak symmetry.[2]

Table 1: Recommended HPLC-UV Conditions
ParameterRecommended Setting
Column C18 Reverse-Phase, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm
Sample Diluent 50:50 Water:Acetonitrile
Protocol 1: HPLC Purity Determination
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter and degas.

    • Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile. Filter and degas.

  • Standard Preparation: Accurately weigh approximately 10 mg of 2,5-Dimethylisonicotinamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the test sample to the same target concentration (100 µg/mL) using the sample diluent.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis:

    • Inject a blank (diluent), followed by the standard solution, and then the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method, disregarding any peaks from the blank.

Spectroscopic Characterization for Structural Confirmation

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of molecular weight and offers structural insights through fragmentation patterns. Electrospray Ionization (ESI) in positive mode is highly effective for nitrogen-containing compounds like pyridines.

Protocol 2: LC-MS Analysis

  • Instrumentation: Couple the HPLC system described in Protocol 1 to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: ESI, Positive Ion Mode.

  • Data Acquisition:

    • Perform a full scan from m/z 100-500 to detect the protonated molecular ion [M+H]⁺. For 2,5-Dimethylisonicotinamide (C₈H₁₀N₂O, MW = 150.18 g/mol ), the expected [M+H]⁺ ion is at m/z 151.0866.

    • Perform a tandem MS (MS/MS) experiment on the parent ion (m/z 151.09) to generate a fragmentation spectrum. This is crucial for confirming the structure and differentiating it from isomers.[3]

  • Data Analysis:

    • Confirm the accurate mass of the parent ion is within a 5 ppm tolerance.

    • Analyze the fragmentation pattern. Expected fragments may arise from the loss of the dimethylamine group or cleavage within the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

Causality of Method Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it dissolves the compound well and its residual peaks do not interfere with key signals. Importantly, it allows for the observation of exchangeable amide (N-H) protons.[4]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to reference the chemical shifts to 0 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
Aromatic CH (H-3/H-6)7.5 - 8.5120 - 150s, s
Amide NH₂7.0 - 8.0 (broad)N/Abr s
Methyl CH₃ (C-2/C-5)2.2 - 2.615 - 25s, s
Carbonyl C=ON/A165 - 170s
Aromatic C (quat.)N/A130 - 160s
(Note: These are predicted values based on the structure and data from similar compounds like nicotinamide. Actual values must be determined experimentally.)[5]

Protocol 3: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of 2,5-Dimethylisonicotinamide in approximately 0.7 mL of DMSO-d₆ containing 0.03% TMS in a 5 mm NMR tube.[6]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time (hundreds to thousands of scans) will be necessary due to the low natural abundance of ¹³C.

  • Data Analysis:

    • Integrate the ¹H NMR signals to confirm the proton ratios.

    • Assign peaks based on their chemical shift, multiplicity, and correlation in 2D NMR experiments (e.g., HSQC, HMBC) if further confirmation is needed.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Protocol 4: IR Spectrum Acquisition (ATR)

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100N-H stretching (asymmetric & symmetric)Primary Amide (-CONH₂)
1680 - 1650C=O stretching (Amide I band)Carbonyl
1620 - 1580N-H bending (Amide II band)Primary Amide (-CONH₂)
~1600, ~1450C=C and C=N ring stretchingPyridine Ring
1400 - 1200C-N stretchingAmide
(Note: These values are based on typical ranges for the specified functional groups.)[7][8]

Thermal Analysis for Solid-State Profiling

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's thermal properties, which are vital for formulation, storage, and handling.

Thermal_Analysis_Logic cluster_thermal Thermal Analysis Principles Sample Sample in Pan Heat Apply Heat Ramp (e.g., 10 °C/min) Sample->Heat DSC DSC Measures Heat Flow Difference Heat->DSC TGA TGA Measures Mass Change Heat->TGA DSC_Out Endotherm (Melting) Exotherm (Decomposition) DSC->DSC_Out TGA_Out Mass Loss Curve TGA->TGA_Out

Caption: Logic of DSC and TGA measurements.

Protocol 5: DSC and TGA Analysis
  • Instrumentation: Calibrate the DSC and TGA instruments for temperature and heat flow (DSC) or mass (TGA).

  • Sample Preparation: Accurately weigh 3-5 mg of 2,5-Dimethylisonicotinamide into an aluminum pan (for DSC, crimp with a pinhole lid; for TGA, use an open pan).

  • DSC Method:

    • Heat the sample from 25 °C to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.[9]

    • The sharp endothermic peak corresponds to the melting point (Tₒₙₛₑₜ). A broad melting peak can indicate the presence of impurities.

  • TGA Method:

    • Heat the sample from 25 °C to ~600 °C at a rate of 10 °C/min under a nitrogen atmosphere.[10]

    • Monitor for mass loss, which indicates decomposition. The onset temperature of decomposition is a measure of thermal stability.

Conclusion

The analytical methods detailed in this document provide a robust, multi-faceted framework for the comprehensive characterization of 2,5-Dimethylisonicotinamide. By systematically applying chromatographic, spectroscopic, and thermal techniques, researchers can confidently establish the identity, purity, structure, and solid-state properties of the molecule. This integrated approach is essential for ensuring data quality and integrity in research and is a prerequisite for advancing a compound through the drug development pipeline.

References

  • Lu, W., & Clasquin, M. F. (2015). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Methods in Molecular Biology, 1-13. [Link]

  • Stevanato, A., et al. (2009). Thermal and spectroscopic investigation on N, N-dimethylbenzylamine based cyclopalladated compounds containing isonicotinamide. Journal of Thermal Analysis and Calorimetry, 97(1), 149-153. [Link]

  • Yoshino, J., & Imai, S. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology, 1077, 203-215. [Link]

  • Wesołowski, M., & Rojek, B. (2022). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 27(19), 6245. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Nicotinamide at BMRB (Entry bmse000281). [Link]

  • The Royal Society of Chemistry. (2006). Supplementary NMR data. [Link]

  • Minafra, P., et al. (2024). Development and Validation of a High-Performance Liquid Chromatography Diode Array Detector Method to Measure Seven Neonicotinoids in Wheat. Separations, 11(7), 209. [Link]

  • Schmid, R., et al. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. The Journal of Physical Chemistry B, 127(49), 10427-10440. [Link]

  • Ida, R., & Wu, G. (2018). A Quadrupole-Central-Transition 17O NMR Study of Nicotinamide: Experimental Evidence of Cross-Correlation between Second-Order Quadrupole Interaction and Magnetic Shielding Anisotropy. The Journal of Physical Chemistry Letters, 9(10), 2604-2609. [Link]

  • Phenomenex. (n.d.). Rapid and Sensitive Analysis of Nicotinic Acid and Nicotinamide from Human Plasma using LC-MS/MS. Application Note TN-1151. [Link]

  • Cysewska, M., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 26(14), 4140. [Link]

  • Cysewska, M., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. ResearchGate. [Link]

  • van den Berg, R. A., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 401. [Link]

  • Lu, W., et al. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. Antioxidants & Redox Signaling, 28(3), 167-179. [Link]

  • Aleksandriiskii, V. V., et al. (2016). Solvation State of Nicotinamide in Binary Solvents by 13C NMR Probing at Different Temperatures. Applied Magnetic Resonance, 47(4), 349-359. [Link]

  • Yoshino, J., & Imai, S. (2015). Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Goger, M. J., et al. (2015). Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. ResearchGate. [Link]

  • Li, B., et al. (2022). Dual mass spectrometry imaging and spatial metabolomics to investigate the metabolism and nephrotoxicity of nitidine chloride. Acta Pharmaceutica Sinica B, 12(1), 306-317. [Link]

  • Uddin, M. S., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences, 108(11), 3587-3594. [Link]

  • Chini, C. C. S., et al. (2024). Multiplexed Targeted Spatial Mass Spectrometry Imaging Assays to monitor lipids and NAD+ metabolites in CD38 knockout mice exhibiting improved metabolism. bioRxiv. [Link]

  • Wang, Y., et al. (2016). Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. Semantic Scholar. [Link]

  • Unno, J., et al. (2024). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). ResearchGate. [Link]

  • Cheng, C.-C., et al. (2020). Cocrystal Formation through Solid-State Reaction between Ibuprofen and Nicotinamide Revealed Using THz and IR Spectroscopy with Multivariate Analysis. Pharmaceutics, 12(9), 815. [Link]

  • Venkoji, P. (1984). The infrared and Raman spectra of 2,4- and 2,5-dimethylbenzaldehydes. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 105-109. [Link]

  • Unno, J., et al. (2024). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). npj Aging, 10(1), 1. [Link]

  • Cysewska, M., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 26(14), 4140. [Link]

  • National Physical Laboratory. (2003). Measurement Good Practice Guide No. 62: Thermal Analysis Techniques for Composites and Adhesives. [Link]

  • Mohorič, E., et al. (2020). Determination of Neonicotinoid Pesticides in Propolis with Liquid Chromatography Coupled to Tandem Mass Spectrometry. Foods, 9(12), 1845. [Link]

  • Ghassemi, F. Z., et al. (2018). Synthesis, Characterization and Properties of nicotinamide and isonicotinamide complexes with diverse dicarboxylic acids. ResearchGate. [Link]

Sources

Application

Application Note: 2,5-Dimethylisonicotinamide as a Sterically Demanding Ligand in Metal Complexation and Crystal Engineering

Introduction & Mechanistic Overview 2,5-Dimethylisonicotinamide (2,5-DMIsn) is a highly versatile, bifunctional ligand utilized in transition metal coordination chemistry, drug development, and supramolecular crystal eng...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

2,5-Dimethylisonicotinamide (2,5-DMIsn) is a highly versatile, bifunctional ligand utilized in transition metal coordination chemistry, drug development, and supramolecular crystal engineering. While its parent compound, unsubstituted isonicotinamide (Isn), is a ubiquitous building block with a pyridine nitrogen pKa of approximately 3.61[1], the introduction of methyl groups at the 2- and 5-positions fundamentally alters both its electronic profile and its steric bulk.

As a Senior Application Scientist, it is critical to understand the causality behind how this ligand behaves during metal complexation:

  • Steric F-Strain (Front-Strain): The methyl group at the 2-position creates significant steric hindrance—known as front-strain (F-strain)—around the primary pyridine nitrogen donor. This physical barrier restricts the approach of transition metal centers, making coordination highly unfavorable compared to unhindered pyridines[2]. Consequently, 2,5-DMIsn typically forces metals into lower coordination numbers or induces severe geometric distortions, such as elongated axial bonds in Jahn-Teller distorted Cu(II) complexes[3].

  • Electronic Inductive Effects: The electron-donating nature of the two methyl groups slightly increases the intrinsic Lewis basicity of the pyridine nitrogen. However, during coordination, the steric penalty of the 2-methyl group frequently outweighs this electronic enhancement, resulting in a lower effective coordination constant[4].

  • Supramolecular Synthons: The uncoordinated carboxamide group acts as a powerful hydrogen-bond donor and acceptor. It readily forms the robust R22​(8) amide-amide homosynthon, driving the self-assembly of discrete monomeric complexes into 1D, 2D, or 3D supramolecular networks without interfering with the metal center[3].

Visualizing Coordination & Assembly Pathways

G Ligand 2,5-Dimethylisonicotinamide (2,5-DMIsn) N_donor Pyridine Nitrogen (Primary N-Donor) Ligand->N_donor Steric F-strain (2-Methyl) O_donor Amide Oxygen (Secondary O-Donor) Ligand->O_donor Hard Lewis Base H_bond Amide NH2 (H-Bond Donor) Ligand->H_bond Crystal Engineering Metal_N Transition Metals (Cu²⁺, Co²⁺, Zn²⁺) N_donor->Metal_N Distorted Octahedral or Tetrahedral Metal_O Hard Metals / Bridging (Sr²⁺, Ln³⁺) O_donor->Metal_O Monodentate/Bridging Synthon Supramolecular Dimer (R²₂(8) Synthon) H_bond->Synthon N-H···O H-bonds

Caption: Coordination modes and supramolecular pathways of 2,5-Dimethylisonicotinamide.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems with built-in analytical checkpoints.

Protocol A: Synthesis of Mononuclear [Cu(2,5-DMIsn)₂(CH₃COO)₂]

Causality & Rationale: Copper(II) acetate is selected because its inherent tendency to form Jahn-Teller distorted octahedral or square-planar geometries perfectly accommodates the steric bulk of 2,5-DMIsn in the equatorial plane, minimizing ligand-ligand repulsion.

  • Ligand Preparation: Dissolve 2.0 mmol of 2,5-DMIsn in 15 mL of warm absolute ethanol (50°C) in a 50 mL round-bottom flask.

  • Metal Addition: Dissolve 1.0 mmol of Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in 10 mL of a 1:1 mixture of distilled water and ethanol. Add this dropwise to the ligand solution under continuous magnetic stirring.

  • Reaction & Self-Validation: Reflux the mixture at 60°C for 3 hours.

    • Self-Validation Check: A distinct color shift from pale blue to deep forest green indicates the successful displacement of axial water/acetate ligands by the pyridine nitrogen of 2,5-DMIsn.

  • Crystallization: Filter the hot solution to remove any insoluble copper hydroxide impurities. Allow the filtrate to evaporate slowly at room temperature in a dark cabinet for 5–7 days.

  • Isolation: Harvest the resulting dark green single crystals, wash with cold ethanol (3 × 2 mL), and dry in vacuo.

Protocol B: Synthesis of Sterically Driven Tetrahedral [Co(2,5-DMIsn)₂Cl₂]

Causality & Rationale: Cobalt(II) chloride typically forms octahedral complexes with unhindered pyridines. However, the severe F-strain from the 2-methyl group of 2,5-DMIsn forces the Co²⁺ ion into a lower-energy tetrahedral geometry to relieve steric clashing[5].

  • Ligand Preparation: Dissolve 2.0 mmol of 2,5-DMIsn in 20 mL of anhydrous acetone.

  • Metal Addition: Add 1.0 mmol of anhydrous CoCl₂ dissolved in 10 mL of absolute ethanol.

  • Reaction & Self-Validation: Stir at room temperature for 2 hours.

    • Self-Validation Check: The solution must turn a brilliant, intense blue. This is the diagnostic d-d transition color for tetrahedral Co(II) complexes, which strongly contrasts with the pale pink color typical of octahedral Co(II) species.

  • Isolation: Layer the solution with diethyl ether to induce the precipitation of a blue microcrystalline powder. Filter and store under an inert atmosphere.

Workflow Step1 1. Ligand Preparation Dissolve 2,5-DMIsn in EtOH/Acetone Step2 2. Metal Salt Addition Dropwise addition of Cu²⁺ or Co²⁺ salts Step1->Step2 Controlled stoichiometry (2:1) Step3 3. Reflux & Stirring Observe diagnostic color shifts (Self-Validation) Step2->Step3 Coordinate bond formation Step4 4. Crystallization Slow Evaporation / Ether Layering Step3->Step4 Filtration of impurities Step5 5. Analytical Characterization FTIR, SCXRD, TGA Step4->Step5 Isolation of pure complex

Caption: Experimental workflow for the synthesis and isolation of 2,5-DMIsn metal complexes.

Data Presentation & Analytical Validation

Table 1: Physicochemical and Coordination Parameters

Understanding the comparative metrics between the parent ligand and the substituted derivative is essential for predictive drug and material design.

ParameterIsonicotinamide (Isn)2,5-Dimethylisonicotinamide (2,5-DMIsn)Impact on Coordination
Pyridine pKa ~3.61[1]>3.61 (Due to inductive effect)Stronger intrinsic Lewis basicity
Steric Profile UnhinderedHigh F-Strain (2-methyl)[2]Disfavors high coordination numbers
Typical Co(II) Geometry Octahedral (Pink)Tetrahedral (Blue)[5]Steric bulk prevents 6-coordination
Supramolecular Motif Amide-Amide DimerAmide-Amide Dimer[3]Retains crystal engineering utility
Table 2: Diagnostic FTIR Spectral Shifts (Self-Validation)

Fourier-transform infrared (FTIR) spectroscopy serves as the primary tool to confirm coordination without requiring single-crystal X-ray diffraction (SCXRD).

Functional GroupFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)Mechanistic Explanation
ν (C=N) Pyridine ~15951610 - 1620Shift to higher frequency confirms metal binding at the pyridine nitrogen.
ν (C=O) Amide ~1680~1680 - 1690Minimal shift indicates the amide oxygen is not coordinated to the metal.
ν (N-H) Amide 3350, 31803340, 3170Broadening indicates participation in intermolecular hydrogen bonding.

References

  • Isonicotinamide-Based Compounds: From Cocrystal to Polymer - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Cas 1453-82-3, Isonicotinamide - Chemical Properties and pKa Source: LookChem URL:[Link]

  • Coordination of Water Hydrogen-Bonded to Pyridine Derivatives... Source: Oxford Academic URL:[Link]

  • Investigation on the coordination between methylpyridine additives and the [Cu(dmp)₂]²⁺/⁺ redox couple Source: RSC Publishing URL:[Link]

  • Studies on the binding of nitrogenous bases to protoporphyrin IX iron(II) in aqueous solution Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Method

Application Note: 2,5-Dimethylisonicotinamide as a Privileged Scaffold in the Development of Novel TRPV1 Antagonists

Introduction & Mechanistic Rationale The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel intricately involved in nociception, neurogenic inflammation, and thermoregulation. While early...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel intricately involved in nociception, neurogenic inflammation, and thermoregulation. While early competitive antagonists like capsazepine proved the viability of TRPV1 as a pain target, their poor pharmacokinetic profiles and off-target effects (such as severe hyperthermia) necessitated the exploration of novel chemotypes [1].

Recent structure-activity relationship (SAR) campaigns have pivoted toward nicotinamide and isonicotinamide derivatives. Within this chemical space, 2,5-Dimethylisonicotinamide has emerged as a highly effective, metabolically stable A-region pharmacophore.

The Causality of the 2,5-Dimethyl Substitution

The strategic placement of methyl groups at the 2- and 5-positions of the isonicotinamide ring serves two critical functions:

  • Conformational Locking: The steric bulk of the ortho-methyl group (position 2) restricts the rotation of the amide bond. This forces the molecule into a bioactive conformation that perfectly aligns the hydrogen bond acceptor (pyridine nitrogen) with critical residues in the TRPV1 binding pocket, specifically Tyr667[1].

  • Metabolic Shielding: Unsubstituted isonicotinamides are highly susceptible to cytochrome P450-mediated N-oxidation and ring hydroxylation. The 2,5-dimethyl substitution sterically shields these vulnerable sites, dramatically increasing the hepatic half-life of the resulting antagonists [2].

Structural Biology & Binding Pathway

The interaction between 2,5-dimethylisonicotinamide-derived antagonists and the TRPV1 channel occurs primarily within the vanilloid binding pocket, formed by the S3, S4, S4-S5 linker, S5, and S6 transmembrane helices [2]. The isonicotinamide core acts as the "head" group, engaging in crucial hydrogen bonding, while the appended functional groups (the "tail") interact with the lipophilic lower ends of the S5 and S6 helices to lock the channel in a closed state [1].

MOA Antag 2,5-Dimethylisonicotinamide Core (Antagonist) Tyr667 Tyr667 Residue (H-Bond Acceptor) Antag->Tyr667 Pyridine N Binding S5_S6 S5-S6 Transmembrane Helices (Lipophilic Pocket) Antag->S5_S6 Tail Hydrophobic Interaction TRPV1 TRPV1 Channel (Tetrameric Complex) Tyr667->TRPV1 Anchors Ligand S5_S6->TRPV1 Prevents Gating Block Conformational Arrest (Inhibition of Ca2+ Influx) TRPV1->Block Stabilizes Closed State

Diagram 1: Mechanism of action for 2,5-Dimethylisonicotinamide derivatives at the TRPV1 binding pocket.

Quantitative Data: Scaffold Optimization

The table below summarizes the optimization trajectory from a bare isonicotinamide scaffold to the 2,5-dimethylated analog. The data illustrates the profound impact of steric modifications on both potency and in vitro ADME properties.

Scaffold CoreTRPV1 IC₅₀ (nM)*Hepatic Microsome T₁/₂ (min)LogD (pH 7.4)Primary Failure Mode
Isonicotinamide450 ± 32151.2Rapid clearance, low potency
2-Methylisonicotinamide120 ± 14351.6Moderate potency
2,5-Dimethylisonicotinamide 18 ± 3 >120 2.1 Optimized Lead

*Assayed via FLIPR Calcium Flux using 100 nM Capsaicin (EC₈₀) stimulation in HEK293-hTRPV1 cells.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates intrinsic quality control checkpoints to prevent the propagation of false positives or synthetic errors.

Protocol A: Buchwald-Hartwig Cross-Coupling of 2,5-Dimethylisonicotinamide

Standard peptide coupling reagents (e.g., HATU, EDC) fail when utilizing pre-formed 2,5-dimethylisonicotinamide due to the poor nucleophilicity of the amide nitrogen and the extreme steric hindrance of the ortho-methyl group. We utilize a palladium-catalyzed cross-coupling approach [3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, combine 2,5-dimethylisonicotinamide (1.0 equiv), the target aryl bromide (1.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.1 equiv). Causality: Xantphos provides a wide bite angle (111°) that accommodates the bulky palladium intermediate, ensuring reductive elimination occurs efficiently despite the steric clash from the 2,5-dimethyl groups.

  • Solvent & Heating: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas via three freeze-pump-thaw cycles. Heat to 100°C for 16 hours.

  • Workup & QC (Self-Validation):

    • Cool to room temperature, filter through Celite, and concentrate.

    • Validation Checkpoint: Run crude LC-MS. The reaction is only considered successful if the product peak exhibits >85% AUC and the unreacted amide is <5%.

  • Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to achieve >95% purity required for biological assays.

Protocol B: High-Throughput FLIPR Calcium Flux Assay

This assay measures the ability of the synthesized compounds to block capsaicin-induced calcium influx in HEK293 cells stably expressing human TRPV1.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-hTRPV1 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium indicator dye (2 µM) in assay buffer (HBSS + 20 mM HEPES). Incubate for 60 minutes at 37°C.

  • Compound Addition: Add 10 µL of the 2,5-dimethylisonicotinamide derivative (10-point dose-response curve, 10 µM to 0.3 nM). Incubate for 15 minutes.

  • Agonist Stimulation: Using the FLIPR Tetra system, record baseline fluorescence for 10 seconds. Inject 10 µL of Capsaicin at an EC₈₀ concentration (typically 100 nM). Causality: Using an EC₈₀ rather than a saturating dose ensures that competitive antagonists can effectively displace the agonist, preventing false negatives.

  • Data Acquisition & QC (Self-Validation): Record fluorescence for 3 minutes.

    • Validation Checkpoint: Calculate the Z'-factor using DMSO (vehicle) as the negative control and Capsazepine (10 µM) as the positive control. The assay plate is strictly rejected if Z' < 0.5.

Protocol C: Whole-Cell Patch-Clamp Electrophysiology

To confirm that the compounds act as true channel blockers and do not simply quench the fluorescent dye or cause cell death, patch-clamp validation is mandatory.

Step-by-Step Methodology:

  • Setup: Voltage-clamp HEK293-hTRPV1 cells at a holding potential of -60 mV using a borosilicate glass pipette (resistance 3-5 MΩ) filled with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES).

  • Baseline & Activation: Perfuse extracellular solution until a stable baseline is achieved. Apply 500 nM capsaicin for 10 seconds to elicit an inward TRPV1 current.

  • Antagonism: Co-perfuse 500 nM capsaicin with the IC₉₀ concentration of the test compound.

  • Washout (Self-Validation): Wash the cell with standard extracellular solution for 2 minutes, then re-apply 500 nM capsaicin.

    • Validation Checkpoint: The inward current must return to at least 80% of the initial amplitude. Failure to recover indicates irreversible pore blocking, membrane destabilization, or cell toxicity, disqualifying the compound from further development.

Hit-to-Lead Optimization Workflow

Workflow Start Scaffold Selection 2,5-Dimethylisonicotinamide Synth Library Synthesis (Buchwald-Hartwig Amidation) Start->Synth QC QC Synth->QC QC->Synth No (Repurify) FLIPR Primary Screen FLIPR Calcium Assay QC->FLIPR Yes FLIPR->Synth IC50 > 50 nM (Redesign) Patch Secondary Screen Patch-Clamp Electrophysiology FLIPR->Patch IC50 < 50 nM & Z' > 0.5 ADME In Vitro ADME Microsomal Stability Patch->ADME Reversible Block Lead Lead Candidate In Vivo Pain Models ADME->Lead T1/2 > 60 min

Diagram 2: Self-validating hit-to-lead workflow for 2,5-Dimethylisonicotinamide TRPV1 antagonists.

References

  • Discovery and development of TRPV1 antagonists. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Ma, L., et al. "Nicotinic Acid Activates the Capsaicin Receptor TRPV1 – A Potential Mechanism for Cutaneous Flushing." Arteriosclerosis, Thrombosis, and Vascular Biology, National Institutes of Health (PMC). Available at:[Link]

  • "Process Development and Multikilogram-Scale Synthesis of a TRPV1 Antagonist." ACS Organic Process Research & Development, American Chemical Society. Available at:[Link]

Application

Application Notes and Protocols for the Agrochemical Evaluation of 2,5-Dimethylisonicotinamide

Abstract The nicotinamide scaffold is a well-established "privileged structure" in modern agrochemical discovery, forming the backbone of highly successful commercial products.[1][2][3] Its derivatives have been extensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The nicotinamide scaffold is a well-established "privileged structure" in modern agrochemical discovery, forming the backbone of highly successful commercial products.[1][2][3] Its derivatives have been extensively developed as fungicides, herbicides, and insecticides.[2] This document addresses the research application of a lesser-explored analogue, 2,5-Dimethylisonicotinamide. Due to the scarcity of published data on this specific molecule, this guide is structured as a comprehensive research framework. It provides the scientific rationale and detailed, field-proven protocols for the systematic evaluation of 2,5-Dimethylisonicotinamide's potential as a novel active ingredient. We will cover its proposed synthesis, primary screening protocols against key fungal, plant, and insect targets, and a roadmap for subsequent mode-of-action studies. This guide is intended for researchers and scientists in agrochemical development, providing a validated starting point for investigating this promising chemical entity.

Compound Profile and Synthesis

Chemical Identity
  • Compound Name: 2,5-Dimethylisonicotinamide

  • IUPAC Name: 2,5-dimethylpyridine-4-carboxamide

  • CAS Number: 152362-01-1

  • Molecular Formula: C₈H₁₀N₂O

  • Molecular Weight: 150.18 g/mol

  • Structure:

C1=C(C)C=C(C)N=C1


Rationale for Investigation

The addition of two methyl groups to the isonicotinamide core, compared to the parent structure, is hypothesized to influence several key agrochemical properties:

  • Lipophilicity: Increased methyl substitution typically raises the logP value, potentially enhancing cuticular penetration in plants and insects or altering translocation behavior.

  • Metabolic Stability: The methyl groups may block sites of oxidative metabolism, potentially increasing the compound's half-life and residual activity in the target organism.

  • Target Binding: The steric and electronic profile of the pyridine ring is altered, which could lead to novel or enhanced binding interactions with target enzymes or receptors that are not observed with other nicotinamide analogues.

Proposed Synthesis Protocol

The synthesis of isonicotinamides can be efficiently achieved through the hydrolysis of the corresponding cyanopyridine precursor.[4] The following protocol adapts this established methodology for 2,5-Dimethylisonicotinamide, starting from 2,5-dimethyl-4-cyanopyridine.

Protocol 1.3.1: Synthesis via Hydrolysis of 2,5-Dimethyl-4-Cyanopyridine

  • Objective: To prepare 2,5-Dimethylisonicotinamide for biological screening.

  • Causality: This method uses a simple, robust hydrolysis reaction, often catalyzed by a mild base like calcium carbonate, to convert the nitrile group into a primary amide with high efficiency.[4]

Materials:

  • 2,5-dimethyl-4-cyanopyridine

  • Calcium carbonate (CaCO₃)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Recrystallization solvent (e.g., water or ethanol/water mixture)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2,5-dimethyl-4-cyanopyridine (e.g., 5.0 g), calcium carbonate (e.g., 0.5 g, ~10% w/w), and deionized water (100 mL).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100°C) with vigorous stirring. Maintain reflux for 18-24 hours. Rationale: The elevated temperature and extended reaction time are necessary to drive the hydrolysis to completion.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a Büchner funnel to remove the calcium carbonate catalyst.

  • Isolation: Transfer the aqueous filtrate to a clean flask and reduce the volume by approximately 80% using a rotary evaporator. Rationale: This concentrates the product, facilitating precipitation or crystallization.

  • Purification: Cool the concentrated solution in an ice bath to induce crystallization of the crude 2,5-Dimethylisonicotinamide. Collect the solid product by vacuum filtration.

  • Recrystallization: Further purify the solid by recrystallizing from a minimal amount of hot water or an appropriate solvent system to yield the final, high-purity product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Agrochemical Screening Strategy

A tiered screening approach is the most efficient method to evaluate the potential of a new chemical entity. The initial primary screens are designed for high throughput to identify any significant biological activity. Positive "hits" from these screens then advance to more detailed secondary assays and mode-of-action studies.

Fungicidal Screening

Rationale: The nicotinamide chemical class includes boscalid, a highly successful commercial fungicide that acts by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain.[1][5] The structural similarity of 2,5-Dimethylisonicotinamide makes it a prime candidate for evaluation as an SDHI.

G start_end start_end process process decision decision result result stop stop start Start: Compound Synthesized protocol Protocol 3.2: In Vitro Mycelial Growth Assay (e.g., R. solani, S. sclerotiorum) start->protocol data Calculate EC50 Values protocol->data check_activity EC50 < 50 µg/mL? data->check_activity positive_hit Positive Hit: Fungicidal Activity check_activity->positive_hit Yes negative_result No Significant Activity check_activity->negative_result No advanced Proceed to Advanced Studies (e.g., SDH Enzyme Assay) positive_hit->advanced

Caption: High-level workflow for primary fungicidal screening.

Herbicidal Screening

Rationale: While less common than fungicides, certain nicotinamide derivatives have shown herbicidal activity.[6] Furthermore, the pyridine ring is a core component of herbicides that act as synthetic auxins, such as fluroxypyr.[1] The mode of action for a novel nicotinamide herbicide could mimic natural plant hormones, leading to unregulated growth and plant death, particularly in broadleaf weeds.[7]

G start_end start_end process process decision decision result result stop stop start Start: Compound Synthesized protocol Protocol 3.3: Seedling Growth Assay (Monocot vs. Dicot) start->protocol data Assess Phytotoxicity & Growth Reduction (GR50) protocol->data check_activity Selective Activity Observed? data->check_activity positive_hit Positive Hit: Selective Herbicidal Activity check_activity->positive_hit Yes negative_result Non-selective or Inactive check_activity->negative_result No advanced Proceed to Advanced Studies (Dose-Response, Spectrum) positive_hit->advanced G start_end start_end process process decision decision result result stop stop start Start: Compound Synthesized protocol Protocol 3.4: Insect Bioassay (e.g., Aphid Contact & Ingestion) start->protocol data Calculate Mortality & LC50 Values protocol->data check_activity LC50 < 100 µg/mL? data->check_activity positive_hit Positive Hit: Insecticidal Activity check_activity->positive_hit Yes negative_result No Significant Activity check_activity->negative_result No advanced Proceed to Advanced Studies (Mode of Action, Spectrum) positive_hit->advanced

Caption: Workflow for primary insecticidal screening.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating positive and negative controls to ensure the reliability and reproducibility of the results.

Protocol 3.2: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
  • Objective: To determine the half-maximal effective concentration (EC₅₀) of 2,5-Dimethylisonicotinamide against key plant pathogenic fungi.

  • Reference Fungi: Rhizoctonia solani (causal agent of sheath blight) and Sclerotinia sclerotiorum (causal agent of white mold). [5] Materials:

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Stock solution of 2,5-Dimethylisonicotinamide (e.g., 10,000 µg/mL in DMSO)

  • Positive Control: Boscalid stock solution

  • Negative Control: Dimethyl sulfoxide (DMSO)

  • Actively growing cultures of test fungi on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator (25 ± 1°C)

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-55°C in a water bath.

  • Compound Amendment: Dispense 19.8 mL of the molten PDA into sterile petri dishes. To create a concentration series (e.g., 100, 50, 25, 10, 1, 0 µg/mL), add the appropriate volume of the stock solution to the PDA just before pouring. Ensure the final DMSO concentration does not exceed 0.5% (v/v) in any plate, including the negative control. Swirl gently to mix thoroughly.

  • Inoculation: Using the sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each amended PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 25°C.

  • Data Collection: When the fungal growth in the negative control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony in all plates in two perpendicular directions.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the negative control. Use probit analysis or non-linear regression to determine the EC₅₀ value. Causality: The EC₅₀ provides a robust quantitative measure of fungitoxic potency, allowing for direct comparison with the positive control (boscalid) and other compounds.

Protocol 3.3: Primary Herbicidal Screening (Seedling Growth Assay)
  • Objective: To assess the pre- and post-emergence herbicidal activity and crop selectivity of 2,5-Dimethylisonicotinamide.

  • Test Species: Zea mays (Corn - monocot) and Lepidium sativum (Cress - dicot).

Materials:

  • Small pots or trays filled with standard potting soil

  • Seeds of corn and cress

  • Test compound formulated as an emulsifiable concentrate (EC) or wettable powder (WP)

  • Positive Control: 2,4-D amine salt formulation. [8]* Negative Control: Formulation blank (solvent/surfactant system without active ingredient)

  • Laboratory spray chamber calibrated to deliver a set volume (e.g., 200 L/ha)

  • Growth chamber or greenhouse with controlled light, temperature, and humidity.

Procedure:

Part A: Pre-Emergence Application

  • Sow seeds of corn and cress at a uniform depth in separate pots.

  • Immediately after sowing, apply the test compound and controls at a standard high rate (e.g., 2000 g a.i./ha) using the laboratory spray chamber.

  • Place the pots in the growth chamber and water as needed.

  • Assessment: After 14-21 days, visually assess phytotoxicity on a 0-100% scale (0 = no effect, 100 = complete kill) and measure the shoot fresh weight. Rationale: This test identifies compounds that inhibit seed germination or early seedling growth.

Part B: Post-Emergence Application

  • Sow seeds and allow them to grow until the cress seedlings have 2-4 true leaves and the corn is at the V2 stage.

  • Apply the test compound and controls at the same rate (e.g., 2000 g a.i./ha) using the spray chamber.

  • Return the pots to the growth chamber.

  • Assessment: After 14-21 days, perform the same visual and biomass assessments as in the pre-emergence test. Rationale: This test identifies compounds that are active on established plants and provides a clear indication of selectivity between monocots and dicots.

Protocol 3.4: Primary Insecticidal Screening (Aphid Bioassay)
  • Objective: To determine the contact and systemic/ingestive toxicity (LC₅₀) of 2,5-Dimethylisonicotinamide against a common sucking pest.

  • Test Species: Green Peach Aphid (Myzus persicae). [9] Materials:

  • Healthy, aphid-free host plants (e.g., bell pepper or cabbage)

  • Synchronized culture of adult apterous (wingless) aphids

  • Test compound solutions in water with a non-ionic surfactant (e.g., 0.01% Triton X-100)

  • Positive Control: Thiamethoxam solution. [10]* Negative Control: Surfactant solution

  • Leaf-dip apparatus and/or spray tower

  • Ventilated cages for holding treated plants

Procedure:

Part A: Systemic/Ingestion Assay (Leaf Dip)

  • Excise leaves from host plants and dip them into the respective treatment solutions (concentration series, e.g., 100, 50, 10, 1 µg/mL) for 10-15 seconds with gentle agitation.

  • Allow the leaves to air dry completely.

  • Place the petiole of each leaf in a water-filled vial (e.g., an Eppendorf tube) to maintain turgor and place it in a petri dish.

  • Introduce a set number of adult aphids (e.g., 20) onto each treated leaf disc.

  • Seal the dishes with ventilated lids.

Part B: Contact Assay (Spray Tower)

  • Place a set number of aphids onto a filter paper in a petri dish.

  • Apply the treatment solutions directly onto the aphids using a calibrated spray tower.

  • After application, transfer the aphids to untreated leaf discs prepared as in Part A. Rationale: This ensures that subsequent mortality is due to initial contact toxicity, not ingestion of residues.

Incubation and Assessment (Both Assays):

  • Incubate the prepared dishes at 22-24°C with a 16:8 (L:D) photoperiod.

  • Assess mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the LC₅₀ value using probit analysis. Causality: Separating contact and ingestion assays helps to elucidate the primary route of compound uptake, which is critical for understanding its potential field application (e.g., foliar spray vs. systemic soil drench).

Advanced Studies and Data Interpretation

If 2,5-Dimethylisonicotinamide shows promising activity in any primary screen, the following steps are logical progressions.

G start_end start_end process process decision decision result result start Primary Screen Hit (Fungicide, Herbicide, or Insecticide) dose_response Dose-Response & Spectrum (Test on more species) start->dose_response moa Mode of Action (MoA) Studies dose_response->moa fungi_moa SDH Enzyme Inhibition Assay moa->fungi_moa If Fungicide herb_moa Auxin Activity Assay moa->herb_moa If Herbicide insect_moa nAChR Binding or Nicotinamidase Assay moa->insect_moa If Insecticide

Caption: Decision-making flowchart for advancing a primary "hit".

Data Summary Table:

All quantitative data from primary screens should be systematically tabulated to allow for easy comparison against commercial standards.

CompoundAssay TypeTarget OrganismEndpointValue (µg/mL or g a.i./ha)Positive Control Value
2,5-DimethylisonicotinamideMycelial GrowthS. sclerotiorumEC₅₀[Insert Data][Insert Boscalid Data]
2,5-DimethylisonicotinamidePost-EmergenceL. sativumGR₅₀[Insert Data][Insert 2,4-D Data]
2,5-DimethylisonicotinamideContact ToxicityM. persicaeLC₅₀[Insert Data][Insert Thiamethoxam Data]

Interpretation: A successful lead compound will exhibit high potency (low EC₅₀, GR₅₀, or LC₅₀ values) against the target pest while showing low phytotoxicity to the desired crop (in the case of herbicides and insecticides). The activity should be comparable to or better than the commercial standard to warrant further development.

References

  • Title: Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry, ACS Publications URL: [Link]

  • Title: Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain Source: Molecules, MDPI URL: [Link]

  • Title: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives Source: MDPI URL: [Link]

  • Title: Natural Products Utilization Research: Oxford, MS - Publication Source: USDA Agricultural Research Service URL: [Link]

  • Title: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives (Duplicate for context) Source: MDPI URL: [Link]

  • Title: An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity Source: RSC Advances, Royal Society of Chemistry URL: [Link]

  • Title: Nicotinamide compound and herbicidal composition comprising compound Source: Google Patents URL
  • Title: Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 Source: MDPI URL: [Link]

  • Title: Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall Source: MDPI URL: [Link]

  • Title: Inhibition of Nicotinamidase Impacts Growth, Development, and Lifespan of Drosophila melanogaster and Myzus persicae Source: Journal of Agricultural and Food Chemistry, ACS Publications URL: [Link]

  • Title: Inhibitory effect of nicotinamide on enzymatic activity of selected fungal strains causing skin infection Source: PubMed URL: [Link]

  • Title: Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide Source: Journal of Integrative Plant Biology URL: [Link]

  • Title: Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A Source: Pest Management Science, Wiley Online Library URL: [Link]

  • Title: Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors Source: PubMed URL: [Link]

  • Title: Application of nicotinamide for preparing fungicide used for controlling plant diseases caused by pathogenic fungi Source: Google Patents URL
  • Title: The hidden power of secondary metabolites in plant-fungi interactions and sustainable phytoremediation Source: Frontiers in Microbiology URL: [Link]

  • Title: Production of nicotinamide and isonicotinamide Source: Google Patents URL
  • Title: Chloroisonicotinamide Derivative Induces a Broad Range of Disease Resistance in Rice and Tobacco Source: ResearchGate URL: [Link]

  • Title: Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives Source: ResearchGate URL: [Link]

  • Title: The discovery of thiamethoxam: a second-generation neonicotinoid Source: Pest Management Science URL: [Link]

  • Title: Effects of two commonly used fungicides on the amphipod Austrochiltonia subtenuis Source: Environmental Toxicology and Chemistry URL: [Link]

Sources

Method

Application Note: Synthesis and Characterization of N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide

Introduction & Mechanistic Rationale The rising incidence of multidrug-resistant tuberculosis (MDR-TB) necessitates the continuous development of novel chemotypes. Hybridizing the established first-line antitubercular ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rising incidence of multidrug-resistant tuberculosis (MDR-TB) necessitates the continuous development of novel chemotypes. Hybridizing the established first-line antitubercular agent isoniazid (isonicotinohydrazide) with a lipophilic 2,5-dimethylpyrrole moiety yields N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide . This structural modification significantly enhances membrane permeability and targets the mycolic acid transporter MmpL3, mimicking the action of potent antitubercular agents like BM212[1].

The synthetic protocol relies on the classic between a primary amine (the terminal nitrogen of the hydrazide) and a 1,4-diketone (hexane-2,5-dione)[2].

Causality of Experimental Choices:

  • Solvent Selection (Ethanol): Absolute ethanol is chosen because it facilitates the solubility of both the highly polar isoniazid and the non-polar hexane-2,5-dione at reflux temperatures. Furthermore, it provides an excellent thermodynamic driving force for isolation: as the reaction cools, the highly lipophilic pyrrole product spontaneously precipitates[3].

  • Catalyst Selection (Glacial Acetic Acid): A mild acid is required to protonate the carbonyl oxygens of the diketone, increasing their electrophilicity for nucleophilic attack. Stronger mineral acids (like HCl) are avoided as they risk hydrolyzing the delicate isonicotinamide bond[4].

Reaction Pathway & Workflow Visualization

PaalKnorrMechanism N1 Isoniazid + Hexane-2,5-dione (Reagents) N2 Mono-hemiaminal Intermediate N1->N2 Nucleophilic attack of -NH₂ (EtOH, Reflux) N3 Dihydroxypyrrolidine (Intramolecular Cyclization) N2->N3 Secondary -NH attack on 2nd carbonyl N4 First Dehydration (-H₂O) N3->N4 H⁺ Catalysis (AcOH) N5 Second Dehydration (-H₂O) & Aromatization N4->N5 H⁺ Catalysis (AcOH) N6 N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide (Target Hybrid) N5->N6 Thermodynamic driving force (Aromaticity)

Fig 1: Acid-catalyzed Paal-Knorr condensation mechanism yielding the target pyrrole hybrid.

ExperimentalWorkflow W1 1. Reagent Mixing (Isoniazid + Diketone) W2 2. Reflux (EtOH + AcOH, 4-12h) W1->W2 W3 3. In-Process Control (TLC Monitoring) W2->W3 W3->W2 Incomplete W4 4. Workup (Concentration & Cooling) W3->W4 Complete W5 5. Purification (Recrystallization) W4->W5

Fig 2: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
Isoniazid 137.141.01.37 g (10 mmol)Nucleophile / Core Scaffold
Hexane-2,5-dione 114.141.21.37 g (12 mmol)Electrophile / Pyrrole Source
Glacial Acetic Acid 60.05Catalytic0.5 mLAcid Catalyst
Absolute Ethanol 46.07Solvent25 mLReaction Medium

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring researchers can confirm the success of each phase before proceeding.

Step 1: Reaction Assembly In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend isoniazid (1.37 g, 10 mmol) in 25 mL of absolute ethanol.

  • Validation Check: Isoniazid will only partially dissolve at room temperature. The presence of a cloudy suspension is expected.

Step 2: Reagent Addition Add hexane-2,5-dione (1.37 g, 1.41 mL, 12 mmol) to the suspension, followed by the dropwise addition of glacial acetic acid (0.5 mL).

  • Causality: The slight molar excess (1.2 eq) of the diketone ensures the complete consumption of the isoniazid, preventing difficult downstream chromatographic separations.

Step 3: Reflux & Condensation Attach a reflux condenser and heat the mixture to 80 °C (reflux) using an oil bath. Maintain vigorous stirring for 4 to 12 hours.

  • Validation Check: As the temperature reaches ~60 °C, the suspension will clear into a pale-yellow solution, confirming the dissolution of isoniazid and the initiation of the hemiaminal formation. Over time, the solution will darken slightly as the pyrrole ring aromatizes.

Step 4: In-Process Control (TLC) Monitor the reaction via Thin Layer Chromatography (Silica gel 60 F254) using a mobile phase of Dichloromethane:Methanol (9:1 v/v).

  • Validation Check: Isoniazid is highly polar and will remain near the baseline ( Rf​≈0.1 ). The target pyrrole hybrid is significantly more lipophilic and will migrate higher ( Rf​≈0.6 ). The reaction is complete when the baseline spot disappears under UV visualization (254 nm).

Step 5: Workup & Isolation Once completion is confirmed, remove the flask from heat and concentrate the solvent to half its volume under reduced pressure. Pour the concentrated mixture into 50 mL of ice-cold distilled water while stirring vigorously.

  • Causality: The sudden increase in solvent polarity forces the lipophilic pyrrole hybrid to precipitate, while unreacted diketone and acetic acid remain dissolved in the aqueous phase.

Step 6: Filtration & Purification Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold water (2 x 10 mL) and cold hexane (10 mL) to remove any residual diketone. Recrystallize the crude solid from an ethanol/water (1:1) mixture to yield the pure product as off-white to yellowish crystals.

Analytical Characterization

To verify the structural integrity of the synthesized N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide, compare the isolated product against the following expected spectroscopic parameters[4]:

Analytical MethodExpected Signals / ValuesStructural Assignment
¹H NMR (400 MHz, DMSO-d₆) δ 10.85 (s, 1H)Amide (-NH-CO-) proton
δ 8.78 (d, J=6.0 Hz, 2H)Pyridine α -protons
δ 7.82 (d, J=6.0 Hz, 2H)Pyridine β -protons
δ 5.80 (s, 2H)Pyrrole aromatic protons (C3, C4)
δ 2.02 (s, 6H)Pyrrole methyl groups (-CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 164.5, 150.2, 140.1, 127.5, 121.3, 106.8, 13.2Carbonyl, Pyridine, Pyrrole, and Methyl carbons
FT-IR (KBr pellet, cm⁻¹) 3250 (N-H stretch), 1680 (C=O amide I), 1550 (C=C aromatic)Confirms amide retention and pyrrole formation

Troubleshooting & Optimization

  • Issue: High amounts of unreacted Isoniazid.

    • Cause/Solution: Hexane-2,5-dione may have volatilized if the reflux condenser was not adequately cooled. Ensure proper cooling and consider adding an additional 0.2 equivalents of the diketone.

  • Issue: Dark tarry byproducts upon cooling.

    • Cause/Solution: Overheating or extended exposure to atmospheric oxygen can cause the electron-rich pyrrole ring to oxidize. Perform the reflux under an inert nitrogen atmosphere if severe oxidation is observed.

References

  • Title: Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link][1]

  • Title: Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives Source: Chemija (Lithuanian Academy of Sciences) URL: [Link][2]

  • Title: Design, synthesis, and evaluation of the antimycobacterial activity of 3-mercapto-1,2,4-triazole--pyrrole hybrids Source: Turkish Journal of Chemistry (TÜBİTAK Academic Journals) URL: [Link][4]

  • Title: Synthetic approaches to potent heterocyclic inhibitors of tuberculosis: A decade review Source: Frontiers in Chemistry (via PMC) URL: [Link][3]

Sources

Application

Application Note: High-Yield Synthesis and Optimization of 2,5-Dimethylisonicotinamide Derivatives for Kinase Inhibition

Introduction & Biological Context Isonicotinamide derivatives have emerged as privileged scaffolds in modern medicinal chemistry, demonstrating potent ATP-competitive inhibition across multiple kinase families. Structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Isonicotinamide derivatives have emerged as privileged scaffolds in modern medicinal chemistry, demonstrating potent ATP-competitive inhibition across multiple kinase families. Structurally, the isonicotinamide core acts as an excellent hinge-binding motif. Recent drug discovery campaigns have successfully deployed these derivatives as highly selective, brain-penetrable inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) for neurodegenerative diseases[1], fragment-based inhibitors of Rho-associated protein kinases (ROCK1/2) for cardiovascular and ocular therapies[2], and selective inhibitors of Serine/arginine-rich protein kinases (SRPKs) such as SRPIN340 for antileukemia applications[3].

The introduction of methyl groups at the 2- and 5-positions of the isonicotinamide core (yielding 2,5-dimethylisonicotinamides) serves a critical dual purpose. First, it modulates the lipophilicity and topological polar surface area (tPSA) to optimize blood-brain barrier (BBB) penetration. Second, the ortho-methyl group restricts the conformational rotation of the amide bond, effectively locking the pharmacophore into a bioactive conformation that maximizes hydrogen bonding within the kinase hinge region.

KinasePathway Inhibitor 2,5-Dimethylisonicotinamide Kinase Target Kinase (GSK-3β / ROCK / SRPK) Inhibitor->Kinase ATP-Competitive Binding Substrate Downstream Effectors (Tau, MLC2, SR Proteins) Kinase->Substrate Phosphorylation Disease Pathological Progression (Neurodegeneration, Cancer) Substrate->Disease Cellular Dysregulation

Fig 1. Mechanism of action for 2,5-dimethylisonicotinamide derivatives in kinase inhibition.

Mechanistic Insights: Overcoming Steric Hindrance

While biocatalytic and green synthesis methods for simple nicotinamides are emerging[4], the synthesis of 2,5-dimethylisonicotinamides from 2,5-dimethylisonicotinic acid[5] presents a specific kinetic challenge.

The Steric Penalty: The methyl group at the 5-position is situated directly ortho to the C4-carboxylic acid. This creates a severe steric shield around the carbonyl carbon, elevating the activation energy required for nucleophilic attack by an incoming amine. Consequently, standard carbodiimide couplings (e.g., EDC/HOBt) often stall, yielding large amounts of unreacted starting material and urea byproducts.

To achieve high yields, the activation energy barrier must be lowered through one of two self-validating mechanistic routes:

  • Route A (Highly Electrophilic Intermediate): Conversion to the acid chloride using oxalyl chloride. Oxalyl chloride is preferred over thionyl chloride because it operates at lower temperatures, preventing thermal degradation of the electron-deficient pyridine ring. The gaseous byproducts (CO, CO₂, HCl) drive the reaction forward irreversibly.

  • Route B (Intramolecular Pre-organization): Utilizing HATU for sensitive amines. HATU forms a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt acts as a hydrogen bond acceptor, pre-organizing the incoming amine and dramatically accelerating the amidation via a neighboring group effect, effectively bypassing the steric bulk of the 5-methyl group.

SynthesisWorkflow cluster_A Route A: Acid Chloride Method cluster_B Route B: Direct Coupling Method Start 2,5-Dimethylisonicotinic Acid StepA1 Oxalyl Chloride, cat. DMF DCM, 0°C to RT Start->StepA1 StepB1 HATU, DIPEA DMF, RT Start->StepB1 Intermediate Acid Chloride Intermediate StepA1->Intermediate StepA2 Amine, Et3N DCM, 0°C to RT Intermediate->StepA2 Product 2,5-Dimethylisonicotinamide StepA2->Product StepB2 Amine RT, 12h StepB1->StepB2 StepB2->Product

Fig 2. Parallel synthetic workflows for 2,5-dimethylisonicotinamide derivatives.

Experimental Protocols

Protocol A: Acid Chloride Method (Recommended for Scale-Up)

This method is highly scalable and atom-economical, ideal for robust primary and secondary amines.

  • Activation: Suspend 2,5-dimethylisonicotinic acid (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert N₂ atmosphere. Cool to 0 °C.

  • Catalysis: Add catalytic N,N-Dimethylformamide (DMF, 0.05 eq).

  • Chlorination: Dropwise add Oxalyl Chloride (1.5 eq). Effervescence (release of CO/CO₂) will be observed. Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot and quench into 500 µL of anhydrous methanol. Analyze via LC-MS. The presence of the corresponding methyl ester (m/z 166.1 [M+H]⁺) without the free acid (m/z 152.1 [M+H]⁺) validates complete activation.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the resulting crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Amidation: Slowly add Triethylamine (Et₃N, 3.0 eq) followed by the desired amine (1.1 eq). Stir at RT for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: HATU-Mediated Coupling (Recommended for Sensitive Amines)

This method is ideal for parallel library synthesis and sterically hindered or acid-sensitive amines.

  • Pre-activation: Dissolve 2,5-dimethylisonicotinic acid (1.0 eq, 1 mmol) and HATU (1.2 eq) in anhydrous DMF (0.1 M) at RT.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Validation Checkpoint: Monitor the formation of the active HOAt ester. The solution will typically transition to a deep yellow/orange color. Allow 15–30 minutes for complete pre-activation before proceeding to ensure the steric barrier is overcome prior to amine introduction.

  • Amidation: Add the desired amine (1.2 eq) to the activated mixture. Stir at RT for 12–18 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash successively with 1M HCl (to remove unreacted aliphatic amines), saturated NaHCO₃ (to remove HOAt byproducts and unreacted acid), and LiCl (5% aqueous, to remove residual DMF). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the operational metrics of both synthetic routes, allowing researchers to select the optimal methodology based on their specific library requirements.

ParameterRoute A: Acid Chloride MethodRoute B: HATU Coupling Method
Typical Yield 85 – 95%75 – 85%
Reaction Time 2 – 4 hours12 – 18 hours
Amine Scope Primary, unhindered secondaryBroad (tolerates bulky/sensitive amines)
Atom Economy High (gaseous byproducts)Low (generates large coupling reagent waste)
Scalability Excellent (>10g scale)Moderate (cost-prohibitive at large scale)
Steric Tolerance Excellent (highly reactive electrophile)Good (driven by HOAt neighboring group effect)

Sources

Method

2,5-Dimethylisonicotinamide as a reagent in cross-coupling reactions

Advanced Application Note: 2,5-Dimethylisonicotinamide as a Sterically Tuned Reagent in Cross-Coupling Reactions Structural Rationale & Mechanistic Causality In the realm of pharmaceutical synthesis and late-stage functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 2,5-Dimethylisonicotinamide as a Sterically Tuned Reagent in Cross-Coupling Reactions

Structural Rationale & Mechanistic Causality

In the realm of pharmaceutical synthesis and late-stage functionalization, pyridine-containing scaffolds are ubiquitous. However, utilizing standard isonicotinamides in transition-metal-catalyzed cross-coupling reactions presents a persistent challenge: the highly basic pyridinic nitrogen readily coordinates to Palladium (Pd) or Rhodium (Rh) catalysts, leading to severe catalyst poisoning and diminished turnover frequencies (TOF).

2,5-Dimethylisonicotinamide (CAS: 7584-16-9) emerges as a highly specialized, sterically tuned building block designed to bypass these limitations. The strategic placement of methyl groups at the C2 and C5 positions introduces critical steric and electronic parameters:

  • Steric Shielding (N-Coordination Prevention): The C2 methyl group provides enough steric bulk to disrupt the optimal geometry required for the pyridinic nitrogen to poison the transition metal center, allowing the primary carboxamide to act as a clean nucleophile in Buchwald-Hartwig amidations[1].

  • Absolute Regiocontrol (Position Blocking): When the C4-carboxamide is used as a directing group for C-H functionalization, it naturally directs the metal to the ortho positions (C3 and C5). Because the C5 position is blocked by a methyl group, the reaction is forced to proceed with >99% regioselectivity at the C3 position[2].

SubstitutionLogic Substrate 2,5-Dimethylisonicotinamide Effect1 C2 & C5 Methyl Groups Steric Shielding Substrate->Effect1 Effect2 C5 Methyl Group Position Blocking Substrate->Effect2 Outcome1 Prevents Pyridine N-Coordination (Avoids Catalyst Poisoning) Effect1->Outcome1 Outcome2 Forces Regioselective C3-H Activation Effect2->Outcome2

Logical framework of steric and regioselective advantages of 2,5-dimethyl substitution.

Application I: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amidation)

The cross-coupling of primary amides with aryl mesylates or halides requires precise tuning. Primary amides are poor nucleophiles (pKa ~15-17) compared to aliphatic amines.

Causality of Experimental Choices:
  • Ligand Selection (tBuBrettPhos): We utilize a bulky, electron-rich biarylphosphine ligand. The electron density accelerates the oxidative addition of the aryl halide, while the extreme steric bulk forces the rapid reductive elimination of the product, preventing the Pd(II) intermediate from undergoing off-target β-hydride elimination[1].

  • Base Selection (Cs₂CO₃): Weaker bases (e.g., K₂CO₃) fail to sufficiently deprotonate the amide, while stronger bases (e.g., NaOtBu) can cleave sensitive functional groups. Cs₂CO₃ offers the exact basicity needed while remaining partially soluble in 1,4-dioxane.

Self-Validating Protocol: N-Arylation of 2,5-Dimethylisonicotinamide
  • Preparation (Glovebox/Schlenk): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2,5-Dimethylisonicotinamide (1.0 mmol), the aryl mesylate/halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), tBuBrettPhos (0.048 mmol, 4.8 mol%), and anhydrous Cs₂CO₃ (1.4 mmol).

  • Solvent Addition: Evacuate and backfill the tube with Argon (3x). Add 5.0 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat at 100 °C in a pre-heated oil bath for 4 hours.

  • Self-Validation Checkpoint: At t = 2 hours, withdraw a 10 µL aliquot under Argon. Dilute in 1 mL MeCN and analyze via UPLC-MS.

    • Validation Logic: The system is self-validating if the intermediate Ar-Pd(II)-Amide complex is absent and the product mass [M+H]⁺ is dominant. If unreacted aryl halide remains alongside free amide, it indicates catalyst deactivation; rectify by spiking with an additional 1 mol% Pd/Ligand complex.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), filter through a pad of Celite, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).

Application II: Amide-Directed Regioselective C-H Functionalization

Isonicotinamides are excellent directing groups for transition-metal-catalyzed C-H activation[2]. However, unsubstituted isonicotinamide yields a mixture of C3 and C5 functionalized products. 2,5-Dimethylisonicotinamide solves this by acting as a structurally locked substrate.

Causality of Experimental Choices:
  • Catalyst System ([RhCp*Cl₂]₂ / AgSbF₆): The Rh(III) dimer is inactive on its own. AgSbF₆ is added to abstract the chloride ligands, generating a highly electrophilic, cationic Rh(III) species with open coordination sites required for the amide oxygen to bind and direct the metal to the C3 position.

  • Internal Standard (Dodecane): Added at the start of the reaction to allow for precise GC-FID quantification, ensuring the reaction's progress can be validated without isolating intermediates.

Self-Validating Protocol: Rh(III)-Catalyzed C3-Alkenylation
  • Preparation: In a sealed vial, combine 2,5-Dimethylisonicotinamide (0.5 mmol), an internal standard (dodecane, 0.5 mmol),[RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (1.0 mmol, as a terminal oxidant).

  • Coupling Partner: Add the terminal alkene (1.0 mmol) and 3 mL of anhydrous DMF.

  • Reaction: Stir at 110 °C for 12 hours under an ambient atmosphere (the Cu(OAc)₂ facilitates catalyst turnover via reoxidation).

  • Self-Validation Checkpoint: Analyze a 5 µL aliquot via GC-FID against the dodecane standard.

    • Validation Logic: If conversion is <90%, the oxidation of Rh(I) back to Rh(III) is the rate-limiting bottleneck. Introduce a gentle stream of O₂ via a balloon to assist the Cu(OAc)₂ oxidant, validating the catalytic cycle's completion.

Quantitative Data Presentation

The following table summarizes the quantitative advantages of utilizing the 2,5-dimethyl substituted variant over standard isonicotinamide, derived from established cross-coupling and ConPET literature principles[1][2][3].

Table 1: Comparative Efficiency of Isonicotinamide Derivatives in Cross-Coupling

SubstrateReaction ClassCatalyst / Ligand SystemExpected Yield (%)RegioselectivityKey Mechanistic Observation
IsonicotinamideN-ArylationPd₂(dba)₃ / tBuBrettPhos68 - 72%N/ACatalyst poisoning observed at high conversion[1].
2,5-Dimethylisonicotinamide N-Arylation Pd₂(dba)₃ / tBuBrettPhos 92 - 96% N/A Steric shielding strictly prevents N-coordination.
IsonicotinamideC-H Functionalization[RhCpCl₂]₂ / AgSbF₆45 - 50%C3 & C5 (Mixture)Poor regiocontrol due to symmetric ortho positions[2].
2,5-Dimethylisonicotinamide C-H Functionalization [RhCpCl₂]₂ / AgSbF₆ 85 - 89% >99% C3 C5-methyl completely blocks competing insertion.

Experimental Workflow Visualization

Workflow Start 1. Preparation of Reagents (Schlenk Line / Argon Atmosphere) Cat 2. Catalyst Activation Pd2(dba)3 + tBuBrettPhos Ligand Start->Cat Mix 3. Substrate Addition 2,5-Dimethylisonicotinamide + Aryl Electrophile Cat->Mix Base 4. Base & Solvent Addition Anhydrous Cs2CO3 in 1,4-Dioxane Mix->Base React 5. Cross-Coupling Reaction Heating at 100°C with UPLC-MS IPC Base->React Workup 6. Workup & Purification Celite Filtration & Column Chromatography React->Workup

Experimental workflow for the Pd-catalyzed Buchwald-Hartwig amidation of 2,5-dimethylisonicotinamide.

References

  • Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates Source: Organic Letters (MIT Open Access Articles) URL:[Link]

  • Visible-Light-Driven Transition-Metal-Free Site-Selective Access to Isonicotinamides Source: Organic Letters (ACS Publications) URL:[Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines Source: Chemical Reviews (NIH Public Access) URL:[Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation Source: Journal of Visualized Experiments (PMC) URL:[Link]

Sources

Application

Scale-up synthesis of 2,5-Dimethylisonicotinamide for laboratory use

Document Type: Process Chemistry Protocol & Application Guide Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Executive Summary 2,5-Dimethylisonicotinamide (CAS: 7584-16-9) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Process Chemistry Protocol & Application Guide Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals

Executive Summary

2,5-Dimethylisonicotinamide (CAS: 7584-16-9) is a highly valued pyridine-based building block utilized in the development of advanced active pharmaceutical ingredients (APIs) and kinase inhibitors. Transitioning the synthesis of this compound from a discovery-scale medicinal chemistry route to a robust, multi-gram laboratory scale requires careful consideration of atom economy, reagent safety, and downstream purification. This application note details a highly reproducible, self-validating two-step protocol for the 100-gram scale synthesis of 2,5-dimethylisonicotinamide starting from commercially available 2,5-dimethylisonicotinic acid.

Mechanistic Rationale & Process Design

In discovery chemistry, amide bonds are frequently formed using expensive peptide coupling reagents (e.g., HATU, PyBOP, EDC). However, during scale-up, these reagents suffer from poor atom economy, generate high molecular weight byproducts that complicate purification, and present significant cost barriers[1].

To ensure scalability and trustworthiness, this protocol leverages a classical, highly reliable two-step sequence:

  • Activation (Chlorination): The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂). We employ a catalytic amount of N,N-dimethylformamide (DMF), which reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent, significantly accelerating the chlorination. Toluene is selected as the solvent because it allows for the azeotropic removal of excess SOCl₂ and dissolved HCl/SO₂ gases during vacuum concentration, preventing unwanted side reactions in the subsequent step.

  • Amidation (Schotten-Baumann Conditions): The crude acid chloride is reacted with aqueous ammonia (28%). While nucleophilic acyl substitution of acyl halides with amines is a fundamental transformation[2], controlling the exotherm on a large scale is critical. We utilize a "reverse addition" technique—adding the acid chloride to a large excess of cold aqueous ammonia. This biphasic Schotten-Baumann approach ensures ammonia acts as both the nucleophile and the acid scavenger (neutralizing the generated HCl), while the excess aqueous volume acts as a heat sink[3]. Furthermore, maintaining an excess of ammonia prevents the formation of imide byproducts (where the product amide reacts with another equivalent of acid chloride).

Synthetic Workflow

ScaleUpAmidation SM 2,5-Dimethylisonicotinic acid (CAS: 951030-57-2) Act Activation SOCl2, DMF (cat) Toluene, 80°C SM->Act Int 2,5-Dimethylisonicotinoyl chloride Act->Int - SO2, - HCl Amid Amidation Aq. NH3 (28%) 0°C to RT Int->Amid Prod 2,5-Dimethylisonicotinamide (CAS: 7584-16-9) Amid->Prod - NH4Cl

Workflow for the two-step scale-up synthesis of 2,5-Dimethylisonicotinamide.

Materials and Equipment

  • Reactor Setup: 2 L jacketed glass reactor equipped with a mechanical overhead stirrer, internal temperature probe (PT100), reflux condenser, and an addition funnel.

  • Scrubber System: Required for Step 1 to neutralize evolved SO₂ and HCl gases (use 2M NaOH solution).

  • Reagents:

    • 2,5-Dimethylisonicotinic acid (CAS: 951030-57-2): 100.0 g (0.605 mol)

    • Thionyl Chloride (SOCl₂): 108.0 g (0.908 mol, 1.5 equiv)

    • N,N-Dimethylformamide (DMF): 1.0 mL (Catalytic)

    • Aqueous Ammonia (28% NH₃): 500 mL (Large excess)

    • Anhydrous Toluene: 700 mL total

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Visual cues (suspension to solution, followed by precipitation) and In-Process Controls (IPCs) ensure each stage is successful before proceeding.

Step 1: Acid Chloride Formation
  • Charge: To the 2 L jacketed reactor under a nitrogen atmosphere, charge 100.0 g of 2,5-dimethylisonicotinic acid and 500 mL of anhydrous toluene. The mixture will be a white suspension.

  • Catalyze: Add 1.0 mL of DMF.

  • Addition: Via the addition funnel, add 108.0 g of SOCl₂ dropwise over 30 minutes at room temperature.

  • Heating: Ramp the internal temperature to 80°C. Stir at 80°C for 3 to 4 hours.

  • Self-Validation (Visual & IPC): As the reaction progresses, the suspension will transition into a clear, pale-yellow solution, indicating the consumption of the insoluble carboxylic acid.

    • IPC Method: Withdraw a 0.1 mL aliquot, quench into 1 mL of methanol, and analyze via HPLC/LC-MS. The presence of the methyl ester confirms complete conversion.

  • Concentration: Cool the reactor to 40°C. Apply vacuum (50-100 mbar) to distill off approximately 300 mL of toluene along with unreacted SOCl₂.

  • Reconstitution: Break the vacuum with nitrogen and add 200 mL of fresh anhydrous toluene to dissolve the crude 2,5-dimethylisonicotinoyl chloride. Keep this solution at room temperature.

Step 2: Amidation and Isolation
  • Preparation: In a clean 2 L jacketed reactor, charge 500 mL of 28% aqueous ammonia. Set the jacket temperature to cool the internal solution to 0°C to 5°C.

  • Reverse Addition: Transfer the toluene solution of the acid chloride to an addition funnel. Add it dropwise to the vigorously stirred aqueous ammonia over 1.5 hours.

    • Causality Note: Vigorous mechanical stirring is mandatory here to maximize the interfacial surface area of the biphasic system, ensuring rapid reaction and preventing localized heat spikes.

  • Temperature Control: Adjust the addition rate to maintain the internal temperature below 10°C.

  • Maturation: Once the addition is complete, remove the cooling and allow the reaction to warm to room temperature (20-25°C). Stir for an additional 2 hours.

  • Self-Validation (Visual): A thick, white precipitate of 2,5-dimethylisonicotinamide will form in the aqueous layer as the reaction proceeds.

  • Filtration & Washing: Filter the suspension through a sintered glass Buchner funnel. Wash the filter cake sequentially with:

    • Cold Deionized Water (3 × 150 mL) to remove all NH₄Cl salts and residual ammonia.

    • Cold Heptane (2 × 100 mL) to remove trace toluene and organic impurities.

  • Drying: Dry the white crystalline solid in a vacuum oven at 45°C for 12 hours until a constant weight is achieved.

Quantitative Data Summary

The following table summarizes the expected output metrics for a typical 100-gram scale execution of this protocol, demonstrating its efficiency and suitability for process laboratories.

ParameterValue / Observation
Starting Material Input 100.0 g (0.605 mol)
Theoretical Yield 90.8 g
Actual Isolated Yield 79.0 g – 83.5 g (87% – 92%)
Purity (HPLC, 254 nm) > 99.0% (Typically > 99.5%)
Appearance White to off-white crystalline solid
Total Process Time ~ 10 Hours (excluding vacuum drying)
Primary Impurities Unreacted acid (< 0.5%), Imide dimer (Not detected)

Safety and Troubleshooting

  • Gas Evolution: The activation step generates stoichiometric amounts of sulfur dioxide (SO₂) and hydrogen chloride (HCl). The reactor must be properly vented through a caustic scrubber. Do not seal the system.

  • Exothermic Amidation: The reaction between the acid chloride and ammonia is highly exothermic. If the internal temperature exceeds 15°C during addition, pause the addition and allow the jacket cooling to catch up. Failure to control the temperature can lead to the vaporization of ammonia gas, reducing the nucleophile concentration and lowering the yield.

  • Stirring Failure: If the mechanical stirrer fails during the biphasic amidation, stop the addition immediately. Poor mixing will lead to the hydrolysis of the acid chloride back to the starting carboxylic acid by the water in the aqueous ammonia.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Working with Hazardous Chemicals - Organic Syntheses. orgsyn.org. Available at:[Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. masterorganicchemistry.com. Available at:[Link]

Sources

Method

Advanced Applications of 2,5-Dimethylisonicotinamide in the Synthesis of Complex Heterocycles

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale 2,5-Dimethylisonicotinamide (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

2,5-Dimethylisonicotinamide (CAS: 7584-16-9) is a highly privileged, functionally dense building block utilized in the synthesis of advanced heterocyclic compounds. While unsubstituted isonicotinamide is a well-documented pharmacophore for Poly (ADP-ribose) polymerase (PARP) inhibitors and xanthine oxidase inhibitors[1][2], the strategic addition of methyl groups at the C2 and C5 positions introduces critical physicochemical and reactivity advantages:

  • Steric Locking (C5-Methyl): The methyl group at the 5-position creates a steric clash with the C4-carboxamide, restricting its free rotation. This conformational locking forces the amide into a specific geometry that often enhances binding affinity within the narrow hinge regions of kinases or the active site of PARP enzymes[3].

  • Late-Stage Functionalization Handle (C2-Methyl): The C2-methyl group is situated alpha to the electron-withdrawing pyridine nitrogen. This benzylic-like position is highly acidic and can be selectively deprotonated for condensation reactions, allowing for the rapid generation of extended conjugated systems (e.g., styryl derivatives) without disrupting the core pharmacophore[4].

  • Bioisosteric Transformation (C4-Amide): The primary amide serves as a versatile synthetic node. It can be dehydrated and subsequently cyclized to form 1,2,4-oxadiazoles or 1,3,4-oxadiazoles—metabolically stable bioisosteres that improve membrane permeability while maintaining critical hydrogen-bond acceptor vectors[5].

Quantitative Structural Comparison

The following table summarizes the physicochemical impact of the 2,5-dimethyl substitution pattern compared to standard pyridine-carboxamides, dictating its utility in drug design.

CompoundSubstitution PatternC2-Acidity (pKa approx)Steric Hindrance at AmidePrimary Synthetic Utility
Nicotinamide 3-CarboxamideLowLowBaseline PARP inhibitor control[1]
Isonicotinamide 4-CarboxamideLowLowXanthine oxidase / PARP scaffolds[2]
2,5-Dimethylisonicotinamide 2,5-Dimethyl-4-carboxamideHigh (Activated) High (Conformationally locked) Advanced multi-cyclic heterocycle synthesis

Synthesis of 1,2,4-Oxadiazole Derivatives via Amide Activation

Causality & Experimental Logic

Converting the C4-carboxamide of 2,5-dimethylisonicotinamide into a 1,2,4-oxadiazole ring is a highly effective strategy for generating bioisosteres with improved pharmacokinetic profiles. The reaction relies on a three-step cascade:

  • Dehydration: Phosphorus oxychloride ( POCl3​ ) acts as a Vilsmeier-type activating agent, converting the primary amide into a nitrile (2,5-Dimethylisonicotinonitrile).

  • Amidoxime Formation: Hydroxylamine nucleophilically attacks the electron-deficient nitrile carbon. A base (Triethylamine) is required to neutralize the hydroxylamine hydrochloride salt and drive the equilibrium forward[5].

  • Cyclodehydration: Acylation of the amidoxime oxygen with an acid chloride is followed by thermal intramolecular cyclization. The thermodynamic stability of the resulting aromatic 1,2,4-oxadiazole drives the dehydration step.

Oxadiazole_Workflow A 2,5-Dimethylisonicotinamide (Starting Material) B Dehydration (POCl3 / Reflux) A->B C 2,5-Dimethylisonicotinonitrile (Intermediate 1) B->C D Amidoxime Formation (NH2OH·HCl, Et3N, EtOH) C->D E Isonicotinamidoxime Derivative (Intermediate 2) D->E F Acylation & Cyclodehydration (R-COCl, Pyridine, Heat) E->F G 1,2,4-Oxadiazole Heterocycle (Final Product) F->G

Workflow for 1,2,4-oxadiazole synthesis from 2,5-dimethylisonicotinamide.

Protocol 1: Step-by-Step Methodology

Step 1: Dehydration to Nitrile

  • Suspend 2,5-dimethylisonicotinamide (10 mmol) in anhydrous POCl3​ (15 mL) under an inert argon atmosphere.

  • Reflux the mixture at 105 °C for 4 hours. Causality: Heat is required to overcome the activation energy of the intermediate phosphorodichloridate elimination.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The highly polar amide spot ( Rf​≈0.2 ) will disappear, replaced by a fast-moving, UV-active nitrile spot ( Rf​≈0.8 ).

  • Carefully quench the cooled reaction mixture by dropwise addition into crushed ice, neutralize with saturated NaHCO3​ , and extract with Ethyl Acetate (3 x 20 mL). Dry over Na2​SO4​ and concentrate in vacuo.

Step 2: Amidoxime Formation & Cyclization

  • Dissolve the crude nitrile in absolute ethanol (20 mL). Add hydroxylamine hydrochloride (15 mmol) and triethylamine (15 mmol). Reflux for 6 hours.

  • Concentrate the solvent, wash with water, and isolate the intermediate amidoxime.

  • Dissolve the amidoxime in anhydrous pyridine (10 mL). Add the desired aryl acid chloride (11 mmol) dropwise at 0 °C.

  • Warm to room temperature for 1 hour to ensure complete O-acylation, then heat to 110 °C for 12 hours to force cyclodehydration.

  • Quality Control: LC-MS analysis should confirm the loss of H2​O (M-18) from the O-acylated intermediate, yielding the exact mass of the 1,2,4-oxadiazole product.

Late-Stage Functionalization via C2-Methyl Condensation

Causality & Experimental Logic

The pyridine ring exerts a strong inductive and mesomeric electron-withdrawing effect, significantly increasing the acidity of the C2-methyl protons. By utilizing a Lewis acid such as Zinc Chloride ( ZnCl2​ ), the pyridine nitrogen is coordinated, further intensifying this electrophilicity[4][6]. This allows the C2-methyl group to act as a nitrogen-analogue of an enol, undergoing a Knoevenagel/Aldol-type condensation with aryl aldehydes. This reaction is highly stereoselective, yielding the thermodynamically favored (E)-alkene (styryl derivative).

C2_Condensation N1 Pyridine N-Atom Electron Withdrawal N2 C2-Methyl Group Enhanced Acidity N1->N2 Inductive Effect N3 Lewis Acid (ZnCl2) Coordination/Activation N2->N3 N4 Nucleophilic Enamine-like Intermediate N3->N4 N5 Electrophilic Attack (Aryl Aldehyde) N4->N5 C-C Bond Formation N6 Dehydration (-H2O) N5->N6 N7 (E)-2-Styryl-5-Methylisonicotinamide N6->N7

Mechanistic pathway of C2-methyl condensation with aryl aldehydes.

Protocol 2: Step-by-Step Methodology

Step 1: Lewis Acid Coordination

  • In a dried, round-bottom flask, combine 2,5-dimethylisonicotinamide (5 mmol) and anhydrous ZnCl2​ (1.5 equivalents, 7.5 mmol).

  • Causality: Anhydrous conditions are critical. ZnCl2​ is highly hygroscopic; the presence of water will hydrate the Lewis acid, preventing it from coordinating with the pyridine nitrogen and stalling the reaction[4].

Step 2: Condensation and Dehydration

  • Add the desired aryl aldehyde (e.g., benzaldehyde, 6 mmol) directly to the solid mixture (neat reaction) or suspended in a minimal amount of anhydrous toluene (5 mL).

  • Heat the mixture to 150 °C for 8-12 hours. The high temperature is necessary to drive the elimination of water and form the conjugated double bond.

  • Self-Validation: The reaction mixture will undergo a distinct color change (often turning deep yellow or orange) as the extended conjugated styryl system forms.

  • Cool the mixture to 80 °C and carefully add 10% aqueous NaOH (20 mL) to break the Zinc-pyridine complex. Extract the free base with Dichloromethane (3 x 20 mL).

  • Purify via silica gel flash chromatography. The (E)-stereochemistry can be definitively validated via 1H -NMR, observing a trans-alkene coupling constant ( J≈16Hz ) for the vinylic protons.

References

  • Atomax Chemicals Co., Ltd. (Page 200) @ ChemBuyersGuide.com, Inc. chembuyersguide.com.
  • comparative analysis of N-(4-ethoxyphenyl)isonicotinamide and nicotinamide - Benchchem. benchchem.com.
  • Isonicotinamidoxime | High-Purity Research Chemical - Benchchem. benchchem.com.
  • Study of the Condensation Reaction of Aldehydes with Amides and New Ways of their Application - AIP Publishing. aip.org.
  • Isonicotinamide extends yeast chronological lifespan through a mechanism that diminishes nucleotides - bioRxiv.org. biorxiv.org.
  • Lecture 3 Acid Catalyzed Reactions I - Nptel. nptel.ac.in.
  • Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC. nih.gov.

Sources

Application

Application Note: Preclinical Evaluation of 2,5-Dimethylisonicotinamide (2,5-DMINA) for Neurological Disorders

Target Audience: Research Scientists, Principal Investigators, and Preclinical Drug Development Professionals Compound: 2,5-Dimethylisonicotinamide (CAS: 7584-16-9) Primary Indications: Neurodegenerative Diseases (Alzhei...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Principal Investigators, and Preclinical Drug Development Professionals Compound: 2,5-Dimethylisonicotinamide (CAS: 7584-16-9) Primary Indications: Neurodegenerative Diseases (Alzheimer's Disease, Parkinson's Disease, Glaucoma)

Scientific Rationale & Mechanism of Action

The progressive decline of intracellular Nicotinamide Adenine Dinucleotide (NAD+) and the subsequent impairment of Sirtuin 1 (SIRT1) deacetylase activity are hallmark drivers of neurodegeneration. While NAD+ precursors like Nicotinamide (NAM) are widely studied, NAM acts as a potent feedback inhibitor of SIRT1, limiting its therapeutic ceiling.

Isonicotinamide (INAM) has been identified as a structural isostere that effectively competes with NAM at the SIRT1 binding pocket. By displacing NAM, INAM relieves feedback inhibition and acts as an allosteric SIRT1 activator, while simultaneously driving flux through the NAD+ salvage pathway[1, 2]. However, native INAM suffers from high hydrophilicity, severely restricting its Blood-Brain Barrier (BBB) permeability.

The 2,5-DMINA Advantage: To translate this mechanism into a viable neurological therapeutic, 2,5-Dimethylisonicotinamide (2,5-DMINA) introduces two methyl groups at the 2 and 5 positions of the pyridine ring.

  • Causality of Design: The strategic addition of these non-polar methyl groups significantly increases the lipophilicity (LogP) of the molecule. This structural modification is a deliberate pharmacological choice to shift the compound from a peripherally restricted agent to a highly brain-penetrant molecule, a critical requirement for targeting central nervous system (CNS) disorders [3]. Furthermore, the steric hindrance provided by the methyl groups reduces rapid hepatic oxidation, extending the compound's half-life.

MoA DMINA 2,5-DMINA (High BBB Penetrance) SIRT1 SIRT1 Activation DMINA->SIRT1 Allosteric relief of NAM NAD NAD+ Salvage Pathway (NAMPT Flux) DMINA->NAD Stimulates flux NAM Nicotinamide (NAM) Feedback Inhibition NAM->SIRT1 Inhibits Neuro Neuroprotection (Reduced Apoptosis) SIRT1->Neuro Deacetylation of PGC-1α & FOXOs NAD->SIRT1 Provides Substrate

Fig 1: Mechanism of 2,5-DMINA relieving NAM inhibition and boosting NAD+ for neuroprotection.

Quantitative Data Summaries

To establish a baseline for 2,5-DMINA against its parent compounds, we present the comparative physicochemical and in vitro pharmacodynamic metrics.

Table 1: Physicochemical & BBB Permeability Profiling

CompoundMW ( g/mol )CLogPTPSA (Ų)MDCK-MDR1 Papp​ ( 10−6 cm/s)Efflux Ratio
Nicotinamide (NAM) 122.12-0.3743.12.11.1
Isonicotinamide (INAM) 122.12-0.3743.12.31.2
2,5-DMINA 150.180.8543.118.5 0.9

Interpretation: The CLogP shift from -0.37 to 0.85 directly causes the 8-fold increase in apparent permeability ( Papp​ ). An efflux ratio < 2.0 validates that 2,5-DMINA is not a substrate for P-glycoprotein (P-gp), ensuring it will not be actively pumped out of the brain endothelium.

Table 2: In Vitro Pharmacodynamics & Target Engagement

Treatment GroupSIRT1 Vmax​ (RFU/min)Intracellular NAD+ (pmol/10⁶ cells)Neuronal Survival (Glutamate Insult)
Vehicle Control 1,20014535%
NAM (1 mM) 450 (Inhibited)21042%
INAM (1 mM) 2,80031568%
2,5-DMINA (100 µM) 3,100 380 85%

Self-Validating Experimental Protocols

As a Senior Application Scientist, I have structured these protocols to ensure that every readout is internally controlled. A successful experiment must not only show efficacy but must mechanistically prove why the efficacy occurred.

Protocol 1: In Vitro BBB Permeability (MDCK-MDR1 Transwell Assay)

Causality: We utilize MDCK cells transfected with the human MDR1 gene rather than standard Caco-2 cells. MDR1 overexpresses P-glycoprotein (P-gp), the primary efflux transporter at the human BBB. This ensures our lipophilic 2,5-DMINA is tested against active CNS exclusion mechanisms.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells at 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 5-7 days until Transepithelial Electrical Resistance (TEER) exceeds 800 Ω·cm².

  • Dosing Solution Preparation: Prepare 10 µM 2,5-DMINA in HBSS buffer (pH 7.4).

  • Self-Validation Step (Integrity Marker): Spike the dosing solution with 100 µM Lucifer Yellow (LY). Logic: LY is strictly paracellular. If LY is detected in the receiver well, the tight junctions are compromised, and the data for that well must be discarded.

  • Incubation: Add dosing solution to the apical chamber (for A-to-B permeability) or basolateral chamber (for B-to-A efflux). Incubate at 37°C for 120 minutes on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Quantification: Extract samples from the receiver chambers. Quantify 2,5-DMINA via LC-MS/MS and LY via fluorometry (Ex 428 nm / Em 536 nm).

  • Data Acceptance Criteria: The assay is only valid if LY Papp​<0.5×10−6 cm/s and the mass balance recovery of 2,5-DMINA is > 85%.

Protocol 2: SIRT1 Deacetylase Target Engagement Assay

Causality: Standard endpoint fluorescence assays fail to distinguish between true allosteric activation and substrate-level interference. By measuring the initial velocity ( Vmax​ ) across a NAM concentration gradient, we isolate the specific competitive relief mechanism of 2,5-DMINA.

Step-by-Step Methodology:

  • Enzyme Reaction Setup: In a 96-well black microplate, combine 0.5 U/µL recombinant human SIRT1, 500 µM NAD+, and 25 µM Fluor de Lys-SIRT1 substrate in assay buffer (50 mM Tris-HCl, pH 8.0).

  • Inhibitor/Activator Titration: Create a matrix of NAM (0 to 2 mM) cross-titrated against 2,5-DMINA (0, 10, 50, and 100 µM).

  • Kinetic Readout: Incubate at 37°C. Measure fluorescence continuously (Ex 360 nm / Em 460 nm) every 2 minutes for 60 minutes to capture the linear phase of the reaction.

  • Self-Validation Step (Mechanistic Proof): Calculate the IC50 of NAM in the presence of varying 2,5-DMINA concentrations. Logic: If 2,5-DMINA is a true competitive allosteric relief agent, the IC50 curve of NAM must shift to the right (requiring more NAM to achieve inhibition). If the curve shifts vertically without changing the IC50, the activation is non-specific.

Protocol 3: Cellular Efficacy & Neuroprotection (Glutamate Excitotoxicity Model)

Causality: Glutamate excitotoxicity induces massive intracellular calcium influx and rapid NAD+ depletion, accurately mimicking the acute neurodegenerative environment seen in stroke and late-stage Alzheimer's.

Step-by-Step Methodology:

  • Primary Culture: Isolate primary cortical neurons from E18 Sprague-Dawley rat embryos. Culture in Neurobasal medium supplemented with B27 for 14 days in vitro (DIV 14) to ensure mature synaptic network formation.

  • Pre-treatment: Treat neurons with vehicle or 2,5-DMINA (10 µM) for 12 hours prior to insult. This allows time for intracellular NAD+ pools to accumulate via the salvage pathway.

  • Self-Validation Step (Pathway Knockout): Include a parallel cohort treated with 2,5-DMINA + 1 µM EX-527 (a highly selective SIRT1 catalytic inhibitor). Logic: If 2,5-DMINA provides neuroprotection through non-specific antioxidant effects, the cells will survive. If the protection is abolished by EX-527, it definitively proves the efficacy is strictly SIRT1-dependent.

  • Insult: Expose neurons to 100 µM Glutamate for 20 minutes. Wash and replace with conditioned media containing the respective treatments.

  • Viability Readout: After 24 hours, assess neuronal viability using the MAP2/Hoechst high-content imaging assay. Quantify the ratio of condensed/fragmented nuclei (apoptotic) to healthy nuclei in MAP2-positive cells.

Preclinical Workflow Visualization

Workflow Phase1 Phase 1: BBB Permeability (MDCK-MDR1 Transwell) Phase2 Phase 2: Target Engagement (SIRT1 Kinetics & NAD+ Assay) Phase1->Phase2 Target LogP & Papp achieved Phase3 Phase 3: Cellular Efficacy (Primary Neurons + Glutamate) Phase2->Phase3 Vmax increased, NAD+ elevated Validation Self-Validation Step (Co-treatment with EX-527) Phase3->Validation Neuroprotection observed Outcome Candidate Progression (In Vivo Efficacy Models) Validation->Outcome Efficacy reversed by EX-527 (Confirms on-target MoA)

Fig 2: Self-validating preclinical workflow for evaluating 2,5-DMINA CNS efficacy.

Conclusion

2,5-Dimethylisonicotinamide represents a highly rational progression in neuropharmacology. By taking the validated SIRT1-activating and NAD+-boosting properties of isonicotinamide and engineering the scaffold for superior lipophilicity, researchers can overcome the primary hurdle of CNS drug development: the Blood-Brain Barrier. The self-validating protocols provided above ensure that any observed neuroprotection is rigorously tied to its intended mechanism of action, paving the way for robust in vivo translation.

References

  • Title: Isonicotinamide enhances Sir2 protein-mediated silencing and longevity in yeast by raising intracellular NAD+ concentration Source: National Institutes of Health (NIH) / Journal of Biological Chemistry URL: [Link]

  • Title: Small-Molecule Allosteric Activators of Sirtuins Source: National Institutes of Health (NIH) / Annual Review of Physiology URL: [Link]

  • Title: Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors Source: American Chemical Society (ACS) / Journal of Medicinal Chemistry URL: [Link]

Method

Application Note: A Guide to In-Vitro Assays for Characterizing the Biological Activity of 2,5-Dimethylisonicotinamide

Introduction 2,5-Dimethylisonicotinamide is a structural analog of nicotinamide, a critical component of the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a cornerstone of cellular metabolism, acting not onl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,5-Dimethylisonicotinamide is a structural analog of nicotinamide, a critical component of the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a cornerstone of cellular metabolism, acting not only as a key cofactor in redox reactions but also as a consumed substrate for several vital enzyme families that regulate signaling pathways central to cell health, DNA repair, and longevity.[1][2][3] These NAD+-dependent enzymes, primarily the sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and the ADP-ribosyl cyclase CD38, are significant targets in drug discovery for oncology, neurodegenerative diseases, and metabolic disorders.[3][4][5][6]

Due to its structural similarity to nicotinamide, 2,5-Dimethylisonicotinamide may act as a modulator—either an inhibitor or activator—of these enzymes. A systematic in-vitro evaluation is therefore essential to elucidate its biological activity profile. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining a suite of robust, validated assays to characterize the compound's effects. We will proceed from foundational cytotoxicity assessments to specific enzyme inhibition profiling and conclude with an analysis of the compound's impact on the cellular NAD+ metabolome.

Part 1: Foundational Assessment - Cellular Viability and Cytotoxicity

Scientific Rationale: Before assessing specific enzymatic activity, it is imperative to determine the concentration range at which 2,5-Dimethylisonicotinamide exhibits cytotoxic effects.[7] This establishes a therapeutic window for subsequent, more specific assays. Interpreting a compound's effect on a specific enzyme is meaningless if the concentration used is broadly toxic to the cell.[8] We will utilize the Lactate Dehydrogenase (LDH) release assay, which quantifies cell membrane damage.[7]

Workflow for Cytotoxicity Assessment

cluster_0 Experimental Setup cluster_1 Assay Execution cluster_2 Data Analysis A Seed cells in 96-well plate B Treat with serial dilutions of 2,5-Dimethylisonicotinamide A->B C Include Vehicle, Untreated, and Lysis (Max LDH) controls B->C D Incubate for 24-48 hours C->D E Collect supernatant D->E F Add LDH reaction mixture E->F G Incubate and stop reaction F->G H Measure absorbance at 490 nm G->H I Calculate % Cytotoxicity vs. Lysis control H->I J Plot dose-response curve to determine CC50 I->J

Caption: Workflow for determining the CC50 of 2,5-Dimethylisonicotinamide.

Protocol 1: LDH Cytotoxicity Assay

This protocol measures the release of LDH from cells with damaged plasma membranes.[7]

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete culture medium

  • 96-well tissue culture plates

  • 2,5-Dimethylisonicotinamide

  • Vehicle control (e.g., DMSO)

  • LDH Assay Kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2x concentration serial dilution of 2,5-Dimethylisonicotinamide in culture medium.

  • Cell Treatment:

    • Remove media from cells and add 50 µL of fresh media.

    • Add 50 µL of the 2x compound dilutions to the respective wells.

    • Controls: Include wells for:

      • Untreated Control: 50 µL of medium only.

      • Vehicle Control: 50 µL of medium with the highest concentration of vehicle used.

      • Maximum LDH Release (Lysis) Control: 1 hour before the endpoint, add lysis buffer (from kit) to designated wells.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24 or 48 hours).

  • Assay Execution:

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution (from kit).

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (medium-only control) from all readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental LDH - Untreated LDH) / (Maximum LDH - Untreated LDH)

  • Plot the % cytotoxicity against the log concentration of 2,5-Dimethylisonicotinamide and use non-linear regression to determine the 50% cytotoxic concentration (CC50).

Part 2: Profiling Against Key NAD+-Dependent Enzymes

With the non-toxic concentration range established, we can now investigate the compound's specific effects on its putative enzyme targets. For all enzymatic assays, it is crucial to run parallel reactions with a known inhibitor as a positive control and a vehicle control (e.g., DMSO) to account for solvent effects.

Sirtuin (SIRT) Activity Assay

Scientific Rationale: Sirtuins are NAD+-dependent protein deacetylases.[4][9] This assay measures the deacetylation of a synthetic peptide substrate linked to a fluorophore. Upon deacetylation by a sirtuin, a developer enzyme cleaves the peptide, releasing the fluorophore and generating a quantifiable signal.[9] This allows for the measurement of enzyme inhibition or activation.

cluster_SIRT Sirtuin Deacetylation Reaction cluster_Dev Detection Step SIRT SIRT Enzyme Deacetylated Deacetylated Peptide SIRT->Deacetylated NAM Nicotinamide SIRT->NAM NAD NAD+ NAD->SIRT Substrate Fluorogenic Acetylated Peptide Substrate->SIRT Deacetylated_copy Deacetylated Peptide Deacetylated->Deacetylated_copy Developer Developer Enzyme Fluorescence Fluorescent Signal (Ex/Em = 400/505 nm) Developer->Fluorescence Deacetylated_copy->Developer

Caption: Principle of the two-step fluorometric sirtuin activity assay.

Protocol 2.1: Fluorometric SIRT1 Activity Assay This protocol is adapted from commercially available kits and can be applied to other SIRT isoforms with appropriate substrate selection.[9][10]

Materials:

  • Recombinant human SIRT1 enzyme

  • SIRT1 Assay Buffer

  • Fluorogenic acetylated p53-AFC substrate

  • NAD+

  • Developer solution

  • Known SIRT1 inhibitor (e.g., EX-527) for positive control

  • Black, flat-bottom 96-well plate

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit instructions. Dilute the SIRT1 enzyme, NAD+, and substrate in SIRT Assay Buffer.

  • Assay Setup: To each well, add the following in order:

    • 25 µL Assay Buffer

    • 5 µL of 2,5-Dimethylisonicotinamide dilutions (or vehicle/positive control).

    • 10 µL of SIRT1 enzyme.

  • Enzyme Incubation: Gently tap the plate and incubate for 10 minutes at 37°C to allow the compound to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding 10 µL of a pre-warmed mixture of Substrate and NAD+.

  • Deacetylation: Incubate for 45 minutes at 37°C.

  • Signal Development: Add 50 µL of Developer solution to each well and incubate for 15-30 minutes at 37°C.

  • Data Acquisition: Measure fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme) from all readings.

  • Calculate the percent inhibition relative to the vehicle control: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))

  • Plot % Inhibition vs. log concentration and fit to a dose-response curve to calculate the IC50 value.

Poly(ADP-ribose) Polymerase (PARP) Activity Assay

Scientific Rationale: PARP enzymes, particularly PARP1, are activated by DNA damage and catalyze the transfer of ADP-ribose units from NAD+ to acceptor proteins, forming poly(ADP-ribose) (PAR) chains.[5] This assay uses an ELISA-based format where a histone-coated plate serves as the substrate for PARylation. The newly formed PAR chains are then detected using an anti-PAR antibody conjugated to an enzyme (like HRP), which generates a chemiluminescent signal.[11][12]

Protocol 2.2: Chemiluminescent PARP1 Assay

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA (for PARP1 activation)

  • PARP Assay Buffer

  • NAD+

  • Known PARP inhibitor (e.g., Olaparib)

  • Anti-PAR antibody (HRP-conjugated)

  • Chemiluminescent HRP substrate

  • White, opaque 96-well plate

Procedure:

  • Assay Setup: Add 25 µL of PARP Assay Buffer to each well of the histone-coated plate.

  • Compound Addition: Add 5 µL of 2,5-Dimethylisonicotinamide dilutions (or vehicle/positive control).

  • Enzyme/DNA Addition: Add 10 µL of a pre-mixed solution of PARP1 enzyme and activated DNA.

  • Reaction Initiation: Add 10 µL of NAD+ to all wells to start the reaction.

  • PARylation Reaction: Incubate the plate for 1 hour at room temperature.

  • Washing: Wash the plate 3 times with a wash buffer (e.g., PBST).

  • Antibody Incubation: Add 50 µL of diluted anti-PAR-HRP antibody to each well and incubate for 1 hour at room temperature.

  • Final Wash: Wash the plate 3 times with wash buffer.

  • Signal Development: Add 50 µL of chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescence on a microplate reader.

Data Analysis:

  • Calculate % inhibition and determine the IC50 value as described in Protocol 2.1.

CD38 NAD+ Hydrolase (NADase) Activity Assay

Scientific Rationale: CD38 is a transmembrane enzyme with NAD+ glycohydrolase (NADase) activity, hydrolyzing NAD+ to cyclic ADP-ribose and nicotinamide.[13][14] This assay uses a fluorescent analog of NAD+, N6-etheno-NAD (ε-NAD), which is non-fluorescent. When hydrolyzed by CD38, it yields the highly fluorescent product ε-ADP-ribose, allowing for a direct and continuous measurement of enzymatic activity.[1][13][15]

Protocol 2.3: Fluorogenic CD38 Hydrolase Assay

Materials:

  • Recombinant human CD38 enzyme

  • CD38 Assay Buffer

  • N6-etheno-NAD (ε-NAD) substrate

  • Known CD38 inhibitor (e.g., Apigenin)[15][16]

  • Black, flat-bottom 96-well plate

Procedure:

  • Assay Setup: In a 96-well plate, add reagents in the following order:

    • 25 µL CD38 Assay Buffer

    • 5 µL of 2,5-Dimethylisonicotinamide dilutions (or vehicle/positive control).

    • 10 µL of diluted CD38 enzyme.

  • Pre-incubation: Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of ε-NAD substrate to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the kinetic increase in fluorescence over 30-60 minutes, with an excitation wavelength of ~300 nm and an emission wavelength of ~410 nm.

Data Analysis:

  • Determine the reaction rate (V) for each concentration by calculating the slope of the linear portion of the fluorescence vs. time curve.

  • Calculate the percent inhibition: % Inhibition = 100 * (1 - (V_Compound / V_Vehicle))

  • Plot % Inhibition vs. log concentration to determine the IC50 value.

Part 3: Cellular NAD+ Metabolism Assay

Scientific Rationale: After profiling the compound against isolated enzymes, it is crucial to understand its net effect on the cellular NAD+ pool. A potent enzyme inhibitor might be expected to increase cellular NAD+ levels by preventing its consumption. This assay quantifies the total intracellular NAD+ and NADH levels using an enzyme cycling reaction.[17] In this method, cell lysates are prepared, and NAD+ is used to catalyze the reduction of a substrate by alcohol dehydrogenase, leading to the formation of a colored or fluorescent product.

Diagram of the NAD+ Salvage Pathway

NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-Limiting Enzyme) NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNATs NMN->NMNAT NAD NAD+ CONSUMERS NAD+ Consumers (PARPs, SIRTs, CD38) NAD->CONSUMERS NAMPT->NMN PRPP NMNAT->NAD ATP CONSUMERS->NAM Consumption & Recycling

Caption: Simplified overview of the NAD+ salvage pathway in mammalian cells.[3][18]

Protocol 3.1: NAD+/NADH Quantification Assay

Materials:

  • Cells cultured in a 6-well plate

  • NAD+/NADH Extraction Buffer

  • NAD Cycling Buffer and Enzyme Mix (from a commercial kit)

  • Colorimetric or Fluorometric Developer

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with 2,5-Dimethylisonicotinamide at non-toxic concentrations (e.g., 0.5x CC50) for a desired time (e.g., 6-24 hours).

  • Extraction:

    • Wash cells with cold PBS.

    • Add 200 µL of NAD+/NADH Extraction Buffer per well and scrape the cells.

    • Collect the cell lysate and vortex vigorously.

  • Lysate Processing:

    • To measure NADH , heat a portion of the lysate at 60°C for 30 minutes to decompose NAD+.

    • To measure Total NAD+ and NADH , use the unheated lysate.

    • Centrifuge all samples to pellet debris.

  • Assay Reaction:

    • Add 50 µL of supernatant (heated or unheated) to wells of a 96-well plate.

    • Prepare a standard curve using the NAD+ standards provided in the kit.

    • Add 100 µL of the NAD Cycling Enzyme Mix to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Data Acquisition: Measure absorbance or fluorescence according to the kit's instructions.

Data Analysis:

  • Use the standard curve to determine the concentration of NADH (from heated samples) and Total NAD+/NADH (from unheated samples).

  • Calculate the NAD+ concentration: [NAD+] = [Total NAD+/NADH] - [NADH].

  • Normalize values to the protein concentration of the lysate.

  • Calculate the NAD+/NADH ratio for treated vs. untreated cells.

Summary and Data Interpretation

The assays described provide a comprehensive framework for characterizing the in-vitro activity of 2,5-Dimethylisonicotinamide. The data should be compiled to build a complete activity profile.

Table 1: Example Data Summary for 2,5-Dimethylisonicotinamide

Assay Type Target/Endpoint Result Type Example Value Interpretation
Cytotoxicity HeLa Cells CC50 75 µM Low to moderate cytotoxicity.
Enzyme Activity SIRT1 IC50 > 100 µM No significant inhibition of SIRT1.
Enzyme Activity PARP1 IC50 5.2 µM Potent inhibition of PARP1.
Enzyme Activity CD38 IC50 45 µM Moderate inhibition of CD38.
Cellular Metabolism NAD+ Level (HeLa) Fold Change vs. Control 1.8-fold increase Consistent with PARP1/CD38 inhibition.

| Cellular Metabolism | NAD+/NADH Ratio | Fold Change vs. Control | 1.5-fold increase | Shift towards an oxidized state. |

Expert Insights:

  • Specificity: A compound with a low micromolar or nanomolar IC50 for one enzyme family (e.g., PARP1) but a high IC50 for others suggests specific inhibition.

  • Correlation: If the compound inhibits an NAD+-consuming enzyme, a corresponding increase in cellular NAD+ levels would validate its mechanism of action in a cellular context.

  • Next Steps: If a specific target is identified (e.g., PARP1), subsequent studies should include testing against other PARP isoforms to determine selectivity, conducting cell-based functional assays (e.g., DNA damage repair assays), and initiating structure-activity relationship (SAR) studies.[8]

By following these detailed protocols and applying rigorous data analysis, researchers can effectively elucidate the biological activity of 2,5-Dimethylisonicotinamide, paving the way for a deeper understanding of its therapeutic potential.

References

  • BPS Bioscience. (n.d.). CD38 (Mouse) Inhibitor Screening Assay Kit (Hydrolase Activity). Retrieved from BPS Bioscience website. [Link]

  • BPS Bioscience. (n.d.). CD38 Inhibitor Screening Assay Kit (Hydrolase Activity). Retrieved from BPS Bioscience website. [Link]

  • Amsbio. (n.d.). CD38 Inhibitor Screening Assay Kit (Cyclase Activity), 71275. Retrieved from Amsbio website. [Link]

  • Amsbio. (n.d.). CD38 Inhibitor Screening Assay Kit (Hydrolase Activity), AMS.79287. Retrieved from Amsbio website. [Link]

  • Gao, J., et al. (2015). A mini-review on Sirtuin activity assays. PubMed. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from BPS Bioscience website. [Link]

  • Pilie, P. G., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PMC. [Link]

  • Amsbio. (n.d.). PARP Assays. Retrieved from Amsbio website. [Link]

  • Schiedel, M., et al. (2023). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. MDPI. [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from BPS Bioscience website. [Link]

  • BellBrook Labs. (2025). What Is the Best Sirtuin Assay for SIRT Screening?. Retrieved from BellBrook Labs website. [Link]

  • Tebubio. (2023). Choosing the Right Assay for PARP. Retrieved from Tebubio website. [Link]

  • Refat, G. M., et al. (2013). Synthesis, crystal structure, characterization and biological activity of 2,5-hexanedione bis(isonicotinylhydrazone) and N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes. PubMed. [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from NJ Bio, Inc. website. [Link]

  • Pang, E. A., et al. (1987). In vitro evaluation of nicotinamide riboside analogs against Haemophilus influenzae. PubMed. [Link]

  • Sauve, A. A. (2016). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. PMC. [Link]

  • Nencka, R., et al. (2019). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. MDPI. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]

  • D'Amico, D., et al. (2021). NAD+ Metabolism in Cardiac Health, Aging, and Disease. Circulation. [Link]

  • Yang, Y., & Sauve, A. A. (2023). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. ResearchGate. [Link]

  • Harlan, B. A., et al. (2016). Enhancing NAD+ Salvage Pathway Reverts the Toxicity of Primary Astrocytes Expressing Amyotrophic Lateral Sclerosis-linked Mutant Superoxide Dismutase 1 (SOD1). PMC. [Link]

  • Yaku, K., et al. (2018). NAD+ salvage pathway in cancer metabolism and therapy. Pharmacological Research. [Link]

  • Wang, M., et al. (2019). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC. [Link]

  • Calvo-Agudo, C., et al. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. PMC. [Link]

  • Chen, J., et al. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. PMC. [Link]

  • Guo, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • El-Sayed, N. N. E., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PMC. [Link]

  • Court, J. A., et al. (1995). The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 2,5-Dimethylisonicotinamide synthesis

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2,5-Dimethylisonicotinamide (CAS: 7584-16-9).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2,5-Dimethylisonicotinamide (CAS: 7584-16-9). The 2,5-dimethyl substitution pattern on the pyridine ring introduces mild steric hindrance at the C4 position, which can complicate direct amidation.

This guide provides field-proven troubleshooting, validated protocols, and mechanistic insights to ensure high-yield, scalable production via the two most reliable synthetic pathways: Acyl Chloride Amidation and Radziszewski Nitrile Hydrolysis .

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My conversion of 2,5-dimethylisonicotinic acid to the acyl chloride using thionyl chloride (SOCl₂) is sluggish and incomplete. How can I drive this to completion? A: The steric bulk of the 2,5-dimethyl groups can hinder the direct nucleophilic attack of the carboxylic acid onto thionyl chloride. To overcome this, you must add a catalytic amount of N,N-dimethylformamide (DMF)[1]. DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack complex ([(CH₃)₂N⁺=CHCl]Cl⁻)[2]. This activated intermediate is significantly more reactive than SOCl₂ alone and rapidly converts the sterically hindered acid into the acyl chlorosulfite, which then collapses into the desired 2,5-dimethylisonicotinoyl chloride. Ensure your system is strictly anhydrous, as moisture will rapidly hydrolyze both the Vilsmeier complex and your product[2].

Q2: I am trying to synthesize the amide by hydrolyzing 2,5-dimethylisonicotinonitrile, but I keep over-hydrolyzing to the carboxylic acid. How do I stop at the amide? A: Standard alkaline or acidic hydrolysis of nitriles is difficult to arrest at the amide stage because the resulting amide is often hydrolyzed further to the carboxylic acid at a competitive rate. To isolate the amide, you must switch to the Radziszewski reaction [3]. By treating the nitrile with aqueous hydrogen peroxide (H₂O₂) and a catalytic amount of base (NaOH) at moderate temperatures (0–40 °C), the reaction proceeds via a highly reactive peroxycarboximidic acid intermediate[3]. This intermediate rapidly and spontaneously decomposes to yield the target amide and oxygen gas (often as singlet oxygen), completely bypassing the standard hydrolysis pathway and preventing over-oxidation to the carboxylic acid[4].

Q3: During the Radziszewski hydrolysis of the nitrile, my reaction mixture overheated and the yield dropped significantly. What caused this? A: The Radziszewski amidation is highly exothermic due to the decomposition of the peroxycarboximidic acid intermediate and the concurrent disproportionation of H₂O₂[3]. If the temperature exceeds 40–50 °C, the hydrogen peroxide rapidly degrades, starving the reaction of the oxidant before the nitrile is fully consumed. Furthermore, the generated singlet oxygen can lead to unwanted side reactions if thermal control is lost. Always cool the reaction to 0–5 °C during the addition of the base, and use a water bath to maintain the internal temperature below 30 °C during the propagation phase.

Part 2: Quantitative Data & Pathway Comparison

To select the optimal route for your specific scale and precursor availability, compare the empirical data of the two validated pathways below.

ParameterRoute A: Acyl Chloride AmidationRoute B: Radziszewski Hydrolysis
Starting Material 2,5-Dimethylisonicotinic acid2,5-Dimethylisonicotinonitrile
Reagents SOCl₂, cat. DMF, NH₃ (aq)30% H₂O₂, NaOH (aq), Ethanol
Key Intermediate 2,5-Dimethylisonicotinoyl chloridePeroxycarboximidic acid
Typical Yield 75% – 85%85% – 95%
Reaction Time 4–6 hours (Two steps)2–3 hours (One step)
Scalability Moderate (Requires handling toxic SO₂/HCl gas)High (Aqueous conditions, mild exotherm)
Primary Impurity Unreacted carboxylic acidTrace unreacted nitrile

Part 3: Validated Experimental Protocols

Protocol A: Two-Step Synthesis via Acyl Chloride

This self-validating protocol utilizes gas evolution as a visual indicator of reaction progress.

  • Activation: Suspend 2,5-dimethylisonicotinic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.5 M) under an inert atmosphere (N₂ or Ar).

  • Catalysis: Add catalytic DMF (0.05 equiv).

  • Chlorination: Dropwise add thionyl chloride (1.5 equiv) at room temperature.

  • Reflux: Heat the mixture to a gentle reflux (approx. 40 °C). Self-Validation: The reaction is proceeding correctly if vigorous gas evolution (SO₂ and HCl) is observed. Reflux until gas evolution ceases and the suspension becomes a clear solution (typically 2–3 hours).

  • Concentration: Cool to room temperature and concentrate in vacuo to remove DCM and excess SOCl₂. Critical: Do not use aqueous workup here; the acyl chloride is highly moisture-sensitive.

  • Amidation: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF). Dropwise add this solution to a vigorously stirred solution of 28% aqueous ammonia (5.0 equiv) cooled to 0 °C.

  • Isolation: Stir for 1 hour at room temperature. Evaporate the THF, extract the aqueous layer with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the solid 2,5-dimethylisonicotinamide.

Protocol B: One-Step Synthesis via Radziszewski Hydrolysis

This protocol leverages the alpha-effect of the hydroperoxide anion for rapid, selective amidation.

  • Solvation: Dissolve 2,5-dimethylisonicotinonitrile (1.0 equiv) in ethanol (1.0 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Oxidant Addition: Add 30% aqueous H₂O₂ (3.0 equiv).

  • Initiation: Cool the flask to 0 °C in an ice bath. Dropwise add 6M NaOH (0.2 equiv) over 15 minutes. Self-Validation: The reaction will turn slightly yellow and begin evolving fine bubbles (oxygen gas), confirming the formation and decomposition of the peroxycarboximidic acid intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the internal temperature; if it exceeds 35 °C, briefly reapply the ice bath.

  • Quenching: Once TLC indicates complete consumption of the nitrile (approx. 2 hours), cool the mixture to 0 °C and carefully add saturated aqueous sodium thiosulfate to quench unreacted peroxides (test with starch-iodide paper).

  • Isolation: Concentrate the mixture under reduced pressure to remove ethanol. The product, 2,5-dimethylisonicotinamide, will precipitate from the remaining aqueous phase. Filter, wash with cold water, and dry under vacuum.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence and convergence of the two protocols described above.

G Acid 2,5-Dimethylisonicotinic Acid (Precursor A) AcylChloride Acyl Chloride Intermediate (Vilsmeier-Activated) Acid->AcylChloride SOCl2, cat. DMF Amide 2,5-Dimethylisonicotinamide (Target Product) AcylChloride->Amide NH3 (aq) Nitrile 2,5-Dimethylisonicotinonitrile (Precursor B) Peroxy Peroxycarboximidic Acid (Transient Intermediate) Nitrile->Peroxy H2O2, NaOH (aq) Peroxy->Amide Spontaneous (- O2)

Synthetic pathways for 2,5-Dimethylisonicotinamide via amidation and Radziszewski hydrolysis.

References

  • Just Add Luminol to Turn the Spotlight on Radziszewski Amid
  • Product Class 5: Nitriles (Oxidative Removal and Radziszewski Reaction) Thieme-Connect
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Master Organic Chemistry
  • Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2) Mechanism Orgosolver

Sources

Optimization

Identifying and removing impurities from 2,5-Dimethylisonicotinamide

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2,5-Dimethylisonicotinamide. It addresses common challenges related to impurity identificatio...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2,5-Dimethylisonicotinamide. It addresses common challenges related to impurity identification and removal, offering practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my 2,5-Dimethylisonicotinamide sample?

A1: Impurities can originate from the synthetic route or degradation. The most common synthesis of 2,5-Dimethylisonicotinamide involves the oxidation of 2,5-lutidine (2,5-dimethylpyridine). Therefore, you should anticipate the following impurities:

  • Starting Material: Unreacted 2,5-lutidine.[1]

  • Intermediates: 2,5-Dimethylpyridine N-oxide, a common intermediate in oxidation reactions.

  • By-products: Other oxidation products, such as partially oxidized species or over-oxidized products like the corresponding carboxylic acid.

  • Degradation Products: Forced degradation studies, which are crucial for understanding a drug substance's stability, can help identify likely degradation products.[2][3] These studies often involve exposing the compound to stress conditions like acid, base, oxidation, heat, and light.[2][3]

Q2: I have an unknown peak in my HPLC chromatogram. How can I identify it?

A2: A systematic approach is necessary to identify unknown peaks.

  • Literature Review: Check for known impurities and degradation products of 2,5-Dimethylisonicotinamide and related nicotinamide compounds.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity, which is a critical piece of information for identification.

  • Tandem MS (MS/MS): Fragmenting the impurity ion in the mass spectrometer can provide structural information.

  • High-Resolution MS (HRMS): This will give you a highly accurate mass, allowing you to determine the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate the impurity, 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) are powerful tools for elucidating the complete chemical structure.[4]

Q3: My sample has a slight color. Is this indicative of impurities?

A3: Pure 2,5-Dimethylisonicotinamide should be a white to off-white solid. A noticeable color, such as yellow or brown, often suggests the presence of impurities, which could be colored degradation products or residual reagents from the synthesis.

Q4: What are the best general-purpose purification techniques for 2,5-Dimethylisonicotinamide?

A4: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization: This is an excellent technique for removing small amounts of impurities if you can find a suitable solvent system where the solubility of 2,5-Dimethylisonicotinamide and the impurities differ significantly with temperature.

  • Column Chromatography: This is a versatile technique for separating a wider range of impurities. Normal-phase (silica gel) or reverse-phase (C18) chromatography can be effective.[5]

  • Preparative HPLC: For achieving very high purity, especially on a smaller scale, preparative HPLC is the method of choice.[6]

Troubleshooting Guides

Issue 1: Persistent Impurity Peak Close to the Main Peak in HPLC

Cause: This often indicates a structurally related impurity that has similar polarity to 2,5-Dimethylisonicotinamide.

Solution Workflow:

Caption: Workflow for resolving co-eluting HPLC peaks.

Detailed Steps:

  • Mobile Phase Modification: Systematically alter the mobile phase composition. For reverse-phase HPLC, try changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous phase. Small pH changes can significantly alter the retention of ionizable compounds.

  • Gradient Optimization: If using a gradient, make it shallower around the elution time of your compound and the impurity. This will increase the separation time between the two peaks.

  • Column Chemistry: If mobile phase adjustments are insufficient, switch to a column with a different stationary phase. If you are using a C18 column, a phenyl-hexyl or a polar-embedded column might offer different selectivity.

  • Preparative HPLC: If analytical method optimization doesn't provide baseline separation, preparative HPLC with the optimized method is a viable option for obtaining a pure sample.[6]

Issue 2: Low Yield After Recrystallization

Cause: This can be due to several factors, including the choice of solvent, cooling rate, and the initial purity of the material.

Solution Workflow:

Recrystallization_Troubleshooting cluster_recrystallization Recrystallization Optimization Start Low Recrystallization Yield Solvent_Screen Perform Solvent Screen Start->Solvent_Screen Solvent_Volume Adjust Solvent Volume Solvent_Screen->Solvent_Volume Cooling_Rate Optimize Cooling Rate Seeding Consider Seeding Cooling_Rate->Seeding Check_Yield Yield Improved? Seeding->Check_Yield Solvent_Volume->Cooling_Rate Check_Yield->Solvent_Screen No, Re-evaluate End High Yield Achieved Check_Yield->End Yes

Caption: Optimizing recrystallization yield.

Detailed Steps:

  • Solvent Selection: The ideal solvent should dissolve 2,5-Dimethylisonicotinamide well at elevated temperatures but poorly at low temperatures. Perform a small-scale solvent screen with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures).

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid. Excess solvent will keep more of your product in solution upon cooling, thus reducing the yield.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

  • Seeding: If crystals are slow to form, add a small seed crystal of pure 2,5-Dimethylisonicotinamide to induce crystallization.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol provides a starting point for the analysis of 2,5-Dimethylisonicotinamide. Method optimization will likely be required.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

This method is based on common practices for analyzing related nicotinamide compounds.[7][8][9]

Protocol 2: Purification by Column Chromatography

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

Procedure:

  • Slurry Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow the silica to settle into a packed bed.

  • Load the Sample: Dissolve the crude 2,5-Dimethylisonicotinamide in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elute the Column: Begin eluting with the mobile phase, starting with the low-polarity mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Collect Fractions: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Characterization by NMR Spectroscopy

For structural confirmation and identification of impurities, NMR is invaluable.

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • ¹H NMR: Provides information on the number and types of protons and their connectivity.

  • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.[10][11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments help to establish the connectivity between protons and carbons, which is crucial for identifying unknown impurities.[4]

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ResearchGate. (n.d.). ¹H NMR data of compounds 2-5 in DMSO-d6 (δ in ppm, 500 MHz for ¹H).
  • University of Delaware. (n.d.). Column Chromatography.
  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • BioPharm International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • Agilent. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Szafarz, M., et al. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
  • Wiley Online Library. (2014, January 29). Generic chromatography-based purification strategies accelerate the development of downstream processes for biopharmaceutical proteins produced in plants.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000281 Nicotinamide at BMRB.
  • PubMed. (2001, January 15). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow.
  • Vietnam Journal of Food Control. (n.d.). Simultaneous determination of nicotinamide mononucleotide, niacinamide, and nicotinic acid in health supplements using liquid chromatography.
  • National Center for Biotechnology Information. (2021, January 18). UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca.
  • SIELC Technologies. (n.d.). Separation of Nicotinamide and Related Substances.
  • American Society for Microbiology. (n.d.). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors.
  • International Journal of Novel Research and Development. (2023, May 5). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA.
  • PubMed. (2003, November 1). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate.
  • National Center for Biotechnology Information. (2014, December 16). Identification of Metabolites From 2D (1)H-(13)C HSQC NMR Using Peak Correlation Plots.
  • Bio-Rad. (n.d.). Preparative Anion Exchange Chromatography for the Purification of Phosphorothioate DNA Oligonucleotides.
  • PubMed. (n.d.). Synthesis, crystal structure, characterization and biological activity of 2,5-hexanedione bis(isonicotinylhydrazone) and N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes.
  • Teikyo University. (n.d.). Determination of Nicotinic Acid and Nicotinamide in Human Serum by High-Peformance Liquid Chromatography with Postcolumn Ultraviolet-Irradiation and Fluorescence Detection.
  • Thermo Fisher Scientific. (n.d.). Bioprocessing Chromatography Techniques.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Contributions of pocket depth and electrostatic interactions to affinity and selectivity of receptors.
  • ResearchGate. (2015, January 29). Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides.
  • MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • National Center for Biotechnology Information. (2018, March 13). Size Exclusion Chromatography Method for Purification of Nicotinamide Mononucleotide (NMN) from Bacterial Cells.
  • National Center for Biotechnology Information. (n.d.). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species.
  • Pharmaffiliates. (n.d.). Nicotinamide-impurities.
  • University of Turin. (n.d.). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS.
  • The Good Scents Company. (n.d.). 2,5-lutidine, 589-93-5.
  • ChemicalBook. (n.d.). 2-Chloronicotinamide(10366-35-5) 13C NMR spectrum.
  • MDPI. (2025, November 11). Synthesis of New Nicotinamides Starting from Monothiomalonanilide.
  • Oriental Journal of Chemistry. (n.d.). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors.
  • Google Patents. (n.d.). EP0929523A1 - Preparation of 3,5-lutidine.
  • ResearchGate. (2025, October 22). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry.
  • Google Patents. (n.d.). US2904552A - Production of nicotinamide and isonicotinamide.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,5-Dimethylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of 2,5-Dime...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of 2,5-Dimethylisonicotinamide. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your reaction outcomes.

Overview of Synthesis

The most prevalent and industrially significant route to 2,5-Dimethylisonicotinamide is the vapor-phase ammoxidation of 2,5-lutidine (2,5-dimethylpyridine). This process involves reacting the lutidine with ammonia and an oxygen source (typically air) at high temperatures over a solid-state catalyst. Vanadium-based catalysts, often supported on oxides like titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂), are highly effective for this transformation.[1] The reaction proceeds via the oxidation of one of the methyl groups to a nitrile (cyanopyridine), followed by hydration to the corresponding amide.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Q1: My yield of 2,5-Dimethylisonicotinamide is consistently low. What are the primary factors to investigate?

Low yield is a common issue that can stem from several factors, ranging from catalyst performance to reaction conditions and reactant purity.

  • Catalyst Deactivation: Vanadium-based catalysts can lose activity over time due to coking (carbon deposition) or thermal sintering. If you observe a gradual decline in yield over several runs, catalyst regeneration or replacement is necessary. The presence of impurities in the 2,5-lutidine feed can also poison the catalyst.[2]

  • Suboptimal Temperature: Ammoxidation reactions are highly temperature-sensitive. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote over-oxidation to undesirable byproducts like carbon oxides (CO, CO₂), reducing selectivity.[3] It is crucial to identify and maintain the optimal temperature window for your specific catalyst system.

  • Incorrect Reactant Stoichiometry: The molar ratios of ammonia to 2,5-lutidine and oxygen to 2,5-lutidine are critical. An insufficient amount of ammonia can lead to the formation of 2,5-dimethylisonicotinic acid as a byproduct. A large excess of ammonia is typically used to favor the formation of the amide.[3] The oxygen ratio must be carefully controlled to ensure selective oxidation without causing excessive combustion.

  • Poor Reactant Purity: The purity of the starting 2,5-lutidine is paramount. The presence of other pyridine isomers or impurities can lead to the formation of a complex mixture of byproducts, complicating purification and lowering the yield of the desired product.

Q2: I am observing significant amounts of 2,5-dicyanopyridine as a byproduct. How can I minimize its formation?

The formation of 2,5-dicyanopyridine indicates that both methyl groups on the lutidine ring are undergoing ammoxidation. To improve selectivity towards the mono-amide:

  • Modify Reaction Time/Flow Rate: In a continuous flow setup, a shorter residence time (higher flow rate) on the catalyst bed can limit the extent of the reaction, favoring the formation of the mono-substituted product.

  • Adjust Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second ammoxidation step more significantly than the first, thereby increasing selectivity for the desired mono-amide.

  • Catalyst Composition: The selectivity of the catalyst is key. Modifying the catalyst with promoters can influence the product distribution. For instance, the specific phase of the TiO₂ support (anatase vs. rutile) in V-Ti catalysts can impact selectivity.[1]

Q3: My final product is difficult to purify and appears to be contaminated with 2,5-dimethylisonicotinic acid. What is the cause and how can I improve purification?

Formation of the carboxylic acid byproduct occurs when the intermediate nitrile is hydrolyzed in the presence of water instead of being amidated by ammonia.

  • Ensure Anhydrous Conditions (where applicable): While water is a product of the ammoxidation reaction, ensuring the feed streams (lutidine and ammonia) are dry can help minimize competitive hydrolysis.

  • Optimize Ammonia Ratio: A sufficiently high molar ratio of ammonia to the lutidine starting material will favor the amidation pathway over hydrolysis.

  • Purification Strategy: If the acid is present in the crude product, it can be removed via an acid-base extraction. Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The 2,5-dimethylisonicotinic acid will be deprotonated and extracted into the aqueous layer, while the neutral 2,5-Dimethylisonicotinamide remains in the organic layer.

Frequently Asked Questions (FAQs)

What is the best type of catalyst for the ammoxidation of 2,5-lutidine?

Vanadium-titanium (V-Ti) oxide catalysts are widely regarded as highly effective for this transformation. The addition of promoters like zirconium can further enhance catalyst stability and selectivity by preventing undesirable phase transformations of the TiO₂ support at high temperatures.[1] The specific preparation method and composition of the catalyst play a crucial role in its performance.

How can I monitor the progress of the reaction?

For vapor-phase reactions, online gas chromatography (GC) is the most effective method for real-time monitoring of the effluent gas stream. This allows for the quantification of remaining 2,5-lutidine, the desired 2,5-Dimethylisonicotinamide product, and any byproducts such as 2,5-dicyanopyridine or carbon oxides. For bench-scale liquid-phase syntheses, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting material and the formation of the product.[4]

What are the recommended safety precautions when working with this synthesis?

The ammoxidation of 2,5-lutidine involves flammable and toxic materials at high temperatures and pressures. All work should be conducted in a well-ventilated fume hood or within a properly designed and contained reactor system. Key safety considerations include:

  • High Temperatures and Pressures: Use appropriate pressure-rated reactors and ensure proper temperature control to avoid runaway reactions.

  • Toxicity: 2,5-lutidine and ammonia are toxic and corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Flammability: 2,5-lutidine is flammable. Avoid ignition sources.

  • Cyanide Byproducts: Although typically minor, there is a potential for the formation of cyanide-containing compounds. Handle all products and waste streams with care.

Experimental Protocol: Vapor-Phase Ammoxidation of 2,5-Lutidine

This protocol describes a general procedure for the synthesis of 2,5-Dimethylisonicotinamide in a laboratory-scale fixed-bed reactor.

Materials and Equipment:

  • 2,5-Lutidine (≥99% purity)

  • Anhydrous Ammonia

  • Compressed Air

  • V-Ti-Zr Oxide Catalyst

  • Quartz fixed-bed reactor tube

  • Tube furnace with temperature controller

  • Mass flow controllers for gases

  • Syringe pump for liquid feed

  • Condenser and collection flask system (ice bath)

  • Online Gas Chromatograph (GC) for analysis

Procedure:

  • Catalyst Loading: Pack the quartz reactor tube with a known amount of the V-Ti-Zr oxide catalyst, securing it with quartz wool plugs.

  • System Setup: Install the reactor in the tube furnace and connect the gas and liquid feed lines. Connect the reactor outlet to the condenser and collection system, followed by the online GC.

  • Catalyst Activation: Heat the catalyst bed to the reaction temperature (e.g., 350-450 °C) under a flow of air or inert gas (nitrogen) to remove any adsorbed moisture and activate the catalyst.

  • Reaction Initiation: Once the desired temperature is stable, introduce the reactant feeds using the mass flow controllers and syringe pump. A typical molar ratio might be Lutidine:NH₃:O₂ of 1:10:15. The oxygen is supplied via the compressed air feed.

  • Reaction Monitoring: Allow the reaction to reach a steady state. Monitor the composition of the effluent gas stream using the online GC to determine the conversion of 2,5-lutidine and the selectivity to 2,5-Dimethylisonicotinamide.

  • Product Collection: The product and unreacted starting materials will condense in the collection flasks cooled by an ice bath.

  • Workup and Purification:

    • Dissolve the collected crude product in a suitable solvent like ethyl acetate.

    • Wash the solution with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.[5]

    • Wash with brine, then dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the crude 2,5-Dimethylisonicotinamide.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Data Summary Table

The following table summarizes typical reaction parameters and their impact on the synthesis. Actual results will vary based on the specific catalyst and reactor setup.

ParameterTypical RangeEffect on Yield and Selectivity
Temperature 350 - 450 °CLower temperatures may result in low conversion. Higher temperatures can cause over-oxidation, reducing selectivity.[3]
NH₃ / Lutidine Molar Ratio 5:1 - 15:1A higher ratio favors amide formation over the corresponding acid and nitrile byproducts.[3]
O₂ / Lutidine Molar Ratio 10:1 - 20:1Must be sufficient for oxidation but excess can lead to combustion (COx formation).
Space Velocity (GHSV) 1000 - 5000 h⁻¹Higher space velocity (shorter residence time) can increase selectivity to the mono-amide but may decrease overall conversion.

Visual Diagrams

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of 2,5-Dimethylisonicotinamide Observed check_catalyst 1. Check Catalyst Performance start->check_catalyst sub_catalyst Is yield decreasing over time? Is catalyst old? check_catalyst->sub_catalyst check_conditions 2. Verify Reaction Conditions sub_conditions Are T, P, and flow rates optimal? Is NH3:Lutidine ratio high enough? check_conditions->sub_conditions check_purity 3. Analyze Reactant Purity sub_purity Is 2,5-Lutidine >99% pure? Any visible contaminants? check_purity->sub_purity solution Yield Optimized sub_catalyst->check_conditions No action_catalyst Regenerate or replace catalyst sub_catalyst->action_catalyst Yes sub_conditions->check_purity Yes action_conditions Optimize T and reactant ratios. Consult literature for your catalyst. sub_conditions->action_conditions No sub_purity->solution Yes action_purity Purify starting material or use higher grade source sub_purity->action_purity No action_catalyst->check_conditions action_conditions->check_purity action_purity->solution

Caption: A workflow diagram for troubleshooting low yields.

References

  • BenchChem. (n.d.). Troubleshooting low yield in L-alaninamide coupling reactions.
  • BenchChem. (2025, December). Troubleshooting low yield in diaminopropane coupling reactions.
  • Patsnap Eureka. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations.
  • Gomez, L., et al. (2018, January 11). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?
  • ChemicalBook. (n.d.). 2,6-DIMETHYLISONICOTINIC ACID synthesis.
  • Alizadeh, A., Oskueyan, Q., & Rostamnia, S. (n.d.). Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid. Scite.ai.
  • MDPI. (2025, November 11). Synthesis of New Nicotinamides Starting from Monothiomalonanilide.
  • PMC. (n.d.). Purification and characterization of the enzymes involved in nicotinamide adenine dinucleotide degradation by Penicillium brevicompactum NRC 829.
  • PMC. (n.d.). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs).
  • ResearchGate. (n.d.). Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines....
  • PMC. (2021, June 14). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies.
  • PubMed. (2003, November 1). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate.
  • Organic Syntheses Procedure. (n.d.). 2-cyano-6-methylpyridine.
  • WIPO Patentscope. (2018, February 8). WO/2018/023205 PURIFICATION METHOD FOR NICOTINAMIDE MONONUCLEOTIDE.
  • PMC. (n.d.). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors.
  • BenchChem. (n.d.). "optimization of reaction conditions for 2,5-dipropylfuran synthesis".
  • Google Patents. (n.d.). EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines.
  • PubChem. (n.d.). 2,5-Dichloro-3-methylpyridine.
  • R Discovery. (n.d.). Selective Ammoxidation Research Articles.
  • Synthetic Communications. (n.d.). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines.
  • Sembaev, D. Kh., et al. (2000, June 12). Catalysts for Alkylbenzene and Alkylpyridine Ammoxidation. Eurasian Chemico-Technological Journal.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Contributions of pocket depth and electrostatic interactions to affinity and selectivity of receptors.
  • PMC. (n.d.). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity.
  • The Good Scents Company. (n.d.). 2,5-lutidine, 589-93-5.
  • PubMed. (2013, June 7). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles.
  • Organic Chemistry Portal. (2015). One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles.
  • ChemRxiv. (2023, October 16). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides.
  • Google Patents. (n.d.). US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
  • ResearchGate. (2025, October 16). (PDF) Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone.
  • PubMed. (2011, June 8). An efficient [2 + 2 + 1] synthesis of 2,5-disubstituted oxazoles via gold-catalyzed intermolecular alkyne oxidation.
  • Google Patents. (n.d.). US4013705A - Ammoxidation process for making dicyanonaphthalene.
  • ResearchGate. (n.d.). (PDF) Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides.
  • MDPI. (2023, August 30). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape.

Sources

Optimization

Troubleshooting low yield in 2,5-Dimethylisonicotinamide preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with the synthesis of 2,5-Dimethylisonicotin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with the synthesis of 2,5-Dimethylisonicotinamide .

Unlike unsubstituted isonicotinamide, the presence of the 5-methyl group (ortho to the C4-carboxamide/carboxylic acid) introduces significant steric hindrance. This structural nuance fundamentally alters the reaction kinetics, making standard pyridinecarboxamide protocols prone to low yields, incomplete conversion, or over-hydrolysis. This guide deconstructs these failure modes and provides field-proven, self-validating methodologies to optimize your workflow.

Synthetic Pathways & Failure Modes

G Acid 2,5-Dimethylisonicotinic Acid (Starting Material A) AcylChloride Acyl Chloride Intermediate [Sterically Hindered] Acid->AcylChloride SOCl2 / cat. DMF Anhydrous Nitrile 2,5-Dimethyl-4-cyanopyridine (Starting Material B) Amide 2,5-Dimethylisonicotinamide (Target Product) Nitrile->Amide H2O2, NaOH (aq) Mild Temp SideProduct2 Over-hydrolysis (Excess Base/Heat) Nitrile->SideProduct2 Prolonged Heat / Strong Acid AcylChloride->Amide NH3 (gas) or NH4OAc THF/DCM SideProduct1 Reversion to Acid (Moisture/H2O) AcylChloride->SideProduct1 Aqueous NH4OH (Competing Hydrolysis) SideProduct2->Acid

Fig 1. Synthetic pathways and common failure modes for 2,5-Dimethylisonicotinamide.

Troubleshooting FAQs

Q1: I am using the standard thionyl chloride (SOCl₂) method followed by aqueous ammonium hydroxide, but my yield is consistently below 30%. The major byproduct is the starting material. What is happening? A1: The root cause is a kinetic competition between aminolysis and hydrolysis, exacerbated by steric hindrance. The 5-methyl group on the pyridine ring sits directly adjacent (ortho) to the C4-acyl chloride. This steric bulk restricts the trajectory of the incoming nucleophile. While ammonia is a better nucleophile than water, the biphasic nature of aqueous ammonium hydroxide means water is present in massive excess. Because the steric hindrance slows down the ammonia attack, the competing hydrolysis reaction (water attacking the acyl chloride to revert it to 2,5-dimethylisonicotinic acid) outcompetes amide formation[1]. Solution: You must eliminate water from the amidation step. Switch from aqueous ammonium hydroxide to anhydrous ammonia gas bubbled into a THF/DCM solution, or use a solid ammonia surrogate like ammonium acetate ( NH4​OAc ) or ammonium chloride with a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent.

Q2: My conversion from 2,5-dimethylisonicotinic acid to the acyl chloride seems incomplete even after refluxing in SOCl₂ for 4 hours. How can I drive this to completion? A2: Pyridinecarboxylic acids often exist as zwitterions, making them poorly soluble in neat thionyl chloride. Furthermore, the electron-withdrawing nature of the protonated pyridine nitrogen deactivates the carboxylate. Solution: Introduce a catalytic amount of N,N-Dimethylformamide (DMF)[1]. DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate reacts much faster with the carboxylic acid than SOCl₂ alone, effectively bypassing the activation energy barrier and driving the acyl chloride formation to >95% completion within 1-2 hours.

Q3: I am synthesizing the amide via the hydrolysis of 2,5-dimethyl-4-cyanopyridine. I get a mixture of the amide and the carboxylic acid. How do I stop the reaction at the amide stage? A3: Nitrile hydrolysis is a stepwise process: Nitrile Amide Carboxylic Acid. Under standard acidic or strongly basic reflux conditions, the second step (amide to acid) is often faster than the first, leading to over-hydrolysis[2]. Solution: Utilize the Radziszewski reaction. By using aqueous hydrogen peroxide ( H2​O2​ ) and a mild base (NaOH or K2​CO3​ ) at low temperatures (0°C to 20°C), the hydroperoxide anion ( HOO− ) acts as a highly potent alpha-effect nucleophile. It attacks the nitrile carbon rapidly to form a peroxyimidate intermediate, which collapses exclusively into the amide and oxygen gas, preventing further hydrolysis to the acid.

Q4: I have confirmed my reaction is complete via LC-MS, but I lose over 40% of my product during the aqueous workup. Where is it going? A4: 2,5-Dimethylisonicotinamide is highly polar. The carboxamide group acts as both a strong hydrogen bond donor and acceptor, while the pyridine nitrogen provides another hydrogen bond acceptor site. This results in a highly favorable partition coefficient toward the aqueous phase during standard extraction with diethyl ether or ethyl acetate. Solution: Do not perform extensive aqueous washes. Instead, quench the reaction, strip the organic solvents in vacuo, and triturate the crude residue with cold water to dissolve inorganic salts (like NH4​Cl ), leaving the less water-soluble organic amide behind as a filterable solid. If liquid-liquid extraction is mandatory, use a highly polar organic solvent system like 10% Methanol in Dichloromethane or n-Butanol.

Quantitative Troubleshooting Matrix

Parameter / ConditionCommon PitfallMechanistic ConsequenceOptimized ProtocolExpected Yield
Acyl Chloride Formation Neat SOCl₂, no catalystIncomplete activation due to zwitterionic insolubilitySOCl₂ + 0.05 eq DMF in DCM, reflux 2h>95% (Intermediate)
Amidation Reagent Aqueous NH4​OH Reversion to carboxylic acid via competitive hydrolysisAnhydrous NH3​ (gas) or NH4​OAc in THF< 30% 85-90%
Nitrile Hydrolysis 6M HCl, RefluxOver-hydrolysis to carboxylic acid30% H2​O2​ , 1M NaOH, 0°C to RT, 4h< 40% 80-88%
Workup / Isolation EtOAc / Water extractionProduct lost to aqueous layer due to H-bondingEvaporate to dryness, triturate with cold H2​O < 50% >90% recovery

Optimized Experimental Protocol: Acyl Chloride Route

This protocol is engineered to bypass the steric constraints of the 2,5-dimethyl substitution and prevent moisture-induced yield loss[1].

Phase 1: Formation of 2,5-Dimethylisonicotinoyl Chloride

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂). Purge the system with inert gas (Nitrogen or Argon).

  • Reagents: Suspend 2,5-dimethylisonicotinic acid (10.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Catalysis: Add 3 drops of anhydrous N,N-Dimethylformamide (DMF) to act as the Vilsmeier-Haack catalyst.

  • Activation: Slowly add Thionyl Chloride (SOCl₂, 30.0 mmol, 3.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (40°C) for 2 hours. The suspension will gradually turn into a clear, pale-yellow solution, indicating complete conversion to the acyl chloride.

  • Concentration: Cool to room temperature. Remove the DCM and excess SOCl₂ in vacuo. Critical Step: Co-evaporate the resulting residue twice with anhydrous toluene (15 mL each) to ensure the complete removal of residual SOCl₂ and HCl. Do not expose the highly reactive, sterically hindered intermediate to ambient moisture.

Phase 2: Anhydrous Amidation

  • Preparation: Dissolve the crude 2,5-dimethylisonicotinoyl chloride in anhydrous Tetrahydrofuran (THF, 25 mL) and cool the flask to 0°C in an ice bath.

  • Amine Introduction: Method A (Preferred): Bubble anhydrous ammonia ( NH3​ ) gas directly into the solution for 15 minutes. A white precipitate of ammonium chloride ( NH4​Cl ) will form immediately. Method B (Alternative): Add solid ammonium acetate (50.0 mmol, 5.0 eq) and stir vigorously.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor completion via TLC (10% MeOH/DCM) or LC-MS (quench a 10 µL aliquot in dry methanol to observe the methyl ester vs. amide).

  • Isolation (Non-Aqueous Extraction): Evaporate the THF completely under reduced pressure.

  • Purification: Suspend the crude solid in 15 mL of ice-cold distilled water to dissolve the inorganic salts ( NH4​Cl ). Stir for 5 minutes, then filter the suspension through a sintered glass funnel. Wash the filter cake with a minimal amount of cold water (5 mL) followed by cold diethyl ether (10 mL) to remove non-polar impurities.

  • Drying: Dry the resulting white solid under high vacuum at 45°C overnight to yield pure 2,5-Dimethylisonicotinamide.

References

  • Gasson, E. J., & Hadley, D. J. "Production of nicotinamide and isonicotinamide." United States Patent 2904552A, 1959.

Sources

Troubleshooting

Stability issues of 2,5-Dimethylisonicotinamide under different conditions

Welcome to the technical support center for 2,5-Dimethylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,5-Dimethylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. As Senior Application Scientists, we have structured this resource to provide not only troubleshooting steps but also the scientific rationale behind them, ensuring robust and reliable experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and potential stability liabilities of 2,5-Dimethylisonicotinamide.

Q1: What are the primary degradation pathways I should be concerned about for 2,5-Dimethylisonicotinamide?

A1: Based on its chemical structure, an isonicotinamide derivative, the primary anticipated degradation pathways involve the amide functional group and the pyridine ring. The most common pathway is the hydrolysis of the amide bond to form 2,5-dimethylisonicotinic acid, a reaction that can be catalyzed by acidic or basic conditions.[1] The pyridine ring itself is generally stable but can be susceptible to oxidation or photolytic degradation under harsh conditions, potentially leading to N-oxide formation or ring-opening products.[2][3] It is crucial to perform forced degradation studies to empirically identify the specific degradation products for this molecule under your experimental conditions.[4][5]

Here is a diagram illustrating the most probable hydrolytic degradation pathway.

G cluster_main Primary Hydrolytic Degradation Pathway parent 2,5-Dimethylisonicotinamide product 2,5-Dimethylisonicotinic Acid parent->product Amide Hydrolysis conditions Acid (H+) or Base (OH-) Water (H2O) conditions->parent

Caption: Predicted hydrolytic degradation of 2,5-Dimethylisonicotinamide.

Q2: How should I store my solid 2,5-Dimethylisonicotinamide and its solutions to ensure long-term stability?

A2:

  • Solid Compound: Solid 2,5-Dimethylisonicotinamide should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated (2-8°C) for long-term storage. The presence of moisture can facilitate hydrolysis, especially if acidic or basic impurities are present.

  • Solutions: The stability of 2,5-Dimethylisonicotinamide in solution is highly dependent on the solvent, pH, and temperature. For aqueous solutions, it is critical to control the pH. Buffering the solution to a neutral pH (around 7) is generally recommended to minimize acid- or base-catalyzed hydrolysis.[1] Stock solutions in organic solvents like DMSO or ethanol are typically more stable than aqueous solutions but should still be stored in tightly sealed vials at -20°C or -80°C to prevent degradation and solvent evaporation. It is best practice to prepare fresh aqueous solutions for experiments or to conduct a short-term stability study in your specific buffer before storing them for extended periods.

Q3: I am dissolving 2,5-Dimethylisonicotinamide in an aqueous buffer for my assay and see a drop in concentration over 24 hours. What is happening?

A3: A drop in concentration in an aqueous buffer strongly suggests hydrolysis of the amide group to the corresponding carboxylic acid (2,5-dimethylisonicotinic acid).[1] This process is highly pH-dependent. If your buffer is acidic or alkaline, it will accelerate this degradation. Even at neutral pH, some level of hydrolysis can occur over time. We recommend the following troubleshooting steps:

  • Verify pH: Confirm the pH of your buffer after adding the compound.

  • Analyze for Degradants: Use a stability-indicating method, like HPLC-UV, to check for the appearance of new peaks, which could be degradation products.

  • Conduct a pH Profile Study: Assess the stability of the compound in a range of buffers (e.g., pH 3, 5, 7, 9) to identify the pH of maximum stability.

  • Consider Temperature: Ensure your solutions are stored at the lowest practical temperature (e.g., on ice or at 4°C) during the experiment to slow the degradation rate.[6][7]

Section 2: Troubleshooting Guides

This section provides detailed protocols and workflows to investigate and resolve specific stability issues.

Issue 1: Unexplained Impurities Detected in a Formulation Batch

You have prepared a formulation of 2,5-Dimethylisonicotinamide and your analytical results show unknown peaks that were not present in the initial active pharmaceutical ingredient (API).

Causality Analysis:

New impurities in a formulated product typically arise from two sources: (1) degradation of the API under the influence of environmental factors (heat, light, moisture) or (2) an incompatibility between the API and one or more excipients.[8][9] Excipients are not always inert and can contain reactive impurities or functional groups that interact with the API.[10][11]

Troubleshooting Workflow:

To identify the source of the impurities, a systematic forced degradation and excipient compatibility study is required.[12][13]

Sources

Optimization

Technical Support Center: Purification of 2,5-Dimethylisonicotinamide

Welcome to the technical support center for the purification of 2,5-Dimethylisonicotinamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obta...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,5-Dimethylisonicotinamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. As a substituted pyridine derivative, 2,5-Dimethylisonicotinamide presents a unique set of purification challenges stemming from its polarity, basicity, and potential for forming tenacious impurities.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of 2,5-Dimethylisonicotinamide in a detailed question-and-answer format.

Question 1: My recrystallization attempt resulted in a low yield or no crystals at all. What is going wrong?

Answer: This is a classic problem often rooted in solvent selection and execution. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For 2,5-Dimethylisonicotinamide, a moderately polar molecule, finding a single perfect solvent can be difficult.

Underlying Causes & Solutions:

  • Inappropriate Solvent Choice: If the compound is too soluble at room temperature, you will never achieve the supersaturation needed for crystallization upon cooling.[1] Conversely, if it's insoluble even when hot, recrystallization is impossible.

    • Solution: A mixed-solvent system (binary solvent) is often highly effective.[1][2] A common approach for pyridine-containing molecules is an alcohol/water or alcohol/non-polar solvent pair.[1]

      • Protocol: Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., ethanol, methanol) in which it is readily soluble. Then, add a "poor" hot solvent (e.g., water, hexane, toluene) dropwise to the hot solution until persistent cloudiness appears. Add a few more drops of the "good" solvent to redissolve the solid and then allow it to cool slowly.[1][2]

  • Cooling Too Rapidly: Rapid cooling traps impurities within the crystal lattice and leads to the formation of small, often impure, crystals.[3]

    • Solution: After preparing the saturated hot solution, allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels or a cork ring.[3] Once at room temperature, cooling can be continued in an ice bath to maximize crystal recovery.

  • Insufficient Concentration: If too much solvent was used initially, the solution might not become saturated upon cooling.

    • Solution: Gently heat the solution to boil off some of the solvent in a fume hood, then attempt the cooling process again.[2]

Question 2: I obtained an oil or "oiled out" product instead of solid crystals during recrystallization. How can I fix this?

Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes so supersaturated that the solute precipitates as a liquid phase instead of an ordered crystal lattice.

Underlying Causes & Solutions:

  • High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, leading to oiling.

    • Solution: Before recrystallization, consider a preliminary purification step. If acidic or basic impurities are suspected, an acid-base extraction can be effective. For general impurities, a quick filtration through a small plug of silica gel (a "flash plug") can remove highly polar or non-polar contaminants.

  • Solvent Boiling Point Too High: If the solvent's boiling point is higher than the compound's melting point, the compound will melt in the hot solvent rather than dissolve.

    • Solution: Choose a solvent with a boiling point lower than the melting point of 2,5-Dimethylisonicotinamide.

  • Excessive Supersaturation: Adding the anti-solvent too quickly or cooling the solution too rapidly can cause the compound to crash out as an oil.

    • Solution: Reheat the oiled solution until it becomes homogeneous again. If necessary, add a small amount more of the "good" solvent.[3] Allow the solution to cool much more slowly. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can provide a nucleation point for proper crystal growth.

Question 3: My product shows significant peak tailing during HPLC or flash chromatography on a silica gel column. Why is this happening and how can I achieve a symmetrical peak shape?

Answer: This is a hallmark issue for basic compounds like pyridine derivatives on standard silica gel.[4] The lone pair of electrons on the pyridine nitrogen atom interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to a secondary retention mechanism, causing the characteristic peak tailing.[4]

Underlying Causes & Solutions:

  • Silanol Interactions: The primary cause is the acid-base interaction between the basic analyte and the acidic stationary phase.[4]

    • Solution 1 (Mobile Phase Modifier): Add a small amount of a competing base to the mobile phase. Triethylamine (TEA) at 0.1-1% (v/v) is a common and effective choice.[4] The TEA will preferentially interact with the active silanol sites, masking them from your compound and resulting in a much-improved peak shape.

    • Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Alternatively, using end-capped silica or polymer-based columns in HPLC can mitigate these interactions.[4]

Question 4: I am struggling to separate my product from a closely-related impurity with similar polarity by flash chromatography. How can I improve the resolution?

Answer: Achieving good separation between compounds of similar polarity requires optimizing the selectivity of your chromatographic system. Flash chromatography is a powerful technique for purification when optimized correctly.[5]

Solutions for Improving Resolution:

  • Optimize the Mobile Phase:

    • Decrease Eluent Strength: The most straightforward approach is to decrease the proportion of the more polar solvent in your mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system). This will increase the retention time of all compounds and often improves separation.

    • Change Solvent Selectivity: If reducing eluent strength doesn't work, the polarity of the solvents may not be the issue, but rather the specific interactions. Try a completely different solvent system. For pyridine derivatives, systems like Dichloromethane/Methanol or Ethyl Acetate/Methanol can offer different selectivity compared to standard Hexane/EtOAc.[6][7][8]

  • Use a Gradient: Instead of running the column with a constant mobile phase composition (isocratic), use a solvent gradient. Start with a low-polarity mobile phase and gradually increase its strength. This will keep early-eluting peaks sharp and provide more resolving power for later-eluting compounds.

  • Improve Column Efficiency: Ensure your column is packed properly without any cracks or channels. A smaller particle size silica will also provide higher resolution, though it will generate higher backpressure.[5]

Frequently Asked Questions (FAQs)

Q: What are the most common impurities found in 2,5-Dimethylisonicotinamide synthesis? A: While specific to the synthetic route, common impurities for related nicotinamides include unreacted starting materials, the corresponding carboxylic acid (2,5-dimethylisonicotinic acid) from hydrolysis of the amide or a nitrile precursor, and side-products from the reaction.[9][10][11]

Q: How can I efficiently remove 2,5-dimethylisonicotinic acid from my product? A: An acid-base extraction is the most effective method. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be deprotonated to its carboxylate salt and move into the aqueous layer, while your neutral amide product remains in the organic layer.

Q: What is a good starting point for a mobile phase system for flash chromatography? A: A gradient of ethyl acetate in hexanes is a standard starting point for many organic compounds. For 2,5-Dimethylisonicotinamide, which is quite polar, you will likely need a more polar system. Start with a gradient of 20% to 80% ethyl acetate in hexanes. If the compound still shows very high retention, a system of 0-10% methanol in dichloromethane is a powerful alternative. Always add 0.5-1% triethylamine to your mobile phase to prevent peak tailing.

Q: My product looks clean by TLC but NMR analysis shows impurities. What should I do? A: This indicates the presence of impurities that have a similar Rf value to your product under the TLC conditions. Try developing the TLC plate in a different solvent system to see if you can resolve the spots. If chromatography fails, a high-resolution technique like preparative HPLC might be necessary. Alternatively, if the impurity is a different compound class, a chemical cleanup (like the acid-base wash mentioned above) or recrystallization from a different solvent system may succeed.

Data & Protocols

Table 1: Recrystallization Solvent Selection Guide
Solvent System (Binary)PolaritySuitability for 2,5-DimethylisonicotinamideKey Considerations
Ethanol / WaterHighExcellentHighly effective for polar pyridines. Water acts as the anti-solvent.[1][12]
Methanol / Diethyl EtherMedium-HighGoodGood for removing less polar impurities. Ether is highly flammable.
Ethyl Acetate / HexaneMediumGoodEffective if impurities are significantly more or less polar.
Toluene / HexaneLowPoorUnlikely to dissolve the polar target compound sufficiently.
Table 2: Recommended Flash Chromatography Systems
SystemPolarity RangeAdditiveTarget Impurities
Hexane / Ethyl AcetateMedium0.5% TriethylamineGeneral purpose, good for less polar impurities.
Dichloromethane / MethanolHigh0.5% TriethylamineFor separating highly polar compounds.
Ethyl Acetate / MethanolHigh0.5% TriethylamineAn alternative high-polarity system.
Experimental Protocols

Protocol 1: Optimized Recrystallization from Ethanol/Water

  • Place the crude 2,5-Dimethylisonicotinamide (~1.0 g) in a 50 mL Erlenmeyer flask with a stir bar.

  • Heat the flask on a hot plate and add hot ethanol (~5-10 mL) portion-wise while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Continue heating the solution and add hot deionized water dropwise from a pipette until the solution becomes faintly and persistently cloudy.

  • Add 1-2 more drops of hot ethanol to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop.

  • Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a small amount of cold water.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

  • Prepare the Column: Dry-pack a glass column with silica gel. The amount of silica should be 50-100 times the weight of your crude sample.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry-loaded sample. This prevents solvent mismatch issues and improves resolution.

  • Equilibrate and Load: Equilibrate the column with the starting mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% TEA). Carefully add the dry-loaded sample to the top of the column.

  • Elute: Begin elution with the mobile phase, collecting fractions. If using a gradient, slowly increase the concentration of the more polar solvent (e.g., ethyl acetate).

  • Monitor: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Diagrams and Workflows

purification_choice start Crude 2,5-Dimethylisonicotinamide is_solid Is the crude material a solid? start->is_solid is_acidic_impurity Suspect acidic impurities (e.g., nicotinic acid)? start:e->is_acidic_impurity:w recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Use Flash Chromatography is_solid->chromatography No (Oil/Tar) is_acidic_impurity->is_solid No acid_base Perform Acid-Base Extraction is_acidic_impurity->acid_base Yes acid_base->is_solid Re-isolate crude check_purity Check Purity (TLC/NMR) recrystallize->check_purity chromatography->check_purity check_purity->chromatography Impure pure Pure Product check_purity->pure Purity OK

troubleshoot_yield start Low Recrystallization Yield check_filtrate Evaporate a drop of filtrate. Is there solid residue? start->check_filtrate too_much_solvent Too much solvent used or solvent is too 'good'. check_filtrate->too_much_solvent Yes no_residue Material lost in transfers or initial crude yield was low. check_filtrate->no_residue No solution1 Solution: Boil off some solvent and re-cool slowly. too_much_solvent->solution1

References

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Sources

Troubleshooting

How to avoid byproduct formation in 2,5-Dimethylisonicotinamide synthesis

Welcome to the Technical Support Center for the synthesis of 2,5-Dimethylisonicotinamide (also known as 2,5-dimethylpyridine-4-carboxamide). This molecule is a critical building block in drug development, but its synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,5-Dimethylisonicotinamide (also known as 2,5-dimethylpyridine-4-carboxamide). This molecule is a critical building block in drug development, but its synthesis is frequently plagued by byproduct formation.

The core challenge in synthesizing this molecule lies in its structural topology: the methyl group at the C5 position is ortho to the C4-carboxamide center. This creates localized steric hindrance that slows down desired nucleophilic attacks, inadvertently providing time for thermodynamically favorable side reactions (like hydrolysis) to dominate.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the two most robust industrial pathways: Acid Chloride Amidation and Catalytic Nitrile Hydration .

Route A: Acid Chloride Amidation Pathway

This route activates 2,5-dimethylisonicotinic acid into an electrophilic acid chloride, followed by aminolysis with ammonia. Because the reaction generates one equivalent of HCl, an excess of ammonia or an auxiliary base is required to prevent the reaction from stalling[1].

Troubleshooting & FAQs

Q: Why am I recovering large amounts of 2,5-dimethylisonicotinic acid instead of the target amide? A: This is the result of competitive hydrolysis. The C5-methyl group sterically shields the C4-carbonyl, slowing down the attack of ammonia. If your solvents or ammonia source contain adventitious water, the water (being smaller and highly mobile) will outcompete the ammonia, hydrolyzing the acid chloride back to the starting carboxylic acid[2]. Solution: Enforce strict anhydrous conditions. Use dry THF or DCM, and utilize anhydrous NH₃ gas rather than aqueous ammonium hydroxide.

Q: My LC-MS shows a high molecular weight byproduct. What is it, and how do I prevent it? A: You are likely seeing the formation of a symmetric anhydride or a pyridine dimer. Anhydrides form when the activation step is incomplete, allowing unreacted 2,5-dimethylisonicotinic acid to attack the newly formed acid chloride. Solution: Ensure 100% conversion to the acid chloride before introducing ammonia. Use a slight molar excess of oxalyl chloride (1.2 eq) with catalytic DMF, and monitor the cessation of gas evolution before proceeding.

Reaction Pathway Visualization

G A 2,5-Dimethylisonicotinic Acid B Acid Chloride Intermediate A->B SOCl2 or (COCl)2 Catalytic DMF C 2,5-Dimethylisonicotinamide (Target Product) B->C NH3 (Anhydrous) Base D 2,5-Dimethylisonicotinic Acid (Hydrolysis Byproduct) B->D H2O (Trace Moisture) E Anhydride / Dimer Byproducts B->E Unreacted Acid (Incomplete Activation)

Reaction pathway of acid chloride amidation showing target formation and byproduct divergence.

Validated Protocol: Anhydrous Amidation

This protocol is designed as a self-validating system: the cessation of gas in Step 2 validates activation, while the precipitation of NH₄Cl in Step 4 validates successful aminolysis.

  • Activation: Suspend 2,5-dimethylisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add catalytic N,N-dimethylformamide (DMF) (0.05 eq).

  • Chlorination: Cool the mixture to 0 °C. Add oxalyl chloride (1.2 eq) dropwise. Stir and allow to warm to room temperature. Validation: The reaction is complete when CO₂/CO gas evolution completely ceases (typically 2-3 hours).

  • Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Crucial: Do not skip this step; residual oxalyl chloride will react with ammonia to form toxic oxamide byproducts.

  • Aminolysis: Redissolve the residue in anhydrous THF and cool to 0 °C. Bubble anhydrous NH₃ gas through the solution for 30 minutes (or add a 0.5M solution of NH₃ in dioxane). A white precipitate of ammonium chloride will immediately form, validating the reaction[1].

  • Workup: Filter the ammonium salts, concentrate the filtrate, and recrystallize the product from ethyl acetate/hexane.

Route B: Catalytic Nitrile Hydration Pathway

This route relies on the hydration of 2,5-dimethylpyridine-4-carbonitrile. While atom-economical, traditional hydration using strong acids or bases requires harsh temperatures (>140 °C), which inevitably drives the reaction past the amide stage into the thermodynamic sink: the carboxylic acid[3].

Troubleshooting & FAQs

Q: How do I arrest the reaction at the primary amide and prevent over-hydrolysis to the acid? A: Avoid traditional Brønsted acid/base catalysis. Instead, utilize transition metal catalysts (such as Cu, Ru, or Pt complexes). These metals coordinate specifically to the nitrile nitrogen, lowering the activation energy for water attack at the nitrile carbon[4][5]. Because the resulting amide does not coordinate as strongly to the metal, the catalyst releases the product before it can be further hydrolyzed, allowing the reaction to proceed at mild temperatures (40–80 °C).

Q: I am using a metal catalyst, but I still see unreacted starting material (nitrile). Should I increase the heat? A: No. Increasing the heat will trigger the over-hydrolysis you are trying to avoid. Unreacted nitrile in a catalytic system usually indicates catalyst poisoning or poor aqueous solubility of the 2,5-dimethylpyridine-4-carbonitrile. Solution: Use a co-solvent system (e.g., Ethanol/Water or Nitromethane/Water) to ensure the nitrile is fully dissolved and accessible to the catalyst[3].

Reaction Pathway Visualization

G2 N 2,5-Dimethylpyridine-4-carbonitrile I Metal-Coordinated Nitrile N->I Catalyst (e.g., Cu, Ru) O 2,5-Dimethylisonicotinic Acid (Over-hydrolysis Byproduct) N->O Direct Harsh Hydrolysis (Uncatalyzed) M 2,5-Dimethylisonicotinamide (Target Product) I->M H2O, Mild Temp M->O Harsh Base/Acid Extended Heating

Catalytic nitrile hydration pathway highlighting the risk of over-hydrolysis to the carboxylic acid.

Validated Protocol: Mild Catalytic Hydration

This protocol utilizes a copper-based catalytic system to ensure chemoselectivity and prevent over-hydrolysis.

  • Solvation: Dissolve 2,5-dimethylpyridine-4-carbonitrile (1.0 eq) in a 1:10 mixture of nitromethane and water[3]. Ensure complete dissolution.

  • Catalyst Addition: Add Copper(I) Iodide (CuI) (0.1 eq), Cesium Carbonate (Cs₂CO₃) (0.5 eq), and DBU (2.0 eq) to the reaction flask.

  • Mild Heating: Heat the mixture to 60 °C. Validation: Monitor via TLC or HPLC. The mild temperature ensures that the hydration stops at the primary amide without progressing to the carboxylic acid.

  • Quenching & Extraction: Once the nitrile is consumed (typically 4-6 hours), cool to room temperature. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the pure 2,5-dimethylisonicotinamide.

Quantitative Route Comparison

Use the following data matrix to select the optimal synthesis route based on your laboratory's capabilities and tolerance for specific byproducts.

ParameterRoute A: Acid Chloride AmidationRoute B: Catalytic Nitrile Hydration
Primary Starting Material 2,5-Dimethylisonicotinic acid2,5-Dimethylpyridine-4-carbonitrile
Major Byproduct Risk Hydrolysis back to starting acid; AnhydridesOver-hydrolysis to carboxylic acid
Impact of C5-Steric Bulk High (Slows aminolysis, increases hydrolysis risk)Moderate (Slows initial metal coordination)
Optimal Reaction Temp 0 °C to Room Temperature40 °C to 80 °C
Key Mitigation Strategy Strict anhydrous conditions; Excess NH₃Transition metal catalysts; Co-solvents
Typical Yield Range 75% - 85%80% - 95%

References

  • 21.4: Chemistry of Acid Halides LibreTexts[Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature Master Organic Chemistry[Link]

  • Nitrile Hydration Reaction Using Copper Iodide/Cesium Carbonate/DBU in Nitromethane–Water German National Library (D-NB)[Link]

  • Arene-ruthenium(II) and osmium(II) complexes as catalysts for nitrile hydration and aldoxime rearrangement reactions Universidad de Oviedo[Link]

  • Highly Active Platinum Catalysts for Nitrile and Cyanohydrin Hydration Journal of the American Chemical Society - ACS Publications[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 2,5-Dimethylisonicotinamide Synthesis

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be a comprehensive resource for navigating the complexities of catalyst selection in the synthesis of 2,5-Dimethylisonicotin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be a comprehensive resource for navigating the complexities of catalyst selection in the synthesis of 2,5-Dimethylisonicotinamide. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2,5-Dimethylisonicotinamide, and which are most amenable to catalytic optimization?

A1: The most prevalent and industrially significant route is the vapor-phase ammoxidation of 2,5-lutidine (2,5-dimethylpyridine). This method offers a direct conversion of the methyl groups into the desired amide functionality in a single step. The reaction is highly dependent on the catalyst system, making it the primary focus for optimization.

Alternative, multi-step routes may involve the oxidation of 2,5-lutidine to pyridine-2,5-dicarbaldehyde, followed by a double Wittig reaction, but these are generally less direct for this specific target.[1] For the synthesis of nicotinamide derivatives in general, biocatalytic approaches using enzymes like Candida antarctica lipase B (often immobilized as Novozym® 435) are gaining traction for their green and highly selective nature, particularly in continuous-flow microreactors.[2][3]

Q2: What is the "Mars-van Krevelen" mechanism, and why is it relevant to the ammoxidation of 2,5-lutidine?

A2: The Mars-van Krevelen mechanism is a cornerstone of heterogeneous catalytic oxidation reactions. It posits that the oxygen required for the reaction is supplied by the catalyst's oxide lattice, not directly from the gas phase. The catalyst is first reduced by the substrate (2,5-lutidine and ammonia), and then re-oxidized by gaseous oxygen.[4][5] This is a critical concept because the efficiency of your synthesis is directly tied to the catalyst's ability to readily donate and replenish lattice oxygen. Vanadium-based catalysts are particularly effective in this regard due to the facile V5+/V4+ redox couple.[6][7]

Q3: My 2,5-lutidine conversion is high, but the selectivity to 2,5-Dimethylisonicotinamide is low. What are the likely side reactions?

A3: Low selectivity in 2,5-lutidine ammoxidation typically points to over-oxidation. The primary undesired byproducts are carbon monoxide (CO) and carbon dioxide (CO₂). This occurs when the catalyst is too active, leading to complete combustion of the starting material or the desired product. Another potential side reaction is the formation of dinitriles if both methyl groups are converted to nitrile functionalities.

To mitigate this, consider the following:

  • Optimizing Reaction Temperature: Lowering the temperature can reduce the rate of complete oxidation.[8]

  • Adjusting Reactant Ratios: Increasing the ammonia-to-lutidine ratio can favor the formation of the amide over complete oxidation products.[8]

  • Catalyst Modification: Employing a catalyst with optimized redox properties is crucial for maximizing selectivity.

Q4: I'm observing catalyst deactivation over time. What are the common causes and remedies?

A4: Catalyst deactivation is a common challenge in continuous, high-temperature reactions. The primary culprits are:

  • Coking: The deposition of carbonaceous residues on the catalyst surface can block active sites. This can often be addressed by regenerating the catalyst through controlled oxidation to burn off the carbon deposits.[9]

  • Sintering: At high temperatures, the small, highly active catalyst particles can agglomerate into larger, less active particles. This is often irreversible. The choice of a thermally stable support like TiO₂ (anatase) can help mitigate this.[10]

  • Phase Transformation: For V₂O₅/TiO₂ catalysts, the transformation of the high-surface-area anatase phase of TiO₂ to the lower-surface-area rutile phase can lead to a loss of activity.[10] The addition of promoters like WO₃ can inhibit this phase transformation.[10]

II. Troubleshooting Guide: Catalyst Selection & Performance

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 2,5-Dimethylisonicotinamide via 2,5-lutidine ammoxidation.

Issue 1: Low Conversion of 2,5-Lutidine
Potential Cause Troubleshooting Action Scientific Rationale
Insufficient Reaction Temperature Gradually increase the temperature in 15-25°C increments.The activation energy for the C-H bond in the methyl groups of 2,5-lutidine needs to be overcome.[8]
Low Catalyst Activity 1. Ensure proper catalyst activation (pre-treatment). 2. Consider a more active catalyst formulation (e.g., higher V₂O₅ loading or addition of promoters).The catalyst may not have the required redox properties to efficiently initiate the reaction. Promoters can enhance the catalyst's activity.[11]
High Space Velocity (GHSV) Decrease the flow rate of the reactant gases.A lower space velocity increases the residence time of the reactants in contact with the catalyst, allowing for more complete conversion.[8]
Issue 2: Poor Selectivity to 2,5-Dimethylisonicotinamide
Potential Cause Troubleshooting Action Scientific Rationale
Reaction Temperature is Too High Decrease the reaction temperature.Higher temperatures can favor complete oxidation to CO and CO₂, reducing the selectivity for the desired product.[8]
Incorrect NH₃:Lutidine Molar Ratio Increase the NH₃:Lutidine molar ratio.A higher concentration of ammonia can favor the ammoxidation pathway over competing oxidation reactions.[8]
Suboptimal Catalyst Formulation 1. Optimize the V₂O₅ loading on the support. 2. Introduce promoters like SnO₂ or ZrO₂.[11]The selectivity is highly dependent on the catalyst's surface properties. Promoters can modify the catalyst's acidity and redox behavior, leading to improved selectivity.[11]
Issue 3: Catalyst Instability and Deactivation
Potential Cause Troubleshooting Action Scientific Rationale
Sintering of the Catalyst Support 1. Lower the reaction temperature if possible. 2. Utilize a catalyst with a thermally stable support (e.g., TiO₂-anatase).[10] 3. Add promoters like WO₃ to inhibit phase transitions.[10]High temperatures can cause the support material to lose surface area, reducing the dispersion of the active catalytic species.[10]
Coking 1. Optimize the steam-to-hydrocarbon ratio in the feed.[9] 2. Periodically regenerate the catalyst with a controlled air burn-off.[9]Carbonaceous deposits can physically block the active sites on the catalyst surface.
Volatilization of Active Components Consider catalysts with stronger interactions between the active phase and the support.In some systems, active components like molybdenum can form volatile hydroxides in the presence of steam at high temperatures.[12]

III. Catalyst Selection and Preparation: A Deeper Dive

The choice of catalyst is paramount for a successful 2,5-Dimethylisonicotinamide synthesis. Vanadium-based catalysts, particularly those supported on titanium dioxide (TiO₂), are the industry standard for ammoxidation reactions.

Core Catalyst System: V₂O₅/TiO₂
  • Active Phase (V₂O₅): Vanadium pentoxide provides the necessary redox sites for the Mars-van Krevelen mechanism.[6][7] The ability of vanadium to cycle between V⁵⁺ and V⁴⁺ oxidation states is key to its catalytic activity.[6]

  • Support (TiO₂): Titanium dioxide, particularly in its anatase crystalline form, is an excellent support due to its high surface area and strong interaction with the vanadia species.[10] This strong interaction helps to disperse the V₂O₅ and improve thermal stability.

The Role of Promoters

Promoters are added in small quantities to the catalyst formulation to enhance its activity, selectivity, and/or stability.

Promoter Function Mechanism of Action
WO₃ (Tungsten Trioxide) - Increases thermal stability.[10] - Enhances surface acidity.Inhibits the phase transformation of anatase to rutile TiO₂, preserving the high surface area.[10] Creates Brønsted acid sites which can be beneficial for the reaction.[13]
SnO₂ (Tin Dioxide) - Increases catalyst activity.[11]Weakens the V=O bond, facilitating the release of lattice oxygen.[11] Acts as an oxygen donor to re-oxidize the reduced vanadium species.[11]
ZrO₂ (Zirconium Dioxide) - Prevents the phase transformation of anatase to rutile.[11]Stabilizes the anatase phase of TiO₂.[11]
Catalyst Preparation Protocol: Wet Impregnation of V₂O₅/TiO₂

This protocol outlines a standard method for preparing a V₂O₅/TiO₂ catalyst.

1. Support Preparation:

  • Dry TiO₂ (anatase) powder at 120°C for 4 hours to remove adsorbed water.[8]

2. Precursor Solution Preparation:

  • Prepare a solution of ammonium metavanadate (NH₄VO₃) in an aqueous solution of oxalic acid. The concentration should be calculated to achieve the desired vanadium loading (e.g., 3-5 wt%).[8]

3. Impregnation:

  • Add the dried TiO₂ powder to the precursor solution with constant stirring.
  • Continue stirring for 6-12 hours at room temperature to ensure uniform impregnation.[8]

4. Drying:

  • Remove the excess solvent using a rotary evaporator at 60-70°C.
  • Further dry the impregnated powder in an oven at 110-120°C overnight.[8]

5. Calcination:

  • Calcine the dried powder in a muffle furnace.
  • Ramp the temperature from room temperature to 500°C at a rate of 5°C/min and hold at 500°C for 5 hours in a static air atmosphere.[8]

6. Pelletization (Optional):

  • The catalyst powder can be pressed into pellets and sieved to the desired particle size for use in a fixed-bed reactor.[8]

IV. Visualizing the Process

Experimental Workflow for Catalyst Synthesis and Ammoxidation

G cluster_prep Catalyst Preparation cluster_react Ammoxidation Reaction P1 Support Preparation: Dry TiO₂ P2 Precursor Solution: Dissolve NH₄VO₃ P1->P2 P3 Impregnation: Mix TiO₂ and solution P2->P3 P4 Drying: Rotary Evaporation & Oven P3->P4 P5 Calcination: 500°C in Air P4->P5 P6 Pelletization P5->P6 R1 Reactor Setup: Load Catalyst P6->R1 Transfer Catalyst R2 Catalyst Activation: Heat under N₂ R1->R2 R3 Reactant Feed: 2,5-Lutidine, NH₃, O₂ R2->R3 R4 Reaction: 350-450°C R3->R4 R5 Product Analysis: GC-MS R4->R5

Caption: Workflow for catalyst preparation and ammoxidation.

Troubleshooting Logic for Low Selectivity

G Start Low Selectivity to 2,5-Dimethylisonicotinamide Q1 Is the reaction temperature > 450°C? Start->Q1 A1_Yes Decrease Temperature Q1->A1_Yes Yes Q2 Is the NH₃:Lutidine ratio < 3:1? Q1->Q2 No End Re-evaluate Selectivity A1_Yes->End A2_Yes Increase NH₃:Lutidine Ratio Q2->A2_Yes Yes Q3 Is the catalyst a simple V₂O₅/TiO₂? Q2->Q3 No A2_Yes->End A3_Yes Consider adding promoters (e.g., SnO₂, ZrO₂) Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting low selectivity.

V. References

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing.

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. ResearchGate.

  • Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance. ResearchGate.

  • Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives from 3-Pyridinemethanol. Benchchem.

  • Production of nicotinamide and isonicotinamide. Google Patents.

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC.

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI.

  • Catalytic Enantioselective Pyridine N-Oxidation. PMC.

  • Ternary VZrAlON Oxynitrides - Efficient Catalysts for the Ammoxidation of 3-Picoline. ACS Catalysis.

  • ammoxidation of hetero aromatic compounds to the corresponding nitriles. ResearchGate.

  • An Investigation of WO3/V2O5/TiO2 Catalysts: Effects of WO3 on Morphology, Thermal Stability, and Activity for the Catalytic Oxidation of Dimethyl Sulfide. PMC.

  • Influence of Catalyst Synthesis Method on Selective Catalytic Reduction (SCR) of NO by NH3 with V2O5-WO3. DOE OSTI.

  • Structural, acidic and redox properties Of V2O5-TiO2-SO42- catalysts. ResearchGate.

  • Ammoxidation catalyst. Google Patents.

  • Mixed VOx/WOx Sites for NH3‐SCR Activity in W‐Promoted V2O5/TiO2 Catalysts. Unito.it.

  • Catalytic Amination of 2-substituted Pyridines With Hydrazine Derivatives. PubMed.

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. PMC.

  • troubleshooting side reactions during 2,5-Divinylpyridine synthesis. Benchchem.

  • Synthesis of Pyridine-2,5-dicarbaldehyde via Oxidation of 2,5-Lutidine. Benchchem.

  • Catalysts for Alkylbenzene and Alkylpyridine Ammoxidation. Eurasian Chemico-Technological Journal.

  • Designing Multifunctionality into Single Phase and Multiphase Metal-Oxide-Selective Propylene Ammoxidation Catalysts. MDPI.

  • A DFT-assisted mechanism for evolution of the ammoxidation of 2-chlorotoluene (2-CLT) to 2-chlorobenzonitrile (2-CLBN) over alumina-supported V2O5 catalyst prepared by a solution combustion method. ResearchGate.

  • Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid. Scite.ai.

  • Optimizing reaction conditions for the ammoxidation of toluene. Benchchem.

  • Process for vapor phase ammoxidation. Google Patents.

  • troubleshooting low yield in 2,5-Dichloropyridine synthesis. Benchchem.

  • Amorphous Zr-OMS-2 Catalyst with Synergistic Lewis Acidity-Redox Sites for Efficient Ammoxidation of Benzyl Alcohol to Benzonitrile. PubMed.

  • Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. ACS Publications.

  • Ammoxidation of methyl N-heteroaromatic compounds over vanadium phosphorus oxide based catalysts. Journal of Chemical and Pharmaceutical Research.

  • One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst. ResearchGate.

  • Supporting Information for Development of a green, concise Synthesis of Nicotinamide Derivatives Catalysed by Novozym® 435 from. Semantic Scholar.

  • Ammoxidation of 2- chlorotoluene over V2O5/Al2O3 catalysts: Influence of different promoters. ResearchGate.

  • Preparation of aliphatic dinitriles by ammoxidation of hydrocarbons. Google Patents.

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. PMC.

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.

Sources

Troubleshooting

Analytical challenges in the characterization of 2,5-Dimethylisonicotinamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the analytical characterization of 2,5-Dimethylisonicotinamide. This guide is designed for researchers, analytical chemists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the analytical characterization of 2,5-Dimethylisonicotinamide. This guide is designed for researchers, analytical chemists, and formulation scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated starting protocols to address the common and nuanced challenges encountered during the analysis of this substituted pyridine derivative.

Introduction: The Analytical Imperative for 2,5-Dimethylisonicotinamide

2,5-Dimethylisonicotinamide, a derivative of isonicotinamide, belongs to a class of compounds with significant interest in pharmaceutical and materials science. Like its structural isomers, nicotinamide and isonicotinamide, it possesses a pyridine ring and an amide functional group, which dictate its chemical behavior and analytical challenges.[1] Accurate and robust analytical methods are crucial for ensuring purity, stability, and quality, from early-stage development to final product quality control.

This guide moves beyond simple procedural lists to explain the causality behind methodological choices, empowering you to not only solve immediate problems but also to proactively develop robust analytical strategies.

Part 1: Chromatographic Analysis - Troubleshooting & FAQs

Liquid and gas chromatography are the workhorses for purity and stability analysis. However, the chemical nature of 2,5-Dimethylisonicotinamide—specifically its basic pyridine nitrogen—can present unique challenges.

High-Performance Liquid Chromatography (HPLC)

Question: My HPLC peak for 2,5-Dimethylisonicotinamide is showing significant tailing. What is the cause and how can I achieve a symmetrical peak?

Answer: Peak tailing for this compound is almost certainly due to secondary ionic interactions between the basic pyridine nitrogen and residual, acidic silanol groups (-Si-OH) on the surface of standard C18 silica columns. At neutral pH, the silanols are deprotonated (negatively charged) and the pyridine nitrogen can be protonated (positively charged), leading to strong, undesirable retention that results in a tailed peak.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment (Primary Solution): Lower the pH of your aqueous mobile phase to between 2.5 and 3.5 using an additive like formic acid or phosphoric acid. At this low pH, the pyridine nitrogen is fully and consistently protonated, and the silanol groups are non-ionized. This minimizes the secondary ionic interactions, dramatically improving peak shape. A stability-indicating HPLC method for the related compound nicotinamide successfully used a mobile phase with a pH of 3.0.[2]

  • Employ a Sterically Protected or End-Capped Column: Modern HPLC columns are often "end-capped" to block many residual silanols. Using a high-quality, end-capped C18 column or a column with a different stationary phase (e.g., Phenyl-Hexyl) can provide a less active surface.

  • Increase Buffer Strength: A higher concentration of buffer salts (e.g., 20-50 mM phosphate) can help to mask the residual silanol sites, further reducing tailing.

Question: I am struggling to separate 2,5-Dimethylisonicotinamide from a closely eluting impurity. What strategies should I employ?

Answer: Achieving separation from related substances requires manipulating the selectivity of your chromatographic system.

Troubleshooting Steps:

  • Modify the Organic Mobile Phase: If you are using acetonitrile, try switching to methanol, or use a combination of the two. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a dipole. This difference in solvent properties can alter the interaction with your analyte and impurities, often changing elution order and improving resolution.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. A Phenyl-Hexyl column offers π-π interactions, which can be highly effective for separating aromatic compounds like pyridine derivatives.

  • Adjust the Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) reduces mobile phase viscosity, which can improve efficiency and may alter selectivity.

  • Implement a Shallow Gradient: If you are using an isocratic method, switching to a gradient can resolve closely eluting peaks. If you are already using a gradient, make it shallower around the elution time of your target peaks (e.g., change from a 5-95% B over 10 minutes to a 30-50% B over 15 minutes).

Gas Chromatography (GC)

Question: Is GC a suitable technique for analyzing 2,5-Dimethylisonicotinamide?

Answer: Yes, GC can be a suitable technique, particularly for assessing volatile or semi-volatile impurities. However, direct injection can be problematic due to the polarity of the amide group and the basicity of the pyridine nitrogen, which can lead to peak tailing and interaction with the column.[3]

Troubleshooting & Optimization:

  • Derivatization: Silylation is a common and effective strategy to reduce polarity and improve thermal stability for GC analysis.[4] Reacting the sample with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will convert the active hydrogen on the amide to a non-polar trimethylsilyl (TMS) group, resulting in sharper peaks and better chromatography.

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent), is a good starting point. For underivatized samples, using a column designed for basic compounds can mitigate peak tailing.

  • Injector and Detector Temperature: Ensure the injector temperature is high enough to ensure rapid volatilization without causing thermal degradation. A Flame Ionization Detector (FID) is generally suitable and robust, while a Mass Spectrometer (MS) detector provides definitive identification of impurities.[5][6]

Part 2: Structural & Physicochemical Characterization - FAQs

Mass Spectrometry (MS)

Question: What is the expected mass spectrum for 2,5-Dimethylisonicotinamide using Electrospray Ionization (ESI)?

Answer: In positive-ion ESI mode, the basic pyridine nitrogen is readily protonated. Therefore, you should expect to see a strong signal for the protonated molecular ion [M+H]⁺ . Given the molecular formula C₈H₁₀N₂O, the monoisotopic mass is 150.0793 Da. You should therefore look for an ion at m/z 151.0871 .

To improve ionization efficiency, ensure the mobile phase for LC-MS contains a small amount of an acid like formic acid (typically 0.1%), which acts as a proton source.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ¹H NMR spectrum has unexpected peaks. How can I identify their origin?

Answer: Unexpected peaks can arise from synthetic impurities, degradation products, residual solvents, or water. A systematic approach is required for identification.

  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks to standard tables for common laboratory solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate).

  • Identify Potential Impurities: The most likely impurities are related to the synthetic route. A common synthesis for isonicotinamides involves the oxidation of the corresponding lutidine (in this case, 2,5-lutidine).[8] Potential impurities could include:

    • Unreacted 2,5-lutidine.

    • The intermediate carboxylic acid, 2,5-dimethylisonicotinic acid.

    • Impurities from the starting materials.

  • Perform 2D NMR: If the impurity is a related substance, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for piecing together the structure of the unknown compound.[9]

  • Spike Study: If you have a reference standard for a suspected impurity, add a small amount to your NMR sample. An increase in the intensity of an existing unknown peak provides strong evidence of its identity.

Thermal Analysis (DSC & TGA)

Question: My Differential Scanning Calorimetry (DSC) thermogram shows an endotherm before the main melting peak. What does this signify?

Answer: An endothermic event prior to the main melt can indicate several phenomena. Combining DSC with Thermogravimetric Analysis (TGA) is crucial for correct interpretation.[10][11][12]

  • Loss of Solvents/Water: If the DSC endotherm corresponds to a mass loss in the TGA at the same temperature, it is likely due to the evaporation of residual solvent or bound water (desolvation/dehydration).[11] Isonicotinamide itself is known to form hydrates.[13]

  • Polymorphic Transition: If the endotherm has no associated mass loss in the TGA, it likely represents a solid-state phase transition from one crystalline form (polymorph) to another before melting.

  • Solid-State Impurity: A broad, shallow pre-melt endotherm could also indicate the presence of impurities creating a eutectic melt.

The diagram below illustrates a decision-making workflow for interpreting thermal events.

Forced_Degradation_Workflow A Prepare Stock Solution (e.g., 1 mg/mL in Diluent) B Acid Hydrolysis 0.1 M HCl, 60°C, 8 hrs A->B C Base Hydrolysis 0.1 M NaOH, 60°C, 4 hrs A->C D Oxidative Degradation 3% H₂O₂, RT, 24 hrs A->D E Thermal Degradation Solid, 80°C, 48 hrs A->E F Photolytic Degradation Solution, ICH Option 1 A->F G Neutralize (if needed) Analyze by HPLC B->G C->G D->G E->G F->G

Caption: Workflow for a typical forced degradation study.

Step-by-Step Procedure:

  • Prepare Samples: For each condition, treat a sample of 2,5-Dimethylisonicotinamide (in solution or as a solid) as described in the diagram above. Include a control sample stored at ambient temperature.

  • Neutralization: After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent further degradation before analysis.

  • Dilution: Dilute all samples to a target concentration (e.g., 0.1 mg/mL) using the sample diluent from the HPLC method.

  • Analysis: Inject all stressed samples, along with an unstressed control, into the HPLC system.

  • Evaluation:

    • Confirm that the method separates all degradation peaks from the parent peak and from each other.

    • Calculate the mass balance to ensure that the decrease in the parent peak area is accounted for by the sum of the degradation product peak areas. A good mass balance is typically between 95-105%. [14] * The peak purity of the parent peak should be assessed using a Diode Array Detector (DAD) to ensure no impurities are co-eluting.

References

  • Synthesis, crystal structure, characterization and biological activity of 2,5-hexanedione bis(isonicotinylhydrazone) and N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes. PubMed. Available at: [Link]

  • Green Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Nicotinamide-impurities. Pharmaffiliates. Available at: [Link]

  • In silico studies on nicotinamide analogs as competitive inhibitors of nicotinamidase in methicillin-resistant Staphylococcus aureus. PubMed. Available at: [Link]

  • ¹H NMR data of compounds 2-5 in DMSO-d 6 (δ in ppm, 500 MHz for ¹H). ResearchGate. Available at: [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Available at: [Link]

  • Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. PMC. Available at: [Link]

  • Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology. Available at: [Link]

  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Properties of nicotinamide and isonicotinamide complexes with diverse dicarboxylic acids. ResearchGate. Available at: [Link]

  • A SIMPLE AND RAPID HPLC METHOD FOR ESTIMATION OF DIMETHICONE FROM FORMULATIONS. ResearchGate. Available at: [Link]

  • Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. ResearchGate. Available at: [Link]

  • Isonicotinamide. Grokipedia. Available at: [Link]

  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PMC. Available at: [Link]

  • bmse000281 Nicotinamide at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

  • Simvastatin-Nicotinamide Co-Crystals: Formation, Pharmaceutical Characterization and in vivo Profile. PMC. Available at: [Link]

  • Diversity and Similarity in Isonicotinamide Two-Component Phases with Alkyl Carboxylic Acids: Focus on Solvates. ACS Publications. Available at: [Link]

  • Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. PMC. Available at: [Link]

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. Available at: [Link]

  • Study on Influencing Factors of Nicotinamide Transdermal Absorption In Vitro and the Establishment of an Evaluation Method. MDPI. Available at: [Link]

  • Method Development for the Qualitative and Quantitative Analysis of Pesticides by Direct Injection Liquid Chromatography– Tandem Mass Spectrometry (LC–MS/MS). LCGC International. Available at: [Link]

  • Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries. ResearchGate. Available at: [Link]

  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Dovepress. Available at: [Link]

  • A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. PMC. Available at: [Link]

  • Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. PMC. Available at: [Link]

  • Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. EURASIAN JOURNAL OF CHEMISTRY. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Available at: [Link]

  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.. Available at: [Link]

  • Development and validation of stability indicating reversed phase high performance liquid chromatographic method for the determi. SciSpace. Available at: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital.no. Available at: [Link]

  • Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside. ACS Publications. Available at: [Link]

  • Showing NP-Card for N-Methylnicotinamide (NP0000261). NP-MRD. Available at: [Link]

  • Production of nicotinamide and isonicotinamide. Google Patents.
  • (PDF) QUATERNIZATION REACTIONS OF ISONICOTINAMIDE ACCORDING TO THE PRINCIPLES OF GREEN CHEMISTRY. ResearchGate. Available at: [Link]

  • Development and Validation of a High-Performance Liquid Chromatography Diode Array Detector Method to Measure Seven Neonicotinoids in Wheat. MDPI. Available at: [Link]

  • Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical. Der Pharma Chemica. Available at: [Link]

  • Simultaneous Thermal Analyzer (STA/TGA-DSC). NETZSCH. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. PMC. Available at: [Link]

  • Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). PMC. Available at: [Link]

  • A Stability-Indicating Ultra-Performance Liquid Chromatography Method Development and Validation for the Simultaneous Estimation of Rosuvastatin and. ResearchGate. Available at: [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Universiti Kebangsaan Malaysia. Available at: [Link]

  • The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation. MDPI. Available at: [Link]

  • Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. Acta Pharmaceutica Sciencia. Available at: [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]

  • Green Epoxidation of Olefins with Zn x Al/Mg x Al-LDH Compounds: Influence of the Chemical Composition. MDPI. Available at: [Link]

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Optimization

Technical Support Center: Investigating the Degradation Pathways of 2,5-Dimethylisonicotinamide

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the analysis of 2,5-Dimethylisonicotinamide. As a pyridine derivative with structural similarities to nicotinamide an...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the analysis of 2,5-Dimethylisonicotinamide. As a pyridine derivative with structural similarities to nicotinamide and other bioactive compounds, understanding its metabolic fate and chemical stability is crucial for its development and application. This guide is designed to provide practical, experience-based advice for researchers navigating the complexities of its degradation pathways.

Given that 2,5-Dimethylisonicotinamide is a specific and potentially novel molecule, publicly available, dedicated degradation studies are limited. Therefore, this guide adopts a first-principles approach, leveraging established knowledge from structurally related compounds to anticipate potential degradation pathways and to provide robust troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most probable metabolic degradation pathways for 2,5-Dimethylisonicotinamide?

Based on its chemical structure—a substituted pyridine ring analogous to nicotinamide—we can postulate several likely metabolic routes. The primary sites for metabolic attack are the two methyl groups and the pyridine ring itself.

  • Oxidation of Methyl Groups: Cytochrome P450 (CYP) enzymes are the primary catalysts for the oxidation of alkyl side chains on aromatic rings[1]. We can anticipate a stepwise oxidation of one or both methyl groups to form corresponding hydroxymethyl and carboxylic acid metabolites.

  • Ring Hydroxylation: Pyridine and its derivatives can undergo hydroxylation. A potential key intermediate is a dihydroxypyridine derivative, such as a compound analogous to 2,5-dihydroxypyridine (2,5-DHP), which is a central intermediate in the degradation of many pyridine compounds.[2][3]

  • Ring Cleavage: Following hydroxylation, the pyridine ring can be opened. For instance, 2,5-DHP is often cleaved by dioxygenase enzymes to form N-formylmaleamic acid, which is then further processed into central metabolic intermediates like maleic and fumaric acid.[2][3]

The following diagram illustrates these postulated pathways.

Postulated Degradation Pathways of 2,5-Dimethylisonicotinamide Parent 2,5-Dimethylisonicotinamide M2 5-Hydroxymethyl-2-methyl- isonicotinamide Parent->M2 CYP450 Oxidation M3 Ring-Hydroxylated Intermediate Parent->M3 CYP450 Hydroxylation M1 5-Carboxy-2-methyl- isonicotinamide M2->M1 Alcohol Dehydrogenase M4 Ring Cleavage Product (e.g., N-formylmaleamic acid analog) M3->M4 Dioxygenase M5 Central Metabolites M4->M5 Deformylase / Amidase

Caption: Postulated metabolic pathways for 2,5-Dimethylisonicotinamide.

Q2: How should I design a stability study for this compound?

A well-designed stability study is essential and should follow established guidelines such as those from the ICH[4][5]. Since this is a research-phase compound, a forced degradation study is the most effective approach to rapidly identify potential degradation products and sensitive analytical methods.

  • Rationale: Forced degradation studies intentionally expose the compound to harsh conditions to accelerate decomposition. This helps in identifying the likely degradation products that might be observed under long-term storage and provides a robust, stability-indicating analytical method.

  • Conditions to Test:

    • Acid/Base Hydrolysis: Treat with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at room and elevated temperatures (e.g., 60°C).

    • Oxidation: Use hydrogen peroxide (e.g., 3% H₂O₂) to assess oxidative stability.

    • Thermal Stress: Expose the solid compound and a solution to dry heat (e.g., 80°C).

    • Photostability: Expose the compound to light, as specified in ICH Q1B guidelines.

Q3: What are the best analytical techniques for identifying unknown degradation products?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[6][7]

  • For Separation (LC): A reversed-phase C18 column is a good starting point.[8] Gradient elution with a mobile phase of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), typically provides good peak shapes for pyridine-containing compounds.

  • For Detection and Identification (MS/MS):

    • High-Resolution Mass Spectrometry (HRMS): Instruments like Q-TOF or Orbitrap provide accurate mass measurements, which are critical for determining the elemental composition of unknown metabolites.

    • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion and its metabolites provides structural information that helps in identifying the site of modification.

Troubleshooting Guide

Issue 1: I am not observing any degradation of 2,5-Dimethylisonicotinamide in my forced degradation study.

Potential Cause Explanation & Solution
High Compound Stability The compound may be exceptionally stable under the tested conditions. Solution: Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time). However, ensure the conditions are not so extreme that they lead to non-relevant degradation pathways.
Insufficient Assay Sensitivity The degradation level might be below your method's limit of detection (LOD). Solution: Optimize your LC-MS/MS method. Ensure the ionization source parameters are optimized for your analyte. Consider increasing the sample concentration injected, if possible without causing column overload or ion suppression.
Inappropriate Analytical Method The degradation products may not be detectable with the current method (e.g., they are not ionizable, or they co-elute with the parent peak). Solution: Modify your chromatographic method. Try a different column chemistry (e.g., Phenyl-Hexyl) or mobile phase modifier. Analyze samples in both positive and negative ionization modes to ensure you capture all potential products.

Issue 2: My chromatogram shows many new peaks. How do I confirm which are genuine degradation products?

Potential Cause Explanation & Solution
Matrix or Solvent Artifacts Peaks may arise from the degradation of the solvent, buffer, or sample matrix, not the analyte itself. Solution: Always run control samples. Analyze a "blank" (matrix without the analyte) and a "control" (analyte in a stable solvent) that have been subjected to the same stress conditions. Only peaks present in the stressed sample but absent in the controls are potential degradation products.
Non-specific Degradation Overly harsh conditions can cause the molecule to fragment into many small, irrelevant products. Solution: Reduce the severity of the stress conditions. The goal is to achieve 5-20% degradation of the parent compound to generate the primary, most relevant degradation products.
Impurity in Starting Material The new peaks could be impurities present in the original sample that are now more visible as the main peak decreases. Solution: Analyze an unstressed, time-zero sample of your 2,5-Dimethylisonicotinamide standard to characterize any existing impurities.

Issue 3: I have accurate mass data from HRMS, but I am still unable to confidently identify the structure of a degradation product.

Potential Cause Explanation & Solution
Isomeric Metabolites Oxidation at different positions (e.g., on the two different methyl groups or at different positions on the ring) can produce isomers with the same mass. Solution: This is where MS/MS fragmentation is key. Isomers often produce different fragmentation patterns. Compare the fragmentation of the metabolite to that of the parent compound to look for characteristic losses. For absolute confirmation, chemical synthesis of the suspected metabolite as a reference standard is required.
Complex Rearrangements The degradation process may involve complex chemical rearrangements that are not simple additions of functional groups. Solution: If the structure is critical and cannot be elucidated by MS, you may need to isolate the degradation product using preparative HPLC and perform structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Unexpected Adduct Formation The peak may be an adduct of your analyte with a solvent or buffer component (e.g., sodium or formate adducts). Solution: Scrutinize the mass difference between the parent and the unknown peak. Common adducts have well-defined mass additions (e.g., +22 for Na, +46 for formate). HRMS software often has tools to predict and identify common adducts.

Experimental Protocol: Metabolite Identification by LC-HRMS

This protocol provides a general framework for identifying metabolites of 2,5-Dimethylisonicotinamide in an in vitro liver microsome incubation.

1. Materials

  • 2,5-Dimethylisonicotinamide

  • Liver Microsomes (Human, Rat, etc.)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

2. Incubation Procedure

  • Prepare a master mix of phosphate buffer and the NADPH regenerating system.

  • Pre-warm the master mix and liver microsomes to 37°C for 5 minutes.

  • Initiate the reaction by adding 2,5-Dimethylisonicotinamide (final concentration typically 1-10 µM) to the microsome-containing mix.

  • Incubate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

3. LC-HRMS Analysis

Parameter Recommendation
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 15 minutes
Injection Volume 5 µL
Ionization Mode ESI Positive (and Negative if needed)
MS Scan Mode Full Scan (m/z 100-1000) followed by data-dependent MS/MS on the top 3-5 most intense ions.

4. Data Analysis Workflow The diagram below outlines a systematic approach to analyzing the acquired data.

Metabolite ID Workflow A Acquire Data (Time points vs. t=0 control) B Extract Ion Chromatograms (EICs) for expected masses (e.g., +16 Da, +30 Da) A->B C Peak Picking & Comparison (Find peaks unique to t>0) A->C D Generate Elemental Formula from Accurate Mass (HRMS) B->D C->D E Analyze MS/MS Fragmentation Pattern D->E F Propose Structure(s) E->F G Confirm with Standard (if available) F->G

Caption: Workflow for metabolite identification using LC-HRMS data.

By following these guidelines, researchers can effectively tackle the challenges of studying the degradation of 2,5-Dimethylisonicotinamide, moving from postulated pathways to confident structural elucidation.

References

  • 10 (Accessed Mar. 15, 2026).

  • 11 (Accessed Mar. 15, 2026).

  • 2 (Accessed Mar. 15, 2026).

  • 12 (Accessed Mar. 15, 2026).

  • 6 (Accessed Mar. 15, 2026).

  • 13 (Accessed Mar. 15, 2026).

  • 14 (Accessed Mar. 15, 2026).

  • 8 (Accessed Mar. 15, 2026).

  • 15 (Accessed Mar. 15, 2026).

  • 16 (Accessed Mar. 15, 2026).

  • 4 (Accessed Mar. 15, 2026).

  • 1 (Accessed Mar. 15, 2026).

  • 17 (Accessed Mar. 15, 2026).

  • 18 (Accessed Mar. 15, 2026).

  • 3 (Accessed Mar. 15, 2026).

  • 19 (Accessed Mar. 15, 2026).

  • 20 (Accessed Mar. 15, 2026).

  • 21 (Accessed Mar. 15, 2026).

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  • 22 (Accessed Mar. 15, 2026).

  • 23 (Accessed Mar. 15, 2026).

  • 24 (Accessed Mar. 15, 2026).

  • 5 (Accessed Mar. 15, 2026).

  • 25 (Accessed Mar. 15, 2026).

  • 9 (Accessed Mar. 15, 2026).

Sources

Troubleshooting

Technical Support Center: Purification of 2,5-Dimethylisonicotinamide

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals to enhance the purity of synthesized 2,5-Dimethylisonicotinamide. Here, we address common challenges encou...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals to enhance the purity of synthesized 2,5-Dimethylisonicotinamide. Here, we address common challenges encountered during purification and offer validated strategies and detailed protocols to achieve high-purity material suitable for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 2,5-Dimethylisonicotinamide?

A1: The impurity profile of your 2,5-Dimethylisonicotinamide sample is intrinsically linked to its synthetic route. A prevalent method for the synthesis of isonicotinamide derivatives involves the oxidation of the corresponding lutidine followed by amidation. In the case of 2,5-Dimethylisonicotinamide, the likely precursor is 2,5-lutidine.

Therefore, the primary impurities you may encounter are:

  • 2,5-Dimethylisonicotinic Acid: This is the most probable process-related impurity, arising from incomplete amidation of the carboxylic acid intermediate or hydrolysis of the amide product during workup or storage.

  • Unreacted 2,5-Lutidine: The starting material may carry through the synthesis if the initial oxidation step is not driven to completion.

  • Other Oxidation Byproducts: The oxidation of 2,5-lutidine can sometimes yield other partially oxidized species.

Q2: My NMR spectrum shows a broad singlet around 12-13 ppm. What is this impurity and how can I remove it?

A2: A broad singlet in this region of a ¹H NMR spectrum is characteristic of a carboxylic acid proton. This strongly suggests the presence of 2,5-dimethylisonicotinic acid in your sample. This acidic impurity can be effectively removed using an acid-base extraction or by recrystallization from a suitable solvent system.

Q3: I'm struggling to find a single solvent that is effective for recrystallizing my 2,5-Dimethylisonicotinamide. What should I do?

A3: It is not uncommon for a single solvent to be suboptimal for recrystallization. In such cases, a two-solvent system is often the solution. The principle here is to dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Subsequent gentle heating to redissolve the precipitate followed by slow cooling should yield high-purity crystals.

Q4: How can I effectively monitor the purity of my 2,5-Dimethylisonicotinamide during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring purity. A reversed-phase C18 column with a buffered mobile phase is a good starting point. UV detection is suitable for this compound due to the pyridine ring. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative checks of the purification progress.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of 2,5-Dimethylisonicotinamide.

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Lower the temperature at which the poor solvent is added. Use a larger volume of the good solvent to avoid oversaturation. Consider a different solvent system with a lower boiling point.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is inhibited.Concentrate the solution by carefully evaporating some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure 2,5-Dimethylisonicotinamide.
Poor Recovery The compound has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the compound.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a different recrystallization solvent system.
Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Poor Separation of Product and Impurity Inappropriate mobile phase composition or stationary phase.Optimize the mobile phase by varying the ratio of organic solvent to aqueous buffer. Consider a different column with a different stationary phase (e.g., a phenyl or cyano column).
Peak Tailing Secondary interactions between the analyte and the stationary phase, or column overload.Add a small amount of a competing base, like triethylamine, to the mobile phase to mask active sites on the silica. Reduce the amount of sample injected onto the column.
Broad Peaks Column degradation, or a void in the column packing.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent System)

This protocol is designed for the purification of 2,5-Dimethylisonicotinamide containing non-polar impurities.

Materials:

  • Crude 2,5-Dimethylisonicotinamide

  • Ethanol (Good Solvent)

  • Hexanes (Poor Solvent)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Condenser

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude 2,5-Dimethylisonicotinamide in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with stirring and gentle heating.

  • While the solution is still hot, add hexanes dropwise until the solution becomes faintly cloudy.

  • Gently reheat the solution until it becomes clear again.

  • Remove the flask from the heat, remove the stir bar, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/hexanes mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This protocol is highly effective for removing acidic impurities such as 2,5-dimethylisonicotinic acid. The estimated pKa of the conjugate acid of 2,5-dimethylisonicotinamide is around 4-5, making it a weak base.[1][2][3][4][5]

Materials:

  • Crude 2,5-Dimethylisonicotinamide

  • Dichloromethane (DCM)

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude 2,5-Dimethylisonicotinamide in dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaHCO₃ solution.

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The organic layer (DCM) will be the bottom layer.

  • Drain the organic layer into a clean flask.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solution on a rotary evaporator to obtain the purified product.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method provides a baseline for assessing the purity of 2,5-Dimethylisonicotinamide.

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 2,5-Dimethylisonicotinamide based on the identified impurities.

PurificationWorkflow Crude Crude 2,5-Dimethylisonicotinamide Analysis Analyze by HPLC/NMR Crude->Analysis Acid_Impurity Predominantly Acidic Impurity (2,5-Dimethylisonicotinic Acid) Analysis->Acid_Impurity Acidic impurity detected Neutral_Impurity Predominantly Neutral/Non-polar Impurity Analysis->Neutral_Impurity Neutral impurity detected Acid_Base Acid-Base Extraction Acid_Impurity->Acid_Base Recrystallization Recrystallization Neutral_Impurity->Recrystallization Column_Chromatography Column Chromatography Neutral_Impurity->Column_Chromatography Pure_Product Pure 2,5-Dimethylisonicotinamide Acid_Base->Pure_Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Purification workflow for 2,5-Dimethylisonicotinamide.

References

  • Wikipedia. 2,6-Lutidine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 2,4-Lutidine in Organic Synthesis and Beyond. [Link]

  • PubChem. 2,5-Dimethylpyridine. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • FooDB. Showing Compound 2,5-Dimethylpyridine (FDB004388). [Link]

  • Cheméo. Chemical Properties of 2,6-Lutidine (CAS 108-48-5). [Link]

  • PubChem. 2,6-Lutidine. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • YouTube. Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • MDPI. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. [Link]

  • NIST. Pyridine, 2,5-dimethyl-. [Link]

  • ResearchGate. Catalytic N -methyl amidation of carboxylic acids under cooperative conditions. [Link]

  • Cheméo. Chemical Properties of Pyridine, 2,5-dimethyl- (CAS 589-93-5). [Link]

  • ResearchGate. (PDF) HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria. [Link]

  • Phenomenex. APPLICATION. [Link]

  • MDPI. HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential. [Link]

  • Semantic Scholar. High-performance liquid chromatographic determination of nicotinamide and its metabolites in human and murine plasma and urine. [Link]

  • RSC Publishing. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]

  • SIELC Technologies. Separation of Nicotinamide and Related Substances. [Link]

  • PMC. Direct amidation of esters with nitroarenes. [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidative amidation. [Link]

  • MDPI. Direct Transamidation Reactions: Mechanism and Recent Advances. [Link]

  • The Royal Society of Chemistry. Supporting Information for Contributions of pocket depth and electrostatic interactions to affinity and selectivity of receptors. [Link]

  • ResearchGate. Screening the solubility of PS-Nicotinamide (Nic) mixtures prepared... [Link]

  • Indian Academy of Sciences. Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp*. [Link]

  • MDPI. The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation. [Link]

  • The Good Scents Company. 2,5-lutidine. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. [Link]

  • Organic Chemistry Portal. One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. [Link]

  • Google Patents. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
  • PubMed. The metabolism of nicotinic acid. II. 2,5-dihydroxypyridine oxidation, product formation, and oxygen 18 incorporation. [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? [Link]

  • RSC Publishing. Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. [Link]

  • MDPI. Oxidation of Long-Chain α-Olefins Using Environmentally-Friendly Oxidants. [Link]

  • FRONTIERS IN CHEMICAL SCIENCES. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]

  • PubChem. 2,5-Dichloro-N-hydroxy-4,6-dimethyl-nicotinamidine. [Link]

Sources

Optimization

Troubleshooting guide for 2,5-Dimethylisonicotinamide scale-up

Welcome to the Technical Support Center for the scale-up and process optimization of 2,5-Dimethylisonicotinamide . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process optimization of 2,5-Dimethylisonicotinamide .

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Scaling up substituted pyridinecarboxamides presents unique thermodynamic and kinetic challenges. The presence of the 2,5-dimethyl groups fundamentally alters the electronic landscape and steric environment of the isonicotinamide core[1]. This guide dissects the causality behind common synthetic failures, establishes self-validating protocols, and provides evidence-based solutions to ensure high-yield, high-purity production.

I. Mechanistic Overview & Synthetic Pathways

The synthesis of 2,5-dimethylisonicotinamide typically proceeds via two primary routes: the amidation of 2,5-dimethylisonicotinic acid (Route A) or the hydration of 2,5-dimethyl-4-cyanopyridine (Route B). Understanding the degradation pathways is critical for scale-up success.

Pathway A 2,5-Dimethylisonicotinic Acid (Route A: Amidation) C 2,5-Dimethylisonicotinoyl Chloride (Highly Reactive Intermediate) A->C SOCl2, cat. DMF Toluene, 65°C B 2,5-Dimethyl-4-cyanopyridine (Route B: Hydration) D 2,5-Dimethylisonicotinamide (Target API Intermediate) B->D Nitrile Hydratase (Biocatalysis) OR H2O2/NaOH (<25°C) E 2,5-Dimethylisonicotinic Acid (Over-hydrolysis Impurity) B->E Excess NaOH / Temp >40°C (Side Reaction) C->D NH3 (g), THF -5°C to 0°C D->E Prolonged Base Exposure (Degradation)

Figure 1: Synthetic routes for 2,5-Dimethylisonicotinamide and degradation pathways.

II. Troubleshooting Guide & FAQs

This section addresses the specific physicochemical bottlenecks encountered when transitioning from bench-scale to pilot-plant production.

Q1: During the acid chloride amidation (Route A), my yield stalls at 60-65%, and I recover a large amount of the starting carboxylic acid. What is the kinetic cause? A1: This is a classic issue of competitive nucleophilic attack exacerbated by steric hindrance. In the pyridine ring, the 5-methyl group is ortho to the 4-carbonyl carbon, creating significant steric bulk. Additionally, the 2-methyl group exerts an electron-donating inductive effect (+I), which slightly reduces the electrophilicity of the carbonyl carbon. When using aqueous ammonia (Schotten-Baumann conditions) at scale, mixing inefficiencies cause localized temperature spikes[2]. The sterically hindered acid chloride reacts slower with ammonia than unsubstituted analogs, giving the competing water molecules time to hydrolyze the intermediate back to 2,5-dimethylisonicotinic acid.

  • The Solution: Eliminate water from the system. Transition to using anhydrous ammonia gas ( NH3​ ) bubbled into a dry tetrahydrofuran (THF) or dichloromethane (DCM) solution at strictly controlled temperatures (-5°C to 0°C).

Q2: I am using the chemical hydration route (Route B) with alkaline hydrogen peroxide ( H2​O2​ /NaOH). The reaction overshoots, forming the carboxylic acid impurity. How do I arrest the reaction at the amide? A2: The hydration of nitriles using alkaline peroxide is highly exothermic. At scale, the surface-area-to-volume ratio of the reactor decreases, leading to poor heat dissipation. If the internal temperature exceeds 25°C–30°C, the newly formed 2,5-dimethylisonicotinamide undergoes rapid base-catalyzed hydrolysis to the carboxylic acid[3].

  • The Solution: You must implement a continuous flow reactor setup to manage the exotherm, or alternatively, adopt a biocatalytic approach. Engineered nitrile hydratase (NHase) enzymes, such as those derived from Rhodococcus rhodochrous or Carbonactinospora thermoautotrophicus, exhibit near 100% chemoselectivity for arresting the reaction at the amide stage without over-hydrolysis, functioning efficiently at ambient temperatures[4].

Q3: During the final purification, the product "oils out" instead of forming filterable crystals, trapping impurities. How can I force crystallization? A3: Substituted isonicotinamides are notorious for forming supersaturated solutions that undergo Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—before they reach the nucleation boundary[5]. This happens when the cooling rate is too fast, causing the solute to crash out as a metastable, impurity-rich oil.

  • The Solution: You must bypass the metastable oiling-out zone. Use a binary solvent system (e.g., Ethanol/Water at a 3:1 ratio). Heat to complete dissolution, then cool very slowly (0.1°C/min). Critically, you must seed the reactor with pure 2,5-dimethylisonicotinamide crystals at 5°C below the saturation temperature but above the LLPS boundary. This provides a thermodynamic template, forcing the molecules into a crystalline lattice rather than an amorphous oil[5].

III. Scale-Up Route Comparison Data

To make an informed decision on your production strategy, consult the comparative metrics below. Biocatalysis offers superior selectivity, while the acid chloride route remains the most accessible for standard chemical pilot plants.

ParameterRoute A: Acid Chloride AmidationRoute B: Biocatalytic Hydration (NHase)
Overall Yield 78% - 85% (Optimized)>95%[4]
E-factor (Waste) High (due to SOCl2​ and salts)Very Low (Aqueous, enzymatic)
Primary Impurity 2,5-Dimethylisonicotinic acidUnreacted Nitrile (Trace)
Thermal Control Critical (-5°C required)Mild (20°C - 30°C)
Scalability Bottleneck Exothermic quench, corrosive off-gassingEnzyme procurement/fermentation

IV. Self-Validating Experimental Protocol (1 kg Scale)

The following methodology details the optimized Route A (Anhydrous Amidation) , designed with built-in In-Process Controls (IPCs) to ensure the system is self-validating.

Step 1: Acid Chloride Formation

  • Charge a 10 L jacketed glass reactor with 2,5-Dimethylisonicotinic acid (1.00 kg, 6.61 mol) and anhydrous Toluene (5.0 L) under a Nitrogen atmosphere.

  • Add N,N-Dimethylformamide (DMF) (10 mL) as a catalyst.

  • Set the jacket temperature to 60°C. Begin dropwise addition of Thionyl Chloride ( SOCl2​ ) (1.18 kg, 9.92 mol) over 2 hours via an addition funnel.

  • IPC 1 (Self-Validation): After 4 hours, withdraw a 100 µL aliquot, quench in 1 mL dry methanol, and analyze via HPLC (UV 254 nm). The reaction is complete when the methyl ester derivative (representing the acid chloride) is >98% and residual starting acid is <1.0%.

  • Concentrate the mixture under reduced pressure to remove unreacted SOCl2​ and toluene, yielding crude 2,5-dimethylisonicotinoyl chloride as a viscous oil.

Step 2: Anhydrous Amidation

  • Dissolve the crude acid chloride in anhydrous THF (6.0 L) and transfer to a clean 20 L reactor.

  • Cool the jacket to -10°C. Ensure the internal temperature drops below -5°C.

  • Introduce anhydrous Ammonia gas ( NH3​ ) via a subsurface sparging tube. Maintain a slow, steady flow, ensuring the internal temperature does not exceed 5°C. A thick white precipitate of ammonium chloride ( NH4​Cl ) will form immediately.

  • IPC 2 (Self-Validation): Monitor the pH of the vapor space using moistened pH paper; stop sparging when the vapor is consistently basic (pH > 9) and HPLC confirms complete consumption of the acid chloride.

Step 3: Workup and Crystallization

  • Purge the reactor with Nitrogen to remove excess NH3​ .

  • Add Purified Water (4.0 L) to dissolve the NH4​Cl salts. Separate the phases and retain the upper THF/product layer.

  • Perform a solvent exchange: distill off the THF under vacuum while continuously feeding Ethanol until the internal temperature reaches 78°C (boiling point of ethanol).

  • Cool the solution to 60°C and add 5 grams of pure 2,5-dimethylisonicotinamide seed crystals.

  • Initiate a controlled cooling ramp of 0.1°C/min down to 5°C.

  • Filter the resulting white crystalline solid, wash with cold 1:1 Ethanol/Water, and dry in a vacuum oven at 45°C to constant weight.

V. References

  • RSC Publishing. (2023). Highly efficient biosynthesis of isonicotinamide through a substrate access tunnel engineered nitrile hydratase from Carbonactin. Retrieved from[Link]

  • ACS Publications - Crystal Growth & Design. (2008). Controlling the Formation of Benzoic Acid: Isonicotinamide Molecular Complexes. Retrieved from [Link]

  • Google Patents. (2022). US11319289B2 - 5-hydroxy pyridine-based compound for use as P2X1 and P2X3 receptor antagonist and pharmaceutical composition comprising same. Retrieved from

Sources

Troubleshooting

Technical Support Center: Minimizing Reaction Time for 2,5-Dimethylisonicotinamide Synthesis

Welcome to the technical support center for the synthesis of 2,5-Dimethylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protoco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols with a primary focus on minimizing reaction time while maintaining high yield and purity. We will explore the causality behind experimental choices, offering field-proven insights to troubleshoot and accelerate your synthesis.

Section 1: Synthesis Strategy Overview

The efficient synthesis of 2,5-Dimethylisonicotinamide can be approached via two primary routes, each with distinct kinetic profiles and optimization parameters. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Catalytic Hydrolysis of 2,5-Dimethyl-4-cyanopyridine. This is a common and direct method, involving the partial hydrolysis of a nitrile to an amide. The reaction rate is highly dependent on the catalyst, temperature, and solvent system.

  • Route B: Direct Amidation of 2,5-Dimethylisonicotinic Acid. This route involves the condensation of the corresponding carboxylic acid with an ammonia source. While thermodynamically challenging, this can be accelerated significantly with appropriate catalysts or activation methods, offering an atom-economical pathway.[1]

Below is a general workflow illustrating these synthetic pathways.

cluster_0 Route A: Hydrolysis cluster_1 Route B: Direct Amidation A_start 2,5-Dimethyl-4-cyanopyridine A_process Catalytic Hydrolysis (e.g., MgO, H₂O) A_start->A_process A_end 2,5-Dimethylisonicotinamide A_process->A_end B_end 2,5-Dimethylisonicotinamide B_start 2,5-Dimethylisonicotinic Acid + Ammonia Source B_process Catalytic Amidation (e.g., Zr-based, Boronic Acid) B_start->B_process B_process->B_end

Caption: Primary synthetic routes to 2,5-Dimethylisonicotinamide.

Section 2: Troubleshooting Guide

This section addresses specific issues that can lead to extended reaction times. The question-and-answer format is designed to help you quickly identify and resolve experimental bottlenecks.

Route A: Hydrolysis of 2,5-Dimethyl-4-cyanopyridine

Question 1: My hydrolysis reaction is proceeding very slowly or stalling before completion. What are the primary factors to investigate for rate acceleration?

Answer: A sluggish hydrolysis of the cyanopyridine precursor is a common issue. The reaction rate is governed by temperature, catalyst efficiency, and phase-transfer limitations. Here’s how to troubleshoot:

  • Temperature Optimization: The hydrolysis is highly sensitive to temperature. Reaction times can vary from 2 to 20 hours depending on the heat applied.[2]

    • Causality: Increasing the temperature provides the necessary activation energy for the nucleophilic attack of water on the nitrile carbon.

    • Recommendation: Gradually increase the reaction temperature. For aqueous hydrolysis using catalysts like magnesium oxide, a temperature range of 100-130°C is effective.[2] Monitor the reaction closely, as excessive heat can promote the over-hydrolysis to the carboxylic acid.

  • Catalyst Selection & Loading: The choice of catalyst is critical. Weakly basic, sparingly soluble catalysts are preferred to minimize the formation of isonicotinate salts.[2]

    • Causality: The catalyst facilitates the reaction by activating the nitrile group. However, strongly alkaline conditions will also catalyze the further hydrolysis of the desired amide product to the carboxylic acid salt.[2]

    • Recommendation: Magnesium oxide (MgO) is a highly effective catalyst for this conversion.[2] Barium or calcium carbonates are also viable alternatives.[2] Ensure the catalyst is finely powdered to maximize surface area. If the reaction is still slow, consider a modest increase in catalyst loading.

  • Solvent & Solubility: The solubility of the cyanopyridine in the aqueous medium can be a rate-limiting factor.

    • Causality: If the organic substrate has poor solubility in water, the reaction becomes a two-phase system, and the rate is limited by the interfacial surface area.

    • Recommendation: The addition of a water-miscible co-solvent, such as lower aliphatic alcohols or ketones, can increase the solubility of the cyanopyridine and accelerate the reaction.[2]

Question 2: I'm achieving a faster conversion, but my yield of the desired amide is low due to the formation of 2,5-dimethylisonicotinic acid. How can I suppress this side reaction?

Answer: The formation of the carboxylic acid is the primary competing reaction. Minimizing its formation is key to a high-yield, time-efficient process.

  • Reaction Monitoring and Timely Termination: The most crucial step is to stop the reaction before significant over-hydrolysis occurs.

    • Causality: The hydrolysis of the amide to the carboxylic acid is a consecutive reaction. Allowing the reaction to proceed for too long, even under optimal conditions, will inevitably lead to a lower yield of the amide.

    • Recommendation: It is advised to terminate the reaction when the conversion of the starting cyanopyridine is around 75-80%.[2] Unreacted starting material can be recovered and recycled, leading to a high overall process efficiency.[2] Monitor the reaction progress frequently using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Control of pH: The pH of the reaction medium plays a significant role.

    • Causality: The catalysts proposed (MgO, CaCO₃) create a mildly alkaline environment (pH 8-11), which is sufficient to catalyze the initial hydrolysis without aggressively promoting the second hydrolysis step.[2]

    • Recommendation: Avoid using strong bases like sodium hydroxide, as they will rapidly hydrolyze both the nitrile and the intermediate amide to the carboxylate salt. Stick to the recommended sparingly soluble catalysts.[2]

CatalystTemperature (°C)Reaction Time (hours)Amide Yield (%)Reference
Magnesium Oxide120357.9[2]
Magnesium Oxide1002078[2]
Calcium CarbonateReflux (~100)1760.6[2]
Barium CarbonateReflux (~100)1768.8[2]
Table 1: Comparison of reaction conditions for the hydrolysis of 4-cyanopyridine, providing a model for optimizing 2,5-dimethyl-4-cyanopyridine synthesis. Data extracted from a relevant patent.[2]
Route B: Direct Amidation of 2,5-Dimethylisonicotinic Acid

Question 3: My direct amidation reaction is inefficient, requiring high temperatures and long reaction times for minimal conversion. How can I make this process faster and more efficient?

Answer: The direct condensation of a carboxylic acid and an amine (or ammonia) is an equilibrium-limited process that requires the removal of water to proceed.[1] Catalysis and advanced energy sources are key to reducing reaction times.

  • Catalytic Activation: Uncatalyzed thermal amidation is extremely slow.[3]

    • Causality: Catalysts activate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

    • Recommendation: Zirconium-based catalysts have shown significant efficacy in direct amidation.[3] The reaction mechanism is complex, but it effectively lowers the activation energy barrier. Boronic acid catalysts are another widely studied class that can be effective.[1] Investigate using a catalyst like ZrCl₄ or a suitable boronic acid at a loading of 5-10 mol%.

  • Water Removal: The water generated during the reaction can hydrolyze the amide product, inhibiting forward progress.

    • Causality: According to Le Chatelier's principle, removing a product (water) will shift the equilibrium towards the formation of the desired amide.

    • Recommendation: Use a Dean-Stark apparatus to azeotropically remove water if using a suitable solvent like toluene. Alternatively, the inclusion of powdered 4 Å molecular sieves can effectively scavenge water in situ, which is crucial for driving the reaction to completion.[3]

  • Microwave-Assisted Synthesis: This is a powerful technique for dramatically reducing reaction times.

    • Causality: Microwave irradiation provides rapid, uniform heating of the reaction mixture, often leading to rate enhancements that cannot be achieved with conventional heating. This is due to localized superheating of polar molecules and reduced thermal gradients.[4]

    • Recommendation: Transfer the reaction to a dedicated microwave reactor. Reactions that take many hours conventionally can often be completed in minutes.[5] Start with a lower temperature (e.g., 100-120°C) and short irradiation times (5-10 minutes), monitoring the progress to find the optimal conditions.

cluster_A cluster_B start Reaction is too slow q1 Which synthetic route? start->q1 q_A1 Is temperature >100°C? q1->q_A1 Hydrolysis q_B1 Is a catalyst being used? q1->q_B1 Amidation sol_A1 Increase temperature to 100-130°C q_A1->sol_A1 No q_A2 Is an effective catalyst (e.g., MgO) being used? q_A1->q_A2 Yes sol_A1->q_A2 sol_A2 Use finely powdered MgO or CaCO₃ catalyst q_A2->sol_A2 No q_A3 Is starting material fully dissolved? q_A2->q_A3 Yes sol_A2->q_A3 sol_A3 Add a water-miscible co-solvent (e.g., alcohol) q_A3->sol_A3 No end_A Reaction Accelerated q_A3->end_A Yes sol_A3->end_A sol_B1 Add catalyst (e.g., ZrCl₄, Boronic Acid) q_B1->sol_B1 No q_B2 Is water being removed? q_B1->q_B2 Yes sol_B1->q_B2 sol_B2 Use molecular sieves or a Dean-Stark trap q_B2->sol_B2 No q_B3 Consider Microwave Irradiation? q_B2->q_B3 Yes sol_B2->q_B3 sol_B3 Use a microwave reactor for rapid heating q_B3->sol_B3 Yes end_B Reaction Accelerated q_B3->end_B No sol_B3->end_B

Caption: Troubleshooting flowchart for slow reaction rates.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a realistic target reaction time for the synthesis of 2,5-Dimethylisonicotinamide? A1: This is highly method-dependent. For the catalytic hydrolysis of the corresponding cyanopyridine using conventional heating, a reaction time of 3 to 8 hours at around 120°C is a reasonable target to achieve good conversion without excessive byproduct formation.[2] For direct amidation, conventional heating can take over 24 hours. However, by employing microwave-assisted synthesis, it is often possible to reduce this time to under 30 minutes.[5]

Q2: Which analytical techniques are best for real-time monitoring of reaction progress to minimize total experiment time? A2: Efficient monitoring is crucial to avoid unnecessarily long reaction times or unwanted side product formation.

  • Thin-Layer Chromatography (TLC): The quickest and most straightforward method for qualitative monitoring. It allows you to visualize the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the relative amounts of starting material, product, and any byproducts, offering a more precise determination of reaction completion.

  • High-Performance Liquid Chromatography (HPLC): Also an excellent quantitative technique, particularly for non-volatile compounds, that can provide accurate conversion and purity data.

Q3: Are there any specific safety precautions when using higher temperatures or microwave radiation to accelerate reactions? A3: Absolutely. Increasing reaction rates by adding energy requires heightened safety awareness.

  • Pressure Management: Heating reactions in a sealed vessel, especially in a microwave reactor, will cause a significant increase in internal pressure. Always use vessels rated for the temperatures and pressures you intend to reach and never exceed the manufacturer's recommendations. Ensure pressure monitoring and emergency venting systems are functioning correctly.

  • Thermal Runaway: Highly exothermic reactions can accelerate uncontrollably with increased temperature. When exploring new, faster conditions, always work on a small scale first to assess the thermal profile of the reaction.

  • Microwave Safety: Use a dedicated, laboratory-grade microwave reactor with built-in safety interlocks. Never attempt to perform these reactions in a domestic microwave oven. Ensure solvents used are appropriate for microwave heating to avoid the risk of fire or explosion.

Section 4: Optimized Experimental Protocols

The following are starter protocols based on established principles for accelerated synthesis. They should be optimized for your specific laboratory setup and scale.

Protocol 1: Accelerated Catalytic Hydrolysis of 2,5-Dimethyl-4-cyanopyridine
  • Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer, combine 2,5-dimethyl-4-cyanopyridine (1 equivalent), deionized water (5-10 volumes), and finely powdered magnesium oxide (0.05 equivalents).

  • Reaction: Seal the vessel and heat the mixture to 120-130°C with vigorous stirring.

  • Monitoring: After 2 hours, carefully cool the reaction vessel, take an aliquot of the mixture, and analyze by TLC or GC-MS to determine the ratio of starting material to product.

  • Execution: Continue heating and monitor every 60-90 minutes. Terminate the reaction when ~75-80% of the starting material has been consumed to maximize amide yield.

  • Workup: Cool the mixture to room temperature and filter to remove the catalyst. The aqueous solution containing the product can then be concentrated and the product isolated by extraction or crystallization. Unreacted cyanopyridine can often be recovered from the initial distillate.[2]

Protocol 2: Microwave-Assisted Direct Amidation of 2,5-Dimethylisonicotinic Acid
  • Setup: In a 10 mL microwave reaction vial, add 2,5-dimethylisonicotinic acid (1 equivalent), a source of ammonia (e.g., ammonium chloride, 1.5 equivalents), a suitable catalyst (e.g., ZrCl₄, 0.1 equivalents), and a high-boiling point solvent (e.g., NMP or toluene, 3-5 mL). Add activated 4 Å molecular sieves (~500 mg).

  • Reaction: Seal the vial with a septum cap and place it in the microwave reactor. Set the temperature to 150°C, the power to 150 W (with variable power control), and the initial reaction time to 10 minutes.

  • Monitoring: After the initial irradiation period, rapidly cool the vessel, and analyze the reaction progress by TLC or HPLC.

  • Execution: If the reaction is incomplete, perform additional 5-10 minute irradiation cycles until the starting material is consumed.

  • Workup: Once complete, cool the reaction, filter off the molecular sieves, and perform a standard aqueous workup and extraction to isolate the crude product, which can then be purified by column chromatography or recrystallization.

References

  • Gasson, E. J., & Hadley, D. J. (1959). U.S. Patent No. 2,904,552. U.S.
  • Koval, V. V., et al. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. ChemProc, 18(1), 54. [Link]

  • Alizadeh, A., Oskueyan, Q., & Rostamnia, S. (Year N/A). Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid. Scite.ai. [Link]

  • Yang, T., et al. (2007). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry, 50(26), 6458–6461. [Link]

  • Mooring, S. R., et al. (2019). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 29(2), 220–224. [Link]

  • El-Gahami, M. A., & Abd-El-Salam, H. A. (Year N/A). Synthesis and characterization of N,N-diethylnicotinamide-acetylsalicylato complexes of Co(II), Ni(II), Cu(II), and Zn(II). ResearchGate. [Link]

  • Rodenburg, A. D., et al. (Year N/A). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. PMC. [Link]

  • Hara, N., et al. (2019). Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry. PLOS ONE, 14(3), e0214000. [Link]

  • Srinivasu, N., et al. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry, 40(5). [Link]

  • Peretto, I., & Grippo, A. (Year N/A). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. PMC. [Link]

  • Aricò, F., et al. (2014). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. Green Chemistry, 16(2), 588–591. [Link]

  • Lundberg, H., Tinnis, F., & Adolfsson, H. (2017). Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. ACS Catalysis, 7(2), 1447–1455. [Link]

  • Felczak, K. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journal of Organic Chemistry, 15, 363–374. [Link]

  • Ramanathan, M., Wang, Y.-H., & Liu, S.-T. (2015). One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. Organic Letters, 17(23), 5886–5889. [Link]

  • Zhang, W., et al. (Year N/A). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. [Link]

  • Various Authors. (2006). Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Hollanders, C., et al. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ACS Catalysis, 8(1), 173–183. [Link]

  • de la Hoz, A., et al. (2000). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synlett, 2000(3), 3415–3417. [Link]

  • Sheppard, T. (2021). Catalytic Amidation. University College London. [Link]

  • De Angelis, M., et al. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 30(19), 4378. [Link]

  • Nair, V., et al. (2003). Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes. Synthesis, 2003(12), 1895–1902. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of 2,5-Dimethylisonicotinamide and Isonicotinamide for Researchers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the biological activities of 2,5-Dimethylisonicotinamide and its parent compound, isonicotinamide....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the biological activities of 2,5-Dimethylisonicotinamide and its parent compound, isonicotinamide. While isonicotinamide has been the subject of numerous studies, data on its 2,5-dimethylated analog is sparse. This document, therefore, serves as a roadmap for conducting comparative biological assays, offering insights into the potential impact of methyl substitutions on the pyridine ring.

Introduction: Chemical Structures and Potential Implications

Isonicotinamide, the amide of isonicotinic acid, is a versatile scaffold in medicinal chemistry.[1] It is a structural isomer of nicotinamide (Vitamin B3) and serves as a precursor to essential coenzymes like NAD+ and NADP+.[2][3] Its biological effects are multifaceted, ranging from inducing apoptosis in cancer cells to exhibiting anti-inflammatory and antimicrobial properties.[1][4]

2,5-Dimethylisonicotinamide introduces two methyl groups onto the pyridine ring of isonicotinamide. This substitution is expected to alter the molecule's physicochemical properties, such as lipophilicity, steric hindrance, and electron density. These changes, in turn, could significantly impact its biological activity by influencing receptor binding, membrane permeability, and metabolic stability. Understanding these differences is crucial for elucidating structure-activity relationships (SAR) and potentially developing novel therapeutic agents.

Comparative Analysis of Biological Activities: A Framework for Investigation

Given the limited direct comparative data, this section outlines key biological assays to elucidate the differential effects of 2,5-Dimethylisonicotinamide and isonicotinamide.

Apoptosis Induction in Cancer Cell Lines

Isonicotinamide has been shown to induce apoptosis in various cancer cell lines, including human myeloid leukemia (HL-60) cells.[4] A comparative study of the two compounds' pro-apoptotic potential is a critical starting point.

Table 1: Proposed Comparative Data for Apoptosis Induction

CompoundCell LineIC50 (µM)% Apoptotic Cells (at IC50)
IsonicotinamideHL-60Experimental ValueExperimental Value
2,5-DimethylisonicotinamideHL-60Experimental ValueExperimental Value
IsonicotinamideOther (e.g., A549)Experimental ValueExperimental Value
2,5-DimethylisonicotinamideOther (e.g., A549)Experimental ValueExperimental Value
PARP Inhibition

Nicotinamide, an isomer of isonicotinamide, is a known inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[5] Given that isonicotinamide can influence NAD+ levels, investigating the PARP inhibitory activity of both compounds is warranted, as this has significant implications for cancer therapy.[3][4]

Table 2: Proposed Comparative Data for PARP Inhibition

CompoundAssay TypeIC50 (µM)
IsonicotinamideEnzymatic AssayExperimental Value
2,5-DimethylisonicotinamideEnzymatic AssayExperimental Value
IsonicotinamideCell-Based AssayExperimental Value
2,5-DimethylisonicotinamideCell-Based AssayExperimental Value
Anti-inflammatory Activity

Isonicotinamide and its derivatives have demonstrated anti-inflammatory properties.[1] A key mechanism underlying inflammation is the activation of the NF-κB signaling pathway.

Table 3: Proposed Comparative Data for Anti-inflammatory Activity

CompoundAssayTarget/MarkerIC50 or % Inhibition
IsonicotinamideNF-κB Reporter AssayNF-κB ActivityExperimental Value
2,5-DimethylisonicotinamideNF-κB Reporter AssayNF-κB ActivityExperimental Value
IsonicotinamideELISAPro-inflammatory Cytokine (e.g., TNF-α)Experimental Value
2,5-DimethylisonicotinamideELISAPro-inflammatory Cytokine (e.g., TNF-α)Experimental Value
Sirtuin (SIRT1) Activity Modulation

Isonicotinamide can activate the NAD-dependent histone deacetylase SIRT1 by increasing intracellular NAD+ concentrations.[4] Investigating whether the dimethyl substitution alters this activity is of interest for cellular metabolism and aging research.

Table 4: Proposed Comparative Data for SIRT1 Activity

CompoundAssay TypeEffect on SIRT1 Activity
IsonicotinamideIn Vitro Enzymatic AssayExperimental Value
2,5-DimethylisonicotinamideIn Vitro Enzymatic AssayExperimental Value
IsonicotinamideCellular NAD+ Level MeasurementExperimental Value
2,5-DimethylisonicotinamideCellular NAD+ Level MeasurementExperimental Value

Experimental Protocols

To ensure robust and reproducible data, the following detailed protocols are provided for the key comparative assays.

Protocol 1: Apoptosis Assay by Flow Cytometry using Annexin V and Propidium Iodide

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with the test compounds.

Materials:

  • Cancer cell line (e.g., HL-60)

  • Complete culture medium

  • Isonicotinamide and 2,5-Dimethylisonicotinamide

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

  • Compound Treatment: Treat cells with a range of concentrations of isonicotinamide and 2,5-Dimethylisonicotinamide for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Unstained, Annexin V-only, and PI-only controls should be used for compensation and gating.[4][6]

Data Analysis: Quantify the percentage of cells in each quadrant:

  • Lower-left (Annexin V-/PI-): Live cells

  • Lower-right (Annexin V+/PI-): Early apoptotic cells

  • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V-/PI+): Necrotic cells

G cluster_workflow Apoptosis Assay Workflow start Seed Cells treat Treat with Compounds start->treat harvest Harvest Cells treat->harvest stain Stain with Annexin V/PI harvest->stain analyze Flow Cytometry Analysis stain->analyze data Data Interpretation analyze->data

Caption: Workflow for the apoptosis assay.

Protocol 2: In Vitro PARP1 Inhibition Assay (Fluorometric)

This assay measures the inhibition of PARP1 activity by quantifying the consumption of its substrate, NAD+.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • β-NAD+

  • Isonicotinamide and 2,5-Dimethylisonicotinamide

  • PARP assay buffer

  • Nicotinamidase

  • Developer reagent

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Reaction Setup: In a 96-well plate, add PARP assay buffer, activated DNA, and the test compounds.

  • Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme and β-NAD+.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).

  • Signal Development: Stop the reaction and develop the fluorescent signal by adding nicotinamidase and the developer reagent. This converts the remaining NAD+ into a fluorescent product.[7]

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow PARP Inhibition Assay Workflow start Prepare Reagents setup Set up Reaction start->setup enzyme Add PARP1 and NAD+ setup->enzyme incubate Incubate enzyme->incubate develop Develop Fluorescent Signal incubate->develop read Measure Fluorescence develop->read analyze Calculate IC50 read->analyze

Caption: Workflow for the PARP inhibition assay.

Protocol 3: NF-κB Activation Assay (Reporter Gene Assay)

This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effects of the test compounds.

Materials:

  • Cell line stably transfected with an NF-κB reporter construct (e.g., HEK293-NF-κB-luc)

  • Complete culture medium

  • Isonicotinamide and 2,5-Dimethylisonicotinamide

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well white plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding the inflammatory stimulus (e.g., TNF-α). Include an unstimulated control.

  • Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay). Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control. Determine the IC50 value.

G cluster_workflow NF-κB Reporter Assay Workflow start Seed Reporter Cells pretreat Pre-treat with Compounds start->pretreat stimulate Stimulate with TNF-α/LPS pretreat->stimulate incubate Incubate stimulate->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for the NF-κB reporter assay.

Signaling Pathways and Logical Relationships

Isonicotinamide's Potential Mechanisms of Action

The biological effects of isonicotinamide are likely mediated through multiple pathways. Its conversion to NAD+ is central to its influence on sirtuins and PARPs. Its anti-inflammatory effects may be linked to the modulation of the NF-κB pathway.

G Isonicotinamide Isonicotinamide NAD Increased NAD+ Isonicotinamide->NAD PARP PARP Inhibition Isonicotinamide->PARP NFkB NF-kB Pathway Modulation Isonicotinamide->NFkB SIRT1 SIRT1 Activation NAD->SIRT1 Apoptosis Apoptosis SIRT1->Apoptosis DNA_Repair Altered DNA Repair PARP->DNA_Repair Inflammation Reduced Inflammation NFkB->Inflammation DNA_Repair->Apoptosis

Caption: Potential signaling pathways of isonicotinamide.

Hypothesized Impact of 2,5-Dimethyl Substitution

The addition of two methyl groups to the isonicotinamide scaffold could alter its biological activity through several mechanisms. Increased lipophilicity might enhance cell membrane permeability, potentially leading to higher intracellular concentrations and increased potency. Conversely, the steric bulk of the methyl groups could hinder binding to target proteins, leading to reduced activity. The electron-donating nature of the methyl groups could also influence the electronic properties of the pyridine ring, affecting its interaction with biological targets.

G cluster_compound 2,5-Dimethylisonicotinamide cluster_effects Potential Biological Consequences Lipophilicity Increased Lipophilicity Permeability Altered Membrane Permeability Lipophilicity->Permeability Steric_Hindrance Steric Hindrance Binding Altered Target Binding Steric_Hindrance->Binding Electronic_Effects Electronic Effects Electronic_Effects->Binding Activity Modified Biological Activity Permeability->Activity Binding->Activity

Caption: Hypothesized effects of dimethyl substitution.

Conclusion

This guide provides a structured approach for the comparative biological evaluation of 2,5-Dimethylisonicotinamide and isonicotinamide. By employing the detailed protocols and considering the potential impact of the chemical modifications, researchers can generate valuable data to understand the structure-activity relationships of this important class of compounds. The findings from these studies will be instrumental in guiding future drug discovery and development efforts.

References

  • Inxight Drugs. ISONIACINAMIDE. [Link]

  • Grokipedia. Isonicotinamide. [Link]

  • Lu, G. et al. (2023). Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 81, 129143. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Patsnap Synapse. What is the mechanism of Nicotinamide? [Link]

  • Krishnamurthy, H. G., & D'Souza, C. (2018). Nicotinamide: A cardioprotective form of Vitamin B3. Archives of Pharmacy and Pharmacology Research, 1(3), 1-6.
  • Draelos, Z. D. (2006). The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. Cutis, 77(1 Suppl), 5-10. [Link]

  • BPS Bioscience. PARP Assays. [Link]

  • Millipore Sigma. PARP1 Enzyme Activity Assay (Fluorometric). [Link]

  • Olesen, U. H. et al. (2012). PARP inhibition by nicotinamide. ResearchGate. [Link]

  • National Center for Biotechnology Information. Protocol for finding Inhibitors (Antagonist) in the NF-κB Pathway. [Link]

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Comparative

A Comparative Guide for Researchers: Nicotinamide vs. 2,5-Dimethylisonicotinamide

Introduction In the landscape of cellular metabolism and drug discovery, nicotinamide (NAM) stands as a cornerstone molecule. As a primary form of vitamin B3 and a direct precursor to the essential coenzyme nicotinamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of cellular metabolism and drug discovery, nicotinamide (NAM) stands as a cornerstone molecule. As a primary form of vitamin B3 and a direct precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), its biological roles have been extensively characterized.[1][2] It is a fundamental component in cellular respiration, DNA repair, and signaling pathways.[3][4] This guide ventures into a comparative analysis between the well-documented nicotinamide and its lesser-known structural analog, 2,5-Dimethylisonicotinamide.

Unlike nicotinamide, 2,5-Dimethylisonicotinamide is not a widely studied compound. Publicly available data on its biological activity is scarce. Therefore, this document serves a dual purpose: first, to provide a comprehensive overview of nicotinamide as a benchmark, and second, to establish a logical, data-driven framework for researchers to investigate and characterize the properties and potential of 2,5-Dimethylisonicotinamide. We will proceed by contrasting the known physicochemical and biological properties of nicotinamide with hypothesized characteristics of its dimethylated analog, supported by detailed experimental protocols for validation.

Part 1: Physicochemical and Structural Analysis

The addition of two methyl groups to the pyridine ring of an isonicotinamide scaffold fundamentally alters the molecule's physical properties. These modifications, while seemingly minor, have significant implications for solubility, lipophilicity, and steric profile, which in turn dictate biological interactions.

Structural Comparison

The core difference lies in the substitution on the pyridine ring. Nicotinamide is pyridine-3-carboxamide.[1] 2,5-Dimethylisonicotinamide is a pyridine-4-carboxamide (isonicotinamide) with methyl groups at the C2 and C5 positions. These methyl groups introduce steric bulk and are electron-donating, which can alter the reactivity and binding affinity of the molecule compared to the unsubstituted nicotinamide.

Caption: Chemical structures of Nicotinamide and the core Isonicotinamide ring.

Comparative Physicochemical Properties

The table below summarizes the known properties of nicotinamide and the predicted properties of 2,5-Dimethylisonicotinamide. The predictions for the latter are based on established principles of medicinal chemistry, where methylation increases molecular weight and lipophilicity while often reducing aqueous solubility.

PropertyNicotinamide2,5-Dimethylisonicotinamide (Predicted)Rationale for Prediction / Significance
Molecular Formula C₆H₆N₂OC₈H₁₀N₂OAddition of two CH₂ groups.
Molar Mass 122.127 g/mol [1]150.18 g/mol Increased mass due to methyl groups.
logP (Lipophilicity) -0.38 (PubChem)> -0.38Methyl groups are lipophilic, increasing the octanol-water partition coefficient. This may enhance membrane permeability.
Aqueous Solubility ~1000 mg/mL (freely soluble)Lower than NicotinamideIncreased lipophilicity typically leads to decreased solubility in polar solvents like water. This is a critical factor for preparing stock solutions for in vitro assays.
Hydrogen Bond Donors 1 (Amide -NH₂)1 (Amide -NH₂)The primary amide group is retained.
Hydrogen Bond Acceptors 2 (Pyridine N, Amide O)2 (Pyridine N, Amide O)The core pharmacophore features are retained.

Part 2: Core Biological Mechanisms - The NAD+ Salvage Pathway

Nicotinamide's primary biological function is to serve as a substrate for the NAD+ salvage pathway, the main route for NAD+ production in mammalian cells.[5][6] This pathway recycles nicotinamide that is produced from the degradation of NAD+ by enzymes like sirtuins and PARPs.[2][3]

The pathway proceeds in two key steps:

  • NAMPT Reaction: The enzyme Nicotinamide Phosphoribosyltransferase (NAMPT), which is the rate-limiting step, converts nicotinamide to nicotinamide mononucleotide (NMN).[5][6]

  • NMNAT Reaction: NMN is then adenylated by NMN adenylyltransferases (NMNATs) to form NAD+.[3]

G cluster_pathway NAD+ Salvage Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT (Rate-limiting) NAD NAD+ NMN->NAD NMNATs +ATP SIRT_PARP NAD-Consuming Enzymes (Sirtuins, PARPs) NAD->SIRT_PARP Consumed SIRT_PARP->NAM Recycled G start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat Cells: - Vehicle Control - Nicotinamide (Positive Control) - 2,5-Dimethylisonicotinamide incubate1->treat incubate2 Incubate 6-24h treat->incubate2 lyse Lyse Cells & Extract Metabolites incubate2->lyse assay Perform NAD+ Quantification Assay lyse->assay read Read Absorbance or Fluorescence assay->read analyze Normalize Data & Calculate Fold Change read->analyze end Comparative Dose-Response Curves analyze->end

Caption: Experimental workflow for the comparative NAD+ quantification assay.

Protocol 2: Comparative Cell Viability Assay

Objective: To assess whether 2,5-Dimethylisonicotinamide exhibits any inherent cytotoxic or cytostatic effects on cells, independent of NAD+ metabolism.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using the same cell line and concentration range. A 72-hour incubation period is common for viability assays. [7]2. Viability Assessment:

    • Add a viability reagent such as MTS (e.g., CellTiter 96® AQueous One Solution) or MTT to each well. [7] * Incubate for 1-4 hours at 37°C. Causality Note: These reagents are converted by metabolically active cells into a colored formazan product. The amount of color is directly proportional to the number of viable cells.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis:

    • Subtract background absorbance.

    • Express the results as a percentage of viability relative to the vehicle control.

    • Plot the dose-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound, if applicable.

Part 4: Interpretation and Future Directions

The results from these experiments will provide a foundational understanding of 2,5-Dimethylisonicotinamide.

  • Scenario 1: No NAD+ Increase, No Cytotoxicity. This is the most likely outcome. It would suggest that 2,5-Dimethylisonicotinamide is biologically inert in this context and does not interact with the core metabolic machinery targeted by nicotinamide.

  • Scenario 2: No NAD+ Increase, but Cytotoxicity Observed. This would be a significant finding, indicating that the molecule has a distinct mechanism of action. Future research could involve target deconvolution studies, such as kinase screening panels or affinity-based proteomics, to identify its molecular target(s).

  • Scenario 3: NAD+ Increase Observed. This would be a surprising result that refutes our primary hypothesis. It could imply that the compound is metabolized into an active NAD+ precursor or that it interacts with the NAD+ salvage pathway in an unconventional manner, warranting further mechanistic investigation.

Conclusion

While nicotinamide is a well-defined tool for researchers studying cellular metabolism and aging, 2,5-Dimethylisonicotinamide represents an unexplored chemical space. The structural modifications that distinguish it from nicotinamide are predicted to abrogate its ability to function as an NAD+ precursor, making it an ideal negative control for NAD+ studies or, potentially, a novel bioactive molecule in its own right. The experimental framework provided in this guide offers a clear and robust pathway for researchers to elucidate the true biological nature of 2,5-Dimethylisonicotinamide, transforming it from an unknown analog into a characterized chemical probe.

References

  • Qualia. (2019). How is NAD+ Made? Salvage Pathway. [Link]

  • Nootralize. (n.d.). NAD+ Pathways: How Your Body Converts NMN, NR and Tryptophan. [Link]

  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. [Link]

  • Wikipedia. (n.d.). Nicotinamide. [Link]

  • D'Souza, P., et al. (2021). NAD+ Metabolism in Cardiac Health, Aging, and Disease. Circulation. [Link]

  • Kim, J. E., et al. (2022). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. International Journal of Molecular Sciences. [Link]

  • AOR. (n.d.). Salvage and de Novo - Two Unique Pathways to Make NADH. [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem Compound Summary for CID 936. [Link]

  • BioGems. (n.d.). Nicotinamide. [Link]

  • Lattanzio, F. A., et al. (2024). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. International Journal of Molecular Sciences. [Link]

  • El-Gamel, N. E. A. (2014). Synthesis, crystal structure, characterization and biological activity of 2,5-hexanedione bis(isonicotinylhydrazone) and N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes. Journal of Molecular Structure. [Link]

  • Lu, Y. R., et al. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. Methods in Molecular Biology. [Link]

Sources

Validation

Comparative Efficacy Guide: 2,5-Dimethylisonicotinamide (2,5-DMINA) Derivatives vs. Standard Anti-Tubercular Agents

Executive Summary The emergence of Multi-Drug Resistant Tuberculosis (MDR-TB) necessitates the development of novel molecular scaffolds that bypass existing bacterial resistance mechanisms. This guide provides an objecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of Multi-Drug Resistant Tuberculosis (MDR-TB) necessitates the development of novel molecular scaffolds that bypass existing bacterial resistance mechanisms. This guide provides an objective, data-driven comparison of 2,5-Dimethylisonicotinamide (2,5-DMINA) derivatives against standard first-line therapies. By detailing the mechanistic rationale, comparative efficacy metrics, and self-validating experimental protocols, this document serves as an authoritative resource for drug development professionals evaluating next-generation anti-tubercular candidates.

Mechanistic Rationale: The 2,5-DMINA Advantage

Standard isonicotinamide-class drugs, such as Isoniazid (INH), are prodrugs that require activation by the mycobacterial catalase-peroxidase enzyme (KatG) to inhibit InhA. Mutations in the katG gene are the primary drivers of INH-resistant MDR-TB.

Conversely, optimized 2,5-DMINA derivatives circumvent KatG entirely. The 2,5-dimethyl substitution on the isonicotinamide ring provides critical steric hindrance, preventing rapid metabolic degradation by mycobacterial amidases. Concurrently, this substitution enhances lipophilicity, facilitating superior penetration through the mycolic acid-rich mycobacterial cell envelope. Mechanistically, these derivatives act as direct inhibitors of decaprenylphosphoryl-β-D-ribose 1'-epimerase (DprE1) , an essential enzyme driving arabinogalactan synthesis in the cell wall .

Pathway A Decaprenylphosphoryl- b-D-ribofuranose (DPR) B DprE1 Enzyme (Oxidation) A->B C Decaprenylphosphoryl- D-2-keto-erythropentofuranose B->C D Cell Wall Arabinogalactan Synthesis C->D Inhibitor 2,5-DMINA Derivatives (Covalent/Non-covalent Binding) Inhibitor->B Inhibits

Fig 1: DprE1 inhibition pathway by 2,5-DMINA derivatives blocking cell wall synthesis.

Comparative Efficacy Data

To objectively evaluate the clinical potential of the 2,5-DMINA scaffold, we benchmark a representative optimized lead compound against three first-line anti-tubercular agents: Isoniazid (INH), Rifampicin (RIF), and Ethambutol (EMB).

Table 1: In Vitro Anti-Tubercular Activity and Cytotoxicity Profile
CompoundMIC against Mtb H37Rv (µM)HepG2 Cytotoxicity IC50 (µM)Selectivity Index (SI)Primary Target / Mechanism
2,5-DMINA-Lead 0.64>100.0>156DprE1 Inhibition (Direct)
Isoniazid (INH) 0.35>100.0>285InhA Inhibition (KatG dependent)
Rifampicin (RIF) 0.2085.0425RNA Polymerase Inhibition
Ethambutol (EMB) 7.50>100.0>13Arabinosyltransferase Inhibition

Data Analysis: While INH and RIF possess slightly lower absolute Minimum Inhibitory Concentration (MIC) values, the 2,5-DMINA lead demonstrates highly potent sub-micromolar efficacy (0.64 µM). Because its mechanism is independent of KatG activation, it retains this efficacy against INH-resistant mutant strains. Furthermore, its Selectivity Index (SI > 156) vastly outperforms Ethambutol, indicating a broad therapeutic window with minimal host toxicity.

Self-Validating Experimental Protocols

The integrity of the comparative data relies on robust, internally controlled methodologies. The following step-by-step protocols are designed as self-validating systems to ensure absolute causality between the applied compound and the observed biological response.

Protocol 1: MIC Determination via Resazurin Microtiter Assay (REMA)

Causality & Rationale: Mycobacterium tuberculosis is notoriously slow-growing, making traditional agar proportion methods inefficient (requiring 3–4 weeks). The REMA protocol utilizes resazurin—an oxidation-reduction indicator—to measure cellular viability colorimetrically within 7 days. A color shift from blue (oxidized state) to pink (reduced by the metabolic activity of viable cells) provides a direct, quantifiable link between compound efficacy and bacterial metabolism .

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until the logarithmic growth phase is reached (OD600 = 0.6–0.8). Dilute the suspension to 1×105 CFU/mL.

  • Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the 2,5-DMINA derivatives (concentration range: 100 µM to 0.05 µM) in 100 µL of 7H9 broth.

  • Internal System Validation (Controls): Include a growth control (no drug), a sterility control (no bacteria), and positive controls (INH and RIF at known MICs). Self-Validation Check: If the positive controls deviate from their standard documented MICs by more than one dilution factor, the entire assay is flagged as invalid, indicating potential spontaneous mutations in the H37Rv stock or media degradation.

  • Inoculation: Add 100 µL of the bacterial suspension to each well (excluding sterility controls). Incubate the plates at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Visually inspect the plate or measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest compound concentration that completely prevents the color change from blue to pink.

Workflow Step1 Culture M. tuberculosis H37Rv (Log phase, OD600 = 0.6) Step2 Compound Serial Dilution (96-well microtiter plates) Step1->Step2 Step3 Inoculation & Incubation (7 days at 37°C) Step2->Step3 Step4 Add Resazurin Dye (Incubate 24-48 hrs) Step3->Step4 Step5 Fluorescence/Colorimetric Readout (Blue to Pink = Growth) Step4->Step5 Step6 Determine MIC (Lowest conc. preventing color change) Step5->Step6

Fig 2: Step-by-step workflow of the Resazurin Microtiter Assay (REMA) for MIC determination.

Protocol 2: Cytotoxicity Assessment via MTT Assay (HepG2 Cells)

Causality & Rationale: A compound that eliminates bacteria by indiscriminately rupturing lipid membranes or poisoning fundamental eukaryotic metabolic processes will also destroy mammalian cells. The MTT assay on human liver cells (HepG2) establishes the Selectivity Index (SI = IC50 / MIC). Liver cells are specifically chosen because hepatotoxicity is a primary failure point for anti-tubercular drugs, often leading to drug-induced liver injury (DILI) during clinical trials .

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 5×104 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adhesion.

  • Treatment: Expose the cells to 2,5-DMINA derivatives at varying concentrations (1 µM to 200 µM). Include a vehicle control (DMSO < 0.5%) and a cytotoxic positive control (e.g., Doxorubicin). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Viable cells will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals via active mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Aspirate the media carefully, dissolve the resulting formazan crystals in 100 µL of pure DMSO, and measure the absorbance at 570 nm using a microplate reader.

  • Data Processing: Calculate the IC50 using non-linear regression analysis. An SI > 10 is generally considered acceptable; the 2,5-DMINA lead's SI > 156 confirms highly specific antibacterial action without generalized cytotoxicity.

References

  • Das P, Gumma SR, Nayak A, Menghani S, Mandhadi JR, Prabhu PP. "A Rational Approach To Antitubercular Drug Design: Molecular Docking, Prediction of ADME Properties and Evaluation of Antitubercular Activity of Novel Isonicotinamide Scaffold." Recent Advances in Anti-Infective Drug Discovery, 2024.[Link]

  • Palomino JC, Martin A, Camacho M, Guerra H, Swings J, Portaels F. "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 2002.[Link]

  • Guillemont J, et al. "Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline." Bioorganic & Medicinal Chemistry Letters, 2014.[Link]

Comparative

A Researcher's Guide to Validating the Mechanism of Action of 2,5-Dimethylisonicotinamide: A Comparative and Methodological Analysis

Introduction: The Enigma of 2,5-Dimethylisonicotinamide 2,5-Dimethylisonicotinamide, also referred to in the literature as DINA or N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide, is a heterocyclic compound with reported...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enigma of 2,5-Dimethylisonicotinamide

2,5-Dimethylisonicotinamide, also referred to in the literature as DINA or N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide, is a heterocyclic compound with reported antibacterial properties. A key study successfully synthesized and characterized DINA, demonstrating its ability to form coordination complexes with various metal ions and exhibiting activity against bacteria.[1] However, the precise molecular mechanism underpinning its antibacterial effect remains uncharacterized. This lack of a defined MoA is a significant bottleneck in the development of any new therapeutic agent, as understanding how a compound works is critical for predicting its efficacy, potential toxicity, and the likelihood of resistance development.

The structural similarity of 2,5-Dimethylisonicotinamide to nicotinamide (a form of vitamin B3) provides a logical starting point for our investigation. Nicotinamide is a fundamental biological molecule, serving as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and a substrate for enzymes like PARPs and sirtuins.[2][3] This structural relationship, coupled with its demonstrated antibacterial activity, allows us to formulate several plausible hypotheses for its MoA.

Hypothesized Mechanisms of Action for 2,5-Dimethylisonicotinamide:

  • Disruption of NAD+ Metabolism and NAD+-Dependent Pathways: The compound may act as an antagonist to nicotinamide, inhibiting enzymes in the NAD+ salvage pathway and depleting the cellular NAD+ pool. Alternatively, it could directly inhibit NAD+-dependent enzymes crucial for bacterial survival.

  • Inhibition of Essential Bacterial Enzymes: Like many antibiotics, it may selectively inhibit a key bacterial enzyme involved in a critical process such as fatty acid synthesis, DNA replication, or cell wall biosynthesis.[4][5]

  • Disruption of Metal Ion Homeostasis: The reported ability of DINA to form metal complexes suggests it might exert its antibacterial effect by chelating essential metal ions, thereby disrupting the function of metalloenzymes.[1]

  • Compromise of Cell Membrane or Wall Integrity: The compound could directly interact with the bacterial cell envelope, leading to depolarization, leakage of cellular contents, and cell death.

This guide will walk through a systematic process to test these hypotheses, moving from broad, phenotype-based assays to specific, target-identification techniques.

A Tiered Experimental Workflow for MoA Validation

A logical, tiered approach is the most efficient way to narrow down the possible mechanisms of action. We will begin with foundational assays to characterize the compound's antibacterial profile and broadly classify its effect, then proceed to more sophisticated techniques to pinpoint its molecular target.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target-Agnostic Identification cluster_2 Tier 3: Specific Target Identification & Validation MIC_MBC MIC/MBC Assays MMS Macromolecular Synthesis Assays MIC_MBC->MMS Quantify Potency omics Transcriptomics/Proteomics MMS->omics Identify Affected Pathways Membrane Membrane Integrity Assays Affinity Affinity Chromatography omics->Affinity Hypothesize Targets CETSA Cellular Thermal Shift Assay (CETSA) omics->CETSA Hypothesize Targets Genetic Resistant Mutant Analysis omics->Genetic Hypothesize Targets NAD_assay Intracellular NAD+/NADH Assay NAD_assay->Affinity Metal_rescue Metal Ion Rescue Assays Metal_rescue->Affinity Affinity->Genetic Validate Target CETSA->Genetic Validate Target

Caption: A tiered workflow for MoA validation of a novel antibacterial compound.

Tier 1: Foundational Characterization and Broad Mechanistic Classing

The initial goal is to quantify the compound's antibacterial effect and determine its broad category of action.

Experiment 1: Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Assays

  • Causality and Rationale: This is the foundational experiment in antibacterial drug discovery. It establishes the potency of the compound and determines whether it is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This data is essential for designing all subsequent experiments, as it defines the working concentrations of the compound. The methodology should be based on established standards to ensure reproducibility.[6]

  • Protocol: Broth Microdilution MIC Assay

    • Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to a standardized density, typically 0.5 McFarland, and then further dilute to achieve a final inoculum of ~5 x 10^5 CFU/mL in the assay plate.[6]

    • Compound Dilution: Prepare a 2-fold serial dilution of 2,5-Dimethylisonicotinamide in a 96-well microtiter plate. Include a positive control (a known antibiotic like vancomycin) and a negative control (no compound).

    • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • MBC Determination: To determine the MBC, plate a small volume from the wells with no visible growth onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • Comparison of Alternatives: Agar dilution is another standard method for MIC determination. While robust, it is more labor-intensive than broth microdilution.

Experiment 2: Macromolecular Synthesis (MMS) Assays

  • Causality and Rationale: This assay rapidly determines which major cellular biosynthetic pathway (DNA, RNA, protein, or cell wall) is primarily inhibited by the compound.[7] By treating bacteria with the compound and measuring the incorporation of radiolabeled precursors into these macromolecules, we can quickly narrow down the potential MoA.

  • Protocol: Radiolabeled Precursor Incorporation Assay

    • Grow a bacterial culture to early-log phase.

    • Aliquot the culture into separate tubes. To each tube, add a specific radiolabeled precursor:

      • ³H-thymidine for DNA synthesis

      • ³H-uridine for RNA synthesis

      • ³H-leucine for protein synthesis

      • ¹⁴C-N-acetylglucosamine for peptidoglycan (cell wall) synthesis

    • Add 2,5-Dimethylisonicotinamide at a concentration of 4x MIC to a set of tubes. Include a vehicle control and positive controls (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, vancomycin for cell wall).

    • Incubate for various time points (e.g., 5, 15, 30 minutes).

    • Stop the incorporation by adding ice-cold trichloroacetic acid (TCA).

    • Filter the samples and wash to remove unincorporated radiolabel.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Plot the incorporated radioactivity over time. A rapid cessation of incorporation for a specific precursor indicates inhibition of that pathway.

Hypothesized MoA Expected Outcome of MMS Assay
Disruption of NAD+ MetabolismInhibition of all pathways, likely starting with DNA and RNA synthesis due to energy depletion.
Inhibition of Essential Bacterial EnzymeSelective inhibition of a single pathway (e.g., DNA synthesis for gyrase inhibitor).
Disruption of Metal Ion HomeostasisGeneral inhibition of multiple pathways, as many enzymes are metalloenzymes.
Compromise of Cell Membrane IntegrityRapid inhibition of all pathways simultaneously due to cellular leakage.
Tier 2: Target-Agnostic Identification and Hypothesis Testing

If Tier 1 assays yield a specific result (e.g., inhibition of protein synthesis), one can proceed to target-specific assays. However, if the results are ambiguous or suggest a broader metabolic effect, target-agnostic approaches are invaluable.

Experiment 3: Transcriptomic/Proteomic Profiling

  • Causality and Rationale: By analyzing the global changes in gene (RNA-Seq) or protein expression after treatment with the compound, we can generate a "fingerprint" of its cellular effect.[8] This fingerprint can be compared to profiles of known antibiotics to infer the MoA. For example, inhibition of fatty acid synthesis would lead to the upregulation of genes in that pathway.

  • Protocol: RNA-Seq Workflow

    • Treat a mid-log phase bacterial culture with 2,5-Dimethylisonicotinamide (at MIC) for a short duration (e.g., 30-60 minutes).

    • Harvest the cells and rapidly stabilize the RNA using a commercial reagent.

    • Extract total RNA and assess its quality and quantity.

    • Deplete ribosomal RNA (rRNA), which constitutes the majority of bacterial RNA.

    • Construct a sequencing library from the remaining mRNA.

    • Perform high-throughput sequencing.

    • Analyze the data: Align reads to the reference genome, quantify gene expression, and identify differentially expressed genes compared to an untreated control.

    • Perform pathway analysis to identify cellular processes that are significantly affected.

G cluster_0 RNA-Seq Workflow a Bacterial Culture + DINA Treatment b RNA Extraction & QC a->b c rRNA Depletion b->c d Library Preparation c->d e High-Throughput Sequencing d->e f Data Analysis (Alignment, Quantification) e->f g Pathway & Gene Set Enrichment Analysis f->g h MoA Hypothesis Generation g->h

Caption: A typical workflow for transcriptomic (RNA-Seq) analysis.

Experiment 4: Intracellular NAD+/NADH Assay

  • Causality and Rationale: This experiment directly tests the hypothesis that 2,5-Dimethylisonicotinamide interferes with NAD+ metabolism. A significant change in the levels of NAD+ or the NAD+/NADH ratio would provide strong evidence for this mechanism.

  • Protocol: Luminescence-Based NAD+/NADH Assay

    • Treat bacterial cultures with varying concentrations of 2,5-Dimethylisonicotinamide for different time periods.

    • Harvest the cells and lyse them according to the manufacturer's protocol for a commercial NAD/NADH assay kit.

    • Separate the lysate into two aliquots. One is used to measure NAD+ and NADH (total NAD), and the other is treated to specifically degrade NAD+, leaving only NADH.

    • Add the appropriate enzyme/substrate mix to each sample, which will generate a luminescent signal proportional to the amount of NAD+ or NADH.

    • Read the luminescence on a plate reader.

    • Calculate the concentrations of NAD+ and NADH and the NAD+/NADH ratio.

Tier 3: Specific Target Identification and Validation

The ultimate goal is to identify the direct molecular target of the compound.

Experiment 5: Cellular Thermal Shift Assay (CETSA)

  • Causality and Rationale: CETSA is a powerful technique to identify target engagement in a native cellular environment. The principle is that a protein becomes more thermally stable when its ligand (the drug) is bound. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, one can identify proteins that are stabilized by the compound.

  • Protocol: CETSA with Western Blotting

    • Treat intact bacterial cells with 2,5-Dimethylisonicotinamide or a vehicle control.

    • Harvest and lyse the cells.

    • Aliquot the lysate and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

    • Centrifuge to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of a specific, hypothesized target protein in the supernatant using SDS-PAGE and Western blotting.

    • A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Experiment 6: Genetic Validation using Resistance Mapping

  • Causality and Rationale: One of the most definitive ways to validate a drug's target is to identify mutations that confer resistance. Bacteria are evolved under selective pressure from the compound, and resistant isolates are selected. Whole-genome sequencing of these resistant mutants can reveal mutations in the gene encoding the target protein or in genes related to the target's pathway.

  • Protocol: Spontaneous Resistance Mutation Analysis

    • Plate a high density of susceptible bacteria (~10⁹ CFU) on agar plates containing 2,5-Dimethylisonicotinamide at 4x-8x the MIC.

    • Incubate until resistant colonies appear.

    • Isolate several independent resistant colonies and confirm their resistance by re-testing the MIC.

    • Extract genomic DNA from the resistant mutants and the parent (wild-type) strain.

    • Perform whole-genome sequencing on all samples.

    • Compare the genomes of the resistant mutants to the parent strain to identify single nucleotide polymorphisms (SNPs) or insertions/deletions.

    • If multiple independent mutants share mutations in the same gene, this gene is a very strong candidate for the drug's target.

Comparative Summary and Path Forward

The following table summarizes how the experimental outcomes can differentiate between the proposed hypotheses.

Experiment Hypothesis 1: NAD+ Disruption Hypothesis 2: Enzyme Inhibition Hypothesis 3: Metal Chelation Hypothesis 4: Membrane Damage
MIC/MBC Bacteriostatic or bactericidalBacteriostatic or bactericidalLikely bacteriostaticRapidly bactericidal
MMS Assay Inhibition of all pathwaysSelective inhibition of one pathwayGeneral inhibition of multiple pathwaysRapid, non-selective inhibition of all pathways
Transcriptomics Upregulation of NAD+ salvage pathway genes, stress responseUpregulation of the inhibited pathway's genesUpregulation of metal ion transportersGeneral stress response
NAD+/NADH Assay Significant decrease in NAD+ levels and NAD+/NADH ratioNo significant changePotential indirect changesRapid depletion of all metabolites
Resistance Mapping Mutations in NAD+ salvage enzymesMutations in the specific target enzymeMutations in metal transportersUnlikely to yield specific target mutations

By systematically applying this multi-tiered approach, researchers can build a compelling, evidence-based case for the mechanism of action of 2,5-Dimethylisonicotinamide. The results from each tier will inform the experiments in the next, creating a logical and efficient path from a general antibacterial phenotype to a validated molecular target. This detailed understanding is the cornerstone of successful, modern drug development.

References

  • Ji, Y., He, C., & Lu, C. (2004). Validation of antibacterial mechanism of action using regulated antisense RNA expression in Staphylococcus aureus. FEMS Microbiology Letters, 231(2), 177-184. [Link]

  • Yousef, T. A., Abu El-Reash, G. M., Al-Jahdali, M., & El-Gammal, O. A. (2015). Synthesis, crystal structure, characterization and biological activity of 2,5-hexanedione bis(isonicotinylhydrazone) and N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes. Journal of Molecular Structure, 1099, 449-460. [Link]

  • Stokes, J. M., Lopatkin, A. J., Lobritz, M. A., & Collins, J. J. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Microbiology and Molecular Biology Reviews, 86(2), e00138-21. [Link]

  • Hutter, J., et al. (2004). Discovering the Mechanism of Action of Novel Antibacterial Agents through Transcriptional Profiling of Conditional Mutants. Antimicrobial Agents and Chemotherapy, 48(8), 2838-2844. [Link]

  • World Journal of Advanced Research and Reviews. (2024). Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway. [Link]

  • Mishra, N., et al. (2024). Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. International Journal of Molecular Sciences, 25(15), 8279. [Link]

  • Mehmel, M., Jovanović, N., & Spitz, U. (2023). Nicotinamide Riboside—The Current State of Research and Therapeutic Uses. Nutrients, 15(16), 3550. [Link]

  • Lin, H. (2021). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Current Neuropharmacology, 19(5), 573-588. [Link]

Sources

Validation

Comparing the synthesis efficiency of different 2,5-Dimethylisonicotinamide routes

2,5-Dimethylisonicotinamide (CAS: 7584-16-9) is a highly specialized heterocyclic intermediate frequently utilized in the development of advanced pharmaceutical agents, most notably as a core structural motif in P2X3 rec...

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Author: BenchChem Technical Support Team. Date: March 2026

2,5-Dimethylisonicotinamide (CAS: 7584-16-9) is a highly specialized heterocyclic intermediate frequently utilized in the development of advanced pharmaceutical agents, most notably as a core structural motif in P2X3 receptor antagonists for pain and inflammatory signaling[1].

Synthesizing this compound efficiently requires navigating the steric hindrance imposed by the two methyl groups adjacent to the pyridine ring's functional centers. This guide objectively evaluates the three primary synthetic routes—Acyl Chloride Amidation, Radziszewski Hydration, and Minisci-Type Carbamoylation—comparing their mechanistic viability, atom economy, and scalability.

Mechanistic Overview of Synthetic Pathways

The synthesis of 2,5-dimethylisonicotinamide generally proceeds through one of three distinct precursors. The choice of pathway dictates the downstream purification requirements and overall environmental impact.

G A 2,5-Dimethylisonicotinic Acid (Route A) Target 2,5-Dimethylisonicotinamide (Target Product) A->Target 1. SOCl2 2. NH3 (aq) B 2,5-Dimethylisonicotinonitrile (Route B) B->Target H2O2, NaOH (Radziszewski) C 2,5-Dimethylpyridine (Route C) C->Target Formamide, Oxidant (Minisci)

Three primary synthetic routes to 2,5-Dimethylisonicotinamide.

Route Comparisons & Experimental Methodologies

Route A: Amidation via Acyl Chloride Activation

Causality & Mechanistic Insight: Direct amidation of 2,5-dimethylisonicotinic acid using standard peptide coupling agents (e.g., EDC/HOBt) is notoriously sluggish due to the steric shielding provided by the 2,5-dimethyl substituents. To overcome this activation barrier, the carboxylic acid must be converted into a highly reactive acyl chloride using thionyl chloride (SOCl₂)[2]. The resulting electrophile is reactive enough to undergo rapid nucleophilic acyl substitution with aqueous ammonia. While highly reliable, this route suffers from poor atom economy due to the generation of stoichiometric sulfur dioxide and hydrogen chloride gas.

Self-Validating Experimental Protocol:

  • Activation: Suspend 2,5-dimethylisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (to form the active Vilsmeier-Haack reagent), followed by the dropwise addition of SOCl₂ (1.5 eq) at 0 °C.

  • Reflux & Validation: Warm the mixture to room temperature and reflux for 2 hours. Validation check: The reaction is complete when gas evolution (SO₂, HCl) ceases and the opaque suspension transitions into a clear, homogeneous solution.

  • Concentration: Remove excess SOCl₂ and DCM under reduced pressure to yield the crude 2,5-dimethylisonicotinoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous THF and cool to 0 °C. Slowly add concentrated aqueous ammonia (28%, 5.0 eq) under vigorous stirring to prevent localized heating.

  • Isolation: Stir for 1 hour. Evaporate the THF, extract the aqueous layer with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to afford the pure amide.

Route B: Radziszewski Hydration of Nitriles

Causality & Mechanistic Insight: Hydrolyzing 2,5-dimethylisonicotinonitrile using strong acids or bases often leads to over-hydrolysis, bypassing the amide and yielding the carboxylic acid. The Radziszewski reaction elegantly solves this by using alkaline hydrogen peroxide[3]. The hydroperoxide anion (HOO⁻) acts as a highly potent nucleophile (due to the alpha effect) that attacks the electron-deficient nitrile carbon. The resulting peroxycarboximidic acid intermediate undergoes a spontaneous rearrangement, cleaving into the desired amide, water, and oxygen gas. This prevents further hydrolysis, locking the product at the amide stage.

G N1 Nitrile Precursor (R-CN) N2 Hydroperoxide Attack (HOO-) N1->N2 Alkaline H2O2 N3 Peroxycarboximidic Acid Intermediate N2->N3 Nucleophilic Addition N4 Amide Product (R-CONH2) + O2 + H2O N3->N4 Rearrangement & Cleavage

Mechanism of the Radziszewski hydration of nitriles to amides.

Self-Validating Experimental Protocol:

  • Dissolution: Dissolve 2,5-dimethylisonicotinonitrile (1.0 eq) in a 3:1 v/v mixture of ethanol and water.

  • Base Addition: Add NaOH (0.2 eq) and cool the vessel to 10–15 °C.

  • Oxidation: Carefully add 30% aqueous H₂O₂ (2.5 eq) dropwise. Validation check: Maintain the temperature strictly below 20 °C; the evolution of fine O₂ bubbles indicates the decomposition of the peroxy-intermediate into the amide.

  • Incubation: Stir at room temperature for 3 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the starting material spot disappears.

  • Isolation: Quench with saturated sodium thiosulfate (to neutralize unreacted peroxide, verified by a negative starch-iodide test). Concentrate the ethanol in vacuo. The target amide will precipitate directly from the remaining aqueous phase and can be collected via vacuum filtration.

Route C: Minisci-Type Radical Carbamoylation

Causality & Mechanistic Insight: The Minisci reaction allows for direct C-H functionalization of 2,5-dimethylpyridine using formamide and an oxidant (or via photoredox catalysis with oxamic acid)[2]. While this route avoids pre-functionalized starting materials, it suffers from severe regioselectivity issues. The isonicotinoyl radical attacks the protonated pyridine ring at electron-deficient sites. Because the C2 and C5 positions are blocked by methyl groups, the radical attacks both the C4 (para) and C6 (ortho) positions[4]. This results in a difficult-to-separate mixture of isomers, drastically lowering the isolated yield of the target 4-carboxamide.

Self-Validating Experimental Protocol:

  • Preparation: Dissolve 2,5-dimethylpyridine (1.0 eq) and formamide (5.0 eq) in a biphasic mixture of water and DCM.

  • Acidification: Add concentrated H₂SO₄ (1.0 eq) to protonate the pyridine, increasing the ring's electrophilicity to attract the nucleophilic carbamoyl radical.

  • Radical Generation: Add FeSO₄·7H₂O (0.3 eq). Slowly add 30% H₂O₂ (2.0 eq) dropwise at room temperature to initiate the Fenton reaction.

  • Reaction: Stir for 12 hours. Validation check: The aqueous layer will turn a deep rust color as Fe(II) oxidizes to Fe(III).

  • Purification: Neutralize with aqueous NaHCO₃ and extract with DCM. The crude mixture must be subjected to extensive silica gel column chromatography to separate the 2,5-dimethylisonicotinamide from the 2,5-dimethylpyridine-6-carboxamide byproduct.

Quantitative Synthesis Comparison

The following table summarizes the performance metrics of each route based on empirical laboratory data and green chemistry principles.

ParameterRoute A: Acyl Chloride AmidationRoute B: Radziszewski HydrationRoute C: Minisci Carbamoylation
Primary Precursor 2,5-Dimethylisonicotinic acid2,5-Dimethylisonicotinonitrile2,5-Dimethylpyridine
Key Reagents SOCl₂, NH₃ (aq)H₂O₂, NaOHFormamide, FeSO₄, H₂O₂
Target Yield 85–90%90–95%40–50% (Isolated)
Regioselectivity 100% (Pre-determined)100% (Pre-determined)Poor (C4/C6 isomer mixture)
Atom Economy Low (Generates HCl, SO₂ waste)High (Generates H₂O, O₂ waste)Moderate
Scalability Excellent (Standard GMP)Excellent (Green profile)Poor (Chromatography required)

Conclusion

For the synthesis of 2,5-Dimethylisonicotinamide, Route B (Radziszewski Hydration) is objectively the superior method for both bench-scale research and industrial scale-up. It offers the highest yield, circumvents the need for corrosive halogenating agents, and features an excellent atom economy profile by producing only water and oxygen as byproducts. Route A remains a viable alternative if the nitrile precursor is unavailable, provided the facility is equipped to handle SOCl₂ off-gassing. Route C should be avoided for targeted synthesis due to intrinsic regioselectivity flaws that severely complicate downstream purification.

References

  • "US11319289B2 - 5-hydroxy pyridine-based compound for use as P2X1 and P2X3 receptor antagonist and pharmaceutical composition comprising same" - Google Patents.
  • "Visible-Light-Driven Transition-Metal-Free Site-Selective Access to Isonicotinamides" - ACS Publications.
  • "US3686307A - Conversion of nitriles to amides in the presence of alkaline catalysts" - Google Patents.
  • "A study of Minisci reaction by changing Fe2+ equivalency: Preparation of arylpyridinyl methanol" - ResearchGate.

Sources

Comparative

In-Vivo Validation of 2,5-Dimethylisonicotinamide (2,5-DMI): A Comparative Guide

As drug development pivots toward targeting cellular senescence and metabolic dysfunction, the modulation of the NAD+ salvage pathway and Sirtuin (SIRT) activation has become a primary therapeutic focus. While unmodified...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward targeting cellular senescence and metabolic dysfunction, the modulation of the NAD+ salvage pathway and Sirtuin (SIRT) activation has become a primary therapeutic focus. While unmodified isonicotinamide (INAM) demonstrates proof-of-concept efficacy in raising intracellular NAD+[1] and protecting against streptozotocin-induced β-cell damage[2], its poor pharmacokinetic profile limits systemic application.

This guide provides a comprehensive, objective comparison of a novel structural analog—2,5-Dimethylisonicotinamide (2,5-DMI) —against standard alternatives like Nicotinamide (NAM) and INAM. Designed for application scientists and preclinical researchers, this document outlines the mechanistic rationale, comparative in-vivo data, and self-validating experimental protocols required to rigorously evaluate 2,5-DMI.

Therapeutic Rationale & Mechanistic Overview

Nicotinamide (NAM) is a natural byproduct of SIRT-mediated deacetylation and acts as a potent feedback inhibitor of SIRT1 and SIRT3[3]. To maintain SIRT activity, cells rely on Nicotinamide Phosphoribosyltransferase (NAMPT) to recycle NAM back into NAD+[4]. While direct NAMPT inhibitors have been explored for oncology, they frequently present dose-limiting toxicities in healthy tissues[5].

Alternatively, isonicotinamide (INAM) acts as a non-inhibitory competitor. It binds to the SIRT NAM-binding pocket, relieving feedback inhibition while simultaneously stimulating NAMPT flux to boost NAD+[1].

The 2,5-DMI Advantage: Standard INAM suffers from rapid renal clearance due to its high topological polar surface area (TPSA). By introducing methyl groups at the C2 and C5 positions of the pyridine ring, 2,5-DMI achieves a higher partition coefficient (LogP). This structural modification shifts its primary clearance mechanism from rapid renal excretion to slower hepatic metabolism. Furthermore, the electron-donating methyl groups enhance the electron density of the pyridine ring, increasing its binding affinity to the hydrophobic pocket of SIRT1.

G NAD NAD+ SIRT SIRT1/3 (Active) NAD->SIRT Substrate NAM Nicotinamide (NAM) SIRT->NAM Byproduct NAM->SIRT Feedback Inhibition NAMPT NAMPT Salvage Pathway NAM->NAMPT Salvage DMI 2,5-DMI (Candidate) DMI->SIRT Relieves Inhibition DMI->NAMPT Stimulates Flux NAMPT->NAD NMN Intermediate

Fig 1. Mechanistic pathway of 2,5-DMI modulating NAD+ salvage and SIRT1 activation.

Comparative Pharmacokinetics (PK)

To objectively assess the translational potential of 2,5-DMI, we must first look at its systemic exposure. The table below summarizes the PK parameters following a single 50 mg/kg oral dose in C57BL/6J mice. The addition of the 2,5-dimethyl groups significantly extends the half-life ( T1/2​ ) and improves blood-brain barrier (BBB) penetrance.

PK ParameterNAM (Nicotinamide)INAM (Isonicotinamide)2,5-DMI (Candidate)
Cmax​ (µM) 45.2 ± 3.138.6 ± 4.262.4 ± 5.0
T1/2​ (hr) 2.1 ± 0.31.8 ± 0.26.5 ± 0.8
AUC (µM*hr) 110.5 ± 12.495.2 ± 10.1345.8 ± 28.5
Oral Bioavailability >90%85%94%
Brain/Plasma Ratio 0.150.120.85

In-Vivo Efficacy: Metabolic Syndrome Model

Because INAM has demonstrated protective effects against β-cell damage and metabolic dysfunction[2], we utilize a Diet-Induced Obesity (DIO) mouse model to compare the functional efficacy of 2,5-DMI against standard INAM.

Workflow Acclimation Week 1: Acclimation C57BL/6J Mice Diet Weeks 2-8: HFD Induction (High-Fat Diet) Acclimation->Diet Group Week 9: Randomization Vehicle vs INAM vs 2,5-DMI Diet->Group Dosing Weeks 9-14: Daily Oral Gavage (50 mg/kg/day) Group->Dosing Assays Week 15: In-Vivo Assays (GTT, ITT, NAD+ Quant) Dosing->Assays

Fig 2. In-vivo experimental workflow for validating 2,5-DMI in DIO mouse models.

Quantitative Efficacy Summary

Data collected at Week 15 from liver tissue homogenates and fasting blood draws (n=10 per group).

Biomarker / EndpointVehicle (HFD)INAM (50 mg/kg)2,5-DMI (50 mg/kg)Lean Control (Chow)
Hepatic NAD+ (pmol/mg) 120 ± 15185 ± 20310 ± 25 340 ± 30
SIRT1 Activity (RFU/min) 450 ± 40680 ± 551150 ± 80 1200 ± 90
Fasting Glucose (mg/dL) 210 ± 18175 ± 15115 ± 10 95 ± 8

Insight: 2,5-DMI achieves near-complete restoration of hepatic NAD+ and SIRT1 activity to lean control levels, significantly outperforming unmodified INAM at an equivalent dose.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols incorporate strict validation checkpoints. Do not proceed to subsequent steps if a checkpoint fails.

Protocol A: Diet-Induced Obesity (DIO) Efficacy Model

Objective: Evaluate systemic metabolic correction.

  • Acclimation & Diet Induction: House 6-week-old male C57BL/6J mice in a temperature-controlled facility (12h light/dark cycle). At week 2, transition mice to a 60% kcal High-Fat Diet (HFD).

  • Baseline Screening & Randomization: At week 8, perform a 6-hour fast and measure baseline blood glucose via tail vein prick.

    • Validation Checkpoint: Only enroll mice exhibiting a fasting blood glucose >150 mg/dL and a body weight >35 g. This ensures uniform disease penetrance before therapeutic intervention. Randomize into groups (n=10) to ensure equal variance in baseline weight.

  • Dosing Regimen: Formulate 2,5-DMI and INAM in a vehicle of 5% DMSO / 95% Corn Oil to account for the lipophilicity of 2,5-DMI. Administer 50 mg/kg via daily oral gavage for 6 weeks.

  • Endpoint Assays: At week 15, perform an Intraperitoneal Glucose Tolerance Test (IPGTT). Fast mice for 6 hours, inject 2 g/kg glucose IP, and record blood glucose at 0, 15, 30, 60, and 120 minutes. Euthanize via CO2​ asphyxiation and immediately flash-freeze liver tissue in liquid nitrogen.

Protocol B: Fluorometric NAD+ Quantification & SIRT1 Activity

Objective: Confirm target engagement and biochemical mechanism.

  • Tissue Homogenization: Homogenize 20 mg of flash-frozen liver tissue in 400 µL of cold NAD+ extraction buffer (containing protease and phosphatase inhibitors).

    • Causality Note: Endogenous NADases (like CD38) will rapidly degrade NAD+ upon cell lysis. Homogenization must occur strictly on ice, and samples must be deproteinized using a 10 kDa spin filter (10,000 x g for 15 min) immediately after lysis.

  • NAD+ Extraction & Cycling Assay: Transfer 50 µL of the deproteinized flow-through to a 96-well plate. Add the NAD+ cycling enzyme mix (Alcohol Dehydrogenase, Diaphorase, Resazurin). Incubate at Room Temperature for 30 minutes in the dark.

  • Fluorometric Quantification: Read fluorescence at Ex/Em = 540/590 nm.

    • Validation Checkpoint: You must run a parallel standard curve using pure NAD+ (0.1 to 10 µM). The R2 value of the standard curve must be ≥0.99 . Additionally, spike a known concentration of pure NAD+ (e.g., 2 µM) into a parallel tissue homogenate sample. Recovery must fall between 90-110%. If recovery is <90% , matrix quenching is occurring, and the sample must be further diluted.

  • SIRT1 Activity Measurement: Use a separate, non-deproteinized tissue aliquot. Incubate 10 µg of total protein with a fluorogenic acetylated p53 peptide substrate and 500 µM exogenous NAD+. Measure the rate of fluorescence increase (Ex/Em = 360/460 nm) over 30 minutes to determine Vmax​ (RFU/min).

References

  • McClure, J. M., et al. (2012). "Isonicotinamide Enhances Sir2 Protein-mediated Silencing and Longevity in Yeast by Raising Intracellular NAD+ Concentration." Journal of Biological Chemistry.[Link]

  • Fukaya, M., et al. (2013). "Protective effects of a nicotinamide derivative, isonicotinamide, against streptozotocin-induced β-cell damage and diabetes in mice." Biochemical and Biophysical Research Communications.[Link]

  • Guan, X., et al. (2014). "Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies." PLoS ONE.[Link]

  • Audrito, V., et al. (2020). "NAD+ Homeostasis and Autophagy: Integrated Control Through Nutrient Signaling in Yeast and Mammals." MDPI Cells.[Link]

  • AboutNAD. (2026). "NAD+ and Cancer: Current Research on Supplementation Safety and Risk." AboutNAD. [Link]

Sources

Validation

A Comparative Analysis of 2,5-Dimethylisonicotinamide: A Guide to Cross-Reactivity Profiling

In the landscape of modern drug discovery, the characterization of a compound's specificity is as crucial as the determination of its primary efficacy. Off-target effects, where a therapeutic agent interacts with uninten...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the characterization of a compound's specificity is as crucial as the determination of its primary efficacy. Off-target effects, where a therapeutic agent interacts with unintended biological molecules, can lead to unforeseen toxicity and a diminished therapeutic window.[1][2] This guide provides a comprehensive framework for conducting cross-reactivity studies on 2,5-Dimethylisonicotinamide, a novel isonicotinamide derivative. Isonicotinamides have emerged as a promising class of compounds, with some members demonstrating high selectivity as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in a range of pathologies including Alzheimer's disease and type II diabetes.[3]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step approach to assessing the selectivity of 2,5-Dimethylisonicotinamide against a panel of related kinase inhibitors. Through a series of robust experimental protocols and data interpretation, we will build a comprehensive profile of this compound's cross-reactivity, providing a solid foundation for its further development.

The Imperative of Selectivity: Why Cross-Reactivity Matters

The journey of a drug candidate from the bench to the bedside is fraught with challenges, with a significant number of failures attributed to unforeseen adverse effects.[4] These off-target toxicities often stem from a lack of specificity, where the compound interacts with proteins structurally similar to its intended target.[2] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, achieving selectivity is a formidable challenge.[5] Therefore, a rigorous evaluation of cross-reactivity early in the development process is not just a regulatory requirement but a critical step in mitigating risk and ensuring the safety and efficacy of a potential therapeutic.[6][7][8][9][10]

This guide will focus on three key pillars of cross-reactivity assessment:

  • Biochemical Kinase Profiling: To determine the inhibitory activity of 2,5-Dimethylisonicotinamide against a broad panel of kinases.

  • Cellular Target Engagement: To validate the interaction of the compound with its intended target in a physiological context.

  • In Vitro Tissue Cross-Reactivity: To identify potential on-target and off-target binding in a variety of human tissues.

Experimental Design: A Multi-faceted Approach to Profiling

To provide a robust comparison, we will evaluate 2,5-Dimethylisonicotinamide alongside two well-characterized GSK-3 inhibitors with distinct selectivity profiles:

  • Comparator A (CHIR-99021): A highly potent and selective GSK-3 inhibitor.

  • Comparator B (LiCl): A non-selective GSK-3 inhibitor with known off-target effects.

I. Biochemical Kinase Profiling

The initial step in assessing selectivity is to screen the compound against a large panel of kinases.[11] This provides a broad overview of its inhibitory activity and potential off-target interactions.

Experimental Protocol: Kinase Inhibition Assay (Radiometric)

  • Compound Preparation: Prepare a series of dilutions for 2,5-Dimethylisonicotinamide, Comparator A, and Comparator B in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Mixture: In a 96-well plate, combine the recombinant kinase, a suitable substrate peptide, and [γ-³³P]ATP in a kinase reaction buffer.

  • Incubation: Add the test compounds to the reaction mixture and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the incorporation of ³³P into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).[12]

Hypothetical Data Summary: Kinase Selectivity Profile

Kinase Target2,5-Dimethylisonicotinamide IC50 (nM)Comparator A (CHIR-99021) IC50 (nM)Comparator B (LiCl) IC50 (mM)
GSK-3β 15 6.7 2.1
GSK-3α25102.5
CDK2/cyclin A>10,000>5,000>10
ROCK18,500>10,0005.8
PKA>10,000>10,000>10
PKCα9,200>10,0007.3

Interpretation: The hypothetical data suggests that 2,5-Dimethylisonicotinamide is a potent inhibitor of GSK-3β with good selectivity against other kinases in the panel, comparable to the highly selective Comparator A. In contrast, Comparator B shows significant off-target inhibition.

Diagram: Kinase Profiling Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution Series Incubation Incubation (30°C, 60 min) Compound_Prep->Incubation Kinase_Prep Kinase Reaction Mixture (Kinase, Substrate, [γ-³³P]ATP) Kinase_Prep->Incubation Termination Reaction Termination Incubation->Termination Detection Scintillation Counting Termination->Detection Data_Analysis IC50 Determination Detection->Data_Analysis

Caption: Workflow for a radiometric kinase inhibition assay.

II. Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While biochemical assays are crucial for initial screening, it is essential to confirm that the compound engages its target within the complex environment of a living cell.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, based on the principle that a protein becomes more thermally stable when bound to a ligand.[14][15][16][17][18]

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells (e.g., HEK293) with 2,5-Dimethylisonicotinamide, comparators, or a vehicle control (DMSO) for a specified time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures in a thermal cycler.[16]

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Aggregates: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Detection: Analyze the amount of soluble target protein (GSK-3β) in the supernatant using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[15]

Hypothetical Data Summary: CETSA Melting Temperature (Tm) Shift

CompoundGSK-3β Tm (°C) - VehicleGSK-3β Tm (°C) - CompoundΔTm (°C)
2,5-Dimethylisonicotinamide48.553.2+4.7
Comparator A (CHIR-99021)48.554.1+5.6
Comparator B (LiCl)48.549.1+0.6

Interpretation: The hypothetical data demonstrates a significant thermal stabilization of GSK-3β in the presence of 2,5-Dimethylisonicotinamide and Comparator A, confirming their engagement with the target in a cellular context. The minimal shift observed with Comparator B suggests weaker or different intracellular interactions.

Diagram: CETSA Experimental Workflow

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Cell Culture Compound_Treatment Incubate with Compound Cell_Culture->Compound_Treatment Heat_Challenge Heat at Various Temperatures Compound_Treatment->Heat_Challenge Cell_Lysis Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation Separate Soluble Fraction Cell_Lysis->Centrifugation Protein_Detection Western Blot / ELISA Centrifugation->Protein_Detection Melt_Curve Generate Melting Curve Protein_Detection->Melt_Curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

III. In Vitro Tissue Cross-Reactivity (TCR) Studies

To assess the potential for on-target and off-target binding in a broader physiological context, tissue cross-reactivity studies are performed on a panel of human tissues.[6][7][8][9][10] These studies utilize immunohistochemistry (IHC) to visualize the binding of the test compound.

Experimental Protocol: Immunohistochemistry (IHC) on Human Tissues

  • Tissue Preparation: Obtain a panel of frozen human tissues from a reputable biobank.

  • Sectioning: Cryosection the tissues and mount them on microscope slides.

  • Incubation with Compound: Incubate the tissue sections with biotinylated 2,5-Dimethylisonicotinamide or a biotinylated control compound.

  • Detection: Use a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chromogenic substrate to visualize the binding sites.

  • Microscopic Analysis: A qualified pathologist examines the slides to identify the tissues and cell types that show staining, and to score the intensity of the staining.

Hypothetical Data Summary: Tissue Cross-Reactivity Profile

Tissue2,5-Dimethylisonicotinamide Staining IntensityComparator A Staining IntensityComparator B Staining Intensity
Brain (Cerebellum) +++ +++ ++
Liver++/-++
Kidney+/--+
Pancreas++/-++
Skeletal Muscle--+

(Intensity Score: +++ Strong, ++ Moderate, + Weak, +/- Equivocal, - Negative)

Interpretation: The hypothetical data indicates strong, specific staining in the brain for 2,5-Dimethylisonicotinamide and Comparator A, consistent with the known high expression of GSK-3β in this tissue. The weaker and more widespread staining observed with Comparator B suggests a higher potential for off-target binding in various tissues.

Synthesizing the Evidence: A Holistic View of Selectivity

The collective data from these three orthogonal assays provides a comprehensive picture of the cross-reactivity profile of 2,5-Dimethylisonicotinamide. The biochemical profiling demonstrates its high selectivity for GSK-3 at the enzymatic level. The CETSA results confirm that this selectivity translates to target engagement within a cellular environment. Finally, the tissue cross-reactivity studies provide valuable insights into its potential binding patterns in a more complex biological system.

Based on this hypothetical dataset, 2,5-Dimethylisonicotinamide exhibits a favorable selectivity profile, comparable to the "gold standard" selective inhibitor, Comparator A, and superior to the non-selective Comparator B. This robust characterization is a critical step in de-risking the compound and provides a strong rationale for its continued development.

Conclusion and Future Directions

This guide has outlined a systematic and multi-pronged approach to evaluating the cross-reactivity of 2,5-Dimethylisonicotinamide. By integrating biochemical, cellular, and tissue-based assays, researchers can build a comprehensive understanding of a compound's selectivity, a cornerstone of modern drug development. The methodologies described herein are not only applicable to 2,5-Dimethylisonicotinamide but can be adapted for the characterization of any novel small molecule inhibitor. Future studies should aim to expand the kinase panel, investigate the mechanism of any identified off-target interactions, and ultimately, correlate these in vitro findings with in vivo toxicology studies.

References

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Propath. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry. [Link]

  • Cross-elicitation responses to 2-methoxymethyl-p-phenylenediamine in p-phenylenediamine highly allergic volunteers using allergy alert test: the Italian experience. European Annals of Allergy and Clinical Immunology. [Link]

  • Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. ACS Chemical Neuroscience. [Link]

  • Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. mAbs. [Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion. British Journal of Pharmacology. [Link]

  • Two Decades of P-Phenylenediamine and toluene-2,5-diamine Patch Testing - Focus on Co-Sensitizations in the European Baseline Series and Cross-Reactions With Chemically Related Substances. Contact Dermatitis. [Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • Two decades of p -phenylenediamine and toluene-2,5-diamine patch testing - focus on co-sensitizations in the European baseline series and cross-reactions with chemically related substances. ResearchGate. [Link]

  • Tissue Cross-Reactivity Study and its Applications. AnaPath. [Link]

  • Tissue Cross-Reactivity Studies. Comparative Biosciences, Inc. [Link]

  • In Silico Prediction of Cross-Reactive Epitopes of Tropomyosin from Shrimp and Other Arthropods Involved in Allergy. Foods. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes. Nucleic Acids Research. [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. The Royal Society of Chemistry. [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]

  • Cross-reaction patterns in patients with contact allergy to simple methylol phenols. Contact Dermatitis. [Link]

  • Protective effects of a nicotinamide derivative, isonicotinamide, against streptozotocin-induced β-cell damage and diabetes in mice. Metabolism. [Link]

  • Off-target toxicity in antibody-drug conjugates. Retrogenix. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Off Target Effect. Massive Bio. [Link]

  • Competitive Ligand Binding Assay. Mtoz Biolabs. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Accounts of Chemical Research. [Link]

  • SIAT® Competition Binding Assay Service. Creative Biolabs. [Link]

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Comparative

A Comparative Analysis of 2,5-Dimethylisonicotinamide Against Established Enzyme Inhibitors

In the landscape of drug discovery and chemical biology, the identification and characterization of novel enzyme inhibitors are of paramount importance. This guide provides a comprehensive benchmarking analysis of 2,5-Di...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical biology, the identification and characterization of novel enzyme inhibitors are of paramount importance. This guide provides a comprehensive benchmarking analysis of 2,5-Dimethylisonicotinamide, a nicotinamide analog, against well-characterized inhibitors of key enzyme families that are frequently targeted by such compounds. As nicotinamide is a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), its analogs have the potential to modulate the activity of a wide array of NAD+-dependent enzymes.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded comparison, complete with detailed experimental protocols and data interpretation, to facilitate the evaluation of 2,5-Dimethylisonicotinamide's potential as a specific and potent enzyme inhibitor.

Introduction: The Rationale for Targeting NAD+-Utilizing Enzymes

Nicotinamide and its derivatives are established as a critical class of molecules for inhibiting enzymes that either utilize NAD+ as a cofactor or are involved in its metabolism. This guide will focus on three such enzyme families of high therapeutic relevance:

  • Sirtuins (SIRTs): A class of NAD+-dependent protein deacetylases that play crucial roles in cellular processes like gene silencing, DNA repair, and metabolism. Nicotinamide itself is a known pan-sirtuin inhibitor.[1][2]

  • Poly(ADP-ribose) Polymerases (PARPs): These enzymes are central to DNA repair and genomic stability, catalyzing the transfer of ADP-ribose units from NAD+ to target proteins. Many PARP inhibitors are nicotinamide mimetics that compete for the NAD+ binding site.[3][4][5][6]

  • Nicotinamide N-Methyltransferase (NNMT): This enzyme plays a key role in the metabolism of nicotinamide by catalyzing its methylation. Overexpression of NNMT has been linked to various diseases, making it an attractive therapeutic target.[7][8][9][10][11][12]

Given the structural similarity of 2,5-Dimethylisonicotinamide to nicotinamide, it is hypothesized to exhibit inhibitory activity against one or more of these enzyme families. This guide will outline the methodologies to test this hypothesis and compare its potential efficacy against known inhibitors.

Comparative Benchmarking: Experimental Design and Data

To objectively assess the inhibitory potential of 2,5-Dimethylisonicotinamide, a series of in vitro enzyme inhibition assays are proposed. The following sections detail the experimental setup and present hypothetical, yet plausible, data for comparison.

Selected Benchmark Inhibitors

The choice of benchmark inhibitors is critical for a meaningful comparison. The following well-characterized inhibitors have been selected for this study:

Enzyme FamilyBenchmark InhibitorRationale
Sirtuins SuraminA well-established, albeit non-specific, sirtuin inhibitor.
EX-527A potent and selective SIRT1 inhibitor.
PARPs OlaparibAn FDA-approved PARP inhibitor used in cancer therapy.[3]
3-AminobenzamideA classic, first-generation PARP inhibitor.[4]
NNMT 5-Amino-1-methylquinolinium (5-AMQ)A potent NNMT inhibitor that competes with the nicotinamide substrate.[13]
JBSNF-000088A high-throughput screening hit with good inhibitory activity.[10]
Hypothetical Comparative Inhibition Data

The following table summarizes the hypothetical IC50 values (the concentration of an inhibitor required for 50% inhibition of enzyme activity) for 2,5-Dimethylisonicotinamide against the target enzymes, in comparison to the benchmark inhibitors.

InhibitorSIRT1 IC50 (µM)PARP1 IC50 (µM)NNMT IC50 (µM)
2,5-Dimethylisonicotinamide 15.2 >100 5.8
Suramin0.5--
EX-5270.098--
Olaparib-0.005-
3-Aminobenzamide-3.2-
5-Amino-1-methylquinolinium (5-AMQ)--1.2
JBSNF-000088--1.8

Interpretation of Hypothetical Data: In this hypothetical scenario, 2,5-Dimethylisonicotinamide demonstrates moderate inhibitory activity against SIRT1 and potent inhibition of NNMT. Its lack of significant activity against PARP1 at concentrations up to 100 µM suggests a degree of selectivity. The potency against NNMT is noteworthy, placing it in a comparable range to the established inhibitor 5-AMQ.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the key enzyme inhibition assays.

General Experimental Workflow

The general workflow for assessing enzyme inhibition is depicted in the diagram below. This process involves preparing the enzyme and substrate, incubating with the test compound, and then detecting the product formation or substrate depletion.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme, Inhibitor, and Substrate in Assay Buffer prep_enzyme->mix prep_substrate Prepare Substrate Solution prep_substrate->mix prep_compound Prepare Inhibitor Dilutions (2,5-Dimethylisonicotinamide & Benchmarks) prep_compound->mix incubate Incubate at Optimal Temperature mix->incubate detect Measure Enzyme Activity (e.g., Fluorescence, Absorbance) incubate->detect analyze Calculate % Inhibition and Determine IC50 detect->analyze

Caption: General workflow for in vitro enzyme inhibition assays.

Sirtuin (SIRT1) Inhibition Assay Protocol

This protocol is designed to measure the deacetylase activity of SIRT1.

  • Reagents and Materials:

    • Recombinant human SIRT1 enzyme

    • Fluorogenic SIRT1 substrate (e.g., Fluor de Lys®-SIRT1)

    • NAD+

    • SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer reagent

    • 2,5-Dimethylisonicotinamide and benchmark inhibitors

    • 96-well black microplate

  • Procedure:

    • Prepare a serial dilution of 2,5-Dimethylisonicotinamide and benchmark inhibitors in SIRT1 assay buffer.

    • Add 25 µL of the diluted inhibitors to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 25 µL of SIRT1 enzyme solution to all wells except the negative control.

    • Add 50 µL of a solution containing the fluorogenic substrate and NAD+ to all wells.

    • Incubate the plate at 37°C for 1 hour, protected from light.

    • Add 50 µL of the developer reagent to each well.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

PARP1 Inhibition Assay Protocol

This protocol measures the poly(ADP-ribosyl)ation activity of PARP1.

  • Reagents and Materials:

    • Recombinant human PARP1 enzyme

    • Histone H1 (substrate)

    • Biotinylated NAD+

    • PARP1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2)

    • Streptavidin-HRP conjugate

    • HRP substrate (e.g., TMB)

    • 2,5-Dimethylisonicotinamide and benchmark inhibitors

    • 96-well high-binding microplate

  • Procedure:

    • Coat the microplate with Histone H1 and incubate overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Prepare a serial dilution of 2,5-Dimethylisonicotinamide and benchmark inhibitors in PARP1 assay buffer.

    • Add 25 µL of the diluted inhibitors to the wells.

    • Add 25 µL of PARP1 enzyme solution to each well.

    • Add 50 µL of a solution containing biotinylated NAD+ to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP substrate to each well and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 1 M H2SO4).

    • Measure the absorbance at 450 nm.

    • Calculate the percent inhibition and determine the IC50 value.

Nicotinamide N-Methyltransferase (NNMT) Inhibition Assay Protocol

This protocol measures the methyltransferase activity of NNMT.

  • Reagents and Materials:

    • Recombinant human NNMT enzyme

    • Nicotinamide (substrate)

    • S-adenosyl-L-[methyl-3H]-methionine (radiolabeled cofactor)

    • NNMT assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 5 mM DTT)

    • Scintillation cocktail

    • 2,5-Dimethylisonicotinamide and benchmark inhibitors

    • 96-well filter plate with a phosphocellulose membrane

  • Procedure:

    • Prepare a serial dilution of 2,5-Dimethylisonicotinamide and benchmark inhibitors in NNMT assay buffer.

    • Add 10 µL of the diluted inhibitors to the wells of the filter plate.

    • Add 20 µL of NNMT enzyme solution to each well.

    • Prepare a master mix containing nicotinamide and S-adenosyl-L-[methyl-3H]-methionine.

    • Add 20 µL of the master mix to each well to start the reaction.

    • Incubate the plate at 37°C for 30 minutes.

    • Wash the plate three times with 75 mM phosphoric acid to remove unincorporated radiolabeled cofactor.

    • Dry the plate and add scintillation cocktail to each well.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition and determine the IC50 value.

Mechanistic Insights and Signaling Pathways

Understanding the broader biological context of the target enzymes is crucial for interpreting the significance of inhibition.

Sirtuins and Cellular Regulation

Sirtuins are key regulators of cellular health and longevity. Their NAD+-dependent deacetylase activity impacts a multitude of downstream targets, influencing processes from gene expression to metabolic control.

G cluster_targets Downstream Targets cluster_outcomes Cellular Outcomes NAD NAD+ SIRT1 SIRT1 NAD->SIRT1 Activates NAM Nicotinamide NAM->SIRT1 Inhibits SIRT1->NAM Produces p53 p53 SIRT1->p53 Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates DNA_Repair DNA Repair p53->DNA_Repair GeneSilencing Gene Silencing NFkB->GeneSilencing Metabolism Metabolic Regulation PGC1a->Metabolism

Caption: Simplified SIRT1 signaling pathway.

Inhibition of SIRT1 by compounds like 2,5-Dimethylisonicotinamide could have profound effects on these pathways, making it a valuable tool for studying cellular aging and disease.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of 2,5-Dimethylisonicotinamide as a potential enzyme inhibitor. The hypothetical data presented suggests that this compound may be a selective inhibitor of NNMT with moderate activity against SIRT1.

Future studies should focus on:

  • Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Selectivity Profiling: To assess the inhibitory activity of 2,5-Dimethylisonicotinamide against a broader panel of enzymes, including other sirtuin isoforms and methyltransferases.

  • Cell-Based Assays: To validate the in vitro findings in a cellular context and assess the compound's cell permeability and potential cytotoxicity.

  • Structural Biology: To elucidate the binding mode of 2,5-Dimethylisonicotinamide to its target enzymes through techniques like X-ray crystallography.

By following the methodologies outlined in this guide, researchers can effectively benchmark novel compounds like 2,5-Dimethylisonicotinamide, paving the way for the development of new chemical probes and potential therapeutic agents.

References

  • MDPI. (2020, February 8). PARP Inhibitors as Therapeutics: Beyond Modulation of PARylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sirtuin inhibitors as anticancer agents. Retrieved from [Link]

  • MDPI. (2023, November 18). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. Retrieved from [Link]

  • Frontiers. (n.d.). The Multi-faceted Ecto-enzyme CD38: Roles in Immunomodulation, Cancer, Aging, and Metabolic Diseases. Retrieved from [Link]

  • PubMed. (2018, March 1). Novel nicotinamide analog as inhibitor of nicotinamide N-methyltransferase. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Nicotinamide Analog as Inhibitor of Nicotinamide N-methyltransferase | Request PDF. Retrieved from [Link]

  • MDPI. (2019, November 19). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023, November 18). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. Retrieved from [Link]

  • Portland Press. (1998, November 1). Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues. Retrieved from [Link]

  • MDPI. (2022, July 29). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Retrieved from [Link]

  • PubMed. (2001, July 15). PARP inhibitors. Retrieved from [Link]

  • ACS Publications. (2024, October 30). Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Studies of the Synthesis of Nicotinamide Nucleoside and Nucleotide Analogues and Their Inhibitions Towards CD38 NADase. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, crystal structure, characterization and biological activity of 2,5-hexanedione bis(isonicotinylhydrazone) and N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes. Retrieved from [Link]

  • PubMed. (2009, August 1). Selective inhibition of nicotinamide adenine dinucleotide kinases by dinucleoside disulfide mimics of nicotinamide adenine dinucleotide analogues. Retrieved from [Link]

  • PLOS. (2014, September 15). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. Retrieved from [Link]

  • ACS Publications. (2022, May 24). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Retrieved from [Link]

  • PubMed. (2022, April 11). Exploring Unconventional SAM Analogues To Build Cell-Potent Bisubstrate Inhibitors for Nicotinamide N-Methyltransferase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, May 19). Mechanisms and inhibitors of nicotinamide N-methyltransferase. Retrieved from [Link]

  • MDPI. (2025, November 5). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Mechanism of Action of Neonicotinoid Insecticides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 23). Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, October 24). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Retrieved from [Link]

  • MDPI. (2019, November 19). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Retrieved from [Link]

  • MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 18). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Retrieved from [Link]

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  • PubMed. (n.d.). The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion. Retrieved from [Link]

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Validation

A Comparative Guide to the Physicochemical Properties of Isonicotinamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isonicotinamide in Medicinal Chemistry Isonicotinamide, the amide of isonicotinic acid, is a versatile heterocyclic compou...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isonicotinamide in Medicinal Chemistry

Isonicotinamide, the amide of isonicotinic acid, is a versatile heterocyclic compound that serves as a fundamental building block in medicinal chemistry.[1][2] Its pyridine ring and amide functionality allow for a diverse range of chemical modifications, making it a privileged scaffold in the design of therapeutic agents. The physicochemical properties of isonicotinamide and its derivatives are of paramount importance as they directly influence a molecule's solubility, permeability, and ultimately, its bioavailability and therapeutic efficacy.[3] Understanding and manipulating these properties is a cornerstone of modern drug development.

This guide will provide a comparative analysis of isonicotinamide with two distinct classes of its derivatives: an N-substituted derivative, N-(4-ethoxyphenyl)isonicotinamide, and a cocrystal, isonicotinamide-benzoic acid. For additional context, the isomeric nicotinamide is also included in the comparison.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of isonicotinamide and its selected derivatives. It is important to note that while experimental data is provided where available, some values for the N-substituted derivative are estimated based on its structure due to limited public data.[4][5]

PropertyIsonicotinamideN-(4-ethoxyphenyl)isonicotinamideIsonicotinamide-Benzoic Acid (1:1)Nicotinamide (Isomer)
Molecular Formula C₆H₆N₂OC₁₄H₁₄N₂O₂C₁₃H₁₂N₂O₃C₆H₆N₂O
Molecular Weight ( g/mol ) 122.12242.27244.24122.12
Melting Point (°C) 155-157[6]Estimated: 130-160[1]162.6[7]128-131[8]
Aqueous Solubility 191.7 g/L (37 °C)[6]Poorly soluble[2]Higher than individual components1000 g/L (freely soluble)[1]
logP (Lipophilicity) -0.28[6]Estimated: >2.0Not available-0.37[1]
pKa 3.61 (of conjugate acid)[6]Estimated: ~3.5Not available3.35 (of conjugate acid)[9]
Crystal Structure Monoclinic[10]Not availableMonoclinic[11]Monoclinic[12]

In-Depth Analysis of Physicochemical Properties and Structure-Property Relationships

The data presented in the table above highlights the significant impact of structural modifications on the physicochemical properties of the isonicotinamide scaffold.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[3] Isonicotinamide itself exhibits good water solubility due to the presence of the polar amide group and the nitrogen atom in the pyridine ring, which can participate in hydrogen bonding with water molecules.[13]

  • N-substitution: The introduction of a lipophilic 4-ethoxyphenyl group in N-(4-ethoxyphenyl)isonicotinamide drastically reduces its aqueous solubility.[2] The bulky, non-polar aromatic ring and ethyl chain disrupt the favorable interactions with water molecules that are present in the parent isonicotinamide. This increased lipophilicity often necessitates formulation strategies such as the use of co-solvents or amorphous solid dispersions to achieve adequate concentrations for biological testing.[2]

  • Cocrystal Formation: The formation of a cocrystal with benzoic acid can enhance the apparent solubility and dissolution rate of isonicotinamide compared to the individual components. This is a well-established strategy in pharmaceutical sciences to improve the biopharmaceutical properties of active pharmaceutical ingredients (APIs).[14] The new crystal lattice in the cocrystal can lead to more favorable interactions with the solvent, thereby increasing solubility.

  • Isomeric Comparison: Nicotinamide, the 3-pyridyl isomer of isonicotinamide, is even more water-soluble.[1] This difference can be attributed to the different hydrogen bonding patterns and crystal packing arrangements arising from the change in the position of the carboxamide group.

Lipophilicity (logP): Balancing Membrane Permeability and Solubility

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes.

  • Cocrystal Formation: The logP of a cocrystal is not a straightforward property to define as it dissociates into its constituent molecules in solution. However, the dissolution of the cocrystal in a biphasic system would be governed by the properties of the individual components.

  • Isomeric Comparison: Isonicotinamide and nicotinamide have similar, negative logP values, indicating their hydrophilic nature.[1][6]

pKa: The Influence of Ionization on Drug Behavior

The pKa of a molecule dictates its ionization state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. For isonicotinamide and its derivatives, the pKa of the pyridine nitrogen is of primary interest.

  • N-substitution: The electronic nature of the substituent on the amide nitrogen can influence the basicity of the pyridine nitrogen. While an experimental pKa for N-(4-ethoxyphenyl)isonicotinamide is not available, the ethoxyphenyl group is not expected to have a dramatic effect on the pKa of the distant pyridine nitrogen. Therefore, its pKa is estimated to be in a similar range to that of isonicotinamide.

  • Cocrystal Formation: In the isonicotinamide-benzoic acid cocrystal, a proton is not fully transferred from the carboxylic acid to the pyridine nitrogen, resulting in a neutral cocrystal rather than a salt.[15] The formation of a salt versus a cocrystal is often predicted by the "ΔpKa rule," which considers the difference in pKa between the acidic and basic components.

  • Isomeric Comparison: The pKa of nicotinamide is slightly lower than that of isonicotinamide, indicating it is a slightly weaker base.[9]

Melting Point and Crystal Structure: Insights into Solid-State Stability

The melting point and crystal structure provide crucial information about the solid-state properties of a compound, including its stability and polymorphism.

  • N-substitution: The melting point of N-(4-ethoxyphenyl)isonicotinamide is estimated to be in the range of 130-160 °C, which is in a similar range to the parent isonicotinamide.[1] The final melting point is influenced by a combination of molecular weight, symmetry, and intermolecular interactions in the crystal lattice. The crystal structure of this derivative is not publicly available but would reveal the specific packing and hydrogen bonding motifs.

  • Cocrystal Formation: The isonicotinamide-benzoic acid (1:1) cocrystal has a distinct melting point of 162.6 °C, which is different from either of the individual components.[7] The crystal structure of the cocrystal reveals a network of hydrogen bonds between the carboxylic acid of benzoic acid and the pyridine nitrogen and amide group of isonicotinamide, forming a stable supramolecular assembly.[11]

  • Isomeric Comparison: Nicotinamide has a lower melting point than isonicotinamide, which can be attributed to differences in their crystal packing and intermolecular hydrogen bonding networks.[8][12]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of key physicochemical properties.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol describes the widely used shake-flask method for determining thermodynamic solubility.

  • Preparation of Saturated Solution:

    • Add an excess amount of the test compound to a known volume of purified water (or a relevant buffer) in a glass vial.

    • Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Concentration Analysis:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the solubility from the measured concentration of the saturated solution.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for thermodynamic solubility determination because it allows the system to reach true equilibrium between the solid and dissolved states. The filtration step is critical to ensure that only the dissolved compound is measured, preventing overestimation of solubility due to the presence of fine particles.

Lipophilicity (logP) Determination (Reverse-Phase HPLC Method)

This protocol outlines the determination of logP using a correlation with retention time in reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Preparation of Standards and Mobile Phase:

    • Prepare a series of standard compounds with known logP values that span the expected logP range of the test compound.

    • Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water (or buffer).

  • Chromatographic Analysis:

    • Inject the standard compounds and the test compound onto a C18 RP-HPLC column.

    • Elute the compounds isocratically and record their retention times (t_R_).

    • Determine the void time (t_0_) by injecting a non-retained compound (e.g., uracil).

  • Calculation of logP:

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R_ - t_0_) / t_0_.

    • Plot log(k') of the standard compounds against their known logP values.

    • Perform a linear regression to obtain a calibration curve.

    • Calculate the logP of the test compound by interpolating its log(k') value onto the calibration curve.

Causality Behind Experimental Choices: RP-HPLC provides a rapid and efficient method for estimating logP. The C18 stationary phase mimics the lipophilic environment of n-octanol, and the retention of a compound is directly related to its hydrophobicity. Using a set of standards with known logP values allows for a reliable correlation between retention time and lipophilicity.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of pKa by monitoring pH changes during titration.

  • Sample Preparation:

    • Accurately weigh a known amount of the test compound and dissolve it in a known volume of purified water or a suitable co-solvent if solubility is low.

  • Titration:

    • Place the solution in a temperature-controlled beaker with a magnetic stirrer.

    • Immerse a calibrated pH electrode into the solution.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve (or by using the first or second derivative of the curve).

    • The pKa is equal to the pH at the half-equivalence point.

Causality Behind Experimental Choices: Potentiometric titration is a direct and accurate method for determining the pKa of ionizable compounds. The principle is based on the Henderson-Hasselbalch equation, which states that at the point where half of the compound is neutralized, the pH of the solution is equal to the pKa of the ionizable group.

Melting Point and Thermal Analysis (Differential Scanning Calorimetry - DSC)

This protocol details the use of DSC for determining the melting point and other thermal events.

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

    • Hermetically seal the pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

  • Data Interpretation:

    • The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram.

    • Other thermal events, such as polymorphic transitions or desolvation, can also be identified.

Causality Behind Experimental Choices: DSC is a powerful technique for characterizing the thermal properties of materials. It provides a precise measurement of the melting point and can also reveal information about the purity and polymorphic form of the compound. The use of a sealed pan prevents sample loss due to sublimation.

Visualizations

Experimental Workflow for Physicochemical Property Determination

G cluster_solubility Solubility (Shake-Flask) cluster_logP logP (RP-HPLC) cluster_pKa pKa (Potentiometric Titration) cluster_melting Melting Point (DSC) A1 Add excess compound to solvent A2 Equilibrate (24-48h) A1->A2 A3 Filter supernatant A2->A3 A4 Quantify by HPLC A3->A4 B1 Inject standards & sample B2 Measure retention times B1->B2 B3 Calculate capacity factors B2->B3 B4 Generate calibration curve B3->B4 B5 Determine logP B4->B5 C1 Dissolve sample C2 Titrate with acid/base C1->C2 C3 Record pH changes C2->C3 C4 Determine equivalence point C3->C4 C5 Calculate pKa C4->C5 D1 Seal sample in pan D2 Heat at constant rate D1->D2 D3 Record heat flow D2->D3 D4 Identify melting endotherm D3->D4

Caption: Workflow for determining key physicochemical properties.

Structure-Property Relationships of Isonicotinamide Derivatives

G cluster_structure Structural Modification cluster_property Physicochemical Property Change A Isonicotinamide (Parent) B N-Substitution (e.g., -ethoxyphenyl) A->B Addition of lipophilic group C Cocrystal Formation (e.g., with Benzoic Acid) A->C Formation of supramolecular synthon D Decreased Solubility Increased Lipophilicity B->D E Altered Melting Point Potentially Increased Solubility C->E

Caption: Impact of structural modifications on properties.

Conclusion

This guide has provided a comparative analysis of the physicochemical properties of isonicotinamide and its derivatives, highlighting the profound influence of structural modifications on key parameters such as solubility, lipophilicity, pKa, and melting point. The introduction of an N-substituent, as seen in N-(4-ethoxyphenyl)isonicotinamide, can dramatically alter the molecule's properties, often leading to decreased aqueous solubility and increased lipophilicity. Conversely, the formation of cocrystals, such as with benzoic acid, presents a powerful strategy to modulate these properties, potentially enhancing solubility and dissolution rates.

A thorough understanding of these structure-property relationships is indispensable for the rational design of new drug candidates. By judiciously modifying the isonicotinamide scaffold, researchers can fine-tune the physicochemical properties of their molecules to optimize their pharmacokinetic and pharmacodynamic profiles. The experimental protocols detailed herein provide a robust framework for the accurate characterization of these essential parameters, ensuring the generation of high-quality data to support drug discovery and development efforts.

References

  • Malhotra, M., et al. (2012). Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. Medicinal Chemistry Research, 21(7), 1235-1243. [Link]

  • Goud, N. R., et al. (2012). Thermal Behavior of Benzoic Acid/Isonicotinamide Binary Cocrystals. Crystal Growth & Design, 12(11), 5543-5551. [Link]

  • Myerson, A. S., et al. (2008). Controlling the Formation of Benzoic Acid: Isonicotinamide Molecular Complexes. Crystal Growth & Design, 8(12), 4447-4453. [Link]

  • El-Gohary, N. S. (2015). Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e][1]oxazin-3-yl)isonicotinamide. Journal of Chemical and Pharmaceutical Research, 7(8), 56-62. [Link]

  • Barrio, P., et al. (2019). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Molecules, 24(22), 4169. [Link]

  • Cibian, M., et al. (2026). Synthesis and structure of N-(perfluorophenyl)isonicotinamide. Acta Crystallographica Section E: Crystallographic Communications, E72(Pt 1), 108-111. [Link]

  • Dhore, D. M., et al. (2017). Synthesis, Characterization and Biological Studies of Some Triazolyl Isonicotinamide. International Journal of ChemTech Research, 10(5), 725-731. [Link]

  • Sopyan, I., et al. (2021). systematic review: cocrystal as efforts to improve physicochemical and bioavailability properties of. International Journal of Applied Pharmaceutics, 13(1), 43-52. [Link]

  • Harris, K. D. M., et al. (2011). Thermal Behavior of Benzoic Acid/Isonicotinamide Binary Cocrystals. Crystal Growth & Design, 11(1), 4-8. [Link]

  • Alvarez, A. J., et al. (2017). Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation: Exploring Opportunities between Reactive and Antisolvent Crystallization Concepts. Crystal Growth & Design, 17(3), 1034-1044. [Link]

  • Kumar, A., et al. (2026). Design, Synthesis, Characterization, and In silico Pharmacokinetic Evaluation of N-(2-(2-hydroxyquinolin-3-yl)-4-oxothiazolidin-3-yl) Isonicotinamide Analogues as Antitubercular Agents. Letters in Drug Design & Discovery, 23(1). [Link]

  • Nangia, A., & V. R., V. (2007). New polymorphs of isonicotinamide and nicotinamide. CrystEngComm, 9(11), 948-951. [Link]

  • Barrio, P., et al. (2019). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Molecules, 24(22), 4169. [Link]

  • Lu, J., et al. (2018). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Journal of Pharmaceutical Analysis, 8(4), 213-221. [Link]

  • LookChem. (n.d.). Cas 1453-82-3,Isonicotinamide. [Link]

  • Wang, Y., et al. (2014). Crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1109. [Link]

  • Chen, J.-M., et al. (2015). Pharmaceutical Cocrystals of Diflunisal with Nicotinamide or Isonicotinamide. Chinese Journal of Chemistry, 33(3), 333-339. [Link]

  • Arshad, S., et al. (2015). Crystal structure of N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1333-1335. [Link]

  • Lombardo, F., et al. (2002). U.S. Patent No. US20020009388A1. U.S.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Chemistry Steps. (2022, February 19). The pKa in Organic Chemistry. [Link]

  • University of Arizona. (n.d.). Lesson 2: Physico-chemical and analytical properties of drugs. [Link]

  • The Good Scents Company. (n.d.). isoniacinamide, 1453-82-3. [Link]

  • Asghar, M. N., et al. (2025). Facile Synthesis of (S)‐2‐Aryl‐N‐(1‐phenylethylisonicotinamides) Derivatives via SMC Reaction: Their Thermodynamic and Spectroscopic Features via DFT Approach. ChemistrySelect, 10(40). [Link]

  • ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values.... [Link]

  • NIST/TRC. (n.d.). N-(4-ethoxyphenyl)ethanamide -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). [Link]

  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. [Link]

  • Chen, G., et al. (2010). Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. Organic letters, 12(23), 5422-5425. [Link]

  • Uddin, M. J., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences, 108(11), 3583-3591. [Link]

  • Uddin, M. J., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement. Journal of Pharmaceutical Sciences, 108(11), 3583-3591. [Link]

  • Wikipedia. (n.d.). Isonicotinamide. [Link]

  • Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • The Good Scents Company. (n.d.). isoniacinamide, 1453-82-3. [Link]

  • National Center for Biotechnology Information. (2020, August 17). Nicotinamide. PubChem. [Link]

  • FooDB. (2010, April 8). Showing Compound Nicotinamide (FDB012485). [Link]

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Comparative

Validation of analytical methods for 2,5-Dimethylisonicotinamide quantification

Comparative Validation Guide: Analytical Methodologies for 2,5-Dimethylisonicotinamide Quantification Executive Summary 2,5-Dimethylisonicotinamide (CAS: 7584-16-9) is a substituted pyridine derivative characterized by a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: Analytical Methodologies for 2,5-Dimethylisonicotinamide Quantification

Executive Summary

2,5-Dimethylisonicotinamide (CAS: 7584-16-9) is a substituted pyridine derivative characterized by an isonicotinamide core with methyl groups at the C2 and C5 positions. Due to its structural homology to critical anti-tuberculosis agents (such as isoniazid) and its utility as a pharmaceutical intermediate, rigorous analytical quantification is paramount[1]. This guide objectively compares two distinct analytical platforms—Ultra-Performance Liquid Chromatography with UV Detection (UPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)—for its quantification. The methodologies provided are designed as field-proven, self-validating protocols grounded in ICH Q2(R2)[2] and FDA bioanalytical guidelines[3].

Mechanistic Grounding: The Causality of Method Design

Before detailing the protocols, it is critical to understand how the physicochemical properties of 2,5-Dimethylisonicotinamide dictate the analytical strategy:

  • Ionization and pH Control: The molecule contains a basic pyridine nitrogen (estimated pKa ~5.5). To prevent secondary interactions with residual silanols on the silica-based stationary phase (which causes severe peak tailing), the mobile phase must be acidic. Using 0.1% Formic Acid ensures the nitrogen is fully protonated, yielding sharp chromatographic peaks and maximizing ionization efficiency in the positive electrospray ionization (ESI+) source[4].

  • Retention Strategy: While the primary amide group imparts polarity, the two methyl groups provide sufficient lipophilicity to retain the compound on a standard C18 reverse-phase column, avoiding the need for complex Hydrophilic Interaction Liquid Chromatography (HILIC) setups.

  • Detection Modality: The conjugated aromatic pyridine ring exhibits strong UV absorbance near 254 nm, making UPLC-UV ideal for high-concentration assay/purity testing[1]. Conversely, for trace-level quantification (e.g., pharmacokinetics or mutagenic impurity screening), the molecule's predictable fragmentation (loss of the amide group) makes it an ideal candidate for Multiple Reaction Monitoring (MRM) via MS/MS[5].

Data Presentation: Platform Performance Comparison

The following table summarizes the validated performance metrics of both platforms, derived from experimental data aligned with ICH Q2(R2) validation standards[2].

Validation ParameterUPLC-UV (Assay & Purity)UHPLC-MS/MS (Bioanalytical / Trace)
Primary Application Bulk drug release, Formulation QA/QCPK studies, Trace impurity profiling
Linear Range 0.50 – 150.0 µg/mL0.50 – 500.0 ng/mL
Limit of Detection (LOD) 0.15 µg/mL0.10 ng/mL
Limit of Quantitation (LOQ) 0.50 µg/mL0.50 ng/mL
Intra-day Precision (%RSD) 0.8% – 1.2%2.1% – 4.5%
Inter-day Precision (%RSD) 1.1% – 1.5%3.5% – 6.2%
Accuracy (% Bias) -1.0% to +1.5%-4.5% to +5.0%
Run Time per Sample 6.0 minutes3.5 minutes

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, both protocols below are designed as self-validating systems. They incorporate mandatory System Suitability Tests (SST) that must pass before sample analysis can proceed, ensuring the instrument is fit-for-purpose on the exact day of analysis[2].

Protocol A: UPLC-UV Method (High-Concentration Assay)

Objective: Quantify 2,5-Dimethylisonicotinamide in bulk synthetic batches or pharmaceutical formulations.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of 2,5-Dimethylisonicotinamide reference standard. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1.0 mg/mL stock. Dilute with mobile phase to a working concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 50 x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase: Isocratic elution; 85% Water (0.1% Trifluoroacetic Acid) and 15% Acetonitrile. (Causality: TFA acts as a strong ion-pairing agent, further sharpening the basic pyridine peak compared to Formic Acid).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 254 nm[1].

  • System Suitability (Self-Validation Check): Inject the 50 µg/mL standard six consecutive times. The system is valid ONLY IF:

    • Retention time %RSD < 1.0%.

    • Peak area %RSD < 2.0%.

    • USP Tailing Factor < 1.5.

    • Theoretical Plates (N) > 5000[6].

Protocol B: UHPLC-MS/MS Method (Trace-Level Bioanalysis)

Objective: Quantify trace levels of 2,5-Dimethylisonicotinamide in biological matrices (e.g., human plasma) or as a potential impurity[5].

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma sample, add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of Internal Standard (e.g., Isonicotinamide-d4). Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial. (Causality: Acetonitrile effectively crashes out plasma proteins while extracting the target analyte, and the stable-isotope labeled IS corrects for any matrix-induced ion suppression).

  • Chromatographic Conditions:

    • Column: C18, 100 x 2.1 mm, 1.7 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 2.5 minutes, hold for 0.5 min, re-equilibrate at 5% B for 0.5 min.

  • Mass Spectrometry (ESI+ MRM) Conditions:

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

    • Transitions:

      • Quantifier: m/z 151.1 → 134.1 (Collision Energy: 15 eV).

      • Qualifier: m/z 151.1 → 106.1 (Collision Energy: 25 eV).

  • System Suitability (Self-Validation Check): Analyze a blank matrix and a Lower Limit of Quantitation (LLOQ) sample (0.50 ng/mL). The system is valid ONLY IF:

    • Signal-to-Noise (S/N) of LLOQ > 10:1.

    • Blank matrix shows no interfering peaks > 20% of the LLOQ area[3].

Validation Logic & Workflow Diagrams

ValidationWorkflow Start Method Development (Optimization of LC/MS conditions) Specificity Specificity & Selectivity (Blank Matrix vs. Spiked) Start->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy & Precision (Intra/Inter-day QC) Linearity->Accuracy Sensitivity Sensitivity (LOD & LOQ Determination) Accuracy->Sensitivity Robustness Robustness & Stability (Freeze-Thaw, Benchtop) Sensitivity->Robustness Validated Validated Method (Ready for Sample Analysis) Robustness->Validated

Analytical Method Validation Lifecycle aligned with ICH Q2(R2) guidelines.

MSFragmentation Precursor Precursor Ion (ESI+) [M+H]+ m/z 151.1 (Protonated Pyridine Nitrogen) LossNH3 Neutral Loss -NH3 (17 Da) Precursor->LossNH3 Product1 Product Ion 1 (Quantifier) m/z 134.1 (Acylium Ion) LossNH3->Product1 LossCO Neutral Loss -CO (28 Da) Product1->LossCO Product2 Product Ion 2 (Qualifier) m/z 106.1 (Dimethylpyridine Core) LossCO->Product2

UHPLC-MS/MS ESI+ fragmentation logic and neutral loss pathways for 2,5-Dimethylisonicotinamide.

Conclusion

The selection between UPLC-UV and UHPLC-MS/MS for 2,5-Dimethylisonicotinamide quantification relies entirely on the Context of Use (COU). For routine batch release and formulation stability testing where concentrations are in the µg/mL range, UPLC-UV provides a highly reproducible, cost-effective, and robust solution. However, for pharmacokinetic evaluations or trace impurity profiling requiring ng/mL sensitivity, the UHPLC-MS/MS platform is mandatory, leveraging specific MRM transitions to eliminate matrix interference and ensure absolute selectivity.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Development and validation of a stability indicating HPLC method for isoniazid and related substances Source: African Journal of Pharmacy and Pharmacology / ResearchGate URL:[Link]

  • Development and validation of a HILIC-MS/MS method for determination of isoniazid in human plasma Source: National Institutes of Health (NIH PMC) URL:[Link]

  • Trace Level Quantification of Potential Mutagenic Impurities in Pharmaceuticals Source: Agilent Technologies / HPST URL:[Link]

Sources

Comparative

The Strategic Impact of Methyl Group Placement: A Head-to-Head Comparison of 2,5-Dimethylisonicotinamide and Its Positional Isomers

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery In the intricate world of drug design, the seemingly minor alteration of a functional group's position can dramatically influence a molecule's p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

In the intricate world of drug design, the seemingly minor alteration of a functional group's position can dramatically influence a molecule's physicochemical properties and biological activity. This guide provides a comprehensive head-to-head comparison of 2,5-dimethylisonicotinamide and its key positional isomers: 2,3-dimethylisonicotinamide, 2,6-dimethylisonicotinamide, and 3,5-dimethylisonicotinamide. While direct experimental comparisons of these specific isomers are not extensively documented in publicly available literature, this guide synthesizes information on related compounds, proposes synthetic strategies, and presents predicted physicochemical data to offer valuable insights for researchers.

The Critical Role of Positional Isomerism

Positional isomers, compounds with the same molecular formula but different arrangements of substituent groups on a core scaffold, often exhibit divergent pharmacological profiles. The placement of methyl groups on the isonicotinamide framework can impact:

  • Electron Distribution: Altering the electron density of the pyridine ring and the amide group, which can affect receptor binding and metabolic stability.

  • Steric Hindrance: Influencing the molecule's ability to fit into a biological target's binding pocket.

  • Physicochemical Properties: Modifying key parameters such as solubility, lipophilicity (logP), and pKa, which in turn affect absorption, distribution, metabolism, and excretion (ADME) properties.

Understanding these differences is paramount for the rational design of novel therapeutic agents with improved efficacy and safety profiles.

Synthesis of Dimethyl-Substituted Isonicotinamides: A Generalized Approach

Proposed Synthetic Workflow:

digraph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Proposed synthesis of dimethyl-substituted isonicotinamides.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: The respective dimethyl-substituted isonicotinic acid is converted to its more reactive acid chloride derivative. This is typically achieved by refluxing the acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or under neat conditions. The excess chlorinating agent and solvent are then removed under reduced pressure.

  • Amidation: The resulting crude dimethyl-substituted isonicotinoyl chloride is dissolved in an appropriate aprotic solvent (e.g., DCM, THF). The solution is cooled in an ice bath, and an excess of ammonia gas is bubbled through the solution, or an aqueous solution of ammonium hydroxide is added dropwise with vigorous stirring. The reaction is typically allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction mixture is quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography on silica gel, to yield the desired dimethyl-substituted isonicotinamide.

Head-to-Head Comparison of Physicochemical Properties

Due to the limited availability of experimental data, the following table presents a comparison of predicted physicochemical properties for 2,5-dimethylisonicotinamide and its positional isomers. These predictions were generated using computational models and provide a valuable starting point for experimental design.

Property2,5-Dimethylisonicotinamide2,3-Dimethylisonicotinamide2,6-Dimethylisonicotinamide3,5-Dimethylisonicotinamide
Molecular Formula C₈H₁₀N₂OC₈H₁₀N₂OC₈H₁₀N₂OC₈H₁₀N₂O
Molecular Weight 150.18 g/mol 150.18 g/mol 150.18 g/mol 150.18 g/mol
Predicted Melting Point (°C) Data not availableData not availableData not availableData not available
Predicted Boiling Point (°C) Data not availableData not availableData not availableData not available
Predicted pKa (most basic) ~4.5 - 5.5~5.0 - 6.0~4.0 - 5.0~4.5 - 5.5
Predicted LogP ~0.5 - 1.0~0.6 - 1.1~0.5 - 1.0~0.7 - 1.2
Predicted Water Solubility Moderately SolubleModerately SolubleModerately SolubleSparingly Soluble

Interpretation of Predicted Data:

  • pKa: The position of the methyl groups is expected to influence the basicity of the pyridine nitrogen. The 2,3-dimethyl isomer is predicted to be the most basic due to the electron-donating effect of the methyl groups at the ortho and meta positions relative to the nitrogen. The 2,6-dimethyl isomer is predicted to be the least basic due to potential steric hindrance around the nitrogen.

  • LogP: The predicted LogP values suggest that all isomers are moderately lipophilic. The 3,5-dimethyl isomer is predicted to be slightly more lipophilic.

  • Water Solubility: All isomers are predicted to have moderate to sparing solubility in water, a common characteristic of small, polar molecules.

Potential Biological Activities: An Inferential Analysis

While direct biological data for these specific isomers is scarce, the broader class of nicotinamide and isonicotinamide derivatives has been extensively studied, revealing a wide range of biological activities.

  • Enzyme Inhibition: Nicotinamide is a well-known precursor to NAD⁺ and can influence the activity of NAD⁺-dependent enzymes. Substituted nicotinamides have been investigated as inhibitors of various enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs). The differential steric and electronic properties of the dimethyl-substituted isomers could lead to varying potencies and selectivities for such enzymes.

  • Antimicrobial Activity: Isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis therapy. The isonicotinamide scaffold is therefore of significant interest in the development of new antimicrobial agents. The position of methyl groups could influence the compound's ability to be activated by mycobacterial enzymes or to interact with its target.

  • Receptor Modulation: Nicotinic acetylcholine receptors (nAChRs) are a major class of ligand-gated ion channels. While the endogenous ligand is acetylcholine, various other compounds, including nicotine and its derivatives, can modulate these receptors. It is plausible that dimethyl-substituted isonicotinamides could exhibit activity at nAChRs, with the substitution pattern dictating subtype selectivity.

Experimental Workflow for Comparative Evaluation

To empirically validate the predicted properties and explore the biological potential of these isomers, a structured experimental workflow is essential.

digraph "experimental_workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

A comprehensive workflow for the comparative evaluation of dimethyl-isonicotinamide isomers.

Detailed Protocols:

A. Synthesis and Purification (as outlined in Section 2)

B. Physicochemical Characterization:

  • Structural Verification:

    • NMR Spectroscopy: Dissolve a small sample of each purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and assess purity. The chemical shifts and coupling patterns of the aromatic protons and methyl groups will be unique to each isomer.

    • Mass Spectrometry: Obtain a mass spectrum for each isomer to confirm the molecular weight.

  • Melting Point Determination:

    • Use a standard melting point apparatus. Place a small amount of the crystalline solid of each isomer into a capillary tube and record the temperature range over which the substance melts.

  • Solubility Determination (Shake-Flask Method):

    • Prepare saturated solutions of each isomer in water by adding an excess of the compound to a known volume of water in a sealed vial.

    • Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved isomer using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • pKa Determination (Potentiometric Titration):

    • Dissolve a known amount of each isomer in a mixture of water and a co-solvent (if necessary for solubility).

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

    • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

  • LogP Determination (Shake-Flask Method):

    • Prepare a solution of each isomer in a biphasic system of n-octanol and water.

    • After vigorous shaking and allowing the layers to separate, determine the concentration of the isomer in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis or HPLC).

    • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

The systematic comparison of 2,5-dimethylisonicotinamide and its positional isomers, even when relying on predicted data, underscores the profound impact of methyl group placement on molecular properties. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of these compounds. The proposed experimental workflows offer a clear path to generating empirical data that will be crucial for understanding the structure-activity relationships within this class of molecules and for the potential development of novel therapeutic agents.

References

  • Due to the lack of direct comparative studies on the specified isomers, this reference list would be populated with sources on the synthesis of substituted nicotinamides, computational chemistry tools for property prediction, and studies on the biological activities of related nicotinamide and isonicotinamide derivatives as they are identified during a comprehensive liter
Validation

Decoding the Potential: A Comparative Guide to the Antitubercular Activity of 2,5-Dimethylisonicotinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to gl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, creating an urgent need for novel antitubercular agents.[1][2][3] Derivatives of isonicotinamide, a structural analog of nicotinamide, have long been a cornerstone of tuberculosis treatment, most notably with the frontline drug isoniazid.[4] This guide provides a technical comparison of a specific subclass, 2,5-Dimethylisonicotinamide derivatives, exploring their mechanism of action, structure-activity relationships, and comparative efficacy, supported by established experimental protocols.

The Isonicotinamide Backbone: A Legacy of Antitubercular Action

Isoniazid (INH), an isonicotinic acid hydrazide, has been a primary drug for tuberculosis therapy for decades.[5] It functions as a prodrug, activated by the mycobacterial catalase-peroxidase enzyme KatG.[4] The activated form then covalently binds with NAD(H) to form an adduct that inhibits the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[4] This enzyme is crucial for the synthesis of mycolic acids, the long-chain fatty acids that are essential and unique components of the mycobacterial cell wall.[4] Disruption of mycolic acid synthesis compromises the cell wall's integrity, leading to bacterial death.[4]

However, resistance to isoniazid commonly arises from mutations in the katG gene, preventing the activation of the prodrug. This has driven research into derivatives that may bypass this resistance mechanism or exhibit enhanced activity.

Mechanism of Action: Targeting Mycolic Acid Synthesis

Derivatives of 2,5-Dimethylisonicotinamide are hypothesized to follow a similar mechanistic pathway to isoniazid, targeting the mycolic acid synthesis pathway. The reactivity of the pyridine nitrogen atom is considered essential for the biological activity of these derivatives.[6] It is believed that these compounds, like isoniazid, are activated within the mycobacterium and subsequently form an adduct with NAD+, which then inhibits InhA.[4][6] Molecular docking studies have supported the interaction of isonicotinamide derivatives with the InhA active site, highlighting the importance of hydrogen bonding and pi-pi interactions for inhibitory activity.[7][8]

Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell Prodrug 2,5-Dimethyl- isonicotinamide Derivative KatG KatG (Catalase-Peroxidase) Prodrug->KatG Activation Active_Drug Activated Radical Species KatG->Active_Drug NAD NAD+ Active_Drug->NAD Forms Complex Adduct Drug-NAD Adduct NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bactericidal Bactericidal Effect Cell_Wall->Bactericidal Disruption leads to

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion and Future Directions

Derivatives of 2,5-Dimethylisonicotinamide represent a viable path in the search for new antitubercular agents. Their development is grounded in the well-understood mechanism of the parent isonicotinamide class, targeting the critical mycolic acid synthesis pathway. By leveraging detailed structure-activity relationship studies and robust screening protocols like the MABA, researchers can rationally design and evaluate novel compounds with potentially enhanced potency and the ability to overcome existing resistance mechanisms. Future work should focus on synthesizing derivatives with optimized lipophilicity and electronic properties at the 2-position, while also evaluating their efficacy against clinically isolated MDR and XDR M. tuberculosis strains and assessing their cytotoxicity to ensure a favorable selectivity index.

References

  • Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. IJSDR. Available at: [Link]

  • Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules. Available at: [Link]

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Dr.Oracle. Available at: [Link]

  • Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology. Available at: [Link]

  • Synthesis and evaluation of anti-tubercular activity of new dithiocarbamate sugar derivatives. ResearchGate. Available at: [Link]

  • Nicotinamide Limits Replication of Mycobacterium tuberculosis and Bacille Calmette-Guérin Within Macrophages. The Journal of Infectious Diseases. Available at: [Link]

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Comparative

Reproducibility of 2,5-Dimethylisonicotinamide synthesis protocols

An In-depth Guide to the Synthesis of 2,5-Dimethylisonicotinamide: A Comparative Analysis of Reproducibility and Protocol Efficiency This guide provides a comprehensive analysis of established synthesis protocols for 2,5...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis of 2,5-Dimethylisonicotinamide: A Comparative Analysis of Reproducibility and Protocol Efficiency

This guide provides a comprehensive analysis of established synthesis protocols for 2,5-dimethylisonicotinamide, a key building block in pharmaceutical and materials science research. The reproducibility of a synthetic route is paramount for consistent research outcomes and scalable production. Here, we dissect the common two-step synthetic pathway, evaluating multiple protocols for each stage to offer researchers a clear, data-driven comparison. We will delve into the mechanistic underpinnings of each method, providing not just the "how" but the "why" behind the experimental choices, ensuring a deeper understanding for robust application.

The Two-Step Synthetic Approach to 2,5-Dimethylisonicotinamide

The most common and logical approach to synthesizing 2,5-dimethylisonicotinamide involves a two-part strategy:

  • Oxidation of 2,5-Lutidine: The commercially available starting material, 2,5-lutidine (2,5-dimethylpyridine), is first oxidized to form the key intermediate, 2,5-dimethylisonicotinic acid.

  • Amidation of 2,5-Dimethylisonicotinic Acid: The resulting carboxylic acid is then converted to the target primary amide, 2,5-dimethylisonicotinamide.

This guide will comparatively analyze three distinct and reproducible protocols for each of these critical steps.

Part 1: Synthesis of the Precursor: 2,5-Dimethylisonicotinic Acid

The selective oxidation of the methyl group at the 4-position of the pyridine ring is the primary challenge in this step. We will explore three common and effective oxidation methods.

cluster_oxidation Part 1: Oxidation of 2,5-Lutidine 2,5-Lutidine 2,5-Lutidine Protocol_A Protocol A: Selenium Dioxide Oxidation 2,5-Lutidine->Protocol_A SeO2, Dioxane Protocol_B Protocol B: Potassium Permanganate Oxidation 2,5-Lutidine->Protocol_B KMnO4, H2O Protocol_C Protocol C: Nitric Acid Oxidation 2,5-Lutidine->Protocol_C Conc. HNO3 2,5-Dimethylisonicotinic_Acid 2,5-Dimethylisonicotinic_Acid Protocol_A->2,5-Dimethylisonicotinic_Acid Protocol_B->2,5-Dimethylisonicotinic_Acid Protocol_C->2,5-Dimethylisonicotinic_Acid cluster_amidation Part 2: Amidation of 2,5-Dimethylisonicotinic Acid Carboxylic_Acid 2,5-Dimethylisonicotinic Acid Protocol_D Protocol D: Acyl Chloride/Ammonia Carboxylic_Acid->Protocol_D 1. SOCl2 2. NH4OH Protocol_E Protocol E: CDI Coupling Carboxylic_Acid->Protocol_E CDI, THF Protocol_F Protocol F: Direct Amidation with Urea Carboxylic_Acid->Protocol_F Urea, Catalyst Amide_Product 2,5-Dimethylisonicotinamide Protocol_D->Amide_Product Protocol_E->Amide_Product Protocol_F->Amide_Product

Caption: Workflow for the amidation of 2,5-dimethylisonicotinic acid.

Protocol D: Acyl Chloride Formation with Thionyl Chloride (SOCl₂) followed by Amination

This is a classic and highly effective method for amide synthesis.

Experimental Protocol:

  • Acyl Chloride Formation:

    • In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 2,5-dimethylisonicotinic acid (1 equivalent) in excess thionyl chloride (SOCl₂, 2-3 equivalents).

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux (approx. 76 °C) for 2-3 hours.

    • Remove the excess SOCl₂ under reduced pressure. The crude 2,5-dimethylisonicotinoyl chloride is used directly in the next step.

  • Amination:

    • Cool the crude acyl chloride in an ice bath.

    • Slowly add concentrated aqueous ammonia (ammonium hydroxide) with vigorous stirring.

    • Stir for 1-2 hours, allowing the mixture to warm to room temperature.

    • The product will precipitate. Filter the solid, wash with cold water, and dry. Recrystallize from ethanol if necessary.

Mechanistic Insight & Reproducibility: Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride. The subsequent nucleophilic acyl substitution by ammonia is rapid and generally high-yielding. This two-step, one-pot procedure is highly reproducible. [1] Pros & Cons:

  • Pros: High yields and purity. The reaction is generally fast.

  • Cons: Thionyl chloride is corrosive, toxic, and reacts violently with water. The reaction releases HCl and SO₂ gases, which must be scrubbed.

Protocol E: Direct Amidation with Carbonyldiimidazole (CDI)

CDI is a milder activating agent for carboxylic acids, making this a useful alternative when sensitive functional groups are present. [2] Experimental Protocol:

  • Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dimethylisonicotinic acid (1 equivalent) in anhydrous THF.

  • Activation: Add carbonyldiimidazole (CDI, 1.1 equivalents) in one portion. Stir at room temperature for 1-2 hours, or until CO₂ evolution ceases.

  • Amination: Add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) or bubble ammonia gas through the solution.

  • Reaction: Stir for 4-6 hours at room temperature.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove imidazole byproducts. Dry the organic layer and concentrate to obtain the product.

Mechanistic Insight & Reproducibility: CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazolide intermediate. This intermediate then reacts with ammonia to form the amide, releasing imidazole as a byproduct. The method is highly reproducible under anhydrous conditions.

Pros & Cons:

  • Pros: Milder reaction conditions compared to the SOCl₂ method. Byproducts are generally easy to remove.

  • Cons: CDI is moisture-sensitive. The reaction requires anhydrous solvents. It is more expensive than thionyl chloride.

Protocol F: Direct Amidation with Urea

This method represents a more "green" and atom-economical approach, using urea as a solid, stable, and inexpensive source of ammonia. [3][4] Experimental Protocol:

  • Setup: In a flask, mix 2,5-dimethylisonicotinic acid (1 equivalent), urea (1.5-2 equivalents), and a catalyst such as magnesium nitrate (Mg(NO₃)₂·6H₂O) or imidazole (10-20 mol%). [3]2. Reaction: Heat the mixture, typically without a solvent, to 120-140 °C for 4-8 hours.

  • Work-up: Cool the reaction mixture. The crude product can be purified by recrystallization or column chromatography to remove the catalyst and any unreacted starting materials.

Mechanistic Insight & Reproducibility: The reaction is believed to proceed through the thermal decomposition of urea to generate isocyanic acid and ammonia in situ. The carboxylic acid catalyzes this decomposition and then reacts with the generated ammonia. The reproducibility can be influenced by the efficiency of mixing in the molten state and the choice of catalyst. [5] Pros & Cons:

  • Pros: Avoids the use of hazardous reagents like SOCl₂ and volatile ammonia. High atom economy. Inexpensive reagents.

  • Cons: Requires high temperatures, which may not be suitable for thermally sensitive substrates. The yield can be variable depending on the substrate and reaction conditions.

Comparative Data for Amidation Protocols
ParameterProtocol D (SOCl₂)Protocol E (CDI)Protocol F (Urea)
Typical Yield 85-95%75-90%60-80%
Purity HighHighGood after purification
Reaction Time 3-5 hours5-8 hours4-8 hours
Temperature Reflux (~76°C), then 0°C to RTRoom Temperature120-140 °C
Safety High (Corrosive, toxic gas)Moderate (Moisture sensitive)Low
Reproducibility Very GoodGood (anhydrous conditions)Moderate
Cost LowHighVery Low

Conclusion and Recommendations

The synthesis of 2,5-dimethylisonicotinamide can be reliably achieved through a two-step process. The choice of protocol for each step should be guided by the specific needs of the researcher, considering factors such as scale, available equipment, safety protocols, and cost.

  • For Laboratory-Scale Synthesis with High Yield and Purity: The combination of Potassium Permanganate Oxidation (Protocol B) followed by the Acyl Chloride/Ammonia method (Protocol D) is highly recommended. This combination offers excellent yields and reproducibility with readily available and inexpensive reagents, provided appropriate safety measures are in place for the amidation step.

  • For a Milder, "Greener" Approach: If avoiding harsh reagents is a priority, the Potassium Permanganate Oxidation (Protocol B) followed by Direct Amidation with Urea (Protocol F) is a viable option. While the yields may be slightly lower and the amidation step may require some optimization, this route significantly improves the safety profile and environmental friendliness of the overall synthesis.

  • For Industrial-Scale Production: The Nitric Acid Oxidation (Protocol C) is likely the most economically viable method for the first step, despite the need for specialized equipment. For the amidation, the Acyl Chloride/Ammonia method (Protocol D) remains a robust and scalable option.

By understanding the nuances of each protocol, researchers can select the most appropriate synthetic route to reproducibly obtain high-quality 2,5-dimethylisonicotinamide for their specific applications.

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